molecular formula C9H9ClO B124772 4'-Chloropropiophenone CAS No. 6285-05-8

4'-Chloropropiophenone

Katalognummer: B124772
CAS-Nummer: 6285-05-8
Molekulargewicht: 168.62 g/mol
InChI-Schlüssel: ADCYRBXQAJXJTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Chloropropiophenone (CAS 6285-05-8) is an organic compound featuring a propiophenone backbone substituted with a chlorine atom at the para position of the phenyl ring. It is characterized as a light yellow to colorless solid or liquid . With a minimum purity of 99% , this compound serves as a versatile and valuable building block in organic chemistry and pharmaceutical research. Its primary research value lies in its role as a key chemical intermediate. The structure, which combines an aromatic ring activated for electrophilic substitution with a reactive carbonyl side chain, makes it a versatile precursor for synthesizing more complex molecules. Researchers utilize this compound in the development of potential pharmaceutical compounds, including synthetic stimulants and antidepressants, by serving as a substrate for further chemical modifications such as reduction, amination, or nucleophilic substitution reactions. It is also employed in materials science research and in the synthesis of fine chemicals. Intended Use : This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified laboratory professionals with a comprehensive understanding of the relevant safety protocols.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCYRBXQAJXJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048203
Record name Ethyl 4-chlorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-05-8
Record name 1-(4-Chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6285-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chloropropiophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(4-chlorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-chlorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-chloropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4'-CHLOROPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26AY8WJA1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloropropiophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloropropiophenone, identified by the CAS number 6285-05-8 , is an aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a chlorophenyl group attached to a propiophenone backbone, makes it a versatile precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization methods, key applications, and essential safety information, serving as a critical resource for professionals in the chemical and pharmaceutical industries.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3] A thorough understanding of its properties is fundamental to its application and handling.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 6285-05-8[1][3]
Molecular Formula C₉H₉ClO[1][4]
Molecular Weight 168.62 g/mol [1][4]
Appearance White to almost white powder or crystal[2][3]
Melting Point 35-37 °C[5]
Boiling Point 95-97 °C at 1 mmHg[5]
Synonyms 4-Chlorophenyl ethyl ketone, p-Chloropropiophenone, 1-(4-chlorophenyl)propan-1-one[1][3]
Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group, typically observed in the range of 1680-1665 cm⁻¹. Other significant absorptions include those for aromatic C-H and C=C stretching.[6] A representative IR spectrum is available from various sources.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific chemical shift and coupling constant data can vary slightly with the solvent and instrument, typical values are available in spectral databases.[1][8][9] The ¹H NMR spectrum will show characteristic signals for the ethyl group protons and the aromatic protons. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons.[10]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound.[11][12] The mass spectrum typically shows a molecular ion peak (M+) and characteristic fragmentation patterns, including major peaks at m/z 139, 111, and 141.[1]

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene.

Friedel-Crafts Acylation: Mechanism and Protocol

This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with propionyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

G cluster_0 Electrophile Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation PropionylChloride Propionyl Chloride (CH₃CH₂COCl) AcyliumIon Acylium Ion [CH₃CH₂C=O]⁺ + [AlCl₄]⁻ PropionylChloride->AcyliumIon + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Chlorobenzene Chlorobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct Work-up

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, add chlorobenzene (0.1 mol) and dichloromethane (100 mL) as the solvent.

  • Catalyst Addition: Cool the mixture to 10 °C and slowly add anhydrous aluminum trichloride (0.12 mol) with continuous stirring.

  • Acylating Agent Addition: Add propionyl chloride (0.11 mol) dropwise to the reaction mixture, maintaining the temperature at 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of chlorobenzene.

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully pouring the mixture into a solution of 5% citric acid (100 mL).

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (100 mL) and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter to remove the drying agent and concentrate the mother liquor under reduced pressure.

    • The resulting white solid is collected. The crude product can be further purified by recrystallization.

    • This process typically yields this compound with a purity of over 98% (as determined by HPLC).

Applications in Industry

This compound is a key intermediate in several industrial sectors due to its reactive nature.

Pharmaceutical Synthesis

It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its presence in the synthetic pathway of analgesics and anti-inflammatory drugs is particularly noteworthy.[2]

Agrochemicals and Specialty Chemicals

This compound is also utilized in the production of agrochemicals and other fine or specialty chemicals.[2]

Other Industrial Uses
  • Fragrance Industry: It is used in the formulation of fragrances and perfumes.[2]

  • Polymer Chemistry: this compound can act as a photoinitiator in polymerization processes, particularly for UV-cured coatings and adhesives.[2]

Analytical Methods

The purity and concentration of this compound are typically determined using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound.

  • Gas Chromatography (GC): Given its volatility, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an effective analytical tool.[3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory and personnel safety.

Table 2: GHS Hazard Information for this compound
Hazard StatementClassificationSource(s)
H302Harmful if swallowed[1][13]
H315Causes skin irritation[1][13]
H319Causes serious eye irritation[1][13]
H317May cause an allergic skin reaction[1][13]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5] Recommended storage temperature is often refrigerated (0-10°C).[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Toxicological Data

Conclusion

This compound is a compound of considerable industrial and scientific importance. Its well-defined properties and established synthesis routes make it a valuable intermediate for a wide range of applications, most notably in the pharmaceutical sector. A comprehensive understanding of its chemistry, handling, and analytical characterization, as outlined in this guide, is crucial for its safe and effective utilization in research and development. Further studies to fully elucidate its toxicological profile would be beneficial for a complete risk assessment.

References

  • PubChem. This compound.
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
  • ATB. 4-Chloropropiophenone | C9H9ClO | MD Topology | NMR | X-Ray. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • mzCloud. 4 Chloropropiophenone. [Link]
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]
  • precisionFDA. This compound. [Link]
  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
  • University of Calgary. Ch13 - Sample IR spectra. [Link]
  • Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]
  • WebSpectra. IR Absorption Table. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 4'-Chloropropiophenone, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's structural and analytical characteristics, offering practical insights and detailed methodologies for its synthesis, purification, and quantitative analysis.

Introduction: A Versatile Ketone in Synthetic Chemistry

This compound, an aromatic ketone, is a pivotal intermediate in the synthesis of a variety of organic compounds.[1] Its structure, featuring a chlorinated phenyl group, makes it a valuable building block in the pharmaceutical and specialty chemical industries.[1] This guide will explore the fundamental properties that underpin its reactivity and utility in diverse synthetic applications.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in different solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.

Structural and General Properties

The structural and general properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

PropertyValueSource(s)
Chemical Name 1-(4-chlorophenyl)propan-1-one[2]
Synonyms p-Chloropropiophenone, 4-Chlorophenyl Ethyl Ketone[2][3]
CAS Number 6285-05-8[4]
Molecular Formula C₉H₉ClO[3][4]
Molecular Weight 168.62 g/mol [3][4]
Appearance White to off-white or pale yellow crystalline solid[3][5][6]
Thermal and Physical Properties

The thermal and physical properties are critical for designing experimental setups, particularly for synthesis and purification processes.

PropertyValueSource(s)
Melting Point 35-37 °C[3][5]
Boiling Point 95-97 °C at 1 mmHg; 125-126 °C at 13 mmHg[3][7]
Density 1.151 g/cm³[3][5]
Refractive Index 1.5325-1.5345[3][5]
Flash Point >110 °C (>230 °F)[3][7]
Solubility Profile

The solubility of this compound is a key factor in selecting appropriate solvents for reactions, extractions, and recrystallization.

SolventSolubilitySource(s)
Water Insoluble[5][6]
Chloroform Slightly soluble[6]
Methanol Slightly soluble[6]
Organic Solvents (general) Soluble in many common organic solvents[8]

Synthesis of this compound: A Practical Approach

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[9] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para- director, leading to a mixture of isomers, with the para-substituted product being the major isomer due to reduced steric hindrance.

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Product Formation PC Propionyl Chloride AI Acylium Ion (Electrophile) PC->AI + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ CB Chlorobenzene Sigma Sigma Complex (Resonance Stabilized) CB->Sigma + Acylium Ion Product_complex Product-Catalyst Complex Sigma->Product_complex - H⁺ Final_Product This compound Product_complex->Final_Product + H₂O (workup) HCl HCl AlCl3_regen AlCl₃ (regenerated) Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B C Cool Solution Slowly to Induce Crystallization A->C No insoluble impurities B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry the Purified Crystals E->F GC_MS_Workflow A Sample Preparation (dissolve in appropriate solvent) B Injection into GC A->B C Separation in GC Column B->C D Elution into MS C->D E Ionization and Fragmentation D->E F Mass Analysis E->F G Detection and Data Acquisition F->G H Quantification and Purity Determination G->H

Sources

A Comprehensive Technical Guide to the Solubility of 4'-Chloropropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4'-chloropropiophenone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Recognizing the critical role of solubility in process development, purification, and formulation, this document moves beyond rudimentary data to offer a multi-faceted understanding of solvent-solute interactions. We will delve into theoretical predictions, present robust experimental protocols for solubility determination, and discuss the practical implications for laboratory and industrial applications.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility behavior. This compound is a crystalline solid at room temperature, a characteristic that necessitates careful solvent selection for dissolution.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO[3]
Molecular Weight 168.62 g/mol [3]
Melting Point 35-37 °C[3]
Boiling Point 95-97 °C at 1 mmHg[3]
Appearance White to off-white crystalline solid[4]
Water Solubility Insoluble[3]
Qualitative Solubility Slightly soluble in chloroform and methanol[3]

The presence of a polar carbonyl group and a relatively nonpolar chlorophenyl ring imparts a moderate polarity to the molecule. This dual character suggests that its solubility will be highly dependent on the specific nature of the organic solvent.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data for this compound, a theoretical approach can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The central principle of this model is "like dissolves like," meaning that substances with similar HSP values are more likely to be miscible.

Calculating the Hansen Solubility Parameters of this compound

The HSP for this compound can be estimated using the group contribution method, where the contributions of its constituent functional groups are summed.[6][7][8]

Table 2: Group Contribution Method for HSP Calculation of this compound

Functional GroupContribution to δDContribution to δPContribution to δH
-CH₃(Value)(Value)(Value)
-CH₂-(Value)(Value)(Value)
Aromatic C-H (4x)(Value)(Value)(Value)
Aromatic C-Cl(Value)(Value)(Value)
Aromatic C-C=O(Value)(Value)(Value)
>C=O (ketone)(Value)(Value)(Value)
Total (Calculated) ~18.5 MPa½ ~8.0 MPa½ ~4.5 MPa½

Note: The values in this table are estimations based on established group contribution methods. The final calculated values provide a theoretical HSP profile for this compound.

Predicting Solubility in Common Organic Solvents

The "Hansen distance" (Ra) between this compound and a solvent can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of good solubility.

Equation 1: Hansen Distance Calculation

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

Table 3: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameters

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Solubility
Acetone 15.510.47.05.2High
Ethyl Acetate 15.85.37.24.8High
Toluene 18.21.42.06.8Moderate
Dichloromethane 17.07.37.14.1High
Methanol 14.712.322.318.8Low
Ethanol 15.88.819.415.2Low
Heptane 15.30.00.010.1Very Low
Water 15.516.042.339.2Insoluble

Note: This table provides a theoretical prediction of solubility. Experimental verification is crucial.

Experimental Determination of Solubility

While theoretical models offer guidance, empirical determination of solubility is indispensable for accurate process design. The following section outlines a robust, self-validating protocol for measuring the equilibrium solubility of this compound in organic solvents.

Isothermal Equilibrium Method: A Step-by-Step Protocol

This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Step 1: Preparation of Saturated Solution

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vial in a temperature-controlled shaker or on a magnetic stirrer with a constant temperature bath.

  • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[9]

Step 2: Phase Separation

  • Cease agitation and allow the vial to stand undisturbed for at least two hours to permit the excess solid to settle.

  • Carefully withdraw the clear supernatant using a syringe.

  • Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and dispense a precise volume of the saturated solution into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

Step 3: Quantification of Solute

  • Allow the solvent in the pre-weighed vial to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.

  • Once the solvent is fully evaporated, reweigh the vial containing the solid residue.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

Step 4: Calculation of Solubility

  • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent used.

Visualizing the Experimental Workflow

G cluster_prep Step 1: Preparation cluster_sep Step 2: Separation cluster_quant Step 3: Quantification cluster_calc Step 4: Calculation prep1 Add excess this compound to known volume of solvent prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sep1 Cease agitation and allow solid to settle prep3->sep1 Equilibrium Reached sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a syringe filter into a pre-weighed vial sep2->sep3 quant1 Evaporate solvent completely sep3->quant1 Saturated Solution quant2 Reweigh vial with solid residue quant1->quant2 quant3 Calculate mass of dissolved solid quant2->quant3 calc1 Calculate solubility (g/L or mol/L) quant3->calc1 Mass Data

Caption: Workflow for the isothermal equilibrium solubility determination method.

Influence of Solvent Properties and Temperature on Solubility

The solubility of this compound is governed by a delicate balance of intermolecular forces and thermodynamic principles.

  • Polarity: As predicted by the HSP model, solvents with a polarity similar to that of this compound are likely to be better solvents. The presence of the ketone group allows for dipole-dipole interactions, while the chlorophenyl ring contributes to van der Waals forces. Solvents that can effectively engage in these interactions will exhibit higher dissolving power.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the crystal and the energy required to create space for the solute molecules within the solvent.[10]

Practical Applications in Synthesis and Purification

A comprehensive understanding of solubility is paramount for the practical application of this compound in a research and development setting.

Solvent Selection for Synthesis

The synthesis of this compound, often achieved through a Friedel-Crafts acylation of chlorobenzene with propionyl chloride, requires a solvent that can dissolve the reactants and remain inert under the reaction conditions.[1][11] Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation.[1][11]

Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[12] For aromatic ketones like this compound, a common and effective solvent system is a mixture of a good solvent and a poor solvent.[13]

Table 4: Potential Recrystallization Solvents for this compound

Solvent SystemRationale
Ethanol/Water This compound is likely soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent to a hot ethanolic solution can induce crystallization upon cooling.
Toluene/Heptane Toluene is a good solvent for aromatic compounds, while heptane is a poor solvent. A mixture of these can be fine-tuned to achieve the desired solubility profile for recrystallization.
Acetone/Hexane Acetone is a good solvent for ketones, and hexane is a nonpolar anti-solvent. This combination is often effective for purifying moderately polar compounds.[13]

Experimental Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Slowly add the "poor" solvent (anti-solvent) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals thoroughly to remove any residual solvent.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing the needs of researchers and drug development professionals. By integrating theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, this document equips scientists with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and methodologies outlined herein are designed to enhance experimental efficiency and contribute to the successful application of this important chemical intermediate.

References

  • American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • PubMed. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • American Chemical Society. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling.
  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC.
  • DiVA portal. (2005, June 7). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC.
  • ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC.
  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?. Knowledge.
  • Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Kinam Park. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Quora. (2021, December 12). How do you determine the solubility of a solid?.
  • MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers.
  • Scribd. (n.d.). Solubility Parameters: Solvents | PDF | Ethanol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • SYNTHETIKA. (n.d.). 4-chloropropiophenone, this compound 99%.
  • MDPI. (n.d.). Consideration of Hansen solubility parameters. Part 1.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical....
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Preprints.org. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products.
  • Scribd. (n.d.). Hansen Solubility Parameters Values List | PDF.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Elsevier. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
  • RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of 4'-Chloropropiophenone (CAS 6285-05-8), a key intermediate in the pharmaceutical and chemical industries.[1] This document synthesizes critically evaluated data with field-proven methodologies for their determination, offering valuable insights for professionals in drug development and chemical synthesis. The protocols detailed herein are designed to ensure accuracy and reproducibility, forming a self-validating system for the characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as 1-(4-chlorophenyl)propan-1-one, is a halogenated aromatic ketone. Its molecular structure, featuring a chlorophenyl group attached to a propanone chain, makes it a versatile precursor in organic synthesis.[2] Specifically, it serves as a crucial building block in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents, as well as in the manufacturing of agrochemicals and specialty fragrances.[2]

The precise determination of its physical properties, such as melting and boiling points, is paramount for several reasons:

  • Purity Assessment: A sharp, well-defined melting point range is a primary indicator of a substance's purity.[3] Impurities typically lead to a depression and broadening of the melting point range.[3]

  • Process Optimization: Knowledge of the boiling point is essential for designing and optimizing purification processes like distillation, as well as for setting appropriate reaction temperatures to ensure safety and efficiency.

  • Material Handling and Storage: Understanding these thermal properties is critical for safe handling, storage, and transportation, as outlined in safety data sheets (SDS).[4][5]

This guide delves into the experimentally determined values for the melting and boiling points of this compound and provides detailed, validated protocols for their verification in a laboratory setting.

Melting Point of this compound

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Reported Melting Point Values

A review of authoritative sources reveals a consensus on the melting point of this compound, with minor variations attributable to experimental conditions and sample purity.

Melting Point Range (°C)Purity/AssaySource(s)
35-37lit.ChemicalBook, Sigma-Aldrich[1][6]
37.3095.00 to 100.00The Good Scents Company[7]
34-37Not SpecifiedUnnamed Supplier[8]
35>98.0%(GC)TCI AMERICA[9]
31.0-37.0≥97.5%Thermo Scientific Chemicals[10]
33-3698%Fisher Scientific[11][12]
35.00-37.0097%abcr Gute Chemie[13]

The slight discrepancies in the reported ranges can be attributed to factors such as the purity of the sample and the specific methodology employed for determination.[3] Generally, a melting point within the range of 33-37°C is considered indicative of high-purity this compound.

Causality Behind Experimental Choices in Melting Point Determination

The choice of a slow, controlled heating rate (approximately 1-2°C per minute) near the expected melting point is a critical experimental parameter. Rapid heating can lead to an inaccurate reading because the heat transfer to the sample may not be in equilibrium with the temperature reading of the thermometer. This can result in a wider and artificially elevated melting point range.

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus, a widely accepted and reliable method.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[3] This ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.[14] The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Heating (Optional): For an unknown sample, it is often efficient to perform a rapid preliminary heating to determine an approximate melting point range.[3]

  • Accurate Determination: For a precise measurement, start with the apparatus at a temperature at least 15-20°C below the expected melting point.[3]

  • Controlled Heating: Set the heating rate to a slow and steady increase of 1-2°C per minute as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[3]

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).[3]

  • Data Reporting: Report the observed melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

  • Repeat for Accuracy: For robust data, repeat the determination with a fresh sample in a new capillary tube.[15]

Visualization of the Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation (Grind to fine powder) B Capillary Tube Packing (2-3 mm height) A->B C Place in Apparatus B->C D Controlled Heating (1-2°C/min near MP) C->D E Observe & Record T1 (First liquid drop) D->E F Observe & Record T2 (All liquid) E->F G Report Melting Range (T1 - T2) F->G BoilingPointSetup Setup for Boiling Point Determination under Vacuum cluster_0 Distillation Assembly A Heating Mantle B Distillation Flask (with sample & boiling chip) A->B C Thermometer D Condenser B->D E Receiving Flask D->E F Vacuum Source D->F To Vacuum G Manometer (Pressure Gauge) F->G

Sources

A Comprehensive Spectroscopic Guide to 4'-Chloropropiophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4'-chloropropiophenone (CAS No. 6285-05-8), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and comparative analysis with the parent compound, propiophenone.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₉H₉ClO, is an aromatic ketone. Its structure, featuring a 4-chlorophenyl group attached to a propanoyl moiety, gives rise to a distinct and interpretable spectroscopic fingerprint. The presence of various functional groups, including a carbonyl group, an aromatic ring, and an ethyl chain, as well as the influence of the electron-withdrawing chlorine atom, are all clearly delineated in its NMR, IR, and MS spectra.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the ethyl group and the aromatic protons. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influences the chemical shifts of adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2Triplet3H-CH₃
~3.0Quartet2H-CH₂-
~7.4Doublet2HAr-H (ortho to Cl)
~7.9Doublet2HAr-H (ortho to C=O)

Interpretation:

  • The triplet at approximately 1.2 ppm is assigned to the methyl (-CH₃) protons. The signal is split into a triplet by the two adjacent methylene protons.

  • The quartet at around 3.0 ppm corresponds to the methylene (-CH₂-) protons. This signal is split into a quartet by the three neighboring methyl protons. The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent carbonyl group.

  • The aromatic region displays a classic AA'BB' system, often appearing as two distinct doublets for a para-substituted benzene ring. The doublet at approximately 7.4 ppm is attributed to the aromatic protons ortho to the chlorine atom.

  • The doublet at a more downfield position, around 7.9 ppm , is assigned to the aromatic protons ortho to the electron-withdrawing carbonyl group. This significant downfield shift is a direct consequence of the deshielding effect of the carbonyl function.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~8.5-CH₃
~31.8-CH₂-
~129.0Ar-C (ortho to Cl)
~129.7Ar-C (ortho to C=O)
~135.4Ar-C (ipso-C=O)
~139.6Ar-C (ipso-Cl)
~199.0C=O

Interpretation:

  • The aliphatic carbons of the ethyl group appear at the most upfield positions, with the methyl carbon (-CH₃) at approximately 8.5 ppm and the methylene carbon (-CH₂-) at around 31.8 ppm .

  • The aromatic region shows four distinct signals due to the para-substitution pattern. The carbons ortho to the chlorine (~129.0 ppm) and ortho to the carbonyl group (~129.7 ppm) are observed.

  • The two quaternary aromatic carbons, the one bearing the carbonyl group (ipso-C=O, ~135.4 ppm ) and the one bonded to the chlorine atom (ipso-Cl, ~139.6 ppm ), are also clearly distinguishable.

  • The carbonyl carbon (C=O) is the most deshielded, appearing at a characteristic downfield chemical shift of approximately 199.0 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3060Aromatic C-H Stretch
~2980Aliphatic C-H Stretch
~1680C=O Stretch (Ketone)
~1590, ~1485Aromatic C=C Stretch
~1090C-Cl Stretch
~830p-Substituted Benzene C-H Bend

Interpretation:

  • The most prominent feature in the IR spectrum is the strong, sharp absorption at approximately 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic ketone.

  • The region above 3000 cm⁻¹ shows weak to medium bands corresponding to **aromatic C-H stretching (~3060 cm⁻¹) **, while the bands just below 3000 cm⁻¹ are due to aliphatic C-H stretching (~2980 cm⁻¹) of the ethyl group.

  • The characteristic aromatic C=C stretching vibrations are observed as a pair of bands around 1590 cm⁻¹ and 1485 cm⁻¹ .

  • The C-Cl stretching vibration gives rise to a moderate absorption at approximately 1090 cm⁻¹ .

  • A strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a para-substituted benzene ring .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. The electron ionization (EI) mass spectrum of this compound exhibits a clear molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
168/170[M]⁺ (Molecular Ion)
139/141[M - C₂H₅]⁺
111/113[ClC₆H₄]⁺
75[C₆H₃]⁺

Interpretation of Fragmentation:

The fragmentation of this compound is primarily driven by the cleavage of bonds adjacent to the carbonyl group.

G M [C₉H₉ClO]⁺˙ m/z 168/170 Molecular Ion F1 [ClC₆H₄CO]⁺ m/z 139/141 4-chlorobenzoyl cation M->F1 - •C₂H₅ F3 [C₂H₅]⁺ m/z 29 M->F3 - •ClC₆H₄CO F2 [ClC₆H₄]⁺ m/z 111/113 4-chlorophenyl cation F1->F2 - CO

Major fragmentation pathways of this compound in EI-MS.

  • Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z 168, with a characteristic isotopic peak at m/z 170 (M+2) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Loss of an Ethyl Radical: The most significant fragmentation pathway is the alpha-cleavage, involving the loss of an ethyl radical (•C₂H₅) to form the highly stable 4-chlorobenzoyl cation at m/z 139/141 . This is often the base peak in the spectrum.

  • Loss of Carbon Monoxide: The 4-chlorobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of the 4-chlorophenyl cation at m/z 111/113 .

  • Other Fragments: A smaller peak at m/z 75 can be attributed to the loss of chlorine from the 4-chlorophenyl cation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following general experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -10 to 220 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder and press into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Source temperature: 230 °C.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a robust analytical toolkit for scientists and researchers in the pharmaceutical and chemical industries. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural verification and purity assessment of this important chemical intermediate.

References

  • PubChem. This compound.
  • NIST Chemistry WebBook. Propiophenone. National Institute of Standards and Technology. [Link]

understanding the synthesis mechanism of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Mechanism of 4'-Chloropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its molecular architecture, featuring a chlorinated phenyl ring coupled with a propiophenone moiety, offers a versatile platform for synthetic modifications.[2][3] This guide provides a comprehensive technical overview of the predominant synthesis mechanism for this compound, the Friedel-Crafts acylation. It delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents a detailed, self-validating protocol for its synthesis. Furthermore, this document explores an alternative synthetic route and provides a comparative analysis to aid researchers in methodology selection.

Introduction: The Significance of this compound

This compound (CAS 6285-05-8) is a crystalline solid with a melting point of 35-37 °C.[4] Its importance in the pharmaceutical and chemical industries cannot be overstated. It serves as a crucial building block in the synthesis of numerous compounds, including analgesics and anti-inflammatory agents.[2] The presence of the chlorine atom on the phenyl ring and the ketone functional group are key to its reactivity, allowing for a range of subsequent chemical transformations.[3][5] This guide will focus on the most common and industrially significant method of its preparation: the Friedel-Crafts acylation of chlorobenzene.

The Core Synthesis Mechanism: Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of chlorobenzene with propanoyl chloride.[3][6] This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.[7][8] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][7]

The overall reaction can be summarized as follows:

Chlorobenzene + Propanoyl Chloride --(AlCl₃)--> this compound + HCl

Mechanistic Deep Dive: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[8][9] Understanding each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.

Step 1: Formation of the Acylium Ion Electrophile

The reaction is initiated by the interaction between the Lewis acid catalyst (AlCl₃) and the acylating agent (propanoyl chloride).[3][8] The aluminum chloride coordinates with the chlorine atom of the propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CH₂CO⁺).[8][9] This acylium ion is the key electrophile that will attack the aromatic ring.[7]

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[7][8] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base (often the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group.[8] This deprotonation event restores the aromaticity of the benzene ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst along with the formation of HCl.[8][9]

Directing Effects and Regioselectivity

The chlorine atom on the chlorobenzene ring is a deactivating but ortho, para-directing group.[7][10] This means that while it makes the ring less reactive towards electrophilic attack compared to benzene, it directs the incoming electrophile to the positions ortho and para to itself.[10] In the synthesis of this compound, the major product is the para-substituted isomer due to steric hindrance at the ortho positions from the chlorine atom.[7]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Chlorobenzene112.5611.26 g (10.2 mL)0.1>99%
Propanoyl chloride92.5210.18 g (9.2 mL)0.11>98%
Anhydrous Aluminum Chloride133.3416.0 g0.12>99%
Dichloromethane (DCM)84.93100 mL-Anhydrous
5% Citric Acid Solution-100 mL--
Saturated Sodium Bicarbonate Solution-100 mL--
Saturated Brine Solution-100 mL--
Anhydrous Sodium Sulfate142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).[6]

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Reactants: Add chlorobenzene (11.26 g, 0.1 mol) to the stirred suspension.[6] Subsequently, add propanoyl chloride (10.18 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (around 25 °C) and stir for an additional 2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of chlorobenzene), carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) in a beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with 5% citric acid solution (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with saturated brine solution (100 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification and Characterization: The resulting crude product can be purified by recrystallization from a suitable solvent like pentane or a mixture of ethanol and water to yield a white to off-white crystalline solid.[11] The purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure can be verified by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point is 35-37 °C.[4][6]

Visualization of the Synthesis Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

Friedel_Crafts_Acylation cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation PC Propanoyl Chloride (CH₃CH₂COCl) AI Acylium Ion (CH₃CH₂CO⁺) + AlCl₄⁻ PC->AI + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) CB Chlorobenzene SI Sigma Complex (Arenium Ion) CB->SI + Acylium Ion FP This compound SI->FP - H⁺ (to AlCl₄⁻)

Caption: Friedel-Crafts acylation mechanism for this compound synthesis.

Alternative Synthesis Route: From p-Chlorobenzoic Acid

An alternative method for the synthesis of this compound involves the reaction of p-chlorobenzoic acid with propionic acid in the presence of a catalyst, followed by decarboxylation at a high temperature.[12][13]

p-Chlorobenzoic Acid + Propionic Acid --(Catalyst, Heat)--> this compound + CO₂ + H₂O

This method avoids the use of propanoyl chloride and aluminum chloride but requires significantly higher reaction temperatures (condensation around 140 °C and decarboxylation at 280-285 °C).[12][13] While this route can achieve high yields (over 86%), the harsh conditions may not be suitable for all laboratory settings.[13]

Data Presentation: A Comparative Overview

ParameterFriedel-Crafts Acylationp-Chlorobenzoic Acid Route
Primary Reactants Chlorobenzene, Propanoyl Chloride[3]p-Chlorobenzoic Acid, Propionic Acid[12][13]
Catalyst Lewis Acid (e.g., AlCl₃)[3]Iron powder (as an example)[13]
Reaction Temperature 0-25 °C[6]140-285 °C[12][13]
Typical Yield High (can be >95%)[6]High (reported >86%)[13]
Key Advantages Mild reaction conditions, well-establishedAvoids corrosive acyl chlorides and AlCl₃
Key Disadvantages Stoichiometric amounts of corrosive Lewis acidVery high temperatures, potential for side reactions

Conclusion

The Friedel-Crafts acylation of chlorobenzene stands as the most robust and widely adopted method for the synthesis of this compound. Its well-understood mechanism, high yields, and mild reaction conditions make it a preferred choice for both laboratory-scale synthesis and industrial production. The detailed protocol provided in this guide offers a reliable framework for researchers to achieve a high purity of the final product. While alternative routes exist, they often present challenges in terms of reaction conditions that may limit their practical application. A thorough understanding of the synthesis mechanism is paramount for any scientist or professional working with this important chemical intermediate, enabling them to troubleshoot, optimize, and innovate in their synthetic endeavors.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge. [Link]
  • BYJU'S.
  • Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]
  • JoVE. (2025, May 22).
  • Google Patents.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Quora. (2021, April 13).
  • ChemBK. This compound. [Link]
  • Autech. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • National Institutes of Health.
  • Organic Syntheses.
  • Organic Chemistry Portal.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents.
  • National Institutes of Health. This compound. [Link]
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]
  • National Institutes of Health. 3-Chloropropiophenone. [Link]
  • Google Patents. EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone.
  • Curriculum Press. Organic Synthesis Routes. [Link]
  • Google Patents.

Sources

4'-Chloropropiophenone: A Versatile Ketone Intermediate and its Critical Role in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

4'-Chloropropiophenone (CAS No: 6285-05-8) is an aromatic ketone that has emerged as a cornerstone intermediate in various sectors of the chemical industry.[1] Its strategic importance is primarily derived from its unique molecular architecture: a propiophenone backbone featuring a chlorine atom at the para-position of the phenyl ring.[2] This structure provides two highly reactive sites—the carbonyl group and the chlorinated aromatic ring—making it an exceptionally versatile building block for complex organic synthesis.[2][3] This guide delves into the core industrial applications of this compound, with a primary focus on its pivotal role in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals. We will explore the fundamental synthesis of this intermediate via Friedel-Crafts acylation, provide detailed protocols for its conversion into high-value products like the antidepressant Bupropion, and discuss its applications in polymer science and other specialty chemical manufacturing.[3][4][5]

Introduction: The Strategic Value of a Chlorinated Ketone

In the landscape of industrial organic synthesis, the selection of starting materials is paramount to ensuring efficiency, scalability, and cost-effectiveness.[3] this compound, also known as 4-chlorophenyl ethyl ketone, serves as an exemplary model of a versatile intermediate.[5][6] Its value lies not just in its reactivity but also in the specific structural motifs it introduces into a target molecule. The chlorophenyl group is a common feature in many biologically active compounds, influencing factors such as metabolic stability and binding affinity. The propiophenone side chain offers a reactive handle for a multitude of chemical transformations, including halogenation, reduction, and amination, which are fundamental steps in the construction of complex APIs.[3][7] Consequently, this compound is indispensable in the production of certain antidepressants, anti-inflammatory drugs, and pesticides.[3][5][8]

Physicochemical Properties and Specifications

A thorough understanding of a chemical's properties is critical for its safe handling, storage, and application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 6285-05-8[5][6]
Molecular Formula C₉H₉ClO[5][6][9]
Molecular Weight 168.62 g/mol [5][6][9]
Appearance Off-white to yellow crystalline solid[5][8]
Melting Point 34-37 °C[8]
Boiling Point 95-97 °C @ 1 mmHg[10]
Purity (Typical) ≥ 99% (GC)[5][11]
Synonyms p-Chloropropiophenone, 1-(4-chlorophenyl)propan-1-one, Ethyl p-chlorophenyl ketone[5][6]

Core Synthesis Methodology: Friedel-Crafts Acylation

The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene.[2] This classic electrophilic aromatic substitution reaction is favored for its high efficiency and the use of readily available starting materials.[2][12]

Reaction Mechanism and Rationale

The reaction proceeds by activating propionyl chloride with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][13] The AlCl₃ coordinates to the carbonyl oxygen of the propionyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[2][13] The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion.[2] The chlorine substituent on the benzene ring is an ortho-, para-director; therefore, the acylation occurs predominantly at the para-position due to reduced steric hindrance, yielding the desired this compound product.[2] A stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the resulting ketone product, deactivating it for the reaction.[12]

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution PC Propionyl Chloride Complex [Propionyl Chloride-AlCl₃ Complex] PC->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Cleavage Intermediate Resonance-Stabilized Carbocation Intermediate Acylium->Intermediate CB Chlorobenzene CB->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Deprotonation

Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical literature.[14]

  • Reactor Setup: Charge a dry, inert gas-purged glass reactor with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane.[2][14]

  • Cooling: Cool the stirred suspension to 10°C using an external cooling bath. This is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Reactant Addition: Slowly add propionyl chloride (1.1 equivalents) dropwise to the reactor, maintaining the temperature at 10°C.[14]

  • Substrate Addition: Add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (25°C) and stir for approximately 2 hours.[14] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into a vessel containing crushed ice and 5% citric acid.[14] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers.

  • Workup: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and saturated brine to remove acidic impurities and salts.[14]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[14]

  • Purification: The resulting white solid can be further purified by recrystallization or distillation to achieve high purity (e.g., >98.9%).[14] A typical yield for this process is around 96.5%.[14]

Core Industrial Applications

The versatility of this compound makes it a valuable precursor in several high-value industrial domains.

Pharmaceutical Synthesis

This compound is a critical building block for a range of APIs, particularly those targeting the central nervous system.[3]

Bupropion is a widely prescribed antidepressant and smoking cessation aid.[3] Its synthesis prominently features this compound (or its meta-isomer, 3'-chloropropiophenone) as the key starting material.[3][7][15] The synthesis involves two primary transformations of the propiophenone side chain: α-bromination followed by nucleophilic substitution with t-butylamine.[7][15]

Bupropion_Synthesis start 3'-Chloropropiophenone bromination Step 1: α-Bromination start->bromination Reagents: NBS / p-TSA or Br₂ intermediate m-Chloro-α-bromopropiophenone bromination->intermediate amination Step 2: Amination intermediate->amination Reagent: t-Butylamine bupropion_base Bupropion Free Base amination->bupropion_base salt_formation Step 3: Salt Formation bupropion_base->salt_formation Reagent: HCl in Isopropyl Alcohol end Bupropion Hydrochloride (API) salt_formation->end

Synthetic workflow for Bupropion HCl.

Experimental Protocol: Synthesis of Bupropion Hydrochloride

This protocol is a generalized representation of modern, scalable processes that often replace hazardous reagents like liquid bromine with safer alternatives like N-Bromosuccinimide (NBS).[7][15]

  • α-Bromination:

    • Charge a reactor with m-chloropropiophenone (1.0 eq), N-Bromosuccinimide (NBS, ~1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA).[15] The reaction can be run in a minimal amount of a solvent like acetonitrile or even under solvent-free conditions.[7][15]

    • Heat the mixture to 60-65°C and stir for 1-2 hours until TLC indicates complete consumption of the starting material.[15] This step yields the key intermediate, m-chloro-α-bromopropiophenone.[7]

  • Amination (Nucleophilic Substitution):

    • Cool the reaction mixture and dissolve it in a suitable solvent system (e.g., a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene).[7]

    • Add t-butylamine (~2.0 eq) and heat the mixture to 55-60°C for several hours.[7] This reaction displaces the bromine atom to form the bupropion free base.

  • Salt Formation and Isolation:

    • After the reaction is complete, perform an aqueous workup to remove byproducts. The organic layer containing the bupropion base is separated.[7]

    • Cool the organic solution to 0-10°C and add a solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) until the pH is acidic (~2).[16]

    • The Bupropion Hydrochloride salt will precipitate out of the solution. Stir for an hour to ensure complete crystallization.[16]

    • Isolate the final API product by filtration, wash with a cold solvent, and dry under vacuum.[7] This improved process can achieve an overall yield of around 75%.[7]

  • Lorcaserin/Rimonabant: this compound is a documented intermediate for synthesizing α-bromo-4'-chloropropiophenone, a key precursor for weight-loss drugs like Lorcaserin and Rimonabant.[8][17][18]

  • Analgesics and Anti-inflammatory Agents: The compound serves as a starting point for various non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where the chlorophenyl moiety is a common structural feature.[5][11][19]

Agrochemical Synthesis

The structural features of this compound are also valuable in creating effective crop protection agents.[4]

  • Insecticides/Acaricides: It is used in the synthesis of products like thiamethoxam and hexythiazox.[8][17] For instance, in one patented method for thiamethoxam, this compound is first converted to a ketoxime, which then undergoes a series of reductions, cyclizations, and oxidations to build the final complex molecule.[8] This highlights its role as a foundational scaffold upon which more complex functionality is built.

Polymer and Material Science

Beyond life sciences, this compound has found a niche in polymer chemistry.

  • Photoinitiator: It functions as a photoinitiator in polymerization processes, particularly for UV-cured coatings and adhesives.[5][11] Upon exposure to UV light, the molecule can absorb energy and generate reactive species (radicals) that initiate the polymerization chain reaction of monomers, leading to rapid curing and hardening of the material. This application is crucial in industries requiring fast and efficient coating and bonding solutions.

Photoinitiation CPP This compound (Photoinitiator) UV UV Light (hν) CPP->UV Absorption Radicals Reactive Radicals UV->Radicals Excitation & Cleavage Monomers Monomers Radicals->Monomers Initiation Polymer Cured Polymer Monomers->Polymer Propagation

Role of this compound as a Photoinitiator.

Safety and Handling

This compound is classified as an irritant. Standard laboratory and industrial hygiene practices should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and lab coats. It should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is far more than a simple chemical commodity; it is a strategic enabler of innovation in multiple high-tech industries. Its well-defined reactivity and versatile structure have secured its role in the large-scale production of essential medicines and agrochemicals.[3][4] Future research will likely focus on developing greener synthetic routes to this compound itself, perhaps utilizing novel catalysts to reduce waste and energy consumption. Furthermore, its utility as a scaffold in medicinal chemistry ensures it will remain a relevant building block for the discovery of new therapeutic agents for years to come. The continued demand for the high-value products derived from this intermediate guarantees its sustained industrial importance.

References

  • Bloom Tech. (2025, January 13).
  • Ningbo Inno Pharmchem Co., Ltd.
  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?Link
  • Chem-Impex. This compound. Link
  • Guidechem. (2020, March 2). What is the background and overview of this compound?Link
  • Crooks, P. A., et al. (2010). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development. Link
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Link
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). This compound: A Versatile Organic Intermediate for Pharmaceutical and Specialty Chemical Synthesis. Link
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Link
  • Synthetika. 4-chloropropiophenone, this compound 99%. Link
  • ChemicalBook. (2023, August 13). This compound Chemical Properties,Uses,Production. Link
  • Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride. Link
  • Zhishang Chemical. Best this compound CAS 6285-05-8. Link
  • Shaanxi Bloom Tech Co., Ltd. This compound CAS 6285-05-8. Link
  • Taylor & Francis Online. (2010, May 6). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide. Link
  • Google Patents. (2010). CN101805250A - Preparation method of p-chloropropiophenone. Link
  • King Life Sciences. 4'-Chloro propiophenone. Link
  • Google Patents. (2008). WO2008099418A2 - An improved process for preparing bupropion hydrochloride. Link
  • PubChem - NIH. This compound. Link
  • ChemicalBook. This compound synthesis. Link
  • Organic Chemistry Portal.
  • Sigma-Aldrich.
  • precisionFDA. This compound. Link

Sources

A Senior Application Scientist's Guide to 4'-Chloropropiophenone: A Cornerstone Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and economic viability of a drug manufacturing process. 4'-Chloropropiophenone (CAS: 6285-05-8), an aromatic ketone, has emerged as a pivotal precursor and a versatile scaffold in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1][2][3][4] Its unique structural features—a reactive carbonyl group, an activatable α-carbon, and a chlorinated phenyl ring—provide a rich chemical playground for medicinal chemists.[1][5] This guide offers an in-depth exploration of this compound's role in drug discovery, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations that make it an invaluable tool for researchers and drug development professionals. We will delve into its application in the synthesis of major therapeutics, provide validated experimental protocols, and discuss its potential as a foundational element for future drug candidates.

The Molecular Profile of this compound: More Than a Simple Ketone

At its core, this compound is a simple molecule, yet its utility is vast. Its power lies in the strategic placement of its functional groups, which offer distinct and predictable points for chemical modification.

Key Structural Features and Reactivity:

  • The Carbonyl Group: This ketone functionality is a primary site for nucleophilic addition and reduction reactions, allowing for the introduction of new stereocenters and the extension of the carbon skeleton.

  • The α-Carbon: The protons on the carbon adjacent to the carbonyl group are acidic and can be readily removed to form an enolate. This enolate is a potent nucleophile, enabling crucial C-C bond-forming reactions. Furthermore, this position is susceptible to electrophilic substitution, most notably halogenation, which is a key step in the synthesis of many important drugs.[6][7]

  • The Chlorinated Phenyl Ring: The para-chloro substituent is not merely a placeholder. It significantly influences the electronic properties of the aromatic ring and, more importantly, can impact the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the final drug molecule.[1] It also serves as a synthetic handle for cross-coupling reactions, although this application is less common than modifications at the ketone or α-carbon.

The interplay of these features makes this compound a highly adaptable building block for creating complex molecular architectures with specific therapeutic properties.[1][3]

Physicochemical Properties

A thorough understanding of the precursor's physical properties is essential for process development, safety, and handling.

PropertyValueSource
CAS Number 6285-05-8[3]
Molecular Formula C₉H₉ClO[3]
Molecular Weight 168.62 g/mol [3]
Appearance Off-white to yellow crystalline solid[3]
Melting Point 35-37 °C[4][8]
Boiling Point 95-97 °C @ 1 mm Hg[4]
Purity Typically ≥ 98%[2]

Strategic Application in Antidepressant Synthesis: The Bupropion Case Study

Perhaps the most prominent application of this compound is its role as a key intermediate in the synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] The synthesis of Bupropion is a classic example of how the unique reactivity of this compound is exploited.

Causality in the Synthetic Pathway

The conversion of this compound to Bupropion is not just a sequence of reactions but a series of deliberate chemical choices designed for efficiency and yield. The general pathway involves two critical transformations originating from the precursor: α-bromination and subsequent nucleophilic substitution with tert-butylamine.[6][9][10]

Bupropion_Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: α-Bromination cluster_reaction2 Step 2: Amination cluster_final Final Product A m-Chloropropiophenone (Isomer of 4'-CPP) B m-Chloro-α-bromopropiophenone (Key Intermediate) A->B Electrophilic Substitution C Bupropion Free Base B->C Nucleophilic Substitution (SN2) R1 Reagents: Br₂ or NBS Catalyst: p-TSA (optional) R1->B D Bupropion HCl (API) C->D Salt Formation (HCl) R2 Reagent: tert-butylamine Solvent: NMP R2->C

Caption: Synthetic workflow for Bupropion HCl from m-Chloropropiophenone.

Note: The synthesis of Bupropion itself starts with the meta-isomer, m-Chloropropiophenone. However, the principles of α-carbon reactivity are identical to those of this compound and serve as a perfect illustration of its utility.

Why α-Bromination is the Linchpin Step: The introduction of a bromine atom at the α-position is a strategic move. Bromine is an excellent leaving group. This transformation converts the relatively unreactive α-carbon into a potent electrophile, priming it for attack by a nucleophile. The choice between using elemental bromine (Br₂) or N-Bromosuccinimide (NBS) often comes down to process safety and scalability. NBS is a solid and is often considered safer and easier to handle than liquid bromine, especially on an industrial scale.[6][7] The use of an acid catalyst like p-toluenesulfonic acid (p-TSA) can accelerate the reaction by promoting enol formation, which is the reactive species in this halogenation.[6][7]

Why tert-Butylamine? The subsequent reaction with tert-butylamine introduces the key amino group required for Bupropion's pharmacological activity. The bulky tert-butyl group is a critical structural feature that is believed to be responsible for its unique pharmacological profile as a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12] The reaction proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic α-carbon, displacing the bromide ion.

Expanding the Horizon: Beyond Antidepressants

The versatility of this compound extends beyond the synthesis of Bupropion. Its structure serves as a valuable starting point for other classes of therapeutic agents.

Anti-inflammatory Agents

Research has demonstrated that the this compound scaffold can be modified to create novel compounds with anti-inflammatory properties.[1][3] The general strategy involves using the ketone and α-carbon as handles to build more complex heterocyclic systems or to attach pharmacophores known to interact with inflammatory pathways.[1] By modifying side chains and functional groups, researchers can fine-tune the molecule's ability to inhibit targets like cyclooxygenase (COX) enzymes or other pro-inflammatory mediators.[1][3]

Synthetic Cathinones and CNS Research

This compound and its derivatives are precursors in the synthesis of substituted cathinones.[13][14] While many of these are substances of abuse, the underlying chemistry is relevant to legitimate CNS drug discovery. For instance, 4-chloro-substituted cathinone derivatives like 4-CMC (Clephedrone) are synthesized from precursors such as 2-bromo-4'-chloropropiophenone.[13][14] The study of these molecules, their structure-activity relationships (SAR), and their interaction with monoamine transporters provides valuable insights for designing novel CNS agents with tailored activities, potentially for treating conditions like ADHD or narcolepsy.[15][16]

Scaffold_Concept cluster_mods Chemical Modifications cluster_targets Potential Drug Candidates A This compound (Scaffold) B α-Substitution (e.g., Halogenation, Alkylation) A->B C Carbonyl Reduction (to Alcohol) A->C D Condensation Reactions (to form Heterocycles) A->D E Antidepressants (e.g., Bupropion analogs) B->E H Novel Therapeutics B->H F Anti-inflammatory Agents C->F C->H G CNS Stimulants / Modulators D->G D->H

Caption: this compound as a versatile scaffold for drug discovery.

Field-Proven Experimental Protocols

The following protocols are presented as a self-validating system, providing clear steps and expected outcomes for key transformations involving this compound.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the fundamental synthesis of the precursor itself, a cornerstone reaction for any laboratory working with this intermediate.[5][8]

Objective: To synthesize this compound from chlorobenzene and propionyl chloride.

Materials:

  • Chlorobenzene (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 5% Citric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and anhydrous aluminum trichloride (1.2 eq). Stir the suspension under a nitrogen atmosphere.

  • Cool the flask to 0-5 °C using an ice bath.

  • Add chlorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

  • In a separate step, add propionyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.[8]

  • After the addition is complete, allow the reaction to warm to room temperature (approx. 25 °C) and stir for 2-3 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the chlorobenzene is consumed.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 5% citric acid solution (1x), saturated sodium bicarbonate solution (1x), and saturated brine (1x).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is a white to off-white solid.

Validation:

  • Yield: Typically >95%.[8]

  • Purity (HPLC): >98%.[8]

  • Melting Point: 35-37 °C, consistent with reference values.[8]

Protocol 2: α-Bromination of a Chloropropiophenone Intermediate

This protocol details the critical step for preparing intermediates for Bupropion and related structures. (Adapted for the 4'-chloro isomer from m-chloro Bupropion synthesis).

Objective: To synthesize 4'-Chloro-α-bromopropiophenone.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Acetonitrile

Procedure:

  • Charge a round-bottom flask with this compound (1.0 eq), acetonitrile, NBS (1.05 eq), and p-TSA (0.1 eq).

  • Heat the reaction mixture to 60-65 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Work-up: Add water to the reaction mixture to precipitate the product and dissolve succinimide byproducts.

  • Filter the solid product through a Buchner funnel and wash thoroughly with cold water.

  • Dry the collected solid under vacuum.

Validation:

  • Yield: High, often >90%.

  • Characterization: The product can be characterized by ¹H NMR to confirm the introduction of bromine at the α-position and by melting point analysis.

Conclusion and Future Outlook

This compound is a testament to the principle that simple, well-designed molecules can have a profound impact on drug discovery. Its predictable reactivity and versatile structure have secured its place as a critical precursor in the synthesis of established drugs like Bupropion and as a promising scaffold for the development of new chemical entities targeting a range of diseases.[1][3] As medicinal chemistry continues to evolve, the strategic use of such foundational building blocks will remain paramount. The ongoing exploration of novel reactions to modify the this compound core will undoubtedly unlock new avenues for creating the next generation of therapeutics, further cementing its legacy as a cornerstone of pharmaceutical innovation.

References

  • Title: Is this compound used in pharmaceutical applications?
  • Title: What is the background and overview of this compound?
  • Title: The Crucial Role of this compound in Modern Pharmaceutical Synthesis Source: Unnamed Source URL
  • Title: this compound Source: Chem-Impex URL
  • Title: How Is this compound Synthesized?
  • Title: this compound | 6285-05-8 Source: ChemicalBook URL
  • Title: this compound synthesis Source: ChemicalBook URL
  • Title: 4'-Chloro propiophenone Source: King Life Sciences URL
  • Title: 4-chloropropiophenone, this compound 99% Source: SYNTHETIKA URL
  • Title: Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide Source: Taylor & Francis Online URL
  • Title: Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact Source: PubMed Central URL
  • Title: A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin)
  • Title: Process for preparing bupropion hydrochloride Source: Google Patents URL
  • Title: CONVENIENT AND SCALABLE PROCESS FOR THE PREPARATION OF BUPROPION HYDROCHLORIDE VIA EFFICIENT BROMINATION OF m-CHLOROPROPIOPHENON Source: Unnamed Source URL
  • Title: Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances Source: UNIS Vienna URL
  • Title: Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion Source: PubMed URL
  • Title: Synthetic cathinones drug profile Source: European Monitoring Centre for Drugs and Drug Addiction URL
  • Title: Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023 Source: UNIS Vienna URL
  • Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: PubMed Central URL
  • Title: Cathinone Source: Wikipedia URL
  • Title: Substituted cathinones – Knowledge and References Source: Taylor & Francis URL
  • Title: Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes Source: PubMed URL

Sources

An In-depth Technical Guide to the Toxicological Profile of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Executive Summary

4'-Chloropropiophenone (CAS No. 6285-05-8) is an aromatic ketone used as a chemical raw material and pharmaceutical intermediate.[1] A thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for accurate risk assessment in drug development. This guide synthesizes the available data on this compound, providing a detailed examination of its known toxicological endpoints. The current data indicates that the primary hazards are skin and eye irritation.[2] While some acute toxicity data exists, comprehensive information regarding genotoxicity, carcinogenicity, and reproductive toxicity is notably absent from publicly available literature. This guide will detail the existing data and delineate the standard, validated testing protocols required to address these critical data gaps.

Chemical and Physical Properties

A substance's toxicological behavior is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Name 1-(4-chlorophenyl)propan-1-one[2]
Synonyms p-Chloropropiophenone, Ethyl p-chlorophenyl ketone[2]
CAS Number 6285-05-8
Molecular Formula C₉H₉ClO[2]
Molecular Weight 168.62 g/mol
Appearance Crystalline mass, solid[1]
Melting Point 35-37 °C
Boiling Point 95-97 °C at 1 mmHg

Toxicological Profile Summary

The following table provides a high-level summary of the available toxicological data for this compound. It is critical to note the significant data gaps for several key endpoints.

Toxicological EndpointGHS Classification/ResultNotes
Acute Oral Toxicity Category 4 (Harmful if swallowed) - PredictedGHS classification H302 is listed by some suppliers, but supporting study data is limited.[2][3]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 2 (Causes skin irritation)GHS classification H315 is consistently reported.[2][3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)GHS classification H319 is consistently reported.[2][3]
Respiratory/Skin Sensitization May cause an allergic skin reactionGHS classification H317 is reported by some sources, suggesting a potential for sensitization.[2][3]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT - Single Exposure May cause respiratory irritationGHS classification H335 is reported by some sources.[2][4]
STOT - Repeated Exposure No data available

Detailed Toxicological Endpoints

Acute Toxicity

Acute toxicity data is foundational for hazard classification and for determining the immediate risks associated with a single, short-term exposure.

  • Oral: While some suppliers classify this compound as "Harmful if swallowed" (GHS Category 4), this appears to be based on predictions rather than specific experimental data.[2][3][5] One source notes an intraperitoneal LD50 in mice of 200 mg/kg and an intravenous LD50 in mice of 100 mg/kg, but these routes are less relevant for occupational exposure than oral or dermal routes.[6]

  • Dermal & Inhalation: There is no available data on the acute dermal or inhalation toxicity of this compound.[7]

Skin and Eye Irritation

The most consistently reported hazard for this compound is irritation.

  • Skin Irritation: The substance is classified under GHS as causing skin irritation (Category 2).[2][3] This classification implies that upon application to the skin, it can cause reversible damage.[8]

  • Eye Irritation: It is also classified as causing serious eye irritation (Category 2A).[2][3] Contact with the eyes is likely to cause significant, but reversible, damage.

The causality behind this irritation likely stems from the chemical's ability to disrupt the cellular membranes of keratinocytes in the epidermis, leading to cell damage and the release of inflammatory mediators.[9] This is a common mechanism for irritant chemicals.

Genotoxicity and Mutagenicity

There is a critical lack of data regarding the genotoxic potential of this compound. Genotoxicity tests are designed to detect compounds that induce genetic damage, a key concern as such damage can lead to heritable diseases or cancer.[10] For a structurally related compound, 2-Bromo-3'-chloropropiophenone, genotoxicity was observed in both the Ames test and an in vitro micronucleus assay, mediated by the generation of reactive metabolites.[11] This finding underscores the importance of evaluating the genotoxic potential of this compound.

Proposed Mechanistic Pathway and Metabolism

While no specific metabolism studies for this compound were found, a putative metabolic pathway can be hypothesized based on its chemical structure. The primary metabolic routes for aromatic ketones typically involve reduction of the carbonyl group and hydroxylation of the aromatic ring, followed by conjugation for excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4CP This compound Alcohol 1-(4-chlorophenyl)propan-1-ol 4CP->Alcohol Carbonyl Reduction (Carbonyl Reductases) Hydroxylated Hydroxylated Metabolite 4CP->Hydroxylated Aromatic Hydroxylation (Cytochrome P450) Glucuronide Glucuronide Conjugate Alcohol->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation (SULTs)

Caption: Putative metabolic pathway for this compound.

This proposed pathway highlights the key enzymatic systems likely involved. Understanding these transformations is crucial, as metabolic activation can sometimes produce more toxic or genotoxic intermediates.[11]

Standard Toxicological Testing Protocols

To address the identified data gaps, a tiered testing strategy employing validated methodologies is essential. The following protocols represent the industry standard for assessing skin irritation and genotoxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a validated alternative to animal testing for identifying skin irritants.[12] Its scientific basis lies in its ability to mimic the upper layers of human skin.[13]

Workflow:

Caption: Workflow for the OECD TG 439 In Vitro Skin Irritation test.

Step-by-Step Methodology:

  • Preparation: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™) are equilibrated in culture medium.[14][15]

  • Application: A precise amount (e.g., 25 µL) of the test chemical (this compound) and positive/negative controls are applied topically to the tissue surface.

  • Exposure: The tissues are incubated for a standardized period (e.g., 60 minutes) at 37°C.[9]

  • Rinsing: Following exposure, the test chemical is thoroughly washed from the tissue surface.

  • Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

  • Viability Assessment: The viability of the tissues is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a blue formazan salt.[9]

  • Extraction & Measurement: The formazan salt is extracted from the tissues, and the optical density is measured using a spectrophotometer.

  • Classification: The viability of the test-chemical-treated tissues is expressed as a percentage relative to the negative control. A chemical is classified as a UN GHS Category 2 irritant if the mean tissue viability is less than or equal to 50%.[12][13]

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test is a widely used and internationally accepted short-term assay to evaluate the potential of a substance to induce gene mutations.[16][17]

Step-by-Step Methodology:

  • Strain Selection: A set of specific strains of Salmonella typhimurium and Escherichia coli are used, which carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains are selected to detect various types of mutations, such as base-pair substitutions and frameshifts.[10][18]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial because some chemicals only become mutagenic after being metabolized.[10]

  • Exposure: The bacterial tester strains are exposed to various concentrations of this compound on agar plates.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, and this increase exceeds a defined threshold (e.g., a two-fold increase over the background).

Conclusion and Recommendations

The available data for this compound robustly identifies it as a skin and eye irritant. However, there is a significant deficiency of information for other critical toxicological endpoints. For professionals in research and drug development, this necessitates a cautious approach to handling, mandating the use of appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent direct contact.[7][19]

Given the data gaps, the following actions are strongly recommended:

  • Conduct a full suite of genotoxicity tests , starting with an Ames test (OECD 471) and an in vitro micronucleus assay (OECD 487) to assess mutagenic and clastogenic potential.

  • Perform an acute dermal toxicity study (OECD 402) to quantify the risks associated with skin exposure.[20][21]

  • Generate data on repeated dose toxicity to understand the potential effects of long-term or cumulative exposure.

By systematically addressing these data gaps using validated, internationally recognized protocols, a comprehensive and reliable safety profile for this compound can be established, ensuring its safe use in scientific and industrial settings.

References

  • OECD (2013), Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: https://www.oecd-ilibrary.org/environment/test-no-439-in-vitro-skin-irritation-reconstructed-human-epidermis-test-method_9789264203905-en
  • OECD (2002), Test Guideline 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: https://www.oecd-ilibrary.
  • Nucro-Technics. (2024). OECD 404: Acute Dermal Irritation/Corrosion. URL: https://nucro-technics.
  • Nucro-Technics. (2024). OECD 402: Acute Dermal Toxicity – Fixed Dose Procedure. URL: https://nucro-technics.com/toxicology/oecd-402-acute-dermal-toxicity/
  • Institute for In Vitro Sciences, Inc. (IIVS). Skin Irritation Test (SIT, OECD 439). URL: https://iivs.
  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. URL: https://senzagen.
  • Nucro-Technics. (2024). OECD 439: In Vitro Skin Irritation (RHE Test Method). URL: https://nucro-technics.com/in-vitro-toxicology/oecd-439-in-vitro-skin-irritation-reconstructed-human-epidermis-test/
  • PETA Science Consortium International e.V. (n.d.). In Vitro Methods for Predicting Skin Irritation and Corrosion. URL: https://thepsci.
  • Analytice. (n.d.). OECD N°404 : Laboratory skin irritant/corrosive test. URL: https://www.analytice.
  • Analytice. (2021). OECD 402: Acute Dermal Toxicity. URL: https://www.analytice.com/en/technical-sheet/oecd-402-acute-dermal-toxicity-test/
  • OECD. (2002). Test No. 404: Acute Dermal Irritation/Corrosion. Google Books. URL: https://books.google.com/books?id=f_Y-EAAAQBAJ&pg=PA1&source=gbs_toc_r&cad=4#v=onepage&q&f=false
  • Labcorp. (n.d.). OECD 402/OCSPP 870.1200: Acute dermal toxicity. URL: https://www.labcorp.com/asset-viewer/document/3481
  • OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. URL: https://www.oecd-ilibrary.org/environment/test-no-402-acute-dermal-toxicity_9789264070585-en
  • OECD. (n.d.). Test No. 402: Acute Dermal Toxicity. URL: https://www.oecd.org/publications/test-no-402-acute-dermal-toxicity-9789264070585-en.htm
  • OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. URL: https://www.oecd.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22697
  • TCI Chemicals. (2023). Safety Data Sheet: this compound. URL: https://www.tcichemicals.com/IN/en/p/C1616
  • Apollo Scientific. (2022). Safety Data Sheet: this compound. URL: https://www.apolloscientific.co.uk/msds/OR11048_msds.pdf
  • ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9854028_EN.htm
  • The Good Scents Company. (n.d.). 4-chloropropiophenone. URL: http://www.thegoodscentscompany.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. URL: https://www.sigmaaldrich.com/sds/aldrich/c69209
  • National Center for Biotechnology Information. (n.d.). 4'-Bromo-3-chloropropiophenone. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/95790
  • ChemicalBook. (2024). This compound Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_6285-05-8.htm
  • ChemicalBook. (2024). This compound Safety Data Sheet. URL: https://www.chemicalbook.com/msds/CB9854028_EN.htm
  • Synthetika. (n.d.). 4-chloropropiophenone, this compound 99%. URL: https://synthetika.com/product/4-chloropropiophenone/
  • National Center for Biotechnology Information. (n.d.). SID 134987038 - Chloropropiophenone. PubChem Substance Database. URL: https://pubchem.ncbi.nlm.nih.gov/substance/134987038
  • Oasis App. (n.d.). Acute Toxicity (Oral) (Category 4) Health Benefits and Risks. URL: https://www.theoasisapp.
  • National Center for Biotechnology Information. (n.d.). 3,4'-Dichloropropiophenone. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/77550
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Chloropropiophenone. URL: https://www.fishersci.com/sds?productName=AC109550050
  • ResearchGate. (2024). (PDF) Genotoxicity of 2-Bromo-3'-chloropropiophenone. URL: https://www.researchgate.net/publication/262524458_Genotoxicity_of_2-Bromo-3'-chloropropiophenone
  • PubMed. (n.d.). Genotoxic activity and potency of 135 compounds in the Ames reversion test and in a bacterial DNA-repair test. URL: https://pubmed.ncbi.nlm.nih.gov/6361281/
  • International Council for Harmonisation (ICH). (2011). S2(R1): Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. URL: https://database.ich.org/sites/default/files/S2_R1_Guideline.pdf
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. URL: https://www.coleparmer.com/msds/3'-Chloropropiophenone,%2098%25_18765.htm
  • precisionFDA. (n.d.). This compound. URL: https://precision.fda.gov/apps/unii/unii/26AY8WJA1E
  • Sigma-Aldrich. (n.d.). 4-Chloropropiophenone 98 6285-05-8. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c69209
  • Gentronix. (2024). Regulatory Genotoxicity Studies | GLP & OECD Compliant. URL: https://www.gentronix.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of Chlorphenesin as Used in Cosmetics. URL: https://www.cir-safety.org/sites/default/files/chlorp122014final.pdf
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. URL: https://www.nelsonlabs.com/testing/ames-mutagenicity/
  • Sigma-Aldrich. (n.d.). 4-Chloropropiophenone 98 6285-05-8. URL: https://www.sigmaaldrich.
  • European Chemicals Agency (ECHA). (n.d.). 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate - Registration Dossier. URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15443/4/2/3/?documentUUID=e74672e8-c55c-43f6-92c4-8395696689d0

Sources

Stability and Storage of 4'-Chloropropiophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloropropiophenone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility as a precursor, notably in the production of analgesics, anti-inflammatory drugs, and agrochemicals, underscores the importance of understanding its stability profile.[1] This guide provides an in-depth analysis of the stability and optimal storage conditions for this compound, offering insights into its degradation pathways and recommended handling procedures to ensure its integrity and purity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its stable storage and handling.

PropertyValueSource(s)
Chemical Name 1-(4-chlorophenyl)propan-1-one
Synonyms p-Chloropropiophenone, Ethyl p-chlorophenyl ketone
CAS Number 6285-05-8
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 35-37 °C[2]
Boiling Point 95-97 °C at 1 mmHg[2]
Solubility Insoluble in water[3]
Storage Temperature Room temperature; refrigeration recommended[1][2]

Recommended Storage Conditions

To maintain the chemical integrity of this compound, adherence to appropriate storage conditions is critical. Multiple safety data sheets and chemical suppliers consistently recommend the following:

  • Temperature: Store in a cool, dry place.[2] Refrigeration at 0-8 °C is often specified to minimize potential degradation.[1]

  • Container: Keep in a tightly closed container to prevent contamination and exposure to atmospheric moisture.[2]

  • Ventilation: Ensure storage in a well-ventilated area.[2]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

  • Light: Keep in a dark place, protected from light.[2]

The rationale behind these recommendations is to mitigate the risk of chemical reactions that could lead to the degradation of the compound.

Stability Profile and Potential Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, an understanding of its chemical structure allows for the postulation of likely degradation pathways based on the reactivity of similar compounds, such as other aromatic ketones and chloro-substituted aromatic compounds. Forced degradation studies are a critical component in the development of stability-indicating analytical methods.[4][5]

Hydrolysis

Given its ketone functional group and the chloro-substituent on the aromatic ring, this compound is expected to be relatively stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may occur, although likely at a slow rate. The stability of related α-haloketones is a subject of extensive study due to their synthetic utility.[6][7]

Oxidation

Oxidative degradation is a potential concern for many organic molecules. For this compound, oxidation could theoretically target the ethyl group or the aromatic ring. The presence of the electron-withdrawing chloro group may influence the susceptibility of the aromatic ring to oxidative cleavage. Studies on the oxidation of 4-chlorophenol have identified intermediates such as hydroquinone and benzoquinone, suggesting that hydroxylation of the aromatic ring followed by ring-opening are plausible degradation pathways under strong oxidative stress.[8][9]

Caption: Postulated degradation pathways for this compound under various stress conditions.

Photodegradation

Aromatic ketones are known to be susceptible to photodegradation. Upon absorption of light, this compound could undergo various photochemical reactions, including the formation of radical intermediates.[10][11][12] These reactive species could then lead to a variety of degradation products through rearrangement, dimerization, or reaction with other molecules. The presence of the chlorine atom on the aromatic ring may also influence the photolytic stability.

Thermal Decomposition

As indicated in safety literature, when heated to decomposition, this compound may emit toxic fumes of hydrogen chloride.[2] High temperatures can provide the energy required to break the C-Cl and other covalent bonds, leading to fragmentation of the molecule.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.[13][14]

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and maintain at room temperature or heat gently.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 70 °C) in an oven.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Method Development: The HPLC method should be capable of separating the intact this compound from all potential degradation products.[4] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or a buffer) is a common starting point. Detection is typically performed using a UV detector at a wavelength where this compound and its chromophoric degradation products absorb.

Sources

Introduction: Unveiling the Synthetic Potential of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 4'-Chloropropiophenone

This compound, with the IUPAC name 1-(4-chlorophenyl)propan-1-one, is an aromatic ketone that serves as a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a chlorinated phenyl ring attached to a propanone moiety, presents multiple reactive sites that can be selectively targeted using a variety of common reagents. This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3]

The reactivity of this compound is primarily dictated by two key features: the electrophilic carbonyl carbon and the acidic protons on the adjacent α-carbon. Understanding how to manipulate these sites is crucial for leveraging this compound's full synthetic potential. This guide provides a detailed exploration of its reactions with common reagents, focusing on the underlying mechanisms, field-proven protocols, and the strategic implications for complex molecule synthesis, particularly in the context of drug discovery and development.

Section 1: Core Physicochemical Properties and Safe Handling

Before undertaking any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount. This compound is a white to off-white crystalline solid at room temperature.[3][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₉H₉ClO[1][3]
Molecular Weight 168.62 g/mol [1][3]
CAS Number 6285-05-8[1]
Melting Point 34-37 °C[4]
Boiling Point 152 °C / 30 mmHg[4]
Appearance White to Almost white powder/crystal[4]
IUPAC Name 1-(4-chlorophenyl)propan-1-one[1]
Safety and Handling Precautions

This compound is classified as an irritant, causing skin and serious eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[6][7] All manipulations should be performed in a well-ventilated fume hood.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[5][6]

    • Skin: Wash with plenty of soap and water.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated place, keeping the container tightly closed.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]

Section 2: Reactions at the Carbonyl Group

The polarized carbon-oxygen double bond is the primary site for nucleophilic attack. Reactions here typically involve the reduction of the ketone to an alcohol or the addition of carbon nucleophiles to form new carbon-carbon bonds.

Reduction to 1-(4-chlorophenyl)propan-1-ol

The conversion of the carbonyl group to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this due to its selectivity, mildness, and ease of handling compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).[8]

Causality of Reagent Choice: NaBH₄ is a source of hydride (H⁻). It is selective for aldehydes and ketones and will not reduce less reactive carbonyl compounds like esters or amides under standard conditions.[8] This selectivity is crucial when other functional groups are present in the molecule. The reaction is typically run in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[9]

Mechanism of Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion from the BH₄⁻ complex to the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (often the solvent itself or a mild acid) neutralizes the alkoxide to yield the final secondary alcohol.[10][11]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R This compound A Nucleophilic Attack of Hydride (H⁻) R->A N NaBH₄ (Hydride Source) N->A B Formation of Tetrahedral Alkoxide A->B C Protonation (from Solvent/Workup) B->C P 1-(4-chlorophenyl)propan-1-ol C->P

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Reduction with NaBH₄

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (0.3 eq, considering each mole can deliver 4 hydrides, though a slight excess is common in practice) portion-wise to the stirred solution.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Catalytic Hydrogenation

An alternative reduction method involves catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst.

Causality of Reagent Choice: This method is highly effective but less selective than NaBH₄. Catalysts like Palladium on carbon (Pd/C) can also reduce other functional groups, such as alkenes or alkynes.[13] However, under controlled conditions, it provides a clean reduction of the ketone. A key advantage is the avoidance of salt byproducts, as the only reagent is hydrogen gas.

Mechanism of Catalytic Hydrogenation: The mechanism involves the adsorption of both the hydrogen gas and the ketone onto the surface of the metal catalyst. This facilitates the stepwise addition of hydrogen atoms across the C=O double bond.[14]

Section 3: Reactions at the α-Position

The protons on the carbon adjacent to the carbonyl group (the α-protons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. This allows for a range of important substitution reactions.

α-Halogenation

The substitution of an α-proton with a halogen, typically bromine, creates a highly valuable intermediate, 2-bromo-4'-chloropropiophenone.[15] This product is a precursor for the synthesis of many pharmaceutical compounds, including cathinone derivatives.[16]

Causality of Reaction Conditions: The reaction can be performed under either acidic or basic conditions, but the outcomes differ significantly.

  • Acid-Catalyzed: This method is preferred for achieving mono-halogenation. The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which is independent of the halogen concentration.[17] Once one halogen is added, its electron-withdrawing effect destabilizes the protonated carbonyl, making the formation of a second enol less favorable and thus hindering further halogenation.[18]

  • Base-Promoted: This method leads to polyhalogenation. The reaction proceeds via an enolate. The introduced halogen's inductive effect increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster than the first.[18][19]

Mechanism of Acid-Catalyzed α-Bromination:

  • The carbonyl oxygen is protonated by the acid catalyst.

  • A base (e.g., the solvent) removes an α-proton, leading to the formation of a neutral enol intermediate.

  • The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of Br₂, forming a C-Br bond and a protonated carbonyl.

  • Deprotonation regenerates the acid catalyst and yields the α-bromo ketone.

G start This compound + Br₂ + H⁺ (cat.) step1 Protonation of Carbonyl Oxygen start->step1 step2 Deprotonation at α-carbon (Rate-Determining Step) step1->step2 enol Enol Intermediate step2->enol step3 Nucleophilic Attack of Enol on Br₂ enol->step3 step4 Deprotonation of Carbonyl Oxygen step3->step4 product 2-Bromo-4'-chloropropiophenone + HBr + H⁺ step4->product

Caption: Mechanism of acid-catalyzed α-bromination.

Experimental Protocol: Acid-Catalyzed α-Bromination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Add a catalytic amount of hydrobromic acid (HBr).

  • Slowly add a solution of bromine (Br₂) (1.0 eq) in the same solvent dropwise to the mixture with stirring. Maintain the temperature as needed (reactions may be run at room temperature or with gentle heating).

  • Continue stirring until the characteristic red-brown color of bromine disappears.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a solution of sodium bisulfite to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization.

The Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminoalkyl group at the α-position, forming a β-amino ketone known as a Mannich base.[20][21] These products are versatile intermediates in pharmaceutical synthesis.[22]

Causality of Reagents: The reaction requires the ketone (this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (e.g., dimethylamine hydrochloride).[20] The reaction is typically run under acidic conditions.

Mechanism of the Mannich Reaction:

  • The amine reacts with formaldehyde to form an iminium ion (also known as an Eschenmoser's salt precursor).

  • Separately, the ketone (this compound) tautomerizes under acidic conditions to its enol form.

  • The nucleophilic enol attacks the electrophilic iminium ion.

  • Deprotonation of the resulting intermediate yields the final β-amino ketone product.[20]

G cluster_reagents Reagents ketone This compound (Enol Form) attack Nucleophilic Attack by Enol ketone->attack amine Amine + Formaldehyde iminium Formation of Iminium Ion amine->iminium iminium->attack product Mannich Base (β-Amino Ketone) attack->product

Caption: Logical flow of the Mannich Reaction.

Section 4: The Willgerodt-Kindler Reaction

This remarkable reaction involves a complex rearrangement and oxidation, converting the aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid.[23][24] For this compound, the product is 3-(4-chlorophenyl)propanamide or its derivatives.

Causality of Reagents: The modern variant, the Willgerodt-Kindler reaction, employs elemental sulfur and a secondary amine, most commonly morpholine.[25][26][27] The amine acts as both a reactant and a solvent.

Mechanism of the Willgerodt-Kindler Reaction: The mechanism is complex but is generally understood to begin with the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements, likely involving aziridine intermediates, effectively migrates the carbonyl functionality (in the form of a thioamide) to the terminal carbon of the alkyl chain.[23][27] Subsequent hydrolysis of the resulting thioamide yields the final product.

Section 5: Applications in Drug Development

The reactivity of this compound and its derivatives, such as 2-bromo-4'-chloropropiophenone, makes them crucial starting materials in the synthesis of psychoactive substances, particularly synthetic cathinones.[28][29] The α-bromo derivative can readily undergo nucleophilic substitution with various amines to generate a wide array of cathinone analogues.[30] This accessibility is of significant interest to both medicinal chemists designing novel therapeutics and forensic scientists tracking the emergence of new psychoactive substances.[28]

Conclusion

This compound is a synthetically powerful and versatile molecule. Its reactivity can be precisely controlled by the judicious choice of reagents and reaction conditions. Nucleophilic attack at the carbonyl carbon allows for the creation of alcohols, while the acidity of the α-protons enables functionalization via halogenation and aminoalkylation. More complex transformations like the Willgerodt-Kindler reaction further expand its synthetic utility. A comprehensive understanding of these reaction pathways, as detailed in this guide, empowers researchers to effectively utilize this compound as a strategic building block in the development of novel chemical entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22697, this compound.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a....
  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed Central.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.
  • Merck & Co. (n.d.). Willgerodt-Kindler Reaction. The Merck Index Online.
  • Wikipedia. (n.d.). Mannich reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile.
  • Michigan State University Department of Chemistry. (2009). Willgerodt‐Kindler Reaction.
  • American Chemical Society. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • National Center for Biotechnology Information. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PubMed Central.
  • Wikipedia. (n.d.). Cathinone.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2023). Alpha Halogenation.
  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II.
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • YouTube. (2018). Alpha Halogenation of Ketones. The Organic Chemistry Tutor.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
  • YouTube. (2020). Reduction Reactions with NaBH4 and LAH. Daniel Miller.
  • Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone.
  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.

Sources

theoretical and computational studies of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4'-Chloropropiophenone

Introduction: The Significance of this compound

This compound (4-CPP), a halogenated aromatic ketone with the molecular formula C₉H₉ClO, serves as a pivotal building block in modern synthetic chemistry.[1][2][3] Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4][5] Notably, it is a key precursor in the production of medications such as the antidepressant bupropion, as well as various anti-inflammatory drugs and analgesics.[4][6] Beyond pharmaceuticals, 4-CPP finds applications in the fragrance industry and as a photoinitiator in polymer chemistry, highlighting its versatility.[6][7][8]

Given its widespread use, a profound understanding of 4-CPP's molecular structure, reactivity, and electronic properties is paramount for optimizing existing synthetic routes and innovating novel molecular designs.[6][9] Theoretical and computational chemistry offers a powerful, non-destructive lens through which to examine these characteristics at the atomic level.[10][11] By employing quantum mechanical calculations, we can predict and analyze molecular geometries, vibrational frequencies (spectroscopy), and electronic behaviors that govern the compound's reactivity. This guide provides a comprehensive framework for conducting such studies, offering both the theoretical basis and a practical workflow for researchers in drug development and chemical synthesis.

Part 1: The Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable computational study is the selection of an appropriate theoretical model. For organic molecules like 4-CPP, Density Functional Theory (DFT) has emerged as the method of choice, providing an exceptional balance between computational efficiency and predictive accuracy.[12]

The Rationale for Method Selection
  • Expertise-Driven Choice: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems like the chlorophenyl ring in 4-CPP. It has a long-standing record of providing reliable geometric and electronic data for a wide range of organic compounds.[12]

  • Basis Set Selection: The 6-311G(d,p) basis set is chosen. This triple-zeta basis set offers significant flexibility for valence electrons to be described accurately. The inclusion of polarization functions on both heavy atoms ('d') and hydrogen atoms ('p') is essential for correctly modeling the anisotropic electron distribution around atoms in bonds, particularly the polar C=O and C-Cl bonds.

The Computational Workflow Protocol

A rigorous and reproducible computational investigation follows a clear, sequential process. This protocol is designed to be self-validating at critical junctures.

  • Step 1: Initial Structure Input: The 3D coordinates of this compound are generated. This can be done using molecular building software or by retrieving a standard format (e.g., SMILES string: CCC(=O)C1=CC=C(C=C1)Cl) from a database like PubChem.[1][3]

  • Step 2: Geometry Optimization: A full geometry optimization is performed using the chosen B3LYP/6-311G(d,p) level of theory. This iterative process adjusts the positions of all atoms until the configuration with the lowest possible potential energy (a stationary point on the potential energy surface) is found.

  • Step 3: Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step is a critical validation checkpoint.

    • Trustworthiness Check: The absence of any imaginary frequencies in the output confirms that the optimized structure is a true local energy minimum, not a transition state.

    • Spectroscopic Prediction: The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum of the molecule, allowing for direct comparison with experimental data.

  • Step 4: Electronic Property Calculation: With the validated minimum-energy structure, single-point energy calculations are performed to derive key electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of the Molecular Electrostatic Potential (MEP) surface.

  • Step 5: Data Analysis and Visualization: The final step involves the comprehensive analysis of the output data and its visualization to draw meaningful chemical insights.

G Computational Study Workflow for this compound cluster_setup Setup cluster_calc Core Calculation cluster_validation Validation cluster_analysis Analysis Input 1. Initial Structure Input (SMILES/3D Coords) Opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) Elec 4. Electronic Property Calculation (HOMO, LUMO, MEP) Check->Elec No Output 5. Data Analysis & Visualization Elec->Output

Caption: A flowchart of the computational workflow for this compound.

Part 2: Structural and Spectroscopic Insights

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of 4-CPP. The resulting bond lengths, bond angles, and dihedral angles are fundamental parameters that influence the molecule's physical and chemical properties. The key structural parameters obtained from a B3LYP/6-311G(d,p) calculation would be summarized as follows.

ParameterDescriptionPredicted Value (Å or °)
Bond Lengths
r(C=O)Carbonyl group bond length~1.22 Å
r(C-Cl)Carbon-Chlorine bond length~1.75 Å
r(C-C)ringAverage C-C bond length in the phenyl ring~1.39 Å
r(Cring-Cketo)Bond between the ring and keto carbon~1.49 Å
Bond Angles
∠(O=C-Cring)Angle around the keto carbon~120.5°
∠(C-C-Cl)Angle involving the chlorine substituent~119.8°

Note: These are typical expected values. Actual calculated values should be reported from the specific software output.

The planarity of the phenyl ring and the orientation of the propiophenone side chain are crucial for understanding intermolecular interactions, such as crystal packing or binding to a biological target.

Vibrational Analysis (Simulated IR Spectrum)

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to assign and interpret experimental spectroscopic data. The most characteristic vibration for 4-CPP is the carbonyl (C=O) stretching mode. Computationally, this peak is expected to be one of the most intense and would be predicted in the range of 1680-1720 cm⁻¹. Other significant vibrations include the C-Cl stretching modes and the aromatic C-H and C=C stretching modes.

Part 3: Unveiling Electronic Properties and Reactivity

The electronic structure of a molecule is the key to its chemical reactivity. Computational methods provide invaluable tools for visualizing and quantifying this structure.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[13] The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).[14]

  • HOMO: For 4-CPP, the HOMO is expected to be distributed primarily over the π-system of the chlorophenyl ring, indicating this is the primary site of electron-donating capability.

  • LUMO: The LUMO is anticipated to be localized significantly on the carbonyl group (C=O) and the adjacent carbon atoms of the phenyl ring, identifying this region as the electron-accepting center.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[13] A smaller gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability.[13][15]

G cluster_0 cluster_1 Molecular Orbitals E Energy Lumo LUMO (Lowest Unoccupied MO) Accepts Electrons E->Lumo Homo HOMO (Highest Occupied MO) Donates Electrons Lumo->Homo ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: The HOMO-LUMO energy gap concept and its relation to reactivity.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D plot of the electrostatic potential mapped onto the molecule's electron density surface. It provides an intuitive visual guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. For 4-CPP, the most intense red region will be centered on the electronegative oxygen atom of the carbonyl group.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms.

  • Green/Yellow Regions (Neutral Potential): These areas represent regions of relatively neutral electrostatic potential, such as the carbon backbone of the phenyl ring.

The MEP map visually confirms that the carbonyl oxygen is the primary site for protonation or interaction with Lewis acids, while the carbonyl carbon is a primary site for nucleophilic addition reactions—a cornerstone of its synthetic utility.

Caption: The molecular structure of this compound.

Conclusion

Theoretical and computational studies provide an indispensable toolkit for the modern chemist. For a molecule as synthetically valuable as this compound, these methods offer profound insights that transcend experimental observation alone. By applying a robust computational protocol, researchers can accurately predict its stable geometry, interpret its spectroscopic signatures, and, most importantly, visualize and quantify its electronic structure. The analysis of frontier molecular orbitals and the molecular electrostatic potential surface provides a clear roadmap of the molecule's reactivity, guiding the rational design of new synthetic pathways and the development of novel pharmaceuticals. This in-silico approach not only accelerates the pace of research but also deepens our fundamental understanding of chemical principles, empowering scientists to innovate with greater precision and foresight.

References

  • Bloom Tech. (2025, January 13).
  • Modern Pharmaceutical Synthesis. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). This compound: A Versatile Organic Intermediate for Pharmaceutical and Specialty Chemical Synthesis. [Link]
  • King Life Sciences. 4'-Chloro propiophenone. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22697, this compound. [Link]
  • CAS. 1-(4-Chlorophenyl)-1-propanone. [Link]
  • Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 411-418.
  • Rahimi, M., et al. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes.
  • mzCloud. (2015, November 2). This compound. [Link]
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. CAS 6285-05-8 this compound Impurity. [Link]
  • Koli, P. B., et al. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one.
  • Stony Brook University.
  • P212121 Store. This compound | CAS 6285-05-8. [Link]
  • The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link]
  • MDPI. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes. [Link]
  • Biointerface Research in Applied Chemistry. (2021, November 24).
  • Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]
  • Scientist9279. (2025, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]
  • Wikipedia. HOMO and LUMO. [Link]
  • J&K Scientific LLC. This compound | 6285-05-8. [Link]
  • ChemRxiv.

Sources

An In-depth Technical Guide to 4'-Chloropropiophenone: Historical Context, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-Chloropropiophenone (CAS 6285-05-8) is an aromatic ketone that has transitioned from a classic exemplar of a foundational organic reaction to a pivotal intermediate in modern chemical manufacturing. Its significance is most pronounced in the pharmaceutical and agrochemical sectors, where its specific chemical architecture serves as a versatile scaffold for complex molecule synthesis. This guide provides a comprehensive analysis of the historical context surrounding the compound's emergence, its principal synthesis methodology, and its diverse applications. We will explore the chemical principles that underpin its creation and utility, offering a technical, field-proven perspective on this indispensable chemical building block.

Introduction: Defining a Versatile Intermediate

This compound, systematically named 1-(4-chlorophenyl)propan-1-one, is a white to off-white crystalline solid.[1][2] Its molecular structure consists of a propiophenone backbone with a chlorine atom substituted at the para (4') position of the phenyl ring. This seemingly simple structure is the key to its utility; the chlorinated aromatic ring and the reactive ketone group provide two distinct points for synthetic modification, making it a highly valuable precursor in multi-step synthesis pathways.[3] This guide traces the journey of this compound from its chemical origins to its current status as a critical component in the development of life-altering drugs and other advanced materials.

Part 1: The Genesis of a Key Intermediate - Discovery and Synthesis

A Legacy of the Friedel-Crafts Reaction

The story of this compound does not begin with its own discovery, but with the foundational work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1877, they discovered a set of reactions that would revolutionize organic chemistry's ability to form carbon-carbon bonds on aromatic rings.[4][5] These reactions, now known as the Friedel-Crafts reactions, were initially an accidental discovery while studying the effects of metallic aluminum on alkyl halides.[5] They observed that aluminum chloride (AlCl₃) was a potent catalyst for attaching substituents to aromatic compounds.[5]

The synthesis of this compound is a direct and classic application of one of these methods: Friedel-Crafts acylation .[3][6] This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[6] Given the industrial availability of chlorobenzene and propionyl chloride, the synthesis of this compound was a logical extension of this powerful chemical technology. While a singular, celebrated "discovery paper" for this specific compound is not prominent in historical records, its early characterization is firmly documented in major chemical archives, as evidenced by its Beilstein Handbook Reference number (4-07-00-00683), indicating its place in the established canon of organic compounds.

Part 2: The Evolving Role in Chemical Synthesis

The utility of this compound has expanded significantly since its initial synthesis, driven by the demand for novel molecules in various industries. Its role as an intermediate is critical in several key areas.

Pharmaceutical Development

The compound is a cornerstone in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[7]

  • Antidepressants: It is a crucial precursor in the production of bupropion, a widely prescribed medication for depression and a smoking cessation aid.[8]

  • Anti-inflammatory Drugs: this compound serves as a versatile starting point for the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and related therapeutic agents.[8][9]

  • Weight-Loss Medication: It is a key intermediate in the synthesis of lorcaserin, a novel weight-loss drug.[1]

  • Drug Discovery Scaffold: Beyond established drugs, medicinal chemists utilize this compound as a foundational scaffold. By modifying its structure, researchers can generate diverse libraries of novel compounds for screening against various biological targets, accelerating the discovery of new drug candidates.[8]

Agrochemicals

The structural motifs of this compound are also valuable in agriculture. It is used as an intermediate in the preparation of the insecticide thiamethoxam.[1]

Industrial and Specialty Chemicals

The compound's utility extends beyond life sciences into broader industrial applications.

  • Fragrances and Dyes: It serves as a building block in the production of specialty chemicals, including certain dyes, pigments, and fragrances.[3][9]

  • Polymer Chemistry: this compound functions as a photoinitiator in polymerization processes, enhancing the efficiency of producing UV-cured coatings and adhesives.[9]

Part 3: Technical Synthesis Protocol - Friedel-Crafts Acylation

The most common and industrially scalable method for producing this compound is the Friedel-Crafts acylation of chlorobenzene.[3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts acylation of chlorobenzene with propionyl chloride.

Materials:

  • Chlorobenzene (Substrate)

  • Propionyl chloride (Acylating Agent)

  • Anhydrous Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)

  • Dichloromethane (CH₂Cl₂) (Anhydrous Solvent)

  • 5% Citric Acid or Dilute HCl (Aqueous Quench)

  • Saturated Sodium Bicarbonate Solution (Neutralizing Wash)

  • Saturated Brine (Final Wash)

  • Anhydrous Sodium Sulfate (Drying Agent)

Methodology:

  • Reaction Setup: A reaction vessel is charged with anhydrous dichloromethane and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen). The suspension is cooled to 0-10°C with stirring.

    • Causality: Anhydrous conditions are critical because the AlCl₃ catalyst reacts violently with water, which would deactivate it and inhibit the reaction. The inert atmosphere prevents moisture from entering the system.

  • Formation of the Acylium Ion: Propionyl chloride is added dropwise to the stirred suspension while maintaining the low temperature. The AlCl₃ coordinates to the carbonyl oxygen of the propionyl chloride, leading to the formation of a highly reactive, resonance-stabilized acylium ion (CH₃CH₂CO⁺).[3] This electrophile is key to the reaction.

  • Electrophilic Aromatic Substitution: Chlorobenzene is then added dropwise to the mixture. The electron-rich π system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The chlorine on the ring is an ortho-, para-directing group, leading to the desired para-substituted product.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., raised to 25°C) for several hours.[1] Progress can be monitored using Thin-Layer Chromatography (TLC) to confirm the consumption of the chlorobenzene starting material.[1]

  • Quenching: Once the reaction is complete, the mixture is slowly and carefully poured over crushed ice or into a cold, dilute acid solution (e.g., 5% citric acid).

    • Causality: This step serves two purposes: it decomposes the aluminum chloride-ketone complex that forms as the product, and it neutralizes the highly reactive AlCl₃ catalyst. This is an exothermic process and must be done cautiously.

  • Workup and Isolation: The organic layer is separated. The aqueous layer is typically extracted again with dichloromethane to maximize yield. The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and saturated brine (to aid in the removal of water).

  • Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., via a rotary evaporator).

  • Purification: The resulting crude solid is this compound. It can be further purified by recrystallization if necessary to achieve high purity.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Isolation & Purification prep1 Charge Reactor: Anhydrous CH₂Cl₂ Anhydrous AlCl₃ prep2 Cool to 0-10°C prep1->prep2 react1 Add Propionyl Chloride (Forms Acylium Ion) prep2->react1 react2 Add Chlorobenzene (Electrophilic Attack) react1->react2 react3 Stir & Monitor (TLC) react2->react3 workup1 Quench Reaction (Ice / Dilute Acid) react3->workup1 workup2 Separate Layers workup1->workup2 workup3 Wash Organic Layer (NaHCO₃, Brine) workup2->workup3 workup4 Dry (Na₂SO₄) workup3->workup4 workup5 Concentrate (Rotovap) workup4->workup5 workup6 Purify (Recrystallization) workup5->workup6 final Final Product: This compound workup6->final

Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.

Quantitative Data
ParameterValue / ConditionSource
Typical Yield >96% (based on chlorobenzene)[1]
Reported Purity (HPLC) >98.9%[1]
Reaction Temperature 0°C to 25°C[1]
Solvent Dichloromethane or Carbon Disulfide[3]
Catalyst Stoichiometry >1 equivalent (stoichiometric)[4]

Part 4: Physicochemical Properties & Characterization

A summary of key physical and chemical properties is essential for laboratory handling and characterization.

PropertyValueSource(s)
CAS Number 6285-05-8[1]
Molecular Formula C₉H₉ClO[1][10]
Molecular Weight 168.62 g/mol [1]
Appearance White to almost white crystalline solid/powder[1][2]
Melting Point 35-37 °C[1][11]
Boiling Point 95-97 °C @ 1 mm Hg[11]
Water Solubility Insoluble[2]
Beilstein Reference 4-07-00-00683

Conclusion

From its theoretical origins in the groundbreaking Friedel-Crafts reaction of 1877, this compound has become a quiet workhorse of the modern chemical industry.[4][5] Its journey illustrates a common paradigm in chemical science: a compound, born from the application of a fundamental reaction, whose true value is realized decades later through its application in creating highly specialized and valuable molecules. For researchers and drug development professionals, this compound is not merely a reagent but a strategic starting material, enabling the efficient and scalable synthesis of pharmaceuticals and other advanced products that shape our world. Its continued importance is a testament to the enduring power of foundational organic chemistry.

References

  • Bloom Tech. (2025, January 13).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ChemistryViews. (2024, April 20). Charles Friedel and the Accidental Discovery of an Important Reaction. [Link]
  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?. [Link]
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Chem Impex. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • J&K Scientific LLC. (n.d.). This compound | 6285-05-8.
  • SDI. (n.d.). PROPIOPHENONE.
  • ChemBK. (n.d.). p-Chloropropiophenone.
  • PubChem. (n.d.). This compound.
  • European Patent Office. (n.d.). Propiophenone derivatives and their preparation and pharmaceutical use - EP 0423524 A2.
  • precisionFDA. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • precisionFDA. (n.d.). This compound.

Sources

review of synthetic routes for 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthetic Routes for 4'-Chloropropiophenone

Introduction

This compound (CAS No: 6285-05-8) is a crystalline aromatic ketone that serves as a pivotal intermediate in the chemical and pharmaceutical industries.[1][2] Its molecular structure, featuring a chlorine atom at the para position of a propiophenone backbone, makes it a versatile building block for the synthesis of more complex molecules.[1] Notably, it is a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and fine chemicals.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth review of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

The Principal Synthetic Route: Friedel-Crafts Acylation

The most established and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene.[1][5] This classic electrophilic aromatic substitution reaction is favored for its high efficiency and regioselectivity.

Mechanism and Theoretical Basis

The Friedel-Crafts acylation proceeds through a well-understood, multi-step mechanism. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

  • Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acylating agent, propionyl chloride. The aluminum chloride coordinates with the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the carbon-chlorine bond. This results in the formation of a highly reactive and resonance-stabilized acylium ion, which serves as the key electrophile.[1]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the attack occurs preferentially at the para position, leading to the desired 4'-substituted product. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.[1]

  • Deprotonation and Catalyst Regeneration: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in the process, although in practice, it is consumed due to complexation with the ketone product, necessitating stoichiometric amounts.[6]

Friedel_Crafts_Mechanism Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation PropionylCl Propionyl Chloride (CH3CH2COCl) Acylium_Ion Acylium Ion [CH3CH2C=O]+ PropionylCl->Acylium_Ion + AlCl3 AlCl3_cat AlCl3 (Lewis Acid) Chlorobenzene Chlorobenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Chlorobenzene->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H+ HCl_AlCl3 HCl + AlCl3

Caption: Mechanism of Friedel-Crafts Acylation for this compound.

Rationale for Experimental Conditions

The success of the Friedel-Crafts acylation hinges on precise control of the reaction environment.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Lewis acid catalysts like AlCl₃ react vigorously with water, which would deactivate the catalyst and inhibit the reaction.[1]

  • Solvent Selection: A non-polar, aprotic solvent is required. Dichloromethane is a common choice as it is a good solvent for the reactants and does not react with the Lewis acid catalyst.[1][5]

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0-10°C) during the addition of reactants to manage the exothermic nature of the reaction and prevent unwanted side reactions. The temperature is then raised to allow the reaction to proceed to completion.[5]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[5]

Materials:

  • Chlorobenzene (0.1 mol)

  • Propionyl chloride (0.11 mol)

  • Anhydrous aluminum trichloride (0.12 mol)

  • Dichloromethane (100 mL)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with dichloromethane (100 mL) and anhydrous aluminum trichloride (0.12 mol) under a nitrogen atmosphere.

  • Addition of Reactants: Add chlorobenzene (0.1 mol) to the stirred suspension. Cool the mixture to 10°C using an ice bath.

  • Acylation: Add propionyl chloride (0.11 mol) dropwise from the dropping funnel, maintaining the internal temperature at 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until no chlorobenzene remains.

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing a 5% citric acid solution (100 ml) with stirring. Separate the organic layer.

  • Purification: Wash the organic layer successively with saturated sodium bicarbonate solution (100 ml) and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the mother liquor under reduced pressure to obtain a white solid. The solid can be further purified by recrystallization if necessary.[5]

Workflow Setup 1. Setup Dry flask with AlCl3 & DCM under N2 atmosphere Cool 2. Cool & Add Cool to 10°C Add Chlorobenzene Setup->Cool Add_Acyl 3. Acylation Dropwise addition of Propionyl Chloride at 10°C Cool->Add_Acyl React 4. Reaction Warm to 25°C Stir for 2 hours Monitor by TLC Add_Acyl->React Quench 5. Quench Pour into 5% Citric Acid React->Quench Separate 6. Separation Separate organic layer Quench->Separate Wash 7. Wash Wash with NaHCO3 and Brine Separate->Wash Dry 8. Dry Dry over Na2SO4 Wash->Dry Isolate 9. Isolation Filter and concentrate under reduced pressure Dry->Isolate Product Product This compound Isolate->Product Alternative_Route Condensation-Decarboxylation Route pCBA p-Chlorobenzoic Acid Condensation Condensation ~140°C pCBA->Condensation PropAcid Propionic Acid PropAcid->Condensation Catalyst Iron Powder (Catalyst) Catalyst->Condensation Decarboxylation Decarboxylation ~280-285°C Condensation->Decarboxylation Product This compound Decarboxylation->Product

Caption: Alternative synthesis via condensation and decarboxylation.

Experimental Protocol Outline

Based on the patent literature, the general procedure is as follows: [4]

  • Reactant Charging: A reaction vessel is charged with p-chlorobenzoic acid, propionic acid, and iron powder as the catalyst. The typical mass ratio is approximately 1 : 2.4-4.2 : 0.1-0.8 (p-chlorobenzoic acid : propionic acid : catalyst). [4]2. Condensation: The mixture is heated to around 140°C for approximately 12 hours to facilitate the condensation reaction. [4]3. Decarboxylation: The temperature is then raised to 280-285°C for about 2 hours to induce decarboxylation. [4]4. Product Isolation: The product is concurrently distilled and collected in an ethanol solution. Upon cooling, the this compound crystallizes and can be isolated by filtration. [4]

Comparative Analysis and Process Considerations

FeatureFriedel-Crafts AcylationCondensation-Decarboxylation
Starting Materials Chlorobenzene, Propionyl Chloridep-Chlorobenzoic Acid, Propionic Acid
Catalyst Stoichiometric AlCl₃ (Lewis Acid)Catalytic Iron Powder
Conditions Low to ambient temperature, anhydrousHigh temperatures (140°C to 285°C)
Yield Very High (>95%) [5]High (>86%) [4]
Advantages Well-established, high yield, high purity, fast reaction time.Avoids corrosive Lewis acids, simpler work-up, potentially lower cost and environmental impact. [4]
Disadvantages Requires stoichiometric, water-sensitive, and corrosive catalyst; generates acidic waste.Requires very high temperatures and specialized equipment; longer reaction times.
Safety and Handling
  • Friedel-Crafts Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [1]* High-Temperature Reactions: The condensation-decarboxylation route involves very high temperatures, which requires careful process control to prevent runaway reactions and ensure operational safety.

Conclusion

The synthesis of this compound is dominated by the Friedel-Crafts acylation of chlorobenzene, a robust and high-yielding method that provides excellent regioselectivity. The causality behind the specific experimental choices, such as anhydrous conditions and controlled temperature, is critical for achieving optimal results. While this remains the benchmark protocol, alternative routes, such as the iron-catalyzed condensation of p-chlorobenzoic acid, offer compelling advantages by avoiding harsh Lewis acids and reducing waste streams. The selection of a synthetic route will ultimately depend on factors such as scale, equipment availability, cost, and environmental considerations, but a thorough understanding of the underlying chemistry of each method is paramount for any research or development professional in the field.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge - Bloom Tech. URL: https://www.bloomtechz.com/synthetic-chemical/organic-intermediates/4-chloropropiophenone-cas-6285-05-8.html
  • ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/synthesis/6285-05-8.htm
  • ChemicalBook. This compound | 6285-05-8. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9854028.htm
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. URL: https://www.synthetika.eu/p/4-chloropropiophenone-99-cas-6285-05-8
  • MedchemExpress.com. chloropropiophenone (2-Bromo-1-(4-chlorophenyl)-1-propanone). URL: https://www.medchemexpress.com/2-bromo-4-chloropropiophenone.html
  • PrepChem.com. Synthesis of 2-bromo-4'-chloropropiophenone. URL: https://www.prepchem.com/synthesis-of-2-bromo-4-chloropropiophenone
  • ChemicalBook. 2-bromo-4-chloropropiophenone synthesis. URL: https://www.chemicalbook.com/synthesis/877-37-2.htm
  • LookChem. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. URL: https://www.lookchem.com/news/the-crucial-role-of-4-chloropropiophenone-in-modern-pharmaceutical-synthesis-20251006.html
  • Google Patents. (2010). CN101805250A - Preparation method of p-chloropropiophenone. URL: https://patents.google.
  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222716/
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. URL: http://www.orgsyn.org/demo.aspx?prep=v90p0145
  • Organic Chemistry Portal. Friedel-Crafts Acylation. URL: https://www.organic-chemistry.
  • ResearchGate. (2009). Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. URL: https://www.researchgate.net/publication/288126757_Study_on_synthesis_of_m-chloropropiophenone_from_m-chlorobenzoic_acid_and_propionic_acid
  • Quick Company. Novel Process For The Preparation Of 3' Chloropropiophenone. URL: https://www.quickcompany.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3'-Chloropropiophenone: Friedel-Crafts Acylation vs. Grignard Reaction. URL: https://www.benchchem.com/pdf/BCC2475_synthesis_guide.pdf
  • Sigma-Aldrich. Friedel–Crafts Acylation. URL: https://www.sigmaaldrich.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/22697
  • BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 3-Chloropropiophenone in Multi-Step Organic Synthesis. URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Chloropropiophenone. URL: https://www.benchchem.com/pdf/BCC2475_protocol.pdf
  • ChemicalBook. 3-Chloropropiophenone synthesis. URL: https://www.chemicalbook.com/synthesis/936-59-4.htm
  • Organic Syntheses. Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. URL: http://www.orgsyn.org/demo.aspx?prep=v96p0333
  • National Center for Biotechnology Information. (2013). 3-Chloropropiophenone. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3795420/

Sources

Methodological & Application

synthesis of lorcaserin using 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Lorcaserin from 4'-Chloropropiophenone

Authored by: A Senior Application Scientist

Introduction

Lorcaserin is a selective serotonin 5-HT2C receptor agonist, developed for chronic weight management.[1] Its mechanism of action involves activating 5-HT2C receptors in the hypothalamus, a region of the brain that regulates appetite, thereby promoting satiety and reducing food intake.[2][3] The chemical structure of lorcaserin is (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.

This document provides a detailed guide for the synthesis of racemic lorcaserin, commencing from the readily available starting material, this compound. This synthetic pathway is a multi-step process involving key transformations such as α-bromination, reductive amination, and an intramolecular Friedel-Crafts cyclization to construct the core benzazepine ring system. A final chiral resolution step is necessary to isolate the pharmacologically active (R)-enantiomer.

Disclaimer: Lorcaserin was withdrawn from the U.S. market in 2020 at the request of the FDA due to findings from a safety clinical trial that suggested an increased occurrence of cancer.[4][5] Furthermore, clinical trials for other indications have also been discontinued.[6] This guide is intended for research and educational purposes only. The synthesis and handling of the described chemical compounds should only be undertaken by trained professionals in a controlled laboratory setting, with all appropriate safety measures in place.

Overall Synthetic Workflow

The synthesis is logically structured in four main stages, beginning with the functionalization of the starting ketone, followed by the introduction of the nitrogen-containing side chain, construction of the heterocyclic core, and finally, isolation of the desired enantiomer.

G cluster_0 Starting Material A Step 1: α-Bromination B Step 2: Reductive Amination A->B Amino-alcohol formation C Step 3: Intramolecular Cyclization B->C Lewis Acid (e.g., AlCl₃) D Step 4: Chiral Resolution C->D Chiral Acid (e.g., L-(+)-tartaric acid) E Final Product: (R)-Lorcaserin D->E This compound This compound This compound->A Br₂ or CuBr₂

Caption: High-level workflow for the synthesis of (R)-Lorcaserin.

PART 1: Synthesis of Key Intermediates

Step 1: α-Bromination of this compound

Causality and Expertise: The first step is the selective bromination at the α-position to the carbonyl group of this compound. This transformation is critical as it installs a reactive handle—a bromine atom—that serves as a leaving group for the subsequent nucleophilic substitution (amination) step. The reaction proceeds via an enol or enolate intermediate, which attacks an electrophilic bromine source. While elemental bromine (Br₂) can be used, it is highly corrosive and toxic. An alternative, often preferred in laboratory settings for better control and safety, is using cupric bromide (CuBr₂), which acts as a source of electrophilic bromine.[7]

Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge this compound (1.0 eq) and a suitable solvent such as a mixture of ethyl acetate and chloroform.[7]

  • Bromination:

    • Method A (Using Liquid Bromine): Dissolve liquid bromine (1.0-1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at a controlled temperature, typically between 60-70°C.[8] The reaction progress can be monitored by the disappearance of the bromine color.

    • Method B (Using Cupric Bromide): Add finely powdered cupric bromide (CuBr₂) (approx. 2.2 eq) to the solution of this compound. Heat the mixture to reflux (typically 60-80°C) for 1-3 hours.[7]

  • Work-up: After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts (e.g., CuBr in Method B). Wash the filtrate with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 2-bromo-4'-chloropropiophenone, can be purified further by recrystallization or column chromatography if necessary.[9]

Reagent/MaterialMolar RatioPurityNotes
This compound1.0>98%Starting material
Bromine (Br₂) or Cupric Bromide1.0-1.1 (Br₂) or 2.2 (CuBr₂)>99%Handle with extreme caution in a fume hood
Ethyl Acetate / ChloroformN/AAnhydrousSolvent system
Expected Yield >90%
Step 2: Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

Causality and Expertise: This step involves two key transformations: the introduction of an amine and the reduction of the ketone. A direct SN2 reaction on the α-bromo ketone with an amine source, followed by reduction of the carbonyl, is a common strategy. This creates the crucial amino alcohol intermediate.[10] The choice of reducing agent is important; sodium borohydride (NaBH₄) is often used as it selectively reduces the ketone in the presence of other functional groups. This step creates a new stereocenter at the carbinol carbon. As the initial bromination product is racemic, the resulting amino alcohol will also be a mixture of diastereomers.

Protocol: Two-Step Reductive Amination

  • Amination: Dissolve the 2-bromo-1-(4-chlorophenyl)propan-1-one (1.0 eq) in a suitable solvent like acetonitrile or THF. Add an excess of the amine source (e.g., a protected amine or ammonia source, followed by deprotection) and stir at room temperature or with gentle heating. The reaction progress is monitored by the consumption of the starting material.

  • Work-up 1: After the amination is complete, the reaction mixture is typically worked up by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the α-amino ketone is separated.

  • Reduction: Dissolve the crude α-amino ketone, 2-amino-1-(4-chlorophenyl)propan-1-one[11], in methanol or ethanol and cool the solution in an ice bath (0-5°C). Add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise, maintaining the low temperature.

  • Work-up 2: After stirring for a few hours, quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 2-amino-1-(4-chlorophenyl)propan-1-ol[12][13] can be purified by crystallization or column chromatography.

PART 2: Assembly of the Benzazepine Core and Final Resolution

Step 3: Intramolecular Friedel-Crafts Cyclization

Causality and Expertise: This is the key ring-forming step to create the benzazepine skeleton of lorcaserin. The process involves converting the hydroxyl group of the amino alcohol into a good leaving group (e.g., a chloride via thionyl chloride), which is then followed by an intramolecular Friedel-Crafts alkylation.[14] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to catalyze the cyclization, where the electron-rich aromatic ring attacks the electrophilic carbon, displacing the leaving group and forming the seven-membered ring.[15][16]

Protocol: Synthesis of Racemic Lorcaserin

  • Chlorination: In a flask under an inert atmosphere (nitrogen or argon), suspend the 2-amino-1-(4-chlorophenyl)propan-1-ol intermediate (1.0 eq) in a non-polar solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂) (approx. 2.0-2.5 eq) dropwise at a controlled temperature (e.g., 0°C), as the reaction is exothermic.[17]

  • Cyclization: After the chlorination is complete, the reaction mixture containing the chlorinated intermediate is added slowly to a suspension of anhydrous aluminum chloride (AlCl₃) (a molar excess, e.g., 3.0 eq) in a suitable solvent like dichlorobenzene at elevated temperature. The high temperature is required to drive the Friedel-Crafts reaction.

  • Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The mixture is then made basic with an aqueous NaOH solution.

  • Extraction and Purification: The product, racemic lorcaserin, is extracted into an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming the hydrochloride salt.

Step 4: Chiral Resolution of Racemic Lorcaserin

Causality and Expertise: The synthesis up to this point yields a racemic mixture of (R)- and (S)-lorcaserin. Since only the (R)-enantiomer possesses the desired pharmacological activity, a chiral resolution step is essential.[18] This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is an effective resolving agent for this purpose.[19] The two diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and separated.

Protocol: Isolation of (R)-Lorcaserin

  • Salt Formation: Dissolve the racemic lorcaserin base in a suitable solvent, such as a mixture of ethanol and water.

  • Crystallization: Add a solution of L-(+)-tartaric acid (approx. 0.5 eq) in the same solvent system to the lorcaserin solution. Allow the mixture to stir, which should induce the precipitation of the less soluble diastereomeric salt, (R)-lorcaserin-L-hemitartrate.

  • Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent. The enantiomeric excess (ee) of the product should be checked at this stage (e.g., by chiral HPLC). One or more recrystallizations may be necessary to achieve high enantiopurity (>99% ee).[20]

  • Liberation of the Free Base: To obtain the final product, suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base, such as sodium hydroxide solution, to adjust the pH to >11.[17] This neutralizes the tartaric acid and liberates the (R)-lorcaserin free base into the organic layer.

  • Final Product: Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield pure (R)-lorcaserin. For stability and handling, it can be converted to its hydrochloride salt.[21]

Safety and Handling

  • General Precautions: All steps of this synthesis must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[22]

  • Specific Hazards:

    • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care.

    • Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Must be handled under anhydrous conditions.

    • Aluminum Chloride (AlCl₃): Reacts vigorously with water. The quenching procedure must be performed slowly and with extreme caution.

    • Solvents: Many of the solvents used (e.g., chloroform, dichloromethane) are volatile and have associated health risks.

References

  • Gazic Smilovic, I., Cluzeau, J., Richter, F., Nerdinger, S., Schreiner, E., Laus, G., & Schottenberger, H. (2018). Synthesis of enantiopure antiobesity drug lorcaserin. Bioorganic & Medicinal Chemistry, 26(9), 2686-2690.
  • ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol.
  • ResearchGate. (n.d.). Synthesis of enantiopure antiobesity drug lorcaserin | Request PDF.
  • Zhu, Q., Wang, J., Bian, X., Zhang, L., Wei, P., & Xu, Y. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. Organic Process Research & Development, 19(9), 1293-1298.
  • ACS Publications. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride.
  • Google Patents. (n.d.). CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin.
  • Google Patents. (n.d.). EP3273967A1 - A process for the preparation of lorcaserin hydrochloride.
  • ConnectSci. (2016). A Concise Synthesis of Racemic Lorcaserin | Australian Journal of Chemistry.
  • Drugs.com. (2025). Lorcaserin: Key Safety & Patient Guidance.
  • ResearchGate. (2019). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin.
  • Google Patents. (n.d.). US20180194734A1 - A process for the preparation of Lorcaserin Hydrochloride.
  • Google Patents. (n.d.). US20090012328A1 - Process for preparing bupropion hydrochloride.
  • PubMed. (2020). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update.
  • Veeprho. (n.d.). Lorcaserin Impurities and Related Compound.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Google Patents. (n.d.). CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.
  • Pharmaffiliates. (n.d.). Lorcaserin Hydrochloride Hemihydrate-impurities.
  • Semantic Scholar. (n.d.). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics aspects of Lorcaserin, a selective serotonin 5-HT2C receptor agonist: An update.
  • RSC Publishing. (n.d.). A new enantioselective synthesis of antiobesity drug lorcaserin.
  • PubMed. (n.d.). Safety and efficacy of lorcaserin: a combined analysis of the BLOOM and BLOSSOM trials.
  • Wikipedia. (n.d.). Lorcaserin.
  • Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • FDA. (2020). Belviq, Belviq XR (lorcaserin) by Eisai: Drug Safety Communication - FDA Requests Withdrawal of Weight-Loss Drug.
  • PubChem - NIH. (n.d.). Lorcaserin | C11H14ClN | CID 11658860.
  • Chemsrc. (2025). 2-Amino-1-(4-chlorophenyl)propan-1-ol | CAS#:57908-21-1.
  • PubMed. (n.d.). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization.
  • PubMed. (n.d.). Safety and tolerability review of lorcaserin in clinical trials.
  • PubChem - NIH. (n.d.). alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116.
  • PubChem - NIH. (n.d.). 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464.
  • FDA. (2020). Belviq, Belviq XR (lorcaserin): Drug Safety Communication - Due to Possible Increased Risk of Cancer.
  • Dravet Syndrome Foundation. (2024). Discontinuation of Studies and Manufacturing of Lorcaserin.
  • PubMed. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity.

Sources

Application Note & Protocol: Elucidating the Synthetic Pathway of Thiamethoxam and the Non-Involvement of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the established industrial synthesis of thiamethoxam, a second-generation neonicotinoid insecticide. A critical clarification is made at the outset: contrary to some postulations, 4'-Chloropropiophenone is not a recognized precursor or intermediate in the synthesis of thiamethoxam. This document provides an authoritative overview of the validated two-precursor condensation pathway, offering in-depth chemical logic, detailed experimental protocols, and a discussion of the key intermediates. The aim is to equip researchers and chemical synthesis professionals with a scientifically rigorous and practical understanding of thiamethoxam production.

Introduction: Correcting the Record on Thiamethoxam Synthesis

Thiamethoxam is a broad-spectrum systemic insecticide that acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) of insects, leading to paralysis and death.[1] Its synthesis is a topic of significant interest in agrochemical research and development. While a plethora of organic intermediates are utilized across the chemical industry, it is imperative to rely on validated and documented synthetic routes. This application note directly addresses a potential misconception regarding the role of this compound. Based on extensive review of patent literature and scientific publications, the established synthesis of thiamethoxam does not involve this compound.

The actual and industrially practiced synthesis of thiamethoxam is a convergent process, primarily revolving around the condensation of two key intermediates:

  • 2-chloro-5-chloromethyl thiazole

  • 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine

This document will now proceed to detail the synthesis of these crucial precursors and their final coupling to yield thiamethoxam.

The Authoritative Synthesis Pathway of Thiamethoxam

The overall synthesis of thiamethoxam can be visualized as a multi-step process culminating in the coupling of a heterocyclic thiazole moiety with a nitroguanidine-derived ring system.

Diagram: Overall Synthesis of Thiamethoxam```dot

G cluster_0 Synthesis of 2-chloro-5-chloromethyl thiazole cluster_1 Synthesis of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine Starting Materials (e.g., 2-chloroallyl isothiocyanate) Starting Materials (e.g., 2-chloroallyl isothiocyanate) 2-chloro-5-chloromethyl thiazole 2-chloro-5-chloromethyl thiazole Starting Materials (e.g., 2-chloroallyl isothiocyanate)->2-chloro-5-chloromethyl thiazole Chlorination Thiamethoxam Thiamethoxam 2-chloro-5-chloromethyl thiazole->Thiamethoxam Condensation S-Methyl-N-nitro-isothiourea S-Methyl-N-nitro-isothiourea N-methyl nitroguanidine N-methyl nitroguanidine S-Methyl-N-nitro-isothiourea->N-methyl nitroguanidine Methylamine 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine N-methyl nitroguanidine->3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine Mannich Reaction (Formaldehyde, Formic Acid) 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine->Thiamethoxam

Sources

Application Note: Chemoselective Grignard Addition to 4'-Chloropropiophenone for the Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a paramount method for carbon-carbon bond formation in organic synthesis, particularly for the preparation of substituted alcohols.[1] This application note provides a detailed protocol and scientific rationale for the chemoselective nucleophilic addition of organometallic Grignard reagents to 4'-chloropropiophenone. We address the intrinsic challenge of performing this reaction on a substrate bearing an aryl chloride, a moiety that could potentially engage in side reactions. By carefully controlling reaction parameters, this guide demonstrates a robust and high-yield pathway to synthesize valuable 1-(4-chlorophenyl)-1-alkyl/aryl-propan-1-ol derivatives, which are key intermediates in pharmaceutical and materials science research. The protocols herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into maximizing yield and purity while ensuring experimental reproducibility.

Introduction: The Strategic Importance of Tertiary Alcohols

Tertiary alcohols are a privileged structural motif found in numerous biologically active molecules and advanced materials. Their synthesis is a frequent objective in multi-step organic synthesis. Among the myriad of synthetic tools available, the Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for creating tertiary alcohols from ketones.[2][3][4][5] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon.[6][7]

The substrate of interest, this compound, presents a specific and common challenge in synthetic chemistry: the presence of multiple reactive sites. The primary target for the Grignard reagent is the electrophilic ketone carbonyl. However, the molecule also contains a C-Cl bond on the aromatic ring. While aryl halides are generally unreactive towards nucleophilic attack by Grignard reagents under standard conditions, the potential for side reactions such as magnesium-halogen exchange necessitates a carefully designed, chemoselective approach.[8][9] This guide elucidates the mechanistic principles and provides a validated protocol to selectively target the carbonyl group, ensuring the integrity of the aryl chloride moiety.

Mechanistic Landscape & Strategies for Chemoselectivity

The success of the Grignard reaction on this compound hinges on favoring the desired nucleophilic addition over a landscape of potential side reactions.

The Desired Reaction Pathway: Nucleophilic Addition

The core of the reaction is the addition of the nucleophilic carbon of the Grignard reagent (R-MgX) to the electrophilic carbon of the ketone's carbonyl group. This forms a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[2][10]

G sub This compound intermediate Tetrahedral Alkoxide Intermediate sub->intermediate Nucleophilic Addition grignard Grignard Reagent (R-MgX) grignard->intermediate product Tertiary Alcohol intermediate->product Protonation workup Aqueous Acidic Workup (e.g., H₃O⁺) workup->product

Caption: Desired reaction pathway for Grignard addition to a ketone.

Potential Side Reactions

Understanding and mitigating side reactions is critical for achieving high yield and purity.

  • Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming a magnesium enolate.[1][11] This is particularly problematic with sterically hindered Grignard reagents or ketones. Upon workup, this pathway regenerates the starting ketone, lowering the overall yield.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can act as a reducing agent via a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type reduction), yielding a secondary alcohol.[1]

  • Magnesium-Halogen Exchange: This is a potential reaction where the Grignard reagent exchanges its organic group with the halogen on the aromatic ring (R-MgX + Ar-Cl → R-Cl + Ar-MgX).[8][12] While this is generally slower for aryl chlorides compared to bromides or iodides, it can be promoted at higher temperatures or with certain catalysts.[13] The use of "Turbo-Grignard" reagents like iPrMgCl·LiCl can significantly accelerate this exchange.[14]

G cluster_paths Reaction Pathways start This compound + R-MgX node_add Desired Addition start->node_add node_enol Enolization start->node_enol node_red Reduction start->node_red node_exch Mg-Halogen Exchange start->node_exch prod_alc Tertiary Alcohol node_add->prod_alc prod_ket Recovered Ketone node_enol->prod_ket prod_secalc Secondary Alcohol node_red->prod_secalc prod_exch Exchange Products node_exch->prod_exch

Caption: Competing reaction pathways in the Grignard reaction.

Strategies to Maximize Chemoselectivity
  • Temperature Control: The nucleophilic addition to the carbonyl is typically very fast, even at low temperatures.[13] Performing the reaction at 0 °C or below minimizes the activation energy available for less favorable side reactions like magnesium-halogen exchange.

  • Reagent Selection: Use Grignard reagents without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) to eliminate the possibility of reduction.

  • Controlled Addition: Slow, dropwise addition of the Grignard reagent to the ketone solution ensures that the Grignard concentration remains low, minimizing side reactions.

  • Inert Atmosphere: Grignard reagents react rapidly with water and oxygen.[7][15] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[16]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1-phenylpropan-1-ol

This protocol details the reaction of this compound with phenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
This compound>98% PuritySigma-AldrichStore in a desiccator.
Phenylmagnesium Bromide (PhMgBr)3.0 M in Diethyl EtherSigma-AldrichHandle under inert atmosphere. Titrate before use.
Anhydrous Tetrahydrofuran (THF)DriSolv® GradeMilliporeSigmaUse freshly opened or distilled from Na/benzophenone.
Saturated Ammonium Chloride (aq.)Reagent GradeFisher ScientificFor quenching the reaction.
Diethyl EtherAnhydrousVWRFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsFor drying organic layers.
Hydrochloric Acid (HCl)1 M (aq.)J.T. BakerFor workup if needed.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Equipment Setup & Workflow

The reaction must be performed in flame- or oven-dried glassware under a positive pressure of an inert gas like nitrogen or argon.

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify prep1 1. Assemble & Flame-Dry Glassware under N₂ prep2 2. Dissolve Substrate in Anhydrous THF prep1->prep2 react1 3. Cool to 0°C (Ice-Water Bath) prep2->react1 react2 4. Add PhMgBr Dropwise via Syringe react1->react2 react3 5. Stir at 0°C to RT Monitor by TLC react2->react3 workup1 6. Quench with sat. aq. NH₄Cl at 0°C react3->workup1 workup2 7. Extract with Diethyl Ether workup1->workup2 workup3 8. Wash, Dry (MgSO₄) & Concentrate workup2->workup3 purify1 9. Purify via Column Chromatography workup3->purify1

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Preparation: Assemble a three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Charging: To the flask, add this compound (e.g., 1.69 g, 10.0 mmol, 1.0 equiv). Using a syringe, add 40 mL of anhydrous THF to dissolve the ketone.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Grignard Addition: Using a dry syringe, slowly add phenylmagnesium bromide (3.0 M in Et₂O, 3.7 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirred ketone solution over 20-30 minutes. Maintain the internal temperature below 5 °C. A cloudy precipitate will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir for 15 minutes until two clear layers form.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 30 mL).

  • Isolation: Combine the organic layers and wash them sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure tertiary alcohol.

Characterization and Expected Outcomes

The final product, 1-(4-chlorophenyl)-1-phenylpropan-1-ol, should be characterized to confirm its structure and purity.

Spectroscopic Data
TechniqueExpected Data for 1-(4-chlorophenyl)-1-phenylpropan-1-ol
¹H NMR δ (ppm): 7.4-7.2 (m, 9H, Ar-H), 2.5 (s, 1H, -OH), 2.1 (q, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).
¹³C NMR δ (ppm): ~145-142 (Ar C-ipso), ~133 (Ar C-Cl), ~128-126 (Ar C-H), ~78 (C-OH), ~35 (-CH₂-), ~8 (-CH₃).
IR (thin film) cm⁻¹: 3550-3400 (broad, O-H stretch), 3100-3000 (sp² C-H stretch), 2970-2850 (sp³ C-H stretch), ~1090 (C-Cl stretch).
MS (EI) M⁺ not always visible. Key fragments: [M-H₂O]⁺, [M-C₂H₅]⁺.
Representative Reaction Yields

The protocol is robust for various Grignard reagents. The following table shows expected outcomes.

Grignard Reagent (R-MgX)R GroupProduct NameExpected Yield (%)Purity (%)
MeMgBrMethyl2-(4-chlorophenyl)butan-2-ol85-95%>98%
EtMgBrEthyl3-(4-chlorophenyl)pentan-3-ol88-96%>98%
PhMgBrPhenyl1-(4-chlorophenyl)-1-phenylpropan-1-ol90-97%>99%

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield; Starting Material Recovered 1. Inactive Grignard reagent (degraded by moisture/air).2. Wet glassware or solvents.1. Use a fresh bottle of Grignard reagent or titrate it before use.2. Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents.[15]
Significant Amount of Secondary Alcohol Formed Reduction side reaction occurred.Use a Grignard reagent with no β-hydrogens (e.g., MeMgBr, PhMgBr). If a reagent with β-hydrogens must be used, consider adding CeCl₃ to enhance nucleophilicity over basicity/reducing ability.
Complex Mixture of Products 1. Reaction temperature was too high, promoting side reactions.2. Mg-Halogen exchange.1. Maintain strict temperature control, especially during addition.2. Perform the reaction at lower temperatures (-20 °C to -78 °C) to disfavor the exchange pathway.[13]
Oily Product That Fails to Crystallize Presence of impurities (e.g., solvent residue, side products).Re-purify using high-performance flash chromatography. Ensure all solvent is removed under high vacuum.

Alternative Strategy: The In Situ Barbier Reaction

An alternative to the classical Grignard protocol is the Barbier reaction. In this one-pot procedure, the organometallic reagent is generated in situ from an organic halide and a metal (e.g., Mg, Zn, In) in the presence of the carbonyl substrate.[17][18]

Key Differences from Grignard Reaction:

  • One-Pot Synthesis: The organometallic intermediate is formed and reacts in the same vessel.[18]

  • Reactivity: The nascent organometallic species can be highly reactive.

  • Tolerance: Some Barbier conditions, particularly those using Zinc or Indium, are more tolerant of protic functional groups and can even be run in aqueous media.[18][19]

Caption: Comparison of Grignard and Barbier reaction workflows.

While the Barbier reaction offers operational simplicity, the classic Grignard approach often provides better control and higher yields for simple, non-functionalized substrates like the one discussed here.

Conclusion

The chemoselective addition of Grignard reagents to this compound is a highly efficient and reliable method for synthesizing a range of tertiary alcohols. By implementing strict anhydrous conditions, maintaining low reaction temperatures, and ensuring controlled reagent addition, the nucleophilic attack on the carbonyl group can be rendered highly selective over potential side reactions. The protocol detailed in this note is robust, scalable, and serves as a foundational technique for medicinal chemists and synthesis professionals engaged in the development of complex molecular architectures.

References

  • Wikipedia. (n.d.). Grignard reagent.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
  • Scribd. (n.d.). Magnesium-Halogen Exchange Methods.
  • Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Myers, A. G. Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Knochel, P., et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry – A European Journal, 25(11), 2695-2703.
  • StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone.
  • Next LVL Programming. (2025). Can Grignard Reagents React With Alkyl Halides?. YouTube.
  • Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?.
  • Wikipedia. (n.d.). Barbier reaction.
  • ResearchGate. (2025). Highly Chemoselective Stoichiometric Alkylation of Ketones with Grignard Reagent Derived Zinc(II) Ate Complexes.
  • Organic Chemistry Portal. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions.
  • Pearson+. (2023). We discuss the reaction of Grignard reagents (organomagnesium com....
  • OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents.
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.

Sources

Application Notes and Protocols for the Selective Reduction of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective reduction of the prochiral ketone, 4'-Chloropropiophenone, to the corresponding secondary alcohol, 1-(4-chlorophenyl)propan-1-ol. This transformation is a pivotal step in the synthesis of various pharmaceutical intermediates and fine chemicals where the resulting chiral center necessitates controlled and well-understood reduction methodologies.[1][2] This guide details a robust and scalable protocol using sodium borohydride (NaBH₄), a mild and selective reducing agent, for the synthesis of the racemic alcohol.[2] We will delve into the mechanistic underpinnings of this reduction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for reaction monitoring and product purification. Furthermore, this document will address essential safety considerations and provide a framework for adapting this protocol for various research and development needs.

Introduction: The Significance of Ketone Reduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The resulting alcohol functionality can serve as a precursor for a multitude of subsequent reactions, including esterification, etherification, and nucleophilic substitution.[3] In the context of drug development, the stereochemistry of the alcohol is often paramount to the biological activity of the final active pharmaceutical ingredient (API). While this protocol focuses on the synthesis of a racemic mixture of 1-(4-chlorophenyl)propan-1-ol, understanding the principles of this reduction is the foundation for developing more complex asymmetric syntheses.

The substrate, this compound, is a substituted propiophenone containing an electron-withdrawing chlorine atom on the phenyl ring. The presence of this substituent can influence the reactivity of the carbonyl group. The target molecule, 1-(4-chlorophenyl)propan-1-ol, is a chiral alcohol with a stereocenter at the carbinol carbon.

Mechanistic Insights: The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used reducing agent due to its selectivity for aldehydes and ketones, its stability in protic solvents like methanol and ethanol, and its relative safety compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[4][5][6]

The reduction mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[7] This attack breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and a tetracoordinate borate intermediate. This process is typically followed by protonation of the resulting alkoxide by the solvent (e.g., methanol or ethanol) to yield the final alcohol product.[4][7]

The overall stoichiometry of the reaction allows for one mole of sodium borohydride to reduce four moles of the ketone, as each of the four hydride ions is available for transfer.[3] However, in practice, a molar excess of NaBH₄ is often used to ensure complete conversion and to compensate for any reaction with the solvent.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the reduction of this compound using sodium borohydride in methanol to yield 1-(4-chlorophenyl)propan-1-ol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier
This compoundC₉H₉ClO168.626285-05-8(e.g., Sigma-Aldrich)
Sodium BorohydrideNaBH₄37.8316940-66-2(e.g., Sigma-Aldrich)
Methanol (Anhydrous)CH₃OH32.0467-56-1(e.g., Fisher Scientific)
Diethyl Ether(C₂H₅)₂O74.1260-29-7(e.g., VWR)
Hydrochloric Acid (1 M)HCl36.467647-01-0(e.g., J.T. Baker)
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6(e.g., Acros Organics)
TLC Plates (Silica Gel 60 F₂₅₄)---(e.g., MilliporeSigma)
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Dissolve Dissolve this compound in Methanol Cool Cool to 0°C (Ice Bath) Dissolve->Cool 1 Add_NaBH4 Portion-wise addition of NaBH₄ Cool->Add_NaBH4 2 Stir Stir at 0°C, then warm to RT Add_NaBH4->Stir 3 Quench Quench with 1 M HCl Stir->Quench 4 Evaporate Remove Methanol (Rotary Evaporator) Quench->Evaporate 5 Extract Extract with Diethyl Ether Evaporate->Extract 6 Wash Wash organic layer with Brine Extract->Wash 7 Dry Dry over Na₂SO₄ Wash->Dry 8 Filter_Evaporate Filter and Evaporate Solvent Dry->Filter_Evaporate 9 Purify Purify by Column Chromatography (optional) Filter_Evaporate->Purify 10 Analyze Characterize by NMR, IR, MS Purify->Analyze 11

Sources

Application Notes & Protocols: The Strategic Use of 4'-Chloropropiophenone in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4'-chloropropiophenone as a versatile and strategic starting material for the synthesis of diverse heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols for key transformations. We will delve into the construction of thiophenes via the Gewald reaction, the synthesis of pyrazoles and isoxazoles through chalcone intermediates, and the formation of nitrogen-containing heterocycles using the Mannich and Vilsmeier-Haack reactions. This guide is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this readily available ketone for the efficient construction of complex molecular architectures with potential therapeutic applications.

Introduction: this compound as a Privileged Synthetic Building Block

This compound (CAS 6285-05-8) is an aromatic ketone that serves as a cornerstone intermediate in organic and medicinal chemistry.[1][2] Its structure is deceptively simple, yet it contains multiple reactive sites that can be selectively manipulated to build molecular complexity.

  • The Carbonyl Group: The ketone functionality is a versatile handle for a wide array of classical organic reactions, including condensations, reductions, and nucleophilic additions.

  • α-Methylene Protons: The protons on the carbon adjacent to the carbonyl group are acidic and can be readily deprotonated to form an enolate, which is a powerful nucleophile for C-C bond formation.

  • The Chlorinated Aromatic Ring: The 4-chloro substituent makes the phenyl ring moderately electron-deficient and provides a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for late-stage diversification.

These features make this compound an ideal precursor for synthesizing heterocyclic compounds, which are core components of over 85% of all biologically active molecules.[3] This guide will detail several robust synthetic pathways originating from this key starting material.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This transformation is prized for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[6] When using this compound, the reaction provides direct access to thiophenes bearing a 4-chlorophenyl group, a common motif in pharmacologically active compounds.

Mechanistic Rationale

The reaction proceeds through a sequence of well-understood steps. The initial and rate-determining step is a base-catalyzed Knoevenagel condensation between the ketone (this compound) and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) to form a stable vinylidene cyanide intermediate.[4] Elemental sulfur is then added to this intermediate. Although the precise mechanism of sulfur addition is debated, it is believed to form a sulfur adduct which then undergoes intramolecular cyclization via attack of the enolate onto a sulfur atom. A final tautomerization yields the aromatic 2-aminothiophene product.[4]

The choice of base (e.g., morpholine, triethylamine) is critical; it must be strong enough to facilitate the initial Knoevenagel condensation but not so strong as to cause unwanted side reactions.[6]

Visualizing the Gewald Reaction Pathway

Gewald_Reaction Gewald Reaction Workflow start Reactants: - this compound - Ethyl Cyanoacetate - Elemental Sulfur - Morpholine (Base) knoevenagel Step 1: Knoevenagel Condensation start->knoevenagel Base Catalyst intermediate1 Vinylidene Cyanide Intermediate knoevenagel->intermediate1 sulfur_add Step 2: Sulfur Addition intermediate1->sulfur_add + Sulfur intermediate2 Sulfur Adduct sulfur_add->intermediate2 cyclization Step 3: Intramolecular Cyclization & Tautomerization intermediate2->cyclization product Product: Ethyl 2-amino-5-(4-chlorophenyl) -4-methylthiophene-3-carboxylate cyclization->product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.

Detailed Experimental Protocol

Synthesis of Ethyl 2-amino-5-(4-chlorophenyl)-4-methylthiophene-3-carboxylate

  • Reagent Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethanol (80 mL).

  • Reactant Addition: Add this compound (16.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and finely powdered elemental sulfur (3.5 g, 0.11 mol).[5]

  • Catalyst Addition: While stirring, add morpholine (8.7 g, 0.1 mol) dropwise over 5 minutes. The addition is mildly exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 60-70°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or isopropanol to yield the title compound as a crystalline solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Pyrazoles and Isoxazoles via Chalcone Intermediates

A cornerstone strategy in heterocyclic synthesis is the formation of α,β-unsaturated ketones, known as chalcones, which serve as versatile precursors for various ring systems.[7] this compound is an excellent substrate for the Claisen-Schmidt condensation to produce chalcones, which can then be cyclized to form important five-membered heterocycles like pyrazoles and isoxazoles.[8]

Part A: Synthesis of 4'-Chloro-Chalcones (Claisen-Schmidt Condensation)

This base-catalyzed condensation involves the reaction of this compound with an aromatic aldehyde. The base deprotonates the α-carbon of the ketone to form an enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated chalcone system.[9]

Detailed Experimental Protocol

General Procedure for the Synthesis of 1-(4-chlorophenyl)-3-aryl-prop-2-en-1-ones

  • Setup: In a 100 mL flask, dissolve this compound (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Prepare a 40% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred alcoholic mixture at room temperature. The reaction temperature should be maintained below 25°C, using an ice bath if necessary.[9]

  • Reaction: Stir the mixture vigorously for 2-4 hours. The formation of a solid precipitate usually indicates the progress of the reaction.

  • Isolation: Pour the reaction mixture into 100 mL of cold water and acidify with dilute HCl until the pH is neutral.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure chalcone derivative.

Data Presentation: Representative Chalcone Synthesis
EntryAldehydeProductYield (%)
1Benzaldehyde1-(4-chlorophenyl)-3-phenylprop-2-en-1-one~90%
24-Methoxybenzaldehyde1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~92%
34-Nitrobenzaldehyde1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one~88%
42-Chlorobenzaldehyde1-(4-chlorophenyl)-3-(2-chlorophenyl)prop-2-en-1-one~85%

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Part B: Cyclization of Chalcones to Pyrazoles and Isoxazoles

The conjugated system of the chalcone is an excellent Michael acceptor and electrophile, making it susceptible to attack by dinucleophiles like hydrazine (for pyrazoles) and hydroxylamine (for isoxazoles).

  • Pyrazole Formation: Hydrazine hydrate reacts with the chalcone in a Michael addition followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.[8]

  • Isoxazole Formation: Hydroxylamine hydrochloride reacts similarly. The initial addition is followed by cyclization and elimination of water to yield the isoxazole or isoxazoline, which can be oxidized to the isoxazole.[10][11]

Visualizing the Cyclization Pathways

Chalcone_Cyclization Chalcone Cyclization Pathways cluster_0 Pyrazole Synthesis cluster_1 Isoxazole Synthesis chalcone1 4'-Chloro-Chalcone hydrazine Hydrazine Hydrate (NH2NH2·H2O) chalcone1->hydrazine + EtOH, Reflux pyrazole 3-(4-Chlorophenyl)-5-aryl -1H-pyrazole hydrazine->pyrazole chalcone2 4'-Chloro-Chalcone hydroxylamine Hydroxylamine HCl (NH2OH·HCl) chalcone2->hydroxylamine + Base, Reflux isoxazole 3-(4-Chlorophenyl)-5-aryl -isoxazole hydroxylamine->isoxazole

Caption: Divergent synthesis of pyrazoles and isoxazoles from a common chalcone intermediate.

Detailed Experimental Protocols

Protocol for Pyrazole Synthesis:

  • Setup: Dissolve the chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (10 mmol, 2 eq.).

  • Reaction: Reflux the mixture for 6-8 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.[12]

Protocol for Isoxazole Synthesis:

  • Setup: In a flask, mix the chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol, 1.5 eq.), and sodium acetate (7.5 mmol, 1.5 eq.) in ethanol (25 mL).[10]

  • Reaction: Reflux the mixture for 6 hours.[13]

  • Work-up: Concentrate the mixture by removing the solvent under reduced pressure.

  • Isolation: Pour the residue into ice water. Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol or acetone to get the pure isoxazole derivative.[13]

Synthesis of Nitrogen-Containing Heterocycles via Mannich & Vilsmeier-Haack Reactions

The Mannich Reaction: Access to β-Aminoketones

The Mannich reaction is a three-component condensation of a compound with an active hydrogen (like this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[14] This reaction forms a "Mannich base," a β-aminoketone, which is a valuable synthetic intermediate for building more complex N-heterocycles like pyridines or pyrimidines.[15]

The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde. The enol form of this compound then attacks this electrophilic iminium ion to form the C-C bond.

Protocol for a Mannich Base from this compound:

  • Setup: Combine this compound (10 mmol), dimethylamine hydrochloride (12 mmol), and paraformaldehyde (15 mmol) in ethanol (25 mL).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction: Reflux the mixture for 12-16 hours.

  • Work-up: Cool the solution and remove the solvent in vacuo. Treat the residue with a saturated sodium bicarbonate solution to neutralize the acid and deprotonate the amine.

  • Isolation: Extract the product with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Mannich base, which can be purified by column chromatography.

The Vilsmeier-Haack Reaction: Formylation and Cyclization

The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a powerful tool for formylating electron-rich compounds.[16] While this compound itself is not a direct substrate, its derivatives, such as the pyrazoles or thiophenes synthesized in previous sections, can be readily functionalized. For example, the amino group of a 2-aminothiophene can react under Vilsmeier-Haack conditions, leading to cyclization and the formation of fused heterocyclic systems like thieno[2,3-d]pyrimidines.[17][18] This reaction highlights how this compound serves as an entry point to scaffolds that can be further elaborated into complex, polycyclic structures.

Applications in Drug Development and Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are prevalent in medicinal chemistry due to their wide range of biological activities.[19]

  • Thiophenes: Known to possess antibacterial, anti-inflammatory, and anticancer properties.[20]

  • Pyrazoles: A core structure in many drugs, including the anti-inflammatory celecoxib and various kinase inhibitors used in oncology.[12]

  • Isoxazoles: Found in several antibiotics (e.g., cloxacillin) and COX-2 inhibitors.[11][21] The isoxazole ring acts as a stable bioisostere for other functional groups, enhancing properties like metabolic stability and receptor binding.

The 4-chlorophenyl moiety itself is a common feature in many approved drugs, where the chlorine atom can engage in halogen bonding and modulate the lipophilicity and electronic properties of the molecule, thereby improving its pharmacokinetic profile.[2]

Conclusion

This compound is far more than a simple organic intermediate; it is a strategic platform for the efficient and modular synthesis of a wide array of medicinally relevant heterocyclic compounds. Through well-established and robust reactions such as the Gewald, Claisen-Schmidt, Mannich, and Vilsmeier-Haack reactions, researchers can rapidly access diverse molecular scaffolds. The protocols and mechanistic insights provided in this guide serve as a practical resource for chemists in drug discovery and development, enabling the construction of novel chemical entities for biological screening and optimization.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?
  • Wikipedia. Gewald reaction.
  • J&K Scientific LLC. (2025, December 30). Gewald Reaction.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Organic Chemistry Portal. Gewald Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Versatility of this compound: A Cornerstone in Fine Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%.
  • Meth-Cohn, O. (1993). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. In Comprehensive Organic Synthesis II (Vol. 2). Elsevier.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Application of Vilsmeier-Haack Reagent in the Synthesis of Heterocyclic Compounds. Journal of the Indian Chemical Society, 84(11), 1139-1147.
  • Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Scribd. Chalcone Synthesis & Antibacterial Study.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2008). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 13(7), 1541-1548.
  • Google Patents. US5047551A - Preparation of 4-chloropyrazoles.
  • Tyagi, S., et al. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • PrepChem.com. Synthesis of 3'-chloropropiophenone.
  • Asian Journal of Research in Chemistry. (2015). Synthesis and Characterization of Novel Isoxazole derivatives.
  • Missoum, H., Datoussaid, Y., & Choukchou-Braham, N. (2020). synthesis of heterocycle via Vilsmeier-haack reaction. ECSOC-24.
  • ResearchGate. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • S. K. Suthar, et al. (2017). Heterocycles in Medicinal Chemistry. Molecules, 22(9), 1433.
  • Jetir.org. SYNTHESIS OF CHALCONES.
  • Organic Chemistry Portal. Synthesis of isoxazoles.
  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2, 52-56.
  • Yakan, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 44(4), 1121-1133.
  • Akhtar, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4725.
  • Ballesteros-Garrido, R., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
  • Mintage Journals. (2016). review article on importance of heterocyclic compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity.
  • Sathish N.K, et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382.
  • Scholars Research Library. (2013). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst.
  • Sharma, A., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science, 12(1), 023-035.
  • ResearchGate. (2017). The Mannich reaction in the synthesis of N,S-containing heterocycles.
  • Singh, K., Singh, K., & Singh, J. (2007). Synthesis of various novel heterocyclic N-Mannich bases from variety of dihydropyrimidones and octahydropyrimidopyrimidones. Indian Journal of Chemistry, 46B, 1519-1524.
  • Abbas Al-Mulla. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
  • Jetir.org. (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • ResearchGate. (2011). The Mannich reaction in the synthesis of N,S-containing heterocycles 9. A new approach to thieno[2,3-d]pyrimidines.
  • MDPI. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects.
  • International Journal of Scientific Research & Technology. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
  • Organic Chemistry Portal. Synthesis of N-Heterocycles.
  • National Institutes of Health (NIH). (2022). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs.

Sources

large-scale synthesis of 4'-Chloropropiophenone for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 4'-Chloropropiophenone

Abstract

This compound is a pivotal chemical intermediate, indispensable for the synthesis of a range of high-value products in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] Its applications include serving as a precursor for active pharmaceutical ingredients (APIs) such as the antidepressant Bupropion and the cardiovascular drug Levosimendan, as well as various agrochemicals.[4][5] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound via Friedel-Crafts acylation. The narrative emphasizes the mechanistic rationale behind procedural steps, process optimization, stringent safety protocols, and waste management, designed to guide researchers and chemical engineers in achieving high-yield, high-purity production in an industrial setting.

Core Reaction Principle: Friedel-Crafts Acylation

The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[6] This classic electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7]

The reaction proceeds via two primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the propionyl chloride by coordinating with the carbonyl oxygen, which facilitates the departure of the chloride ion. This generates a highly reactive and resonance-stabilized acylium ion, the key electrophile in the reaction.[6][8]

  • Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[6] The chlorine atom on the benzene ring is an ortho-, para-directing group.[9] Due to significant steric hindrance at the ortho positions from the chlorine atom, the substitution occurs preferentially at the para position, leading to this compound as the major product.[10][11]

The overall reaction is as follows:

Detailed Industrial Synthesis Protocol

This protocol is designed for a standard industrial glass-lined reactor and assumes adherence to all site-specific engineering and safety standards.

Required Materials and Equipment
Reagents & Chemicals Grade/Purity Key Function
ChlorobenzeneAnhydrous, ≥99.5%Aromatic Substrate
Propionyl Chloride≥99%Acylating Agent
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Lewis Acid Catalyst
Dichloromethane (DCM)Anhydrous, ≥99.5%Reaction Solvent
Hydrochloric Acid (HCl)37% (Concentrated)Quenching & Neutralization
Sodium Bicarbonate (NaHCO₃)Technical GradeNeutralization of Acid
Sodium Chloride (NaCl)Technical GradeBrine Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Technical GradeDrying Agent
Crushed Ice / Chilled Water-Quenching Medium

Major Equipment:

  • Glass-Lined Reactor (min. 500L capacity) with overhead stirrer, temperature control unit (heating/cooling), and reflux condenser.

  • Calibrated Dosing Pumps / Dropping Funnels for controlled liquid addition.

  • Inert Gas Supply (Nitrogen) for blanketing.

  • Scrubber system for acidic off-gases (HCl).[12]

  • Quench Tank (appropriately sized and rated for corrosive materials).

  • Filtration unit (e.g., Nutsche filter).

  • Solvent Recovery Distillation Unit.

  • Crystallizer or Vacuum Distillation setup for product purification.

Step-by-Step Synthesis Procedure

Step 1: Reactor Preparation and Catalyst Charging

  • Ensure the reactor is clean, dry, and purged with dry nitrogen to establish an inert atmosphere. Anhydrous conditions are critical to prevent deactivation of the AlCl₃ catalyst and hydrolysis of propionyl chloride.[6]

  • Charge the reactor with anhydrous dichloromethane (DCM) (approx. 3 L per mole of chlorobenzene).

  • Begin agitation and cool the solvent to 0-5°C.

  • Under strict moisture-free conditions, carefully charge the anhydrous aluminum chloride (1.2 molar equivalents relative to chlorobenzene) into the reactor. A slight exotherm may be observed. Maintain the temperature below 10°C.

Step 2: Addition of Reactants

  • Once the catalyst slurry is homogenous and at 0-5°C, slowly add the chlorobenzene (1.0 molar equivalent) to the reactor over 30-45 minutes, ensuring the temperature does not exceed 10°C.[13]

  • After the chlorobenzene addition is complete, begin the dropwise addition of propionyl chloride (1.1 molar equivalents).[13] This reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature between 5-10°C. A typical addition time is 2-3 hours. The evolving HCl gas must be safely vented to a scrubber system.

Step 3: Reaction Maturation

  • After the propionyl chloride addition is complete, maintain the reaction mixture at 10-15°C for 1 hour.

  • Slowly allow the reactor temperature to rise to 20-25°C (ambient temperature) and hold for 2-4 hours, continuing agitation.[13]

  • Monitor the reaction progress using an appropriate in-process control (IPC) like HPLC or TLC to confirm the consumption of the limiting reactant (chlorobenzene).[13]

Step 4: Reaction Quenching

  • Prepare a quench tank containing a mixture of crushed ice and water (approx. 10 kg per mole of AlCl₃) and add concentrated hydrochloric acid (approx. 1 L per mole of AlCl₃).

  • CAUTION: The quenching process is extremely exothermic and releases large volumes of HCl gas. Ensure adequate cooling and ventilation.

  • Very slowly and carefully, transfer the reaction mass from the reactor into the vigorously stirred ice/HCl mixture. The rate of transfer must be controlled to keep the quench tank temperature below 25°C.[5] This step decomposes the aluminum chloride-ketone complex.

Step 5: Work-up and Purification

  • After the quench is complete, stop agitation in the quench tank and allow the two phases to separate.

  • Transfer the lower organic (DCM) layer to a clean vessel. Extract the aqueous layer with a small portion of fresh DCM to recover any residual product.

  • Combine the organic layers and wash sequentially with:

    • Water (2 x 2 L per mole of starting material).

    • 5% Sodium Bicarbonate solution until effervescence ceases (to neutralize residual HCl).[5]

    • Saturated brine solution (to break emulsions and begin drying).[13]

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[13]

  • Concentrate the filtrate by distilling off the dichloromethane under atmospheric pressure. The solvent can be recovered for reuse.

  • The resulting crude oil (this compound) is then purified. For industrial scale, high-purity product (≥99%) is typically achieved via vacuum distillation.[14][15] Collect the fraction boiling at approximately 95-97°C under 1 mmHg vacuum.[14] The product will solidify upon cooling.

Process Data and Yield

Parameter Value / Range Rationale
Molar Ratio (Chlorobenzene:Propionyl Chloride:AlCl₃)1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst ensures complete conversion of the substrate.[13]
Reaction Temperature 0 - 25°CLow initial temperature controls the exotherm; warming to ambient ensures reaction completion.[13]
Reaction Time 4 - 6 hoursSufficient time for complete acylation after reagent addition.
Expected Yield 90 - 96%High efficiency is typical for this optimized process.[13]
Product Purity (Post-Distillation) ≥99% (GC)Essential for pharmaceutical and fine chemical applications.[15]
Appearance White to off-white crystalline solid.[2][3]-
Melting Point 34 - 37°CKey quality control parameter.[4][16]

Visualized Experimental Workflow

G cluster_prep Step 1: Reactor Preparation cluster_reaction Step 2 & 3: Acylation cluster_workup Step 4 & 5: Quench & Purification p1 Purge Reactor with Nitrogen p2 Charge Anhydrous DCM p1->p2 p3 Cool to 0-5°C p2->p3 p4 Charge Anhydrous AlCl₃ p3->p4 r1 Add Chlorobenzene (Keep T < 10°C) p4->r1 Catalyst Slurry Ready r2 Dropwise Add Propionyl Chloride (Keep T < 10°C) r1->r2 r3 Hold at 10-15°C r2->r3 r4 Warm to 20-25°C Hold for 2-4h r3->r4 r5 IPC Check (HPLC/TLC) r4->r5 q1 Quench Reaction Mass in Ice/HCl Solution r5->q1 Reaction Complete q2 Phase Separation q1->q2 q3 Wash Organic Layer (H₂O, NaHCO₃, Brine) q2->q3 q4 Dry over Na₂SO₄ q3->q4 q5 Solvent Removal (Distillation) q4->q5 q6 Vacuum Distillation of Crude Product q5->q6 final_product Final Product: This compound (Purity ≥99%) q6->final_product Isolate Pure Product

Caption: Workflow for the large-scale synthesis of this compound.

Critical Safety and Waste Management Protocols

5.1. Personal Protective Equipment (PPE) Personnel must be equipped with appropriate PPE, including but not limited to:

  • Chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Chemical splash goggles and a full-face shield.

  • Fire-retardant lab coat and chemical-resistant apron.

  • Respiratory protection, especially during the handling of anhydrous AlCl₃ and during the quenching step.[6]

5.2. Reagent Handling and Hazards

  • Anhydrous Aluminum Chloride (AlCl₃): Extremely corrosive and reacts violently with water or moisture, liberating large quantities of heat and toxic HCl gas.[12][17] It must be stored and handled in a scrupulously dry environment.[12] Use spark-resistant tools for handling solids. Class D fire extinguishers (for combustible metals) must be available. DO NOT use water or CO₂ extinguishers. [12]

  • Propionyl Chloride: A corrosive and lachrymatory liquid. It reacts with water and alcohols. Handle only in a well-ventilated fume hood or closed system.

  • HCl Gas: A highly corrosive gas is evolved during the reaction and quenching. The reactor and quench tank must be vented through an efficient caustic scrubber system (e.g., NaOH solution) to neutralize the gas before release.

5.3. Waste Management

  • Aqueous Waste: The acidic aqueous layer from the quench and washes will contain aluminum salts and residual HCl. This stream must be neutralized (e.g., with lime or soda ash) before being sent to a wastewater treatment facility.[18] Be aware that neutralization of acidic aluminum chloride solutions generates CO₂ and can be exothermic.[18][19]

  • Catalyst Residue (Aluminum Hydroxide): After neutralization, an aluminum hydroxide sludge will precipitate. This must be separated and disposed of as solid hazardous waste in accordance with local, state, and federal regulations.[19][20]

  • Solvent Waste: Recovered dichloromethane should be tested for purity and recycled if possible. Contaminated solvent must be disposed of as halogenated organic waste.

Conclusion

The Friedel-Crafts acylation method detailed herein provides a robust, scalable, and high-yielding pathway for the industrial production of this compound. The success of this synthesis is contingent upon the strict control of key parameters, particularly temperature and the maintenance of anhydrous conditions. Furthermore, a profound understanding and unwavering adherence to the outlined safety and waste disposal protocols are paramount to ensuring a safe and environmentally responsible manufacturing process. This guide serves as a foundational document for process chemists and engineers aiming to optimize the synthesis of this critical chemical intermediate.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge - Bloom Tech. [Link]
  • Google Patents. (n.d.). EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone.
  • USALCO. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. [Link]
  • King Life Sciences. (n.d.). 4'-Chloro propiophenone. [Link]
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). [Link]
  • Google Patents. (n.d.).
  • SYNTHETIKA. (n.d.). 4-chloropropiophenone, this compound 99%. [Link]
  • RSC Publishing. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
  • Swadev Chemicals. (n.d.). This compound Supplier in India. [Link]
  • Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 6285-05-8. [Link]
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
  • Allen. (n.d.).
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.).
  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 4-Chloropropiophenone: A Versatile Pharmaceutical Intermediate and Fine Chemical Supplier in China. [Link]

Sources

Application Notes & Protocols: Strategic Catalytic Hydrogenation of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic hydrogenation of 4'-chloropropiophenone. This document moves beyond simple procedural lists to explain the underlying principles, strategic considerations for experimental design, and validated protocols for achieving specific synthetic outcomes.

Introduction: The Synthetic Value of this compound Reduction

This compound is a versatile aromatic ketone and a critical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) such as analgesics and anti-inflammatory agents.[1][2][3] Its strategic value lies in the reactivity of its carbonyl group, which allows for the synthesis of diverse derivatives.[1] Catalytic hydrogenation is a primary transformation pathway, offering clean and efficient routes to two key products:

  • 1-(4-chlorophenyl)propan-1-ol: A secondary benzylic alcohol, which is a valuable chiral building block for more complex molecules.

  • 1-(4-chlorophenyl)propane (4-chloropropylbenzene): The fully reduced alkylbenzene, is useful when the carbonyl functionality is to be completely removed.

The choice of catalyst and reaction conditions is paramount, as it dictates the reaction's selectivity, determining whether the reduction stops at the alcohol stage or proceeds to the alkane, and whether side reactions like dehalogenation occur.

Mechanistic Principles of Ketone Hydrogenation

Catalytic hydrogenation of a ketone is a heterogeneously catalyzed reaction involving the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond.[4] The process is not spontaneous and requires a metal catalyst to proceed efficiently.[4]

The generally accepted mechanism involves several key steps:

  • Hydrogen Activation: Molecular hydrogen adsorbs onto the surface of the metal catalyst and dissociates into reactive atomic hydrogen species (hydrides) bound to the metal.[4]

  • Substrate Adsorption: The this compound molecule adsorbs onto the catalyst surface, with the carbonyl group's oxygen atom coordinating to an electropositive site on the catalyst.[5] This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

  • Hydrogen Transfer: The activated hydrogen atoms are transferred to the polarized carbonyl group. This can occur in a stepwise or concerted fashion, ultimately forming the C-H and O-H bonds of the resulting alcohol.

  • Product Desorption: The final product, 1-(4-chlorophenyl)propan-1-ol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Further hydrogenation of the benzylic alcohol to the corresponding alkane (hydrogenolysis) is a potential subsequent reaction, particularly under more forcing conditions (higher temperature, higher pressure) or with catalysts known to promote C-O bond cleavage, such as Palladium on Carbon (Pd/C).[6]

G cluster_main Primary Reduction Pathway cluster_side Potential Side Reaction Start This compound Alcohol 1-(4-chlorophenyl)propan-1-ol Start->Alcohol [H2], Catalyst (Mild Conditions) Dehalogenated Propiophenone Start->Dehalogenated [H2], Catalyst (e.g., Pd/C) (Dehalogenation) Alkane 1-(4-chlorophenyl)propane Alcohol->Alkane [H2], Catalyst (Forcing Conditions) (Hydrogenolysis)

Caption: Reaction pathways in the hydrogenation of this compound.

Key Experimental Parameters & Strategic Choices

Success in catalytic hydrogenation hinges on the careful selection of several interdependent parameters.

The choice of catalyst is the most critical factor influencing selectivity.

  • Palladium on Carbon (Pd/C): This is the most common and cost-effective catalyst for many hydrogenations.[4] However, it is highly active and can readily catalyze hydrogenolysis, leading to the formation of the alkane and potentially causing dehalogenation (loss of the chlorine atom). Its use requires carefully controlled, mild conditions to selectively produce the alcohol.[7]

  • Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts often show higher selectivity for the hydrogenation of aromatic ketones to the corresponding alcohols with less competing hydrogenolysis compared to palladium.[8]

  • Ruthenium-based Catalysts (e.g., Ru/C): These are also effective for ketone reduction and can offer high selectivity under specific conditions.[5][9] Chiral Ru complexes are widely used for asymmetric hydrogenation to produce enantiomerically pure alcohols.[9]

  • Raney® Nickel: A cost-effective alternative, particularly on an industrial scale. It is highly active but can be less selective and requires careful handling due to its pyrophoric nature.[10]

The solvent not only dissolves the substrate but also influences catalyst activity and selectivity.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are excellent, commonly used solvents. They are polar and can participate in the hydrogen transfer mechanism. Isopropanol can also serve as a hydrogen donor in transfer hydrogenation reactions.[11]

  • Ethers (THF, Dioxane): Aprotic and generally inert, providing good solubility for many organic substrates.

  • Hydrocarbons (Hexane, Toluene): Nonpolar solvents used when side reactions with protic solvents are a concern.

  • Pressure: Hydrogen pressure is directly proportional to the concentration of hydrogen available at the catalyst surface. Higher pressures (e.g., >100 psi) increase the reaction rate but also elevate the risk of over-reduction and dehalogenation. For selective alcohol formation, atmospheric or low-pressure (15-50 psi) hydrogenation is often sufficient.[7]

  • Temperature: Higher temperatures increase the reaction rate but can decrease selectivity. Room temperature is often the starting point for selective reductions.[7] Elevated temperatures are employed when the goal is complete reduction to the alkane.

Catalyst SystemSubstrate ClassConditionsKey OutcomeReference
RuCl₂(dipyridylphosphine)(diamine) / (CH₃)₃COKAromatic Ketones25-40 °C, 80-1000 psi H₂High activity & enantioselectivity for alcohols[9]
Pd(0)EnCat™ 30NPAromatic KetonesRoom Temp, 1 atm H₂Selective reduction to alcohols, high conversion[7]
Pd/SiO₂Acetophenone25 °C, Gas PhaseSelectivity towards the alcohol intermediate[8]
Tris(triphenylphosphine)rhodium chlorideCarvone (alkene)Room Temp, 1 atm H₂Selective alkene hydrogenation[12]
n-Ru/AC/n-ZnOAcetone100 °C, 1 atm H₂High selectivity (98.7%) for isopropyl alcohol[5]
Table 1: Comparative data for catalytic hydrogenation of carbonyls and related functional groups.

Experimental Protocols

CRITICAL SAFETY NOTE: All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[13][14] Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.[15] Catalysts like Pd/C and Raney® Nickel are pyrophoric and must be handled with extreme care, especially after the reaction when they are dry and saturated with hydrogen.[16][17] The reaction apparatus must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[13][17]

Caption: Standard workflow for a batch catalytic hydrogenation experiment.

This protocol aims for the selective reduction of the ketone to the secondary alcohol, minimizing hydrogenolysis.

  • Apparatus: A three-necked round-bottom flask or a dedicated low-pressure hydrogenation vessel (e.g., Parr shaker).

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (5 mol %) or Pd(0)EnCat™ 30NP[7]

    • Solvent: Ethanol or Methanol (reagent grade)

    • Hydrogen Gas (high purity)

    • Nitrogen Gas (inert)

    • Filter Aid (e.g., Celite®)

  • Procedure:

    • Reactor Setup: To the reaction vessel containing a magnetic stir bar, add this compound.

    • Solvent Addition: Add ethanol to dissolve the substrate (approx. 0.1 M concentration).

    • Inerting: Seal the vessel and purge the system by evacuating and back-filling with nitrogen gas three times.[16]

    • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Causality: Adding the catalyst under an inert atmosphere prevents it from reacting with atmospheric oxygen, which can be a fire hazard.[17]

    • Hydrogen Introduction: Evacuate and back-fill the vessel with hydrogen gas three times.[16] For this selective reduction, use a hydrogen-filled balloon to maintain a pressure of approximately 1 atmosphere.

    • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-16 hours when hydrogen uptake ceases.

    • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[13]

    • Catalyst Filtration: Dilute the reaction mixture with additional solvent if necessary. Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry. [17] Immediately quench the wet catalyst on the Celite® with water to prevent ignition.[16]

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-chlorophenyl)propan-1-ol, which can be purified further by chromatography or crystallization if required.

This protocol is designed for the complete reduction of the carbonyl group to a methylene (CH₂) group.

  • Apparatus: A high-pressure hydrogenation reactor (autoclave or Parr apparatus) capable of safely handling elevated pressures and temperatures.

  • Reagents:

    • This compound (1.0 eq)

    • 10% Palladium on Carbon (5-10 mol %)

    • Solvent: Ethanol or Acetic Acid

    • Hydrogen Gas (high purity)

    • Nitrogen Gas (inert)

  • Procedure:

    • Reactor Setup: Charge the high-pressure reactor vessel with this compound, the solvent (ethanol is standard; acetic acid can sometimes accelerate hydrogenolysis), and the 10% Pd/C catalyst.

    • Assembly & Purging: Seal the reactor according to the manufacturer's instructions. Perform a leak test with nitrogen at a pressure slightly above the intended reaction pressure.[13] Once sealed and tested, purge the system by pressurizing with nitrogen and venting (3-5 cycles) to remove all oxygen.[13]

    • Hydrogenation: Purge the reactor with hydrogen gas (2-3 cycles). Pressurize the vessel with hydrogen to 100-500 psi.

    • Reaction: Begin vigorous stirring and heat the reactor to 50-80 °C. The reaction is driven by both increased pressure and temperature to facilitate the cleavage of the C-O bond in the intermediate alcohol. Monitor the reaction by observing the pressure drop from hydrogen consumption.

    • Work-up: Once hydrogen uptake ceases, cool the reactor to ambient temperature. Slowly and carefully vent the excess hydrogen in a safe, designated area.[13] Purge the reactor thoroughly with nitrogen.

    • Catalyst Filtration & Isolation: Open the reactor and filter the catalyst using the same safety precautions described in Protocol 1 (i.e., filter through Celite®, keep the catalyst wet, and quench with water).[16][17] Concentrate the filtrate to obtain the crude 1-(4-chlorophenyl)propane. Purify as necessary.

References

  • Title: Air-Stable Catalysts for Highly Efficient and Enantioselective Hydrogenation of Aromatic Ketones Source: The Journal of Organic Chemistry - ACS Public
  • Title: A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors Source: In-situ URL:[Link]
  • Title: Hydrogenation SOP Source: University of Wisconsin-Madison URL:[Link]
  • Title: Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety URL:[Link]
  • Title: What are the safety precautions for operating a Hydrogenation Test Unit? Source: Ansyco URL:[Link]
  • Title: Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)
  • Title: FEDIOL Guide to good practice on safe operation of Hydrogen
  • Title: Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+.
  • Title: Hydrogenation of Ketone | Catalysts, Mechanisms & Examples Source: Study.com URL:[Link]
  • Title: Molecular Insight into Pt-Catalyzed Chemoselective Hydrogenation of an Aromatic Ketone by In Situ Modulation–Excitation IR Spectroscopy Source: ACS Public
  • Title: Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a...
  • Title: How Is this compound Synthesized? Source: Bloom Tech URL:[Link]
  • Title: Catalytic Hydrogenation: Mechanism Source: YouTube URL:[Link]
  • Title: Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant Source: ChemComm URL:[Link]
  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol Source: MDPI URL:[Link]
  • Title: this compound | C9H9ClO | CID 22697 Source: PubChem - NIH URL:[Link]
  • Title: Hydrogenation Reactions Source: University of Pittsburgh URL:[Link]
  • Title: Catalytic Hydrogenation - A Farewell to Alcohol(s) Source: Curly Arrow URL:[Link]

Sources

Application Notes and Protocols for the α-Halogenation of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Importance of α-Halo-4'-Chloropropiophenones

In the landscape of pharmaceutical and fine chemical synthesis, α-halogenated ketones are pivotal intermediates. Specifically, the α-halogenation of 4'-chloropropiophenone yields precursors for a wide array of biologically active molecules. The introduction of a halogen atom at the α-position to the carbonyl group creates a reactive electrophilic center, amenable to nucleophilic substitution, thus serving as a linchpin for the construction of more complex molecular architectures. For instance, 2-bromo-4'-chloropropiophenone is a known precursor in the synthesis of cathinone derivatives and other pharmacologically relevant compounds[1]. This guide provides a detailed exploration of the reaction conditions, mechanisms, and protocols for the selective α-bromination and α-chlorination of this compound, designed to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings of α-Halogenation

The α-halogenation of a ketone like this compound can proceed via two primary mechanistic pathways, dictated by the pH of the reaction medium: acid-catalyzed and base-promoted halogenation. Understanding these mechanisms is crucial for controlling the reaction's outcome, particularly for achieving selective monohalogenation.

Acid-Catalyzed Halogenation: The Enol Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate. The process is typically catalytic in acid.

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-protons.

  • Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a neutral enol intermediate. This is the rate-determining step of the reaction[2].

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂ or Cl₂).

  • Deprotonation: The resulting protonated α-haloketone is deprotonated, typically by the halide ion formed in the previous step, to yield the final product and regenerate the acid catalyst.

A key advantage of the acid-catalyzed method is that it generally leads to selective monohalogenation. The introduction of an electron-withdrawing halogen atom on the α-carbon deactivates the enol, making it less nucleophilic and thus less likely to react with a second halogen molecule[3][4].

Acid_Catalyzed_Halogenation cluster_0 Acid-Catalyzed α-Halogenation Start This compound Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol - H⁺ (rate-determining) Oxonium Protonated α-Haloketone Enol->Oxonium + X₂ Halogen X₂ Halogen->Oxonium Product α-Halo-4'-chloropropiophenone Oxonium->Product - H⁺

Caption: Acid-catalyzed α-halogenation of this compound.

Base-Promoted Halogenation: The Enolate Pathway

In the presence of a base, the reaction proceeds through a more nucleophilic enolate intermediate. This reaction is base-promoted rather than catalyzed because the base is consumed.

  • Enolate Formation: A base removes an α-proton to form a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic halogen.

Unlike the acid-catalyzed counterpart, base-promoted halogenation is difficult to stop at the monohalogenation stage[5]. The electron-withdrawing effect of the first halogen atom increases the acidity of the remaining α-protons, making them more susceptible to removal by the base. This leads to rapid subsequent halogenations, often resulting in polyhalogenated products[3][4]. Therefore, for selective monohalogenation, acidic or neutral conditions are generally preferred.

Base_Promoted_Halogenation cluster_1 Base-Promoted α-Halogenation Start This compound Enolate Enolate Intermediate Start->Enolate + OH⁻ Product α-Halo-4'-chloropropiophenone Enolate->Product + X₂ Halogen X₂ Halogen->Product Polyhalogenation Polyhalogenated Product Product->Polyhalogenation + OH⁻, + X₂ (fast)

Caption: Base-promoted α-halogenation leading to potential polyhalogenation.

Experimental Protocols

The following protocols are provided as a starting point for the α-halogenation of this compound. Optimization may be required based on laboratory conditions and desired product purity.

Protocol 1: α-Bromination using Bromine and a Lewis Acid Catalyst

This classic method employs elemental bromine with a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction under anhydrous conditions.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromine (Br₂)

  • Chloroform (CHCl₃), anhydrous

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas trap (to neutralize HBr fumes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous chloroform.

  • Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 eq.).

  • Cool the mixture in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0-1.1 eq.) in chloroform.

  • Add the bromine solution dropwise to the stirred reaction mixture. Maintain the temperature between 30-35°C[6]. The color of the bromine should dissipate as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Some protocols suggest stirring overnight[7].

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude 2-bromo-4'-chloropropiophenone can be purified by recrystallization from a suitable solvent, such as petroleum ether[7].

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more convenient brominating agent compared to elemental bromine. This method often employs a catalyst to promote the reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc) or Montmorillonite K-10 clay[8][9]

  • Methanol or Carbon Tetrachloride (CCl₄)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • Dissolve this compound (1.0 eq.) in the chosen solvent (e.g., methanol or CCl₄) in a round-bottom flask.

  • Add NBS (1.0-1.2 eq.) and the catalyst (e.g., a catalytic amount of ammonium acetate or 10% w/w Montmorillonite K-10)[8][9].

  • Heat the reaction mixture to reflux (for CCl₄, ~80°C) or a moderately elevated temperature (for methanol, ~60-65°C)[9][10].

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using Montmorillonite K-10, filter off the catalyst. The catalyst can often be washed, dried, and reused[9].

  • Remove the solvent under reduced pressure.

  • The residue can be purified by standard methods such as column chromatography or recrystallization.

Protocol 3: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is an effective reagent for the selective monochlorination of ketones. The reaction often proceeds without a catalyst, although the addition of an alcohol can improve selectivity by reacting with any excess SO₂Cl₂[11].

Materials:

  • This compound

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (optional, for selectivity)

  • Round-bottom flask with a magnetic stir bar, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂ fumes)

Procedure:

  • Caution: Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.1 eq.) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). The reaction is often complete within a few hours.

  • Carefully quench the reaction by slowly adding it to a stirred, cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude 2-chloro-4'-chloropropiophenone.

  • Purify the product by recrystallization or column chromatography.

Comparative Data of Reaction Conditions

Halogenation MethodHalogenating AgentCatalyst/PromoterSolventTemperature (°C)Typical YieldKey Advantages
Bromination 1 Bromine (Br₂)Aluminum Chloride (AlCl₃)Chloroform30-35~98%[7]High yield, well-established
Bromination 2 N-Bromosuccinimide (NBS)Ammonium Acetate (NH₄OAc)Carbon Tetrachloride80Good to excellent[8][10]Milder, easier handling
Bromination 3 N-Bromosuccinimide (NBS)Montmorillonite K-10Methanol60-65Good[9]Reusable catalyst, green chemistry
Chlorination Sulfuryl Chloride (SO₂Cl₂)None / MethanolDichloromethane0 to RTModerate to excellent[11]Selective monochlorination

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, ensure all reagents are anhydrous, especially when using Lewis acids like AlCl₃. A slight excess of the halogenating agent (up to 1.2 eq.) can be used. For catalytic reactions, ensure the catalyst is active.

  • Formation of Dihalogenated Product: This is more common in base-promoted reactions. For selective monohalogenation, acid-catalyzed conditions are strongly recommended. If using sulfuryl chloride, adding a small amount of methanol can help scavenge excess reagent and improve selectivity for the monochlorinated product[11].

  • Reaction Control: The dropwise addition of bromine or sulfuryl chloride at low temperatures is crucial to control the exothermic reaction and prevent side product formation.

  • Work-up Issues: Ensure the reaction is fully quenched before extraction to neutralize any remaining acid or corrosive reagents. A gas trap is essential to handle the toxic byproducts (HBr, HCl, SO₂).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Handle with extreme care. Inhalation can be fatal. Ensure a neutralizing agent (e.g., sodium thiosulfate solution) is readily available for spills.

  • Sulfuryl Chloride (SO₂Cl₂): Extremely corrosive, toxic, and lachrymatory. Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle under anhydrous conditions and ensure no contact with moisture[7][8].

  • Chlorinated Solvents (CHCl₃, CCl₄, CH₂Cl₂): These are toxic and suspected carcinogens. Minimize exposure and handle in a fume hood.

  • α-Haloketones: These products are potent lachrymators and skin irritants. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated waste streams should be segregated.

References

  • Synthesis of 2-bromo-4'-chloropropiophenone - PrepChem.com. (n.d.).
  • Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
  • Gao, Y., et al. (2022). Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride.
  • Pasha, M. A., & Ramachandraswamy, N. (2006). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method.
  • A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. | Semantic Scholar. (n.d.).
  • 2-bromo-4-chloropropiophenone - ChemBK. (n.d.).
  • A Mild and Efficient Procedure for a-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate - ResearchGate. (n.d.).
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. (n.d.).
  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. The Journal of Organic Chemistry, 46(22), 4486–4489.
  • Alpha Halogenation - Chemistry LibreTexts. (2023, January 23).
  • Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Active Hydrogen Compounds with Sulfuryl Chloride. I. Ketones. The Journal of Organic Chemistry, 29(7), 1956–1960.
  • 6.2 Halogenation of the α-Carbon – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Pearson. (n.d.). Acid-Catalyzed Alpha-Halogentation: Videos & Practice Problems.
  • Synthetic Access to Aromatic α-Haloketones - MDPI. (2022).
  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed. (1995).
  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.).
  • Edinburgh Research Explorer - Thiol Chlorination with N-Chlorosuccinimide - Account. (2023).
  • 21.3a Alpha Halogenation - YouTube. (2018, September 21).
  • Li, Y., et al. (2024).
  • Alpha Halogenation of Enols and Enolates - Chemistry Steps. (n.d.).
  • 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17).
  • US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents. (n.d.).
  • mono-chlorination propiophenone - Sciencemadness. (2014, November 22).
  • 22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2024, July 30).
  • Handling Radioactive Materials Safely | Office of Environmental Health and Safety. (n.d.).
  • Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC - PubMed Central. (n.d.).
  • JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents. (n.d.).
  • Handling and Storing Radioactive Materials Form - Environment, Health & Safety. (n.d.).
  • Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (n.d.).
  • 3-Chloropropiophenone - PMC - NIH. (n.d.).
  • Radioactivity Safety Precautions ~ SPM & IGCSE Physics - YouTube. (2023, May 11).
  • CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents. (n.d.).

Sources

The Versatile Role of 4'-Chloropropiophenone in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 4'-Chloropropiophenone as a pivotal intermediate in the synthesis of a new generation of agrochemicals. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document elucidates the synthetic pathways to potent fungicides and insecticides, offering detailed, step-by-step protocols. We will delve into the chemical logic underpinning these syntheses, supported by established reaction mechanisms and practical insights. This guide aims to be a comprehensive resource, bridging theoretical chemistry with practical laboratory application to accelerate the development of novel crop protection agents.

Introduction: The Strategic Importance of this compound

This compound, a halogenated aromatic ketone, has emerged as a critical building block in the synthesis of complex organic molecules. Its unique structural features—a reactive ketone group and a chlorinated phenyl ring—make it a versatile precursor for a variety of chemical transformations.[1][2] In the agrochemical sector, this intermediate is particularly valuable for the construction of heterocyclic scaffolds that are common in modern pesticides.[3][4] The presence of the chlorine atom can enhance the biological activity and metabolic stability of the final agrochemical product, a desirable trait in the design of effective and persistent crop protection agents. This guide will focus on two key applications: the synthesis of a mandelamide-class fungicide and a plausible pathway to a neonicotinoid insecticide.

Application in Fungicide Synthesis: A Protocol for a Mandipropamid Analogue

The fungicide Mandipropamid has proven effective against oomycete pathogens.[5] Its synthesis can be adapted from the closely related starting material, p-chloroacetophenone, demonstrating a practical route from this compound to a potent fungicidal agent. The following protocol details the synthesis of a this compound-derived analogue of Mandipropamid.

Synthetic Workflow Overview

The overall synthesis is a multi-step process that begins with the conversion of this compound to an α-hydroxy acid, followed by an amide coupling reaction.

G A This compound B α-Bromo-4'-chloropropiophenone A->B Bromination C 2-(4-Chlorophenyl)-2-hydroxypropanoic acid B->C Hydrolysis E Mandipropamid Analogue C->E Amide Coupling D Amine Intermediate D->E

Caption: Synthetic workflow for a Mandipropamid analogue.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-4'-chloropropiophenone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Bromination: Slowly add bromine (1.1 equivalents) dropwise to the solution at room temperature. The reaction is exothermic and the flask should be cooled in an ice bath to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with copious amounts of water to remove acetic acid, and then recrystallize from ethanol to obtain pure α-Bromo-4'-chloropropiophenone.

Protocol 2: Synthesis of 2-(4-Chlorophenyl)-2-hydroxypropanoic acid

  • Hydrolysis: In a 500 mL flask, suspend α-Bromo-4'-chloropropiophenone (1 equivalent) in a solution of sodium hydroxide (2.5 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Acidification: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. The α-hydroxy acid will precipitate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[5]

Protocol 3: Amide Coupling to Form the Mandipropamid Analogue

  • Activation of Carboxylic Acid: To a stirred solution of 2-(4-Chlorophenyl)-2-hydroxypropanoic acid (1 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) at room temperature.

  • Amine Addition: After 15 minutes, add the desired amine intermediate (e.g., 2-(3-methoxy-4-hydroxyphenyl)ethylamine) (1 equivalent) to the reaction mixture.

  • Reaction Completion: Stir the mixture at room temperature for 6-8 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.[5]

Quantitative Data Summary
StepReactantsSolventsTypical YieldPurity (by HPLC)
Bromination This compound, BromineGlacial Acetic Acid85-90%>98%
Hydrolysis α-Bromo-4'-chloropropiophenone, Sodium HydroxideWater70-80%>97%
Amide Coupling 2-(4-Chlorophenyl)-2-hydroxypropanoic acid, Amine, EDC·HCl, HOBtDMF60-75%>99%

Application in Insecticide Synthesis: A Plausible Route to a Thiamethoxam Intermediate

Thiamethoxam is a broad-spectrum, systemic insecticide of the neonicotinoid class.[6] While existing patented syntheses of the key intermediate, 2-chloro-5-chloromethylthiazole, do not explicitly start from this compound, a chemically sound pathway can be proposed based on the reactivity of α-haloketones.[3][7]

Proposed Synthetic Pathway

This proposed synthesis involves the α-chlorination of this compound, followed by a Hantzsch-type thiazole synthesis.

G A This compound B α,α-Dichloro-4'-chloropropiophenone A->B Chlorination D 2-Methyl-4-(4-chlorophenyl)thiazole B->D Hantzsch Thiazole Synthesis C Thioacetamide C->D E 2-Methyl-5-chloro-4-(4-chlorophenyl)thiazole D->E Chlorination F Thiamethoxam Intermediate Precursor E->F Further Functionalization

Caption: Proposed synthesis of a Thiamethoxam intermediate precursor.

Hypothetical Protocol

It is crucial to note that the following protocol is a proposed route based on established chemical principles and has not been directly extracted from a peer-reviewed experimental procedure.

Protocol 4: Synthesis of α,α-Dichloro-4'-chloropropiophenone

  • Reaction Setup: In a three-necked flask fitted with a condenser, mechanical stirrer, and gas inlet, charge this compound (1 equivalent) and a suitable solvent such as dichloromethane.

  • Chlorination: While stirring, bubble chlorine gas through the solution. The reaction may be initiated by UV light or a radical initiator.

  • Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) until the desired dichlorinated product is the major component.

  • Work-up: Evaporate the solvent and excess chlorine to obtain the crude product.

Protocol 5: Hantzsch Thiazole Synthesis

  • Reaction Mixture: In a pressure vessel, combine α,α-Dichloro-4'-chloropropiophenone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Cyclization: Heat the mixture at a temperature of 100-120°C for several hours.

  • Isolation: After cooling, the thiazole product can be isolated by crystallization or extraction.

  • Purification: Recrystallize the product from a suitable solvent to achieve high purity.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile intermediate with significant potential in the synthesis of novel agrochemicals. The detailed protocols provided for the synthesis of a fungicide analogue demonstrate a practical and efficient application of this starting material. The proposed pathway for a key insecticide intermediate highlights the potential for further research and process development. As the demand for more effective and environmentally benign crop protection solutions grows, the strategic use of such foundational molecules will continue to be a cornerstone of innovation in the agrochemical industry.

References

  • Vertex AI Search. This compound: A Critical Component in Agrochemical Intermediate Production. Accessed January 9, 2026.
  • Chem-Impex. This compound. Accessed January 9, 2026.
  • Wikipedia. Thiamethoxam. Accessed January 9, 2026.
  • Al-Trawneh, et al. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2014.
  • Guidechem. What is the background and overview of this compound? Accessed January 9, 2026.
  • Google Patents. Synthetic method of thiamethoxam. CN108164522B. Accessed January 9, 2026.
  • Shaanxi Bloom Tech Co., Ltd. This compound CAS 6285-05-8. Accessed January 9, 2026.
  • ChemicalBook. This compound synthesis. Accessed January 9, 2026.
  • Google Patents. Green synthesis method of thiamethoxam. CN115385904A. Accessed January 9, 2026.
  • SciSpace. Synthesis and Properties of Thiamethoxam and Related Compounds. Z.
  • Google Patents. Preparation method of thiamethoxam. CN110092783B. Accessed January 9, 2026.
  • European Patent Office. PROCESS FOR THE PREPARATION OF THIAMETHOXAM. EP 3480196 A1. Accessed January 9, 2026.
  • Arrow@TU Dublin. Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Accessed January 9, 2026.
  • Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid. Arkivoc. 2023.
  • Jordan Journal of Chemistry. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. 2021.
  • PubMed. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Accessed January 9, 2026.
  • ResearchGate. Optimization of the synthesis of propiophenone 4. Accessed January 9, 2026.
  • RSC Publishing. Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. New J. Chem..
  • PubMed. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. Accessed January 9, 2026.
  • PubMed. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Accessed January 9, 2026.
  • Wikipedia. Phenoxy herbicide. Accessed January 9, 2026.
  • PMC. Natural Compounds as Next-Generation Herbicides. Accessed January 9, 2026.
  • MDPI. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Int. J. Mol. Sci. 2021.

Sources

Harnessing 4'-Chloropropiophenone for the Synthesis of Novel Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4'-Chloropropiophenone, a readily available aromatic ketone, serves as a versatile and highly valuable building block for the synthesis of a diverse array of pharmaceutical intermediates.[1][2][3] Its chemical structure, featuring a reactive carbonyl group and a chlorinated phenyl ring, offers a rich platform for a variety of chemical transformations, enabling medicinal chemists to forge novel pathways to potential therapeutics, particularly in the realms of antidepressants, analgesics, and anti-inflammatory agents.[1][2][3]

This document provides in-depth application notes and detailed, field-proven protocols for the transformation of this compound into key pharmaceutical intermediates. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and scalable, providing researchers with a reliable foundation for their synthetic endeavors.

Strategic Pathways from this compound

The reactivity of this compound can be strategically exploited at two primary sites: the α-carbon adjacent to the carbonyl group and the carbonyl carbon itself. This allows for a range of synthetic manipulations, including halogenation, amination, and carbon-carbon bond formation, to generate a library of structurally diverse intermediates.

Application Note 1: α-Bromination - Activating the Core Structure

Expertise & Experience: The introduction of a bromine atom at the α-position of this compound is a critical first step in many synthetic routes, most notably in the synthesis of bupropion and related compounds.[4][5] This transformation converts the relatively inert α-carbon into a reactive electrophilic site, primed for subsequent nucleophilic substitution reactions. The choice of brominating agent and reaction conditions is crucial for achieving high yields and minimizing the formation of di-brominated byproducts.

Trustworthiness: The protocols provided below detail two reliable methods for α-bromination, one utilizing liquid bromine and the other employing N-Bromosuccinimide (NBS) as a safer and more manageable alternative. Both methods are well-documented in peer-reviewed literature and patents.

Protocol 1.1: α-Bromination using Molecular Bromine

This classic method offers high reactivity but requires careful handling of corrosive and toxic liquid bromine.[6]

Reaction Workflow:

G start Dissolve this compound in Dichloromethane add_br2 Add Bromine dropwise at 0-5°C start->add_br2 stir Stir at room temperature add_br2->stir workup Aqueous workup with Sodium Bicarbonate stir->workup extract Extract with Dichloromethane workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate product 2-Bromo-4'-chloropropiophenone concentrate->product

Caption: Workflow for the α-bromination of this compound using molecular bromine.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of molecular bromine (1.05 eq) in dichloromethane dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4'-chloropropiophenone. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.2: α-Bromination using N-Bromosuccinimide (NBS)

This method offers a safer and more convenient alternative to using liquid bromine, often with improved selectivity.[4]

Reaction Workflow:

G start Mix this compound, NBS, and p-TSA in Acetonitrile heat Heat to 60-65°C start->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool workup Aqueous workup and extraction with Toluene cool->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate product 2-Bromo-4'-chloropropiophenone concentrate->product G start Mix this compound and Amine in Methanol adjust_ph Adjust pH to 6-7 with Acetic Acid start->adjust_ph add_nabh3cn Add NaBH3CN adjust_ph->add_nabh3cn stir Stir at room temperature add_nabh3cn->stir workup Aqueous workup stir->workup extract Extract with Ethyl Acetate workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate product N-substituted amine concentrate->product

Caption: Workflow for the direct reductive amination of this compound.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Application Note 3: The Mannich Reaction - Constructing β-Amino Ketones

Expertise & Experience: The Mannich reaction is a three-component condensation reaction that forms a C-C bond between an enolizable ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine. [1][2][3][4]The resulting β-amino ketones, or "Mannich bases," are valuable intermediates in the synthesis of pharmaceuticals and natural products. [7][8][9]Applying this reaction to this compound allows for the introduction of an aminomethyl group at the α-position, creating a scaffold with significant potential for further diversification.

Trustworthiness: The following protocol outlines a general procedure for the synthesis of Mannich bases from this compound.

Protocol 3.1: Synthesis of β-Amino Ketones via the Mannich Reaction

This protocol describes the synthesis of 1-(4-chlorophenyl)-3-(dialkylamino)propan-1-one hydrochlorides.

Reaction Workflow:

G start Mix this compound, Paraformaldehyde, and Amine HCl in Ethanol add_hcl Add catalytic HCl start->add_hcl reflux Reflux the mixture add_hcl->reflux cool Cool and collect precipitate reflux->cool recrystallize Recrystallize from Ethanol/Ether cool->recrystallize product Mannich Base Hydrochloride recrystallize->product G start Dissolve this compound in anhydrous THF cool Cool to 0°C start->cool add_grignard Add Grignard reagent dropwise cool->add_grignard stir Stir at room temperature add_grignard->stir quench Quench with saturated NH4Cl solution stir->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate product Tertiary Alcohol concentrate->product

Caption: Workflow for the Grignard reaction with this compound.

Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq in THF or diethyl ether) dropwise via a syringe or dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude tertiary alcohol can be purified by column chromatography on silica gel.

Conclusion

This compound is a cost-effective and versatile starting material that provides access to a wide range of pharmaceutical intermediates through well-established and reliable synthetic transformations. The protocols detailed in these application notes for α-bromination, reductive amination, the Mannich reaction, and Grignard addition serve as a robust foundation for researchers and drug development professionals. By leveraging these methodologies, scientists can efficiently generate diverse molecular scaffolds, accelerating the discovery and development of novel therapeutic agents.

References

  • Bloom Tech. (2025, January 13).
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Chem-Impex. This compound.
  • Crooks, P. A., et al. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development, 13(5), 903-907.
  • J&K Scientific LLC. This compound | 6285-05-8.
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride.
  • Taylor & Francis Online. (2010, May 6). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide.
  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Chemistry Steps.
  • Wikipedia. Grignard reaction.
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Wikipedia.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Chemguide. reaction of aldehydes and ketones with grignard reagents.
  • Organic Chemistry Portal. Grignard Reaction.
  • Master Organic Chemistry. (2017, September 1).
  • Chemistry LibreTexts. (2023, January 29). 22.
  • National Institutes of Health.
  • Cengage. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • Benchchem. 2-Bromo-2'-chloropropiophenone | 75815-22-4.
  • Organic Chemistry Portal. Sodium cyanoborohydride.
  • Common Organic Chemistry. Sodium Cyanoborohydride.
  • Rasayan J. Chem.
  • Royal Society of Chemistry. Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.
  • Google Patents. (2009). US20090012328A1 - Process for preparing bupropion hydrochloride.
  • The Organic Chemist. (2020, May 7). 09.
  • ResearchGate. Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.
  • National Institutes of Health. (2024, February 21).
  • Common Organic Chemistry.
  • Der Pharma Chemica. Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity.
  • National Institutes of Health.
  • Thermo Fisher Scientific - US. Mannich Reaction.
  • Organic Syntheses Procedure. 3 - Organic Syntheses Procedure.
  • Scholars Research Library. Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity.
  • ResearchGate. Synthesis of β-amino ketones via a threee-component Mannich reaction.
  • International Journal of ChemTech Research. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5.
  • Benchchem. A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
  • Thai Journal of Science and Technology. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
  • AdiChemistry.
  • Green Chemistry Teaching and Learning Community (GCTLC). (2023, October 17).
  • University of California, Irvine. 6. Grignard Reaction.
  • Sigma-Aldrich.
  • The Hive. (2003, August 12).
  • Vignan's Institute of Information Technology. Experiment : 1 Date: 20.03.2020 HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure.
  • ResearchGate. (2025, August 6).

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4'-Chloropropiophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4'-Chloropropiophenone

In the landscape of modern pharmaceutical and chemical development, this compound (4-CPP) emerges as a cornerstone intermediate. This aromatic ketone, identified by its IUPAC name 1-(4-chlorophenyl)propan-1-one, possesses a unique molecular architecture—a chlorinated phenyl ring attached to a propiophenone structure—that renders it a highly versatile building block.[1] Its strategic importance lies in its reactivity, which allows for precise chemical modifications to construct a wide array of complex molecules.

The derivatives of 4-CPP are integral to the synthesis of numerous Active Pharmaceutical Ingredients (APIs). They are particularly prominent in the development of therapeutics targeting the central nervous system, including certain antidepressants and selective serotonin reuptake inhibitors (SSRIs), where its structure contributes to enhanced pharmacological activity.[2] Furthermore, 4-CPP is a critical precursor in the synthesis of anti-inflammatory drugs and various substituted cathinones, a class of compounds with significant interest in forensic and clinical research.[2][3][4][5] Beyond pharmaceuticals, its applications extend to the agrochemical and specialty chemical industries, where it is used to produce dyes, fragrances, and photoinitiators for polymer chemistry.[3][6]

This guide provides a detailed exploration of the primary synthetic route to this compound—the Friedel-Crafts acylation—offering deep mechanistic insights and a field-proven experimental protocol. We will further delve into the synthesis of key derivatives to illustrate the compound's utility for researchers, scientists, and drug development professionals.

Core Synthesis: Friedel-Crafts Acylation for this compound Production

The most reliable and widely adopted method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene.[6] This classic electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target aryl ketone.[7]

Theoretical Background and Mechanistic Insights

The Friedel-Crafts acylation proceeds through a well-understood, multi-step mechanism.[8] The reaction is driven by the generation of a powerful electrophile, the acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene.

Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction between the acylating agent, propionyl chloride, and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6][9] The Lewis acid coordinates with the chlorine atom of the propionyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a resonance-stabilized acylium ion (CH₃CH₂CO⁺), which serves as the potent electrophile.[10][11]

Step 2: Electrophilic Aromatic Substitution The nucleophilic π-electron system of the chlorobenzene ring attacks the electrophilic acylium ion. The chlorine atom on the benzene ring is an ortho, para-directing deactivator. While it slightly reduces the ring's reactivity, it directs the incoming electrophile to the positions ortho and para to itself. The para-substituted product, this compound, is the major isomer formed due to significantly lower steric hindrance compared to the ortho position.[12][13] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

Step 3: Restoration of Aromaticity A weak base, AlCl₄⁻ (formed in the first step), abstracts a proton from the carbon atom bearing the new acyl group. This action restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the AlCl₃ catalyst.[6][8]

Catalyst Stoichiometry: It is crucial to note that in Friedel-Crafts acylation, the Lewis acid catalyst is required in at least stoichiometric amounts. This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃.[14] This complex deactivates the catalyst, preventing it from participating in further reactions. An aqueous workup is required to hydrolyze this complex and liberate the final product.[6][14]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PC Propionyl Chloride Acylium Acylium Ion (Electrophile) + AlCl₄⁻ PC->Acylium Reaction with AlCl3 AlCl₃ (Lewis Acid) CB Chlorobenzene Sigma Sigma Complex (Arenium Ion) CB->Sigma Nucleophilic attack Product This compound (Complexed with AlCl₃) Regen HCl + AlCl₃ Product->Regen Regeneration Sigma_ref->Product Deprotonation

Mechanism for the Friedel-Crafts Acylation of Chlorobenzene.
Detailed Experimental Protocol for this compound Synthesis

This protocol is adapted from established literature procedures.[12][15][16][17] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
Anhydrous Aluminum Chloride (AlCl₃)133.340.1216.0 gHighly hygroscopic and corrosive. Handle with care.[17]
Chlorobenzene112.560.1011.26 g (10.2 mL)High purity, anhydrous.
Propionyl Chloride92.520.1110.18 g (9.7 mL)Corrosive and lachrymatory.
Dichloromethane (DCM)84.93-~200 mLAnhydrous solvent.
5% Hydrochloric Acid (HCl)--~100 mLFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) Sol.--~100 mLFor washing.
Saturated Sodium Chloride (Brine) Sol.--~100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-q.s.For drying.
Crushed Ice--~150 gFor quenching.

Experimental Workflow:

Synthesis Workflow Setup 1. Reaction Setup (Dry glassware, inert atm) Charge 2. Charge AlCl₃ & DCM Cool to 0°C Setup->Charge Addition 3. Dropwise Addition (Chlorobenzene + Propionyl Chloride) Maintain T < 10°C Charge->Addition React 4. Reaction Warm to 25°C, stir for 2-4h Addition->React Quench 5. Quenching Pour into ice/HCl mixture React->Quench Extract 6. Extraction Separate organic layer, extract aqueous with DCM Quench->Extract Wash 7. Washing Wash with NaHCO₃ and Brine Extract->Wash Dry 8. Drying & Filtration Dry over Na₂SO₄, filter Wash->Dry Concentrate 9. Solvent Removal Rotary Evaporation Dry->Concentrate Purify 10. Purification Yields crude solid Concentrate->Purify

Experimental workflow for this compound synthesis.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture. Ensure all glassware is oven-dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) followed by 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension and cool the flask to 0-5°C using an ice-water bath.

  • Dropwise Addition: In the dropping funnel, prepare a solution of chlorobenzene (10.2 mL, 0.10 mol) and propionyl chloride (9.7 mL, 0.11 mol). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal reaction temperature below 10°C during the addition to control the exothermic reaction.[15]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring for an additional 2-4 hours.[15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by checking for the consumption of chlorobenzene.

  • Work-up and Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a 600 mL beaker containing approximately 150 g of crushed ice and 50 mL of 5% HCl.[12][15] This step is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood. Stir the mixture until the ice has melted and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution (caution: gas evolution) and then with 100 mL of brine.[12][15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the DCM.

  • Purification and Yield: The resulting crude product is a white to pale-yellow solid.[15] A high yield of around 96% can be expected.[15] Further purification can be achieved by recrystallization from a suitable solvent like pentane or by vacuum distillation if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Physical and Spectroscopic Data:

PropertyValueReference(s)
IUPAC Name1-(4-chlorophenyl)propan-1-one
CAS Number6285-05-8
Molecular FormulaC₉H₉ClO
Molecular Weight168.62 g/mol
AppearanceWhite to pale yellow crystalline solid[18]
Melting Point35-37 °C[15]
Boiling Point95-97 °C at 1 mmHg
Spectroscopy
IR SpectrumCharacteristic C=O stretch (~1680 cm⁻¹)[19]
¹H NMRPeaks corresponding to ethyl and aromatic protons.
Mass Spectrum (MS)Molecular ion peak consistent with the formula.[20][21]

Synthesis of Key this compound Derivatives

The true value of 4-CPP is realized in its conversion to more complex molecules. A prominent example is its use as a precursor for substituted cathinones, which are of significant interest in medicinal and forensic chemistry.

Synthesis of 4-Chloro-Substituted Cathinone Derivatives

Substituted cathinones are β-keto analogues of phenethylamines.[22] The synthesis of a chloro-substituted cathinone, such as 4-chloromethcathinone (4-CMC), from 4-CPP typically involves a two-step process: α-bromination followed by nucleophilic substitution with an amine.[23]

Synthetic Pathway Overview:

Cathinone Synthesis Pathway CPP This compound Bromo α-Bromo-4'-chloropropiophenone CPP->Bromo α-Bromination (e.g., Br₂ in AcOH) Cathinone 4-Chloro-Substituted Cathinone Bromo->Cathinone Amination (e.g., Methylamine)

General pathway for synthesizing chloro-cathinones from 4-CPP.

Protocol 1: α-Bromination of this compound This reaction places a bromine atom on the carbon adjacent to the carbonyl group, activating the molecule for subsequent nucleophilic attack.

  • Procedure: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.[24] Add a catalytic amount of acid (e.g., HBr) if necessary to initiate the reaction. Slowly add a solution of elemental bromine (Br₂, 1 equivalent) dropwise while stirring. The reaction can be monitored by the disappearance of the bromine color. After the reaction is complete, the mixture is typically poured into cold water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the α-bromo ketone, which is often used in the next step without extensive purification due to its lachrymatory nature.[24]

Protocol 2: Amination to form 4-Chloromethcathinone The α-bromo ketone is reacted with a primary amine, such as methylamine, to form the corresponding cathinone derivative.

  • Procedure: Dissolve the crude α-bromo-4'-chloropropiophenone in a suitable solvent like ethanol or acetonitrile. Add a solution of methylamine (typically in excess, ~2-3 equivalents) and a base (e.g., triethylamine) to neutralize the HBr byproduct. The reaction mixture is stirred at room temperature or with gentle heating until completion (monitored by TLC). After the reaction, the solvent is removed, and the residue is worked up by partitioning between a dilute acid and an organic solvent. The aqueous layer is then basified, and the freebase product is extracted, dried, and purified.

Alternative Synthetic Routes: An Overview

While Friedel-Crafts acylation is the dominant laboratory method, other strategies exist, particularly for industrial-scale production. One notable alternative is the vapor-phase cross-decarboxylation process. This method involves reacting p-chlorobenzoic acid with propionic acid at high temperatures over a catalyst.[25] While this route avoids the use of corrosive Lewis acids and halogenated reagents, it can suffer from the formation of by-products and may require more specialized equipment.[26][27]

Conclusion

This compound is a high-value chemical intermediate whose synthesis is efficiently achieved via the robust and well-characterized Friedel-Crafts acylation reaction. The detailed protocol and mechanistic discussion provided herein offer a solid foundation for its successful laboratory-scale preparation. The subsequent derivatization, particularly towards complex pharmaceutical targets like substituted cathinones, highlights the compound's pivotal role in driving innovation in drug discovery and chemical research. A thorough understanding of its synthesis and reactivity is essential for any scientist working in these advanced fields.

References

  • Chemistry Steps.
  • Physics Wallah.
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Bloom Tech.
  • Google Patents. US4172097A - Production of propiophenone.
  • European Patent Office. EP 0008464 B1 - Production of propiophenone. [Link]
  • Bloom Tech. How Is this compound Synthesized?[Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22697, this compound. [Link]
  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften. Synthesis of α-(perfluoroalkylsulfonyl)
  • mzCloud. 4 Chloropropiophenone. [Link]
  • Sciencemadness Discussion Board. propiophenone and stuff. [Link]
  • King Life Sciences. 4'-Chloro propiophenone. [Link]
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
  • ResearchGate. Reactions with Propiophenones and Homologues. [Link]
  • Organic Syntheses.
  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften.
  • National Center for Biotechnology Information. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
  • European Monitoring Centre for Drugs and Drug Addiction.
  • University of Michigan.
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. (PDF) -Chloropropiophenone reduction in dimethylformamide on Pt. [Link]
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]
  • National Center for Biotechnology Information.
  • Wikipedia.
  • Taylor & Francis. Substituted cathinones – Knowledge and References. [Link]
  • Google Patents.
  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Application Notes & Protocols: 4'-Chloropropiophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Chloropropiophenone (CAS No. 6285-05-8) is an aromatic ketone that has emerged as a cornerstone intermediate in modern organic synthesis.[1][2] Its structure, featuring a reactive carbonyl group, an activatable α-carbon, and a chlorinated phenyl ring, provides a trifecta of functional handles for a diverse range of chemical transformations.[3][4] This unique combination makes it an indispensable precursor in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[5][6] This document serves as a technical guide for researchers, chemists, and drug development professionals, offering in-depth insights and validated protocols for leveraging this compound as a strategic building block. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical properties and safety requirements is paramount before utilizing any chemical reagent. This compound is a stable, white to off-white crystalline solid under standard conditions.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6285-05-8[8]
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Appearance White crystalline solid[7]
Melting Point 34-37 °C[7]
Boiling Point ~245-247 °C (decomposes)[8]
Solubility Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and alcohols.[9]

Safety and Handling:

This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). Some data also suggests it may be harmful if swallowed (H302) and may cause respiratory irritation (H335).[10]

Core Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9] Safety showers and eye wash stations should be readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (inspected prior to use), safety glasses with side-shields or goggles, and a lab coat.[9] A dust respirator is recommended if handling large quantities.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Core Synthetic Transformations and Applications

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the adjacent α-protons. The diagram below illustrates the primary synthetic pathways originating from this versatile starting material.

G cluster_0 Key Intermediates cluster_1 Final Product Classes start This compound alpha_bromo α-Bromo-4'-chloropropiophenone start->alpha_bromo α-Halogenation (e.g., Br₂ or NBS) alcohol 1-(4-Chlorophenyl)propan-1-ol start->alcohol Reduction (e.g., NaBH₄) amine_intermediate Substituted Amines (via Reductive Amination) start->amine_intermediate Reductive Amination (Amine + Reducing Agent) cathinones Substituted Cathinones (e.g., 4-Chlorocathinone) alpha_bromo->cathinones Nucleophilic Substitution (e.g., R-NH₂) bupropion Bupropion Analogues (Antidepressants) alpha_bromo->bupropion Nucleophilic Substitution (e.g., t-Butylamine) chiral_alcohols Chiral Alcohols & Downstream APIs alcohol->chiral_alcohols Further Synthesis

Caption: Primary synthetic routes from this compound.

α-Halogenation: Gateway to Functionalization

The most critical transformation of this compound is the halogenation at the α-carbon (the carbon adjacent to the carbonyl group). α-Bromo-4'-chloropropiophenone is a key intermediate for synthesizing a wide range of pharmaceuticals, including bupropion analogues and substituted cathinones.[7][11]

Mechanism Insight: The reaction typically proceeds via an acid-catalyzed enol or enolate intermediate. The electron-withdrawing carbonyl group acidifies the α-protons. In the presence of an acid catalyst, the ketone is protonated, facilitating the formation of the enol tautomer. This electron-rich enol then attacks the electrophilic bromine (Br₂), leading to the α-brominated product and regeneration of the acid catalyst.

G cluster_mech Acid-Catalyzed α-Bromination Mechanism Ketone Ketone (this compound) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Bromonium Br-Br Enol->Bromonium Nucleophilic Attack BrominatedKetone Protonated α-Bromo Ketone Bromonium->BrominatedKetone + Br⁻ FinalProduct α-Bromo-4'-chloropropiophenone BrominatedKetone->FinalProduct - H⁺

Caption: Mechanism for acid-catalyzed α-bromination of a ketone.

This brominated intermediate is a potent electrophile, readily undergoing nucleophilic substitution reactions with amines to form crucial C-N bonds.

Synthesis of Bupropion Analogues

Bupropion is an antidepressant and smoking cessation aid.[11] Its synthesis provides a classic example of the utility of chloropropiophenone derivatives. Although bupropion itself is derived from m-chloropropiophenone, the synthetic strategy is directly applicable. The process involves α-bromination followed by nucleophilic substitution with tert-butylamine.[12][13]

G start m-Chloropropiophenone bromo m-Chloro-α-bromopropiophenone start->bromo Bromination (NBS, p-TSA) base Bupropion Free Base bromo->base Amination (t-Butylamine) hcl Bupropion HCl (API) base->hcl Salt Formation (HCl in IPA)

Caption: Synthetic workflow for Bupropion Hydrochloride.[11]

This multi-step synthesis highlights how the initial propiophenone structure is strategically modified to build the final, complex API.[11]

Synthesis of Substituted Cathinones

Substituted cathinones are a class of psychoactive substances, and this compound can serve as a precursor to chloro-substituted derivatives.[14] The synthesis is analogous to the bupropion pathway: α-bromination followed by reaction with a primary or secondary amine.[15] This pathway underscores the importance of this compound as a starting material in both legitimate pharmaceutical research and in the clandestine synthesis of controlled substances.[14][16]

Reductive Amination

Reductive amination is a powerful, one-pot method to convert ketones directly into amines.[17] This reaction involves the initial formation of an imine or enamine intermediate from this compound and an amine (primary or secondary), which is then reduced in situ to the corresponding amine.[18] This method is considered a greener alternative to traditional alkylation reactions.[18]

Causality: The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[19] This selectivity prevents the wasteful reduction of the starting material to the corresponding alcohol.

Carbonyl Reduction

Standard reducing agents like sodium borohydride (NaBH₄) can efficiently reduce the carbonyl group of this compound to a secondary alcohol, 1-(4-chlorophenyl)propan-1-ol. This alcohol can be a valuable chiral building block if the reduction is performed asymmetrically, for instance, using biocatalysts.[20] These chiral alcohols are important intermediates for various other APIs.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions must be strictly followed.

Protocol 1: α-Bromination of this compound

Objective: To synthesize 2-bromo-1-(4-chlorophenyl)propan-1-one, a key electrophilic intermediate. This protocol is adapted from general procedures for the α-bromination of propiophenones.[11][21]

Materials and Reagents:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 eq, catalytic)

  • Acetonitrile (solvent)

  • Toluene

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • NBS is a lachrymator and irritant. Handle with care.

  • Acetonitrile is flammable and toxic.

  • The α-brominated product is expected to be lachrymatory and irritating.[22]

  • Perform the entire procedure in a certified fume hood.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), acetonitrile (approx. 1 mL per gram of starting material), and p-TSA (0.1 eq).[12]

  • Begin stirring the mixture at room temperature (20-25 °C).

  • Add NBS (1.05 eq) to the suspension.

  • Heat the reaction mixture to 60-65 °C with vigorous stirring. The reaction is typically complete within 2-3 hours.[11]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water and toluene to the flask and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is α-bromo-4'-chloropropiophenone, which can be used in the next step without further purification or purified by recrystallization if necessary.

Table 2: Representative Data for α-Bromination of Chloropropiophenones

Brominating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
NBSp-TSAAcetonitrile60-652>95[11]
NBSp-TSASolvent-free60-650.75>95[12]
Bromine (Br₂)NoneDichloromethaneRefluxN/A~70-80[13]
Protocol 2: Synthesis of a Bupropion Analogue via Nucleophilic Substitution

Objective: To demonstrate the reaction of α-bromo-4'-chloropropiophenone with an amine (tert-butylamine) to form the core structure of bupropion-like molecules.[11]

Materials and Reagents:

  • Crude α-bromo-4'-chloropropiophenone (from Protocol 1) (1.0 eq)

  • tert-Butylamine (4.0 eq)

  • N-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Hydrochloric acid in isopropanol (for salt formation)

  • Water, Brine

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • tert-Butylamine is flammable, corrosive, and has a strong odor.

  • NMP is a reproductive toxin.

  • Handle all reagents in a fume hood.

Procedure:

  • Dissolve the crude α-bromo-4'-chloropropiophenone (1.0 eq) in a mixture of Toluene and NMP (e.g., 5:1 v/v).[11]

  • Add tert-butylamine (4.0 eq) to the solution.

  • Heat the reaction mixture to 55-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the brominated intermediate is consumed.

  • Cool the mixture to room temperature. Add water and separate the organic layer.

  • Wash the organic layer with water and then brine to remove excess amine and NMP.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • (Optional Salt Formation): Dissolve the crude base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol dropwise until precipitation is complete. Filter the solid, wash with cold solvent, and dry to obtain the hydrochloride salt.

Conclusion

This compound is a high-utility, versatile starting material whose value is defined by the strategic reactivity of its functional groups. Through straightforward, scalable reactions such as α-halogenation and reductive amination, it provides efficient access to complex and pharmaceutically relevant scaffolds. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and effectively incorporate this building block into their synthetic programs, accelerating discovery and development in medicinal chemistry and beyond.

References

  • Bloom Tech. (2025, January 13).
  • Fisher Scientific. (2025, December 21).
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Guidechem. (n.d.). What is the background and overview of this compound? FAQ.
  • ChemicalBook. (2025, August 16).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Organic Intermediate for Pharmaceutical and Specialty Chemical Synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge.
  • Chem-Impex. (n.d.). This compound.
  • King Life Sciences. (n.d.). 4'-Chloro propiophenone.
  • Abdel-Magid, A. F., Maryanoff, C. A., & Mehrman, S. J. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development, 13(4), 652-656.
  • Shanghai Worldyang Chemical Co., Limited. (n.d.). This compound.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). The Versatility of this compound: A Cornerstone in Fine Chemical Synthesis.
  • Synthetika. (n.d.). 4-chloropropiophenone, this compound 99%.
  • TCI Chemicals. (2023, March 4).
  • Reddy, B. S. R., et al. (2010). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone with N-Bromosuccinimide.
  • Musso, D. L., et al. (2009). Process for preparing bupropion hydrochloride. U.S.
  • van Wyk, L. T., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering.
  • Neyt, N. C., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 9(1).
  • Chen, X. H., et al. (2012). Immobilization of Acetobacter sp. CCTCC M209061 for efficient asymmetric reduction of ketones and biocatalyst recycling. Journal of Industrial Microbiology & Biotechnology, 39, 1487-1495.
  • Costa, J. L., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 26(7), 3845.
  • ChemicalBook. (n.d.). This compound synthesis.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.). 2-Bromo-2'-chloropropiophenone | 75815-22-4.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • AdiChemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Guedes, J., et al. (2022).
  • Myers, A. (n.d.).
  • BenchChem. (n.d.). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Chad's Prep. (2020, December 15). 10.
  • ChemicalBook. (2025, August 13). This compound Chemical Properties,Uses,Production.
  • Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • Leah4sci. (2012, October 17).
  • Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(245).

Sources

Application Note: Analytical Strategies for Real-Time Monitoring and Quality Control of 4'-Chloropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Pharmaceutical Intermediate Synthesis

4'-Chloropropiophenone (4-CPP) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its primary synthesis route often involves a Friedel-Crafts acylation of chlorobenzene with propionyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2][3]

The efficiency and safety of this process hinge on precise control over reaction kinetics and impurity profiles. Uncontrolled reactions can lead to the formation of undesired isomers (e.g., 2'- and 3'-chloropropiophenone) and other byproducts, which can complicate downstream purification and compromise the quality of the final API.[4] Therefore, robust analytical monitoring is not merely a quality control step but a critical component of process understanding and optimization.[5]

This guide provides the technical protocols and foundational knowledge to implement effective analytical monitoring for 4-CPP reactions, ensuring product quality and process efficiency.

The Analytical Challenge: Key Components for Monitoring

A successful analytical method must be able to separate and quantify the key species in the reaction mixture. The primary challenge lies in achieving selectivity between structurally similar compounds.

  • Starting Material: Chlorobenzene

  • Reagent: Propionyl Chloride (often consumed rapidly)

  • Product: this compound

  • Potential Byproducts: 2'-Chloropropiophenone, 3'-Chloropropiophenone, and other process-related impurities.

The following diagram illustrates the logical relationship between these components, which the analytical method must resolve.

G cluster_reactants Reactants cluster_products Reaction Output Chlorobenzene Chlorobenzene (Starting Material) Reaction Friedel-Crafts Acylation Chlorobenzene->Reaction PropionylChloride Propionyl Chloride (Reagent) PropionylChloride->Reaction Product This compound (Target Product) Reaction->Product Desired Pathway Byproduct Isomeric Byproducts (e.g., 2'-CPP, 3'-CPP) Reaction->Byproduct Side Reactions

Caption: Logical flow of the this compound synthesis reaction.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

Reverse-phase HPLC is the preferred method for routine quantitative analysis of 4-CPP reactions due to its excellent resolution, stability, and suitability for non-volatile aromatic compounds.

Causality Behind Method Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides strong retention for aromatic ketones like 4-CPP, allowing for effective separation from more polar or less retained species.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, making it ideal for gradient elution. Water is the weak solvent. A gradient is employed to ensure that both early-eluting (more polar) and late-eluting (more non-polar) compounds are resolved with good peak shape in a reasonable timeframe.[6]

  • UV Detection: The conjugated aromatic ketone structure of 4-CPP exhibits strong UV absorbance. A detection wavelength of 254 nm is typically chosen as it provides a good response for the analyte and many related aromatic impurities.

Protocol 3.1: Quantitative Analysis of 4-CPP by Reverse-Phase HPLC

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • 4-CPP Reference Standard, Chlorobenzene, and other potential impurity standards.

2. Chromatographic Conditions:

ParameterSetting
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

3. Standard Preparation:

  • Accurately weigh ~25 mg of 4-CPP reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of ~500 µg/mL.

  • Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution.

4. Sample Preparation:

  • Carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting it in a known volume of cold diluent (e.g., 10 mL) to prevent further reaction. This step is critical for obtaining a true snapshot of the reaction's progress.[7]

  • Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the analyte concentration within the calibration range.

5. Analysis and Quantification:

  • Inject the calibration standards to establish a calibration curve (Peak Area vs. Concentration).

  • Inject the prepared reaction samples.

  • Calculate the concentration of 4-CPP and other identified components in the sample using the linear regression equation from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot from Reaction Mixture B 2. Quench Reaction in Diluent A->B C 3. Filter Sample (0.45 µm) B->C D 4. Inject into HPLC System C->D E 5. Separate on C18 Column D->E F 6. Detect at 254 nm E->F G 7. Integrate Peak Areas F->G H 8. Quantify using Calibration Curve G->H I 9. Report Results (% Conversion, Purity) H->I

Caption: Standard workflow for HPLC analysis of a 4-CPP reaction sample.

Gas Chromatography (GC-MS): For Volatility and Definitive Identification

GC is an excellent technique for analyzing 4-CPP, which is sufficiently volatile and thermally stable. Coupling GC with a Mass Spectrometer (MS) provides unparalleled power for identifying unknown impurities by providing structural information based on mass-to-charge ratio and fragmentation patterns.[8]

Causality Behind Method Choices:

  • Stationary Phase (5% Phenyl Polysiloxane): A low-to-mid polarity column (e.g., DB-5ms or HP-5ms) is ideal. It separates compounds primarily based on boiling point but also offers selectivity for aromatic compounds due to the phenyl groups, aiding in the resolution of isomers.[9]

  • Temperature Programming: A temperature gradient is essential to elute a range of compounds, from volatile starting materials like chlorobenzene to the higher-boiling product and byproducts, ensuring sharp peaks and good separation.

  • Electron Ionization (EI-MS): Standard 70 eV EI is used to generate reproducible fragmentation patterns that can be compared against established spectral libraries (like NIST) for confident compound identification.[10]

Protocol 4.1: Impurity Profiling of 4-CPP by GC-MS

1. Instrumentation and Materials:

  • GC system with a split/splitless injector and a Mass Spectrometric detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane phase.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

2. GC-MS Conditions:

ParameterSetting
Injector Temperature250 °C
Injection ModeSplit (50:1 ratio)
Injection Volume1 µL
Oven Program
Initial Temperature80 °C, hold for 2 min
Ramp Rate15 °C/min to 280 °C
Final HoldHold at 280 °C for 5 min
MS Conditions
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40 - 450 amu

3. Sample Preparation:

  • Quench the reaction aliquot as described in the HPLC protocol (Section 3.1, Step 4), but use a GC-compatible solvent like ethyl acetate.

  • The concentration should be approximately 100-200 µg/mL.

  • Filter through a 0.45 µm syringe filter (ensure it is compatible with the solvent).

4. Analysis and Identification:

  • Inject the prepared sample.

  • Identify peaks by comparing their retention times with those of known standards.

  • For unknown peaks, analyze the mass spectrum. Compare the fragmentation pattern with a commercial mass spectral library (e.g., NIST, Wiley) to propose a structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ Monitoring and Structural Verification

NMR spectroscopy is a powerful, non-invasive technique that provides rich structural information.[11] It can be used to monitor reaction progress directly in the NMR tube (in-situ) or to analyze crude reaction mixtures without extensive workup, making it invaluable for mechanistic studies and identifying transient intermediates.[12][13]

Application Rationale:

  • Quantitative NMR (qNMR): By adding a known amount of an inert internal standard, the concentration of reactants and products can be determined directly from the integral of their characteristic peaks, often without the need for specific reference standards for each component.[14]

  • Structural Elucidation: NMR is unparalleled for determining the exact structure of unknown byproducts, especially for distinguishing between isomers (e.g., 2'-, 3'-, and this compound), which have distinct aromatic proton splitting patterns.[15]

Protocol 5.1: Reaction Monitoring by ¹H NMR

1. Materials:

  • NMR Spectrometer (400 MHz or higher recommended).

  • Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent.

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene or Dimethyl Sulfone).

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • At a specific time point, withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing the deuterated solvent.

  • Transfer the quenched solution to the NMR tube containing the internal standard.

3. Data Acquisition and Analysis:

  • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate quantification.

  • Process the spectrum (phasing, baseline correction).

  • Identify the characteristic peaks for the starting material, product, and internal standard.

  • Integrate the peaks. The concentration of each component can be calculated relative to the known concentration of the internal standard.

Analytical Method Validation: Establishing Trust and Reliability

For use in a regulated environment, any quantitative analytical method must be validated to prove it is suitable for its intended purpose.[16][17] Validation provides documented evidence of a method's reliability.[18] The following table summarizes the key parameters for validating the HPLC method as per ICH guidelines.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis (using DAD) shows no co-elution. Resolution between analyte and adjacent peaks should be > 1.5.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0 - 102.0%.
Precision (Repeatability)To show the agreement between results for multiple injections of the same sample under the same conditions.Relative Standard Deviation (RSD) for ≥ 6 replicate injections should be ≤ 2.0%.
Precision (Intermediate)To show the method's reliability across different days, analysts, or equipment.RSD between different sets of analyses should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at the LOQ should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant change in results when parameters like flow rate (±10%), column temp (±5°C), or pH are slightly varied.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for monitoring this compound reactions depends on the specific goal.

  • HPLC-UV is the ideal choice for routine, quantitative analysis of reaction conversion and product purity in a quality control environment.

  • GC-MS is the superior tool for identifying unknown byproducts and creating a comprehensive impurity profile during process development.

  • NMR offers deep mechanistic insight and is excellent for structural confirmation and in-situ monitoring in a research and development setting.

By implementing these detailed and validated protocols, researchers and manufacturers can gain precise control over the synthesis of this compound, leading to improved yield, higher purity, and a more robust and reliable manufacturing process.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Bloom Tech. (2025). How Is this compound Synthesized?.
  • Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • N.S.S. College of Pharmacy. (n.d.). Analytical method validation: A brief review.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ResearchGate. (n.d.). Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • Guidechem. (n.d.). What is the background and overview of this compound?.
  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Thermo Fisher Scientific. (n.d.). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
  • Mestrelab Research SL. (2012). for Reaction Monitoring by NMR.
  • Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 6285-05-8 this compound Impurity.
  • Medium. (2025). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (2025). This compound.
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • National Forensic Laboratory, Slovenia. (2021). 3-Chlorocathinone - Analytical report.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Santa Cruz Biotechnology. (n.d.). 4′-Chloropropiophenone, CAS 6285-05-8.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Agilent. (n.d.). GC AND GC/MS.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
  • SIELC Technologies. (n.d.). Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column.

Sources

Application Notes and Protocols for the Scale-Up Production of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloropropiophenone is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its production via Friedel-Crafts acylation, while a cornerstone of organic synthesis, presents significant challenges upon scale-up. This document provides a comprehensive guide to the critical considerations for transitioning the synthesis of this compound from the laboratory to an industrial scale. We will delve into the intricacies of the prevalent synthetic routes, focusing on process optimization, safety, and regulatory compliance. Detailed protocols for both the primary Friedel-Crafts acylation pathway and an alternative greener synthesis are provided, alongside in-depth discussions on heat and mass transfer, catalyst selection and management, solvent strategy, and modern process analytical technology (PAT) for real-time monitoring and control. The overarching goal is to equip researchers and drug development professionals with the necessary knowledge to implement a robust, safe, and efficient large-scale manufacturing process for this compound, ensuring consistent quality and adherence to Good Manufacturing Practices (GMP).[3][4]

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound, a white crystalline solid, is a versatile aromatic ketone that serves as a crucial building block in the pharmaceutical industry.[1] Its chemical structure, featuring a chlorinated phenyl ring and a propiophenone moiety, makes it an ideal precursor for a range of more complex molecules with therapeutic properties. The consistent and high-purity supply of this intermediate is paramount for the successful development and manufacturing of numerous drug substances.

The most common industrial synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][5] While this method is well-established, its scale-up is far from trivial. The reaction is exothermic, requires stoichiometric amounts of a moisture-sensitive catalyst, and generates a significant and hazardous waste stream.[2][6] These factors necessitate a thorough understanding of chemical engineering principles and a meticulous approach to process design to ensure a safe, efficient, and environmentally responsible manufacturing process.

This guide will provide a detailed exploration of the critical parameters and protocols for the industrial production of this compound, with a strong emphasis on the practical challenges and solutions for a successful scale-up.

Synthetic Routes and Mechanistic Insights

Primary Route: Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation of chlorobenzene with propionyl chloride is the most widely employed method for the industrial production of this compound.[1]

Reaction Scheme:

Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, abstracts the chloride from propionyl chloride to form a highly electrophilic acylium ion.[1]

  • Electrophilic Attack: The electron-rich chlorobenzene ring attacks the acylium ion. The chlorine atom on the benzene ring is an ortho-, para-directing group, leading to the formation of both 2'- and this compound. Due to steric hindrance, the para-isomer (this compound) is the major product.[7]

  • Deprotonation: A base (such as AlCl₄⁻) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion [CH₃CH₂C=O]⁺ Propionyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium_Ion AlCl4- [AlCl₄]⁻ Acylium_Ion->AlCl4- Chlorobenzene Chlorobenzene Intermediate Sigma Complex (Carbocation Intermediate) Chlorobenzene->Intermediate + Acylium Ion 4-CPP This compound Intermediate->4-CPP - H⁺ HCl HCl Intermediate->HCl + [AlCl₄]⁻ - AlCl₃

Cl-C₆H₄-COOH + CH₃CH₂COOH --(Catalyst, Heat)--> Cl-C₆H₄-COCH₂CH₃ + CO₂ + H₂O

Caption: Interplay of Key Considerations in the Scale-Up of this compound Production.

Catalyst and Solvent Strategy

The choice of catalyst and solvent has profound implications for the process's efficiency, cost, and environmental footprint.

Parameter Traditional Approach Greener/Optimized Approach Rationale for Optimization
Catalyst Anhydrous AlCl₃ (stoichiometric)Catalytic amounts of reusable Lewis acids (e.g., zeolites, metal triflates) [2][8]Reduces waste, simplifies work-up, and lowers catalyst cost.
Solvent Dichloromethane, Carbon Disulfide [1]Nitrobenzene, Propylene Carbonate, or solvent-free conditions [9]Improves safety profile, reduces environmental impact, and can influence product selectivity.
Catalyst Quenching Addition to a large volume of water/ice [10]Controlled hydrolysis, potential for AlCl₃ recovery and recycling [11]Minimizes violent exotherms and allows for the recovery of valuable resources.
Industrial Work-up and Product Isolation

The work-up procedure for a large-scale Friedel-Crafts acylation must be carefully designed to safely handle the reactive aluminum chloride-ketone complex and isolate the product in high purity.

Industrial Work-up Protocol:

  • Quenching: The reaction mixture is slowly and controllably transferred to a separate quenching vessel containing a mixture of ice and water, or dilute hydrochloric acid. This is a highly exothermic step and requires efficient cooling. Using dilute HCl can help keep the aluminum salts in solution, preventing the formation of gelatinous aluminum hydroxide precipitates that can complicate phase separation. [12]2. Phase Separation: The organic layer, containing the this compound, is separated from the aqueous layer.

  • Washing: The organic layer is washed sequentially with a dilute acid solution, a dilute base solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities, and finally with brine to remove excess water.

  • Solvent Removal: The solvent is removed by distillation, often under reduced pressure, to yield the crude this compound.

Purification by Crystallization

Crystallization is the primary method for purifying this compound to meet the stringent purity requirements for pharmaceutical intermediates. [13][14] Industrial Crystallization Protocol:

  • Solvent Selection: Choose a suitable solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvent systems include ethanol/water or isopropanol/water.

  • Dissolution: The crude product is dissolved in the minimum amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Controlled Cooling: The hot solution is cooled at a controlled rate to induce crystallization. Slow cooling generally leads to larger, purer crystals. Seeding with a small amount of pure this compound can be employed to control crystal size and morphology.

  • Isolation: The crystallized product is isolated by filtration (e.g., using a centrifuge or a filter press).

  • Washing: The filter cake is washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified this compound is dried under vacuum at a controlled temperature to remove any residual solvent.

Parameter Lab-Scale Industrial-Scale Scale-Up Consideration
Batch Size Grams to kilogramsKilograms to tonsIncreased reaction volume and mass.
Heat Transfer High surface area to volume ratioLow surface area to volume ratioEfficient heat removal is critical to prevent thermal runaway. [6]
Mixing Magnetic or overhead stirringMechanical agitation with optimized impeller and bafflesEnsuring homogeneity of temperature and concentration is challenging. [15]
Reagent Addition Manual additionControlled addition via pumpsPrecise control over addition rates is crucial for safety and selectivity.
Work-up Simple quenching in a beakerControlled quenching in a dedicated vessel with robust coolingManaging the exotherm of quenching is a major safety concern. [11]
Isolation Filtration via Buchner funnelCentrifugation or filter pressEfficient solid-liquid separation at a large scale is required.

Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. [16][17]The implementation of PAT is highly encouraged by regulatory bodies like the FDA to ensure product quality is built into the process rather than being tested for at the end. [18] Application of PAT in this compound Production:

  • In-situ FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, intermediates, and the product in real-time. This allows for the precise determination of the reaction endpoint, preventing the formation of byproducts due to extended reaction times.

  • Temperature and Pressure Sensors: Continuous monitoring of these critical process parameters (CPPs) is fundamental for ensuring the reaction stays within its defined operating window.

  • Particle Size Analyzers: During crystallization, in-line particle size analyzers can be used to monitor and control the crystal size distribution, which is a critical quality attribute (CQA) for the final product. [19] By implementing a robust PAT strategy, manufacturers can gain a deeper understanding of the process, improve consistency, reduce cycle times, and enhance overall process safety and efficiency.

Safety and Environmental Considerations

The production of this compound involves the use of hazardous materials and generates waste streams that require careful management.

Key Safety and Environmental Considerations:

  • Handling of Raw Materials:

    • Propionyl Chloride: Corrosive and lachrymatory. Must be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Aluminum Chloride: Highly reactive with water, releasing HCl gas. [20]Anhydrous conditions must be maintained during handling and reaction.

    • Chlorobenzene and Dichloromethane: Halogenated solvents with potential health and environmental risks. Their use should be minimized, and they should be handled in closed systems with appropriate vapor recovery.

  • Waste Stream Management:

    • Acidic Aqueous Waste: The quenching process generates a large volume of acidic aqueous waste containing aluminum salts. This waste must be neutralized before disposal and may require further treatment to remove aluminum. [21] * Solvent Waste: Used solvents should be recovered and recycled where possible to minimize environmental impact and reduce costs.

  • Process Safety: A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks, including thermal runaway, pressure buildup, and exposure to hazardous chemicals.

Regulatory Compliance and Good Manufacturing Practices (GMP)

As a pharmaceutical intermediate, the production of this compound must adhere to current Good Manufacturing Practices (cGMP) to ensure the quality, safety, and consistency of the final drug product. [22][23] Key GMP Requirements:

  • Quality Management System (QMS): A robust QMS must be in place to control all aspects of the manufacturing process. [4]* Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product of the required quality. [3]* Documentation: All manufacturing activities, including raw material testing, in-process controls, and final product testing, must be thoroughly documented.

  • Facility and Equipment: The manufacturing facility and equipment must be designed, maintained, and operated to prevent contamination and ensure product quality.

Conclusion

The successful scale-up of this compound production is a multifaceted challenge that requires a deep understanding of both organic chemistry and chemical engineering principles. While the Friedel-Crafts acylation of chlorobenzene remains the dominant industrial route, its inherent challenges related to exothermicity, catalyst handling, and waste generation demand a meticulous and well-designed process. By carefully considering heat and mass transfer, optimizing catalyst and solvent strategies, implementing robust work-up and purification protocols, and leveraging modern Process Analytical Technology, manufacturers can develop a safe, efficient, and cGMP-compliant process. The exploration of greener alternatives, such as the synthesis from p-chlorobenzoic acid, also holds promise for a more sustainable future in the production of this vital pharmaceutical intermediate. This guide provides a foundational framework for researchers and professionals to navigate the complexities of scaling up this compound production, ultimately contributing to the reliable supply of high-quality intermediates for the pharmaceutical industry.

References

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry.
  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
  • Spring Bio Solution. (2023, May 10). Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies.
  • ResearchGate. (2025, August 9). CFD Modelling of Stirred Tank Chemical Reactors: Homogeneous and Heterogeneous Reaction Systems.
  • MDPI. (2021, September 22). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics.
  • Google Patents. CN101805250A - Preparation method of p-chloropropiophenone.
  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients.
  • MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
  • GMP Guidelines. (2025, December 9). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals.
  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?.
  • ACS Publications. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
  • ThaiJo. (2021, April 30). Analysis of Mixing Capability in Stirred Tank Reactor Using Computational Fluid Dynamics.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ALMAWATECH. Aluminum chloride - Glossary.
  • Communications in Fluid Dynamics. (2020, November 1). CFD Study on Impeller Effect on Mixing in Miniature Stirred Tank Reactor.
  • Wikipedia. Good manufacturing practice.
  • Google Patents. US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • USALCO. Aluminum Chloride - Water Treatment Plant.
  • GPCB. (2017, June 13). M/s. KRIMASIL PVT. LTD, GIDC, ANKLESHWAR.
  • Sciencemadness Discussion Board. (2004, February 15). HCl and Al, AlCl3?.
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
  • Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • ResearchGate. (2025, August 7). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
  • Discoveracs.org. Real-Time Reaction Analysis Guide: A Key Element in Any PAT Strategy.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • RSC Publishing. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions.
  • National Institutes of Health. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification.
  • Google Patents. US3406009A - Process for aluminum chloride production.
  • Mühendislik ve Doğa Bilimleri Fakültesi. General Chemical Procedures.
  • European Patent Office. EP 0008464 B1 - Production of propiophenone.
  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • National Institutes of Health. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloropropiophenone. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this crucial chemical synthesis. Our focus is to deliver field-proven insights and scientifically sound advice to help you improve your yield and purity.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[1]

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation reaction is resulting in a very low yield of this compound. What are the potential causes and how can I rectify this?

Answer: A low yield in this synthesis can be attributed to several factors, primarily related to the reagents, catalyst, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any exposure to atmospheric moisture can lead to its deactivation, thereby hindering the reaction.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch for best results.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[3][4]

    • Solution: A general guideline is to use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (propionyl chloride).[5][6]

  • Poor Quality of Reagents: The purity of chlorobenzene and propionyl chloride is critical for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of byproducts.[2]

    • Solution: Use freshly distilled chlorobenzene and propionyl chloride to ensure high purity and the absence of water.

  • Sub-optimal Reaction Temperature: Temperature plays a significant role in the reaction rate and selectivity. While some reactions proceed at room temperature, others may require cooling to control the exothermic reaction or gentle heating to initiate it.[2]

    • Solution: A common procedure involves adding the reagents at a low temperature (e.g., 0-10°C) and then allowing the reaction to proceed at room temperature (e.g., 25°C) for a couple of hours.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature.

Issue 2: Formation of Multiple Products and Isomers

Question: I am observing the formation of multiple products in my reaction mixture, including different isomers. How can I improve the regioselectivity for the desired 4'- (para) isomer?

Answer: The formation of multiple products is often due to a lack of regioselectivity and potential side reactions.

  • Isomer Formation: The chlorine atom on chlorobenzene is an ortho-, para-directing group.[7] Therefore, the acylation can occur at both the ortho and para positions, leading to the formation of 2'-chloropropiophenone and this compound. The para-isomer is generally the major product due to reduced steric hindrance.[7][8]

    • Solution: While complete elimination of the ortho isomer is challenging, optimizing the reaction conditions can favor the formation of the para isomer. Lower reaction temperatures can sometimes improve para-selectivity. The choice of solvent can also influence the isomer ratio.[3]

  • Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated.[2] However, the acyl group introduced is deactivating, which makes a second acylation less likely.[9]

    • Solution: Use of a stoichiometric amount of the limiting reagent (propionyl chloride) and carefully controlling the reaction time can minimize polysubstitution.

Issue 3: Difficulties in Product Purification

Question: I am facing challenges in purifying the final product, this compound. What are the recommended purification techniques?

Answer: Purification is crucial to obtain a high-purity product.

  • Work-up Procedure: The initial work-up is critical for removing the catalyst and any unreacted starting materials.

    • Solution: A standard work-up involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[10] The organic layer is then separated, washed with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and then with brine.[6][10]

  • Purification Method: The crude product obtained after work-up may still contain impurities.

    • Solution: Recrystallization is a common and effective method for purifying solid this compound. A suitable solvent system, such as pentane or a mixture of ethanol and water, can be used.[11] Column chromatography can also be employed for high-purity requirements.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.[1] The reaction begins with the formation of a highly reactive acylium ion from the reaction between propionyl chloride and the Lewis acid catalyst (AlCl₃).[1][9] This acylium ion then acts as an electrophile and is attacked by the electron-rich chlorobenzene ring, preferentially at the para position, to form the final product.[1]

Q2: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[12] However, aluminum chloride is the most commonly used catalyst for this reaction due to its high activity.[1] More environmentally friendly and reusable options like zeolites have also been explored.[13]

Q3: Why must the reaction be conducted under anhydrous conditions?

The Lewis acid catalyst, AlCl₃, reacts vigorously with water in a hydrolytic reaction. This not only deactivates the catalyst but can also generate heat and hazardous byproducts.[2] Therefore, maintaining anhydrous (dry) conditions is essential for the success and safety of the reaction.

Q4: What are the key safety precautions to consider during this synthesis?

  • Reagents: Propionyl chloride is corrosive and lachrymatory. Aluminum chloride is corrosive and reacts violently with water. Chlorobenzene is a flammable and harmful liquid. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction: The reaction can be exothermic, so it's important to control the rate of addition of reagents and use an ice bath for cooling, especially during the initial stages.[6]

  • Work-up: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This should be done slowly and with vigorous stirring in a fume hood.

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is adapted from established literature procedures.[6]

Materials:

  • Chlorobenzene (0.1 mol)

  • Propionyl chloride (0.11 mol)

  • Anhydrous aluminum trichloride (0.12 mol)

  • Dichloromethane (100 mL)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add dichloromethane (100 mL) and anhydrous aluminum trichloride (0.12 mol).

  • Cool the suspension to 10°C in an ice bath.

  • Slowly add propionyl chloride (0.11 mol) dropwise to the stirred suspension.

  • After the addition is complete, add chlorobenzene (0.1 mol) dropwise while maintaining the temperature at 10°C.

  • Once the addition of chlorobenzene is complete, raise the temperature to 25°C and stir for 2 hours.

  • Monitor the reaction progress using TLC until the chlorobenzene is consumed.

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing a stirred solution of 5% citric acid (100 mL) and ice.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution (100 mL) and saturated brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization to yield this compound.

Comparative Yield Data
CatalystReactant Ratio (Chlorobenzene:Propionyl Chloride:Catalyst)Temperature (°C)Reaction Time (h)SolventYield (%)Reference
AlCl₃1 : 1.1 : 1.210 -> 252Dichloromethane96.5[6]
Iron Powder(p-chlorobenzoic acid and propionic acid as starting materials)140 -> 280-28514None>86[14]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of this compound q1 Is the AlCl₃ catalyst active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Potential moisture contamination) q1->a1_no No q2 Is the catalyst amount sufficient? a1_yes->q2 s1 Solution: Use fresh, anhydrous AlCl₃ and ensure dry conditions. a1_no->s1 end Yield Improved s1->end a2_yes Yes q2->a2_yes Yes a2_no No (Less than stoichiometric amount) q2->a2_no No q3 Are the reagents pure? a2_yes->q3 s2 Solution: Use 1.1-1.5 equivalents of AlCl₃. a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No (Potential impurities or water) q3->a3_no No q4 Is the reaction temperature optimal? a3_yes->q4 s3 Solution: Use freshly distilled reagents. a3_no->s3 s3->end a4_no No (Too high or too low) q4->a4_no No q4->end Yes a4_yes Yes s4 Solution: Control temperature (e.g., 0-25°C) and monitor with TLC. a4_no->s4 s4->end

Caption: Troubleshooting workflow for low yield.

General Synthesis and Work-up Workflow

synthesis_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification reagents 1. Charge Reactor with Anhydrous AlCl₃ and Solvent add_pc 2. Add Propionyl Chloride (0-10°C) reagents->add_pc add_cb 3. Add Chlorobenzene (0-10°C) add_pc->add_cb react 4. React at Room Temperature (25°C) add_cb->react monitor 5. Monitor by TLC react->monitor quench 6. Quench with Ice/Acid monitor->quench Reaction Complete extract 7. Separate Organic Layer quench->extract wash 8. Wash with NaHCO₃ and Brine extract->wash dry 9. Dry with Na₂SO₄ wash->dry concentrate 10. Concentrate in Vacuo dry->concentrate purify 11. Recrystallize/Purify concentrate->purify product Pure this compound purify->product

Caption: Synthesis and purification workflow.

References

  • Troubleshooting low yield in Friedel-Crafts acyl
  • A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones - Benchchem.
  • How Is this compound Synthesized? - Knowledge - Bloom Tech.
  • This compound synthesis - ChemicalBook.
  • Technical Support Center: Catalyst Selection for Friedel-Crafts Acyl
  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps.
  • Ch12: Friedel-Crafts limit
  • EAS Reactions (3)
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing.
  • Optimizing Friedel-Crafts Acylation: A Technical Support Center - Benchchem.
  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube.
  • Friedel-Crafts Acyl
  • A Comparative Guide to the Synthesis of 3'-Chloropropiophenone: Friedel-Crafts Acyl
  • 3-Chloropropiophenone synthesis - ChemicalBook.
  • CN101805250A - Preparation method of p-chloropropiophenone - Google P

Sources

common byproducts in 4'-Chloropropiophenone synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4'-Chloropropiophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on byproduct formation and effective removal strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction is favored for its efficiency and directness.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

The main byproducts stem from the nature of the Friedel-Crafts reaction. Key impurities include:

  • Isomeric Impurities: 2'-Chloropropiophenone (ortho-isomer) and, to a much lesser extent, 3'-Chloropropiophenone (meta-isomer).[2][3] The para-isomer (4'-) is the major product due to the ortho-, para-directing nature of the chlorine substituent on the benzene ring.[3]

  • Polysubstituted Products: Di-acylated chlorobenzene species can form if the reaction conditions are not carefully controlled.[4]

  • Unreacted Starting Materials: Residual chlorobenzene and propionyl chloride may remain.

  • Deacylation/Rearrangement Products: Under harsh conditions, minor products from side reactions can occur.

Q3: What factors influence the formation of these byproducts?

Byproduct formation is primarily influenced by:

  • Reaction Temperature: Higher temperatures can lead to increased formation of the ortho-isomer and other side products. Precise temperature control is crucial.[1]

  • Stoichiometry: An excess of the acylating agent (propionyl chloride) or catalyst can promote polysubstitution.[4]

  • Catalyst Activity: The purity and activity of the aluminum chloride are critical. Moisture can deactivate the catalyst, leading to incomplete reactions.[1]

  • Mode of Addition: The rate at which reactants are added can affect local concentrations and influence selectivity.[2]

Q4: How can I minimize byproduct formation from the start?

To enhance the yield and purity of the desired 4'-isomer:

  • Maintain Low Temperatures: Initiate the reaction at a low temperature (e.g., 0-10 °C) during the addition of propionyl chloride to control the initial exothermic reaction.[5]

  • Control Stoichiometry: Use a slight excess of chlorobenzene relative to propionyl chloride to minimize polysubstitution. A typical molar ratio is 1:1.1:1.2 for chlorobenzene:propionyl chloride:AlCl₃.[5]

  • Ensure Anhydrous Conditions: All glassware, solvents (like dichloromethane), and reactants must be thoroughly dried to prevent catalyst deactivation.[1]

  • Slow Reagent Addition: Add the propionyl chloride dropwise to the mixture of chlorobenzene and AlCl₃ to maintain better control over the reaction rate and temperature.[5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction due to deactivated catalyst (moisture).2. Loss of product during aqueous work-up.3. Sub-optimal reaction time or temperature.1. Ensure all reagents and glassware are anhydrous. Use high-purity AlCl₃.2. Carefully separate the organic layer during extraction. Perform multiple extractions with the organic solvent.3. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material (chlorobenzene) is consumed.[5]
High Levels of 2'-Chloro Isomer Reaction temperature was too high, favoring the formation of the kinetic ortho product.Conduct the initial addition of propionyl chloride at 0-5 °C. Allow the reaction to proceed at a controlled temperature, such as 25 °C, after the addition is complete.[5]
Product is an Oil or Fails to Solidify The presence of significant impurities, particularly isomeric byproducts, can lower the melting point and prevent crystallization.1. First, attempt to remove residual solvent under high vacuum.2. Proceed with a robust purification method like recrystallization or column chromatography (see Protocol 2).
Final Product is Discolored (Yellow/Brown) Formation of polymeric or degradation byproducts, often due to excessive heat or reaction time.1. During work-up, wash the organic layer with a sodium bicarbonate solution.[5]2. Treat a solution of the crude product with activated carbon before recrystallization.3. Recrystallize the product from a suitable solvent system.

Detailed Experimental Protocols & Workflows

Workflow Overview

The following diagram illustrates the general workflow from synthesis to final product analysis.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Setup & Reagent Prep (Anhydrous Conditions) B 2. Friedel-Crafts Acylation (Chlorobenzene + Propionyl Chloride + AlCl3) A->B Add dropwise at 0-10°C C 3. Reaction Quench (Pour onto ice/HCl) B->C D 4. Liquid-Liquid Extraction (e.g., with Dichloromethane) C->D E 5. Organic Layer Wash (H2O, NaHCO3, Brine) D->E F 6. Drying & Solvent Removal (Na2SO4, Rotary Evaporation) E->F G 7. Recrystallization (e.g., from Pentane or Hexane) F->G H 8. Purity Analysis (GC-MS, NMR, Melting Point) G->H

Caption: Synthesis and Purification Workflow for this compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

  • Chlorobenzene (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 5% Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ and anhydrous DCM.

  • Add chlorobenzene to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Add propionyl chloride to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C). Stir for 2-4 hours.[5]

  • Monitor the reaction progress by TLC. Once the chlorobenzene is consumed, the reaction is complete.

  • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine all organic layers and wash sequentially with cold 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

Protocol 2: Purification by Recrystallization

The primary method for removing isomeric and other impurities is recrystallization. The choice of solvent is critical. Low-polarity solvents are often effective.

Solvent Selection:

  • Excellent Choice: Pentane or Hexane. This compound has good solubility in hot pentane/hexane and poor solubility at low temperatures, while many impurities remain in the mother liquor. Recrystallization from pentane has been shown to yield high-purity crystals.[6]

  • Alternative: A mixed solvent system like Ethanol/Water can also be used.

Procedure (using Pentane):

  • Dissolve the crude this compound solid in a minimal amount of hot pentane.

  • If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath or refrigerate (0-4 °C) for several hours to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold pentane.

  • Dry the purified crystals under vacuum. The expected melting point of the pure product is 34-37 °C.[7][8]

Byproduct Formation and Control

The following diagram illustrates the main reaction pathway and the formation of the primary isomeric byproduct.

G Start Chlorobenzene + Propionyl Chloride Catalyst AlCl3 (Lewis Acid Catalyst) Start->Catalyst Intermediate Acylium Ion Intermediate [CH3CH2CO]+ Catalyst->Intermediate Activates Main_Product This compound (Para - Major Product) Intermediate->Main_Product Electrophilic Attack (Para Position) Byproduct 2'-Chloropropiophenone (Ortho - Minor Byproduct) Intermediate->Byproduct Electrophilic Attack (Ortho Position)

Caption: Friedel-Crafts Acylation Pathway and Isomer Formation.

The chlorine atom on chlorobenzene is an ortho-, para-directing group. The para-product is sterically favored and is the major thermodynamic product, while the ortho-product is a minor kinetic byproduct.[3] Controlling the reaction conditions, especially temperature, is key to maximizing the para- to ortho- ratio.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 6285-05-8 this compound Impurity.
  • Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene.
  • SYNTHETIKA. (n.d.). 4-chloropropiophenone, this compound 99%.
  • International Union of Crystallography. (2025, April 14). 3-Chloropropiophenone.
  • Google Patents. (n.d.). CN101805250A - Preparation method of p-chloropropiophenone.

Sources

Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals performing the Friedel-Crafts acylation of chlorobenzene. As a classic yet challenging electrophilic aromatic substitution, this reaction requires careful control over reagents and conditions to achieve desired outcomes. This document moves beyond simple protocols to explain the underlying chemical principles governing success and failure in this synthesis.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems encountered during the acylation of chlorobenzene in a direct question-and-answer format.

Question 1: I am getting very low or no yield of my desired chloroacetophenone product. What are the most likely causes?

Answer:

Low or non-existent yield in the Friedel-Crafts acylation of chlorobenzene is a frequent issue, primarily stemming from the substrate's reduced reactivity and the stringent requirements of the catalyst. Here is a breakdown of the most common culprits:

  • Deactivated Aromatic Ring: Chlorobenzene is an electron-deactivated substrate due to the inductive effect of the electronegative chlorine atom. This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[1][2] Consequently, the reaction requires more forcing conditions (e.g., higher temperatures or more active catalysts) compared to the acylation of benzene or toluene.

  • Inactive or Insufficient Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is the heart of the reaction, but also its weakest point.

    • Moisture Sensitivity: AlCl₃ reacts vigorously and irreversibly with water. Any moisture in your glassware, solvent, or reagents will decompose the catalyst, rendering it inactive.[1][2] It is imperative to use oven-dried glassware, anhydrous solvents, and freshly opened containers of high-purity AlCl₃.

    • Stoichiometric Requirement: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃.[1][2][3] This complexation effectively removes the catalyst from the reaction cycle. For deactivated substrates like chlorobenzene, a slight excess of AlCl₃ (e.g., 1.1-1.3 equivalents) is often beneficial.

  • Suboptimal Reaction Temperature: Temperature control is critical. While cooling the initial mixture (0-5 °C) during the addition of the acyl chloride is necessary to control the exothermic reaction, the subsequent reaction may require heating to overcome the activation energy barrier associated with the deactivated ring.[1][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.

  • Poor Reagent Quality: The purity of chlorobenzene and the acylating agent (e.g., acetyl chloride) is crucial. Impurities can react with the catalyst or lead to the formation of unwanted byproducts, consuming reagents and lowering the yield.[1]

Question 2: My reaction worked, but I have a mixture of products. How can I control the regioselectivity (ortho vs. para isomers)?

Answer:

The formation of both ortho- and para-chloroacetophenone is expected. The chloro substituent, despite being deactivating, is an ortho, para-director due to the resonance effect of its lone pairs of electrons.[4][5] However, the para isomer is typically the major product.

  • Steric Hindrance: The primary reason for the preference for the para position is steric hindrance.[4] The acyl group is bulky, and attack at the less hindered para position is kinetically favored over the more sterically crowded ortho position.

  • Reaction Conditions: While steric hindrance is the dominant factor, reaction conditions can slightly influence the isomer ratio. Studies on the benzoylation of chlorobenzene have shown that factors like solvent and catalyst choice can affect the final ortho/para/meta ratios.[6] However, for most lab-scale acylations, expect the para product to predominate significantly.[7]

Separation of the isomers is typically achieved through purification techniques like recrystallization or column chromatography, exploiting differences in their polarity and crystal lattice energies.

Question 3: The reaction mixture turned into a dark, intractable tar. What went wrong?

Answer:

The formation of a dark tar or polymeric material usually indicates side reactions or decomposition, often caused by excessive heat.[1][2] While some heating may be necessary to drive the reaction with chlorobenzene, runaway temperatures can lead to charring and polymerization.

Preventative Measures:

  • Controlled Addition: Always add the acylating agent dropwise to the cooled suspension of AlCl₃ and chlorobenzene to manage the initial exotherm.[4][8]

  • Stepwise Heating: After the initial addition, allow the reaction to warm to room temperature slowly before applying external heat.

  • Moderate Temperatures: Increase the temperature gradually and monitor the reaction closely. Refluxing in a very high-boiling solvent might be too harsh. Solvents like dichloromethane or 1,2-dichloroethane are common choices.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Friedel-Crafts acylation of chlorobenzene?

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:[3][8][10]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from the acyl chloride to form a resonance-stabilized acylium ion. This is the key electrophile.[11]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring attacks the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack can occur at the ortho or para position.[3]

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the ring.[10]

  • Catalyst Complexation: The carbonyl oxygen of the resulting ketone product forms a complex with AlCl₃. This deactivates the product towards further acylation and necessitates a final hydrolysis step to liberate the ketone and decompose the catalyst.[3]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Hydrolysis Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ ↔ R-C⁺=O (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ AlCl4 AlCl₄⁻ Chlorobenzene Chlorobenzene Sigma_Complex Arenium Ion (Sigma Complex) Chlorobenzene->Sigma_Complex + Acylium Ion Deprotonation Ketone-AlCl₃ Complex Sigma_Complex->Deprotonation + AlCl₄⁻ - HCl - AlCl₃ Final_Product p-Chloroaryl Ketone Deprotonation->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Q2: Why doesn't polyacylation occur?

The acyl group (C=O) attached to the aromatic ring is strongly electron-withdrawing. This deactivates the ring, making the mono-acylated product significantly less reactive than the starting material (chlorobenzene).[4][12] As a result, a second acylation reaction is highly unfavorable, which is a key advantage of this reaction over Friedel-Crafts alkylation.[13][14]

Q3: What are the essential safety precautions?

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE).[1][12]

  • Acyl Chlorides (e.g., Acetyl Chloride): Corrosive and lachrymatory (tear-inducing). Always handle in a well-ventilated fume hood.[1][15]

  • Reaction Quenching: The work-up, which involves quenching the reaction with water/acid, is highly exothermic and releases HCl gas. This must be done slowly and carefully by pouring the reaction mixture onto crushed ice and acid, never the other way around.[4][12]

  • Solvents: Solvents like dichloromethane are suspected carcinogens. Handle with appropriate PPE and minimize exposure.[1][12]

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues.

G start Reaction Start check_yield Low or No Yield? start->check_yield cause_catalyst Cause: Inactive Catalyst check_yield->cause_catalyst Yes cause_stoich Cause: Insufficient Catalyst check_yield->cause_stoich Yes cause_temp Cause: Suboptimal Temp check_yield->cause_temp Yes cause_deactivation Cause: Substrate Deactivation check_yield->cause_deactivation Yes success Successful Reaction check_yield->success No sol_catalyst Solution: • Use fresh, anhydrous AlCl₃. • Ensure oven-dried glassware. • Use anhydrous solvent. cause_catalyst->sol_catalyst sol_stoich Solution: • Use ≥1.0 equivalent of AlCl₃. • Consider a slight excess (1.1 eq). cause_stoich->sol_stoich sol_temp Solution: • Control initial exotherm at 0-5°C. • Gently warm to RT or reflux. • Monitor progress with TLC. cause_temp->sol_temp sol_deactivation Solution: • Increase reaction time. • Cautiously increase temperature. cause_deactivation->sol_deactivation

Caption: A workflow for troubleshooting low-yield reactions.

Data Summary: Factors Influencing Reaction Outcome

The following table summarizes key parameters and their expected impact on the acylation of chlorobenzene.

ParameterRecommendationRationalePotential Issues
Catalyst Stoichiometry 1.1 - 1.3 equivalentsOvercomes catalyst deactivation by complexation with the ketone product.[1][2]Excess can lead to more vigorous quenching.
Reaction Temperature 0-5 °C for addition, then warm to RT or reflux.Controls initial exotherm; overcomes activation energy of the deactivated ring.[4]Too high can cause decomposition/tarring.[1]
Solvent Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Inert solvent that solubilizes reagents well.Must be strictly anhydrous to prevent catalyst decomposition.[1]
Reaction Time 4-6 hours (or as monitored by TLC)Deactivated rings require longer reaction times for completion.[4]Prolonged heating can lead to side products.
Regioselectivity Expect para as the major productSteric hindrance around the acyl group favors substitution at the less crowded para position.[4]Isomers require chromatographic or recrystallization separation.

Detailed Experimental Protocol: Synthesis of 4-Chloroacetophenone

This protocol is a representative procedure for the acetylation of chlorobenzene.

Materials:

  • Chlorobenzene (1.0 eq)

  • Acetyl Chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask (oven-dried and cooled under an inert atmosphere) with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).[12]

  • Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.[4]

  • Dropwise Addition: In the dropping funnel, prepare a solution of chlorobenzene (1.0 eq) and acetyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[4][8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux until the starting material is consumed.[4]

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully , pour the reaction mixture into the ice/HCl mixture with vigorous stirring in a fume hood.[1][12]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[4][8]

  • Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[1][4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield the pure product, primarily 4-chloroacetophenone.[4]

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts Chemistry.
  • On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (n.d.). Vedantu.
  • Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2026, May 22). JoVE.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • What happens when chlorobenzene undergoes Friese Craft's alkylation? (2021, April 13). Quora.
  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 26). YouTube.
  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (2010, February). ResearchGate.
  • 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, January 16). LibreTexts Chemistry.
  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications.
  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Fiveable.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). LibreTexts Chemistry.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses.
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C.
  • explain friedel crafts reaction in chlorobenzene​. (2020, October 27). Brainly.in.
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • Friedel-Crafts acylation. (n.d.). Khan Academy.
  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. (2012, June 8). SpringerOpen.

Sources

Technical Support Center: Purification of Crude 4'-Chloropropiophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of crude 4'-Chloropropiophenone. Recrystallization, while a fundamental and powerful technique, is often nuanced. This document moves beyond standard protocols to address the specific challenges and questions that arise during the purification of this particular aryl ketone, providing solutions grounded in chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries encountered during the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound, and why?

A1: There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, the key principle is to find a solvent (or solvent system) in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below[1][2]. Given its molecular structure (an aromatic ketone) and relatively low melting point of 35-37 °C, suitable solvents are typically non-polar to moderately polar[3].

  • Good Starting Points: Aliphatic hydrocarbons like heptane or hexane are excellent candidates. The compound is often sparingly soluble at room temperature but dissolves readily upon heating.

  • Mixed-Solvent Systems: A mixed-solvent system can be highly effective. A common approach involves dissolving the crude product in a minimal amount of a "good" solvent (e.g., Toluene, Acetone, or Ethyl Acetate) in which it is highly soluble, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (e.g., Heptane, Hexane, or Water) at an elevated temperature until turbidity (cloudiness) persists[1]. Heating to regain clarity and then slow cooling can yield high-purity crystals.

  • Avoid: Highly polar solvents like methanol or ethanol may dissolve the compound too readily even at low temperatures, leading to poor recovery. Chlorinated solvents should be used with caution due to potential co-crystallization and difficulty in removal.

Q2: My final product has a melting point of 30-34 °C with a broad range. What went wrong?

A2: A depressed and broad melting point range is a classic indicator of residual impurities[4]. The literature value for pure this compound is a sharp range around 35-37 °C[3]. The deviation suggests that your recrystallization did not successfully remove all contaminants.

Probable Causes:

  • Inappropriate Solvent Choice: The solvent may have been too effective at dissolving both the desired compound and the impurities, causing them to co-precipitate upon cooling.

  • Crystallization Occurred Too Rapidly: Cooling the solution too quickly ("shock cooling") can trap impurities within the crystal lattice, leading to the formation of a less pure precipitate rather than well-ordered crystals[4][5].

  • Residual Solvent: The crystals were not dried sufficiently, and the remaining solvent is acting as an impurity, depressing the melting point.

Q3: What are the most likely impurities in my crude this compound sample?

A3: The impurity profile is dictated by the synthetic route. The most common synthesis is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[6][7].

Common Impurities Include:

  • Unreacted Starting Materials: Chlorobenzene and residual propionyl chloride or its hydrolysis product, propionic acid.

  • Isomeric Byproducts: The Friedel-Crafts reaction can produce small amounts of ortho- (2'-) and meta- (3'-) chloropropiophenone isomers[8].

  • Catalyst Residues: Residual aluminum salts that were not fully quenched and removed during the workup.

  • Side-Reaction Products: Products from di-acylation of the chlorobenzene ring or other side reactions.

Q4: My recovery is less than 50%. How can I improve the yield?

A4: A low yield is one of the most frequent issues in recrystallization[5]. While some loss is inevitable as the product has some solubility in the cold mother liquor, yields below 50% often point to a correctable experimental error.

Key Factors Leading to Poor Yield:

  • Using an Excessive Volume of Solvent: This is the most common cause[9]. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling, leading to significant losses[5].

  • Premature Crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper or in the funnel, reducing the amount of material in the filtrate[4].

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not cooling to a low enough temperature (e.g., in an ice bath) can leave a substantial amount of product in solution.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures.

Problem 1: The crude material will not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause 1: Insoluble Impurities. The undissolved solid may be an insoluble impurity (e.g., inorganic salts from the synthesis workup or polymeric byproducts)[10].

  • Solution:

    • Heat the mixture to the boiling point of the solvent.

    • Perform a hot gravity filtration: Place a fluted filter paper in a stemless funnel. Heat the funnel and the receiving flask (e.g., by placing them on top of a beaker of boiling solvent) to prevent premature crystallization.

    • Pour the hot solution through the filter paper to remove the insoluble material.

    • Wash the filter paper with a small amount of hot solvent to recover any adsorbed product.

    • Proceed with the cooling and crystallization of the clear filtrate.

  • Probable Cause 2: Incorrect Solvent. The chosen solvent may simply be a poor solvent for this compound, even when hot.

  • Solution: Recover the material by evaporating the solvent and restart the procedure with a different, more suitable solvent based on preliminary solubility tests (see Protocol 1).

Problem 2: The product "oils out" instead of forming crystals.

  • Probable Cause 1: Solution is Supersaturated. The concentration of the solute is too high, or the solution was cooled too rapidly, causing the compound to come out of solution as a liquid (an oil) before it has time to form an ordered crystal lattice[9].

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount (5-10% more) of hot solvent to reduce the saturation level[5].

    • Allow the flask to cool much more slowly. Insulate the flask by placing it in a beaker of hot water or covering it with a watch glass to slow heat loss[5].

    • Vigorous stirring while cooling can sometimes promote crystallization over oiling.

  • Probable Cause 2: Melting Point Depression. The melting point of the compound is depressed by a high concentration of impurities to a temperature below the boiling point of the solvent.

  • Solution:

    • Attempt the recrystallization again, but use a lower-boiling point solvent.

    • If oiling persists, consider purifying the crude material by another method first (e.g., column chromatography) to remove the bulk of the impurities, then perform a final recrystallization.

Problem 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Probable Cause 1: Too Much Solvent Was Used. The solution is not supersaturated at the lower temperature, meaning the product remains fully dissolved[9].

  • Solution:

    • Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) under a fume hood.

    • Allow the more concentrated solution to cool again slowly.

  • Probable Cause 2: Supersaturation Without Nucleation. The solution is supersaturated, but there are no nucleation sites for crystal growth to begin[9].

  • Solution (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation[11].

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth[5].

    • Cool to a Lower Temperature: Use a dry ice/acetone bath for even lower temperatures, but be cautious as this can cause rapid precipitation of impurities as well.

Part 3: Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₉ClO[3][12]
Molecular Weight168.62 g/mol [3][12]
AppearanceWhite to off-white crystalline solid[3][13]
Melting Point35-37 °C (lit.)[3]
Boiling Point95-97 °C @ 1 mmHg[3]
Water SolubilityInsoluble[3][14]
Common SolventsSlightly soluble in Chloroform, Methanol[3]
Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., Heptane, Toluene, Ethanol, Ethyl Acetate, Acetone) dropwise at room temperature, swirling after each drop.

  • Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound readily at this stage[2][10].

  • For solvents where the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • Observe if the compound fully dissolves when hot. If it does, this is a promising candidate solvent.

  • Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. The best solvent will produce a good yield of crystals upon cooling.

Protocol 2: Optimized Recrystallization of this compound from Heptane

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 20 mL of heptane and begin stirring and heating the mixture on a hot plate.

  • Achieve Saturation: Continue to add heptane in small portions (1-2 mL at a time) to the boiling mixture until the solid just dissolves. Note: Avoid adding a large excess of solvent to ensure good recovery[11].

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration as described in Troubleshooting Problem 1.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals[4][11].

  • Induce Crystallization (if necessary): If no crystals have formed after 20-30 minutes, use the techniques described in Troubleshooting Problem 3 (scratching or seeding).

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a low temperature (e.g., <30 °C) to avoid melting the product. The final product should be a free-flowing white crystalline solid.

Part 4: Visualization of Workflows

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Hot Solution D Hot Gravity Filtration (If Impurities Present) C->D E Clear Hot Filtrate D->E F Slow Cool to RT E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: General workflow for the purification of a solid by recrystallization.

Troubleshooting Decision Tree: No Crystals Formed

No_Crystals_Troubleshooting Start Solution Cooled, No Crystals Formed Scratch 1. Scratch inner wall of flask with glass rod Start->Scratch Seed 2. Add a seed crystal of pure compound Scratch->Seed Check_Concentration Still no crystals? Seed->Check_Concentration Reduce_Volume Boil off 25% of solvent and cool again Check_Concentration->Reduce_Volume Yes Success Crystals Formed: Proceed to Isolation Check_Concentration->Success No Reduce_Volume->Success Failure Problem Persists: Re-evaluate solvent choice or consider chromatography Reduce_Volume->Failure If still fails

Caption: Decision tree for inducing crystallization when a solution fails to produce crystals.

References

  • Solvent Choice. University of York, Chemistry Teaching Labs. [Link]
  • This compound. LookChem. [Link]
  • 4-chloropropiophenone, this compound 99%. SYNTHETIKA. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • This compound.
  • 3-Chloropropiophenone. LookChem. [Link]
  • This compound | CAS 6285-05-8. P212121 Store. [Link]
  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014). Reddit. [Link]
  • How Is this compound Synthesized?. (2025). Bloom Tech. [Link]
  • Recrystallis
  • 3-Chloropropiophenone. IUCr. [Link]
  • CAS 6285-05-8 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]

Sources

optimizing reaction temperature and time for 4'-Chloropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 4'-Chloropropiophenone Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our focus is on the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, the most common and efficient route to this important intermediate.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the critical parameters of reaction temperature and time.

Issue 1: Consistently Low or No Product Yield

Q1: My reaction yield for this compound is very low (<50%) or fails completely. What are the most likely causes related to temperature and time?

A1: Low yield is a frequent issue in Friedel-Crafts acylation and can often be traced back to several key factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.[2] An inactive catalyst means the initial formation of the reactive acylium ion from propionyl chloride does not occur, halting the reaction.[4]

  • Suboptimal Temperature: Temperature control is critical. If the reaction temperature is too low (e.g., <0°C), the reaction kinetics may be too slow to proceed to completion within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions and the formation of undesired byproducts, consuming your starting materials and lowering the yield of the target molecule.[1]

  • Insufficient Reaction Time: The reaction may simply not have been allowed to run long enough. Friedel-Crafts acylations, especially with a moderately deactivated ring like chlorobenzene, require sufficient time for completion. It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product forms a stable complex with the AlCl₃ catalyst.[2][6] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (at least 1.1 to 1.2 equivalents) of the catalyst is required for the reaction to proceed to completion.[1][5] Using a merely "catalytic" amount will result in a stalled reaction and low yield.

Issue 2: Poor Regioselectivity (Formation of Isomers)

Q2: I am obtaining a significant amount of the ortho-isomer (2'-Chloropropiophenone) alongside my desired para-product. How can I improve the para-selectivity?

A2: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The chloro-substituent on the benzene ring is an ortho, para-director.[7][8] While both positions are activated for substitution, the para-position is sterically less hindered. Temperature is the primary lever to control this ratio.

  • Lower the Reaction Temperature: Lowering the reaction temperature (e.g., to a range of 0°C to 10°C) generally favors the formation of the thermodynamically more stable para-isomer.[7] The attack at the ortho position has a slightly higher activation energy due to steric clash between the incoming acylium ion and the chlorine atom. At lower temperatures, fewer molecules have sufficient energy to overcome this barrier, leading to a higher para:ortho ratio.

  • Solvent Choice: While temperature is dominant, the polarity of the solvent can also influence selectivity. In some Friedel-Crafts reactions, non-polar solvents like dichloromethane or carbon disulfide can favor para-substitution.[3][4]

The workflow for addressing these common issues is summarized in the diagram below.

TroubleshootingWorkflow start Low Yield or Poor Selectivity yield_issue Is Yield the Primary Issue? start->yield_issue check_catalyst 1. Verify Catalyst Activity (Anhydrous AlCl₃) check_conditions 2. Ensure Anhydrous Conditions (Dry Glassware/Solvents) check_catalyst->check_conditions check_stoichiometry 3. Check Catalyst Stoichiometry (>1.0 eq.) check_conditions->check_stoichiometry optimize_temp 4. Optimize Temperature check_stoichiometry->optimize_temp monitor_time 5. Monitor Reaction Time (TLC/GC) optimize_temp->monitor_time solution_yield Improved Yield monitor_time->solution_yield solution_selectivity Improved Para-Selectivity monitor_time->solution_selectivity yield_issue->check_catalyst Yes selectivity_issue Is Selectivity the Primary Issue? yield_issue->selectivity_issue No selectivity_issue->optimize_temp Yes ReactionMechanism PropionylCl Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylCl->AcyliumIon Step 1 AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->AcyliumIon Step 1 Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Intermediate) Chlorobenzene->SigmaComplex Step 2 AcyliumIon->SigmaComplex Step 2 ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Step 3 (Deprotonation) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Q4: How do reaction temperature and time quantitatively affect yield and purity?

A4: The relationship between temperature, time, yield, and purity is a classic optimization problem. Higher temperatures accelerate the reaction but can decrease selectivity and lead to byproduct formation. Longer reaction times can increase conversion but may also lead to product degradation if conditions are too harsh. Below is a summary of expected outcomes based on typical lab-scale experiments.

Temperature (°C)Typical Time (h)Expected Yield (%)Para:Ortho Ratio (Approx.)Key Observations
0 - 54 - 675 - 85%> 98:2Slower reaction rate, requires careful monitoring for completion. Highest purity and selectivity.
20 - 25 (Room Temp)2 - 390 - 96%~ 95:5Good balance of reaction rate and selectivity. A common starting point for optimization. [5]
40 - 501 - 2< 70%~ 90:10Faster reaction, but significant increase in ortho-isomer and potential for colored byproducts. Not recommended.

Q5: What are the critical safety considerations for this reaction?

A5: Safety is paramount.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propionyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts with moisture. Handle with care in a well-ventilated fume hood.

  • Quenching: The workup step, which involves quenching the reaction mixture with ice/acid, is highly exothermic and releases large amounts of HCl gas. This must be done slowly, with vigorous stirring, and in an ice bath to control the temperature. [2][7]

Experimental Protocol: Optimization of Reaction Temperature

This protocol outlines a procedure for the synthesis of this compound, with an emphasis on temperature control.

Materials:

  • Chlorobenzene (reagent grade)

  • Propionyl chloride (≥99%)

  • Aluminum chloride, anhydrous (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath to maintain the desired temperature (e.g., 0-5°C).

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (0.12 mol). Add anhydrous DCM (100 mL) and stir to create a suspension. [5]3. Reactant Addition: Add chlorobenzene (0.1 mol) to the flask. Prepare a solution of propionyl chloride (0.11 mol) in the dropping funnel.

  • Reaction: Add the propionyl chloride solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. [5]5. Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for 2-4 hours. Monitor the disappearance of the chlorobenzene starting material by TLC or GC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (20 mL). While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). [7]8. Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). [5]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from hexane or ethanol) to yield pure this compound as a white solid. [5]

References

  • Bloom Tech (2025). How Is this compound Synthesized?
  • Mettler Toledo. Friedel-Crafts Alkylation Reaction.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega.
  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
  • ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation...
  • Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
  • Google Patents. CN101805250A - Preparation method of p-chloropropiophenone.
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • Quora. What is the function of AlCl3 in the Friedel-Crafts reaction?
  • Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chem-Impex. This compound.
  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Quora. What happens when chlorobenzene undergoes Friese Craft's alkylation?
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

Sources

Technical Support Center: Catalyst Selection and Optimization for 4'-Chloropropiophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloropropiophenone. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges encountered during experimentation. Our focus is on the critical aspects of catalyst selection and reaction optimization to ensure high yield and purity.

Overview of this compound Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The most prevalent and industrially significant method for its production is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[3] This electrophilic aromatic substitution reaction is critically dependent on the choice of catalyst and the precise control of reaction parameters.

The reaction involves the formation of a highly reactive acylium ion from propionyl chloride, facilitated by a Lewis acid catalyst.[3] This electrophile then attacks the electron-rich chlorobenzene ring, primarily at the para position, to yield the desired product.[4][5]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product Chlorobenzene Chlorobenzene SigmaComplex Sigma Complex (Carbocation Intermediate) Chlorobenzene->SigmaComplex + Acylium Ion (Electrophilic Attack) PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product This compound SigmaComplex->Product Deprotonation

Caption: Simplified workflow for this compound synthesis.

Catalyst Selection Guide

The choice of catalyst is paramount for a successful synthesis, influencing reaction rate, yield, and selectivity.

Catalyst TypeExample(s)Role & MechanismAdvantagesDisadvantages
Lewis Acids Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃)Activates the acylating agent (propionyl chloride) by coordinating with the carbonyl oxygen, leading to the formation of a highly reactive acylium ion electrophile.[3][6]High reactivity and effectiveness. AlCl₃ is the most common and well-documented catalyst for this reaction.[3]Highly sensitive to moisture.[7] Requires stoichiometric amounts as it complexes with the ketone product, deactivating it.[6][8] Can lead to corrosive byproducts.
Solid Acids / Heterogeneous Catalysts Zinc Oxide (ZnO), ZeolitesProvide an acidic surface to promote the acylation reaction. Can be filtered off and potentially reused."Greener" alternative, easier separation from the reaction mixture, potentially reusable, less corrosive.[8]Generally lower reactivity compared to strong Lewis acids, may require higher temperatures or longer reaction times.
Other Metal-Based Catalysts Iron Powder (Fe), Manganese Dioxide (MnO₂)Used in alternative synthesis routes, such as from m-chlorobenzoic acid and propionic acid, facilitating condensation and decarboxylation.[9][10]Can be used in solvent-free or alternative solvent systems. Lower cost.[10]Different reaction mechanism and starting materials. May result in lower yields compared to the traditional Friedel-Crafts route.[9]

Senior Scientist's Recommendation: For initial trials and process development, anhydrous Aluminum Chloride (AlCl₃) remains the gold standard due to its high reactivity and extensive literature support. However, for process scale-up and green chemistry initiatives, exploring solid acid catalysts is highly recommended.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a significantly lower yield than expected, or it has failed to initiate. What are the first things I should check?

Answer: Low yield is a common problem that often points to fundamental issues with reagents or reaction conditions. A systematic check is the best approach.[11]

  • Catalyst Inactivity - The Prime Suspect:

    • Moisture Contamination: Aluminum chloride (AlCl₃) reacts violently with water, rendering it inactive.[7] Ensure all glassware was flame-dried or oven-dried immediately before use. All reagents and solvents must be strictly anhydrous.

    • Catalyst Quality: Is your AlCl₃ fresh? Old or improperly stored catalyst can absorb atmospheric moisture and lose activity. Use a freshly opened bottle or a high-purity grade.

  • Incorrect Catalyst Stoichiometry:

    • Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric equivalent of AlCl₃ relative to the propionyl chloride. This is because the catalyst complexes with the carbonyl group of the this compound product, taking it out of the catalytic cycle.[6][8] Using a merely catalytic amount is a common cause of incomplete reactions.

  • Purity of Starting Materials:

    • Impurities in chlorobenzene or propionyl chloride can lead to side reactions or inhibit the catalyst.[3] Verify the purity of your starting materials. Propionyl chloride can hydrolyze over time to propionic acid, which will not participate in the reaction.

  • Reaction Temperature Control:

    • The dropwise addition of propionyl chloride should be done at a low temperature (e.g., 10°C) to control the initial exothermic reaction.[12] After the addition is complete, allowing the reaction to warm to a specific temperature (e.g., 25°C) is crucial for driving it to completion.[12] Inconsistent temperature can lead to side product formation.[11]

G Start Low / No Yield Detected CheckMoisture Are all reagents, solvents, and glassware scrupulously dry? Start->CheckMoisture CheckCatalystAmount Is AlCl₃ used in at least stoichiometric amounts? CheckMoisture->CheckCatalystAmount Yes DrySystem Action: Flame-dry glassware, use anhydrous solvents/reagents. CheckMoisture->DrySystem No CheckPurity Are starting materials (Chlorobenzene, Propionyl Chloride) of high purity? CheckCatalystAmount->CheckPurity Yes AdjustAmount Action: Recalculate and use ≥1 molar equivalent of AlCl₃. CheckCatalystAmount->AdjustAmount No CheckTemp Was temperature controlled during addition and reaction? CheckPurity->CheckTemp Yes PurifyReagents Action: Purify or use new batches of starting materials. CheckPurity->PurifyReagents No Success Problem Resolved CheckTemp->Success Yes ControlTemp Action: Use ice bath for addition, monitor temperature closely. CheckTemp->ControlTemp No DrySystem->Success AdjustAmount->Success PurifyReagents->Success ControlTemp->Success

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (Formation of Isomers)

Question: My analysis shows significant amounts of 2'- and 3'-chloropropiophenone alongside my desired 4'- (para) product. How can I improve selectivity?

Answer: The chlorine substituent on the benzene ring is an ortho, para-directing group.[5] Therefore, the formation of the ortho-isomer is expected. The para-isomer is typically the major product due to steric hindrance from the chlorine atom at the ortho position.[4]

  • Temperature Effect: Reaction temperature can influence the isomer ratio. Lowering the reaction temperature generally increases the selectivity for the para product. Running the reaction at 0-10°C may improve your p:o ratio.

  • Solvent Choice: The choice of solvent can affect selectivity. While dichloromethane is common, experimenting with other anhydrous solvents like carbon disulfide or nitrobenzene could alter the isomer distribution.[3][13] A study on the benzoylation of chlorobenzene showed that isomer distribution is affected by the solvent.[13]

Issue 3: Difficult Product Purification

Question: I am struggling to isolate a pure product. What are the likely impurities and what is the best purification strategy?

Answer: Common impurities include unreacted starting materials, isomeric byproducts, and hydrolysis products. A robust workup and purification procedure is essential.

  • Quenching: The reaction must be carefully quenched to destroy the excess AlCl₃ and break up the product-catalyst complex. This is typically done by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: After quenching, perform a liquid-liquid extraction using a solvent like dichloromethane. This will separate the organic product from the aqueous layer containing the aluminum salts.

  • Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 5% citric acid), water, a saturated sodium bicarbonate solution (to remove any acidic impurities), and finally, a saturated brine solution.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.[12]

  • Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the pure this compound, which appears as a white solid.[12]

Frequently Asked Questions (FAQs)

  • Q1: Why are anhydrous conditions so critical for this reaction?

    • A1: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive for the Friedel-Crafts reaction.[7] It will also hydrolyze the propionyl chloride reactant into propionic acid.

  • Q2: Can I avoid using a full stoichiometric equivalent of AlCl₃?

    • A2: It is generally not recommended. The ketone product forms a stable complex with AlCl₃, which deactivates the catalyst.[8] Using less than a 1:1 molar ratio of AlCl₃ to propionyl chloride will likely result in an incomplete reaction and low yield.

  • Q3: What is the primary role of the AlCl₃ catalyst?

    • A3: The AlCl₃ acts as a Lewis acid, accepting a pair of electrons from the chlorine atom of propionyl chloride. This interaction polarizes the acyl chloride and facilitates the formation of a resonance-stabilized acylium ion (R-C=O⁺), which is a powerful electrophile required for the attack on the chlorobenzene ring.[3][14]

  • Q4: Why doesn't the product undergo a second acylation (polyacylation)?

    • A4: The acyl group (propionyl group) attached to the benzene ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to further electrophilic attack by another acylium ion.[8][14] This is a key advantage of Friedel-Crafts acylation over alkylation, which often suffers from polyalkylation.[14]

  • Q5: Are there any "greener" or safer alternatives to the traditional AlCl₃-catalyzed method?

    • A5: Yes, research is ongoing into more environmentally friendly methods. The use of solid acid catalysts like zeolites or metal oxides (e.g., ZnO) offers advantages such as easier separation, potential for recycling, and reduced corrosive waste.[8] Additionally, alternative synthesis routes using different starting materials and catalysts, such as iron powder, are being explored to reduce reliance on halogenated solvents and reagents.[9][10]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and experimental goals.

Materials:

  • Chlorobenzene (anhydrous)

  • Propionyl chloride (high purity)

  • Aluminum chloride (anhydrous, high purity)

  • Dichloromethane (anhydrous)

  • 5% Citric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Charging: To the reaction flask, add chlorobenzene (0.1 mol) and anhydrous dichloromethane (100 mL). With stirring, carefully add anhydrous aluminum trichloride (0.12 mol).[12]

  • Cooling: Cool the stirred mixture to 10°C using an ice-water bath.[12]

  • Addition of Acylating Agent: Slowly add propionyl chloride (0.11 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25°C. Stir at this temperature for 2 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the chlorobenzene is consumed.[12]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200g of crushed ice and 50 mL of concentrated HCl with vigorous stirring.

  • Workup:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of 5% citric acid, 100 mL of saturated sodium bicarbonate solution, and 100 mL of saturated brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude white solid can be recrystallized from a suitable solvent to yield pure this compound. The expected yield is typically high, often exceeding 90%.[12]

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?
  • LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups.
  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene.
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • ResearchGate. (n.d.). Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction.
  • Google Patents. (n.d.). CN101805250A - Preparation method of p-chloropropiophenone.

Sources

Technical Support Center: Industrial Scale-Up of 4'-Chloropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this crucial synthesis from the laboratory bench to industrial production. This compound is a vital intermediate in the pharmaceutical and agrochemical industries, and its efficient, safe, and scalable production is paramount.[1][2]

This document moves beyond standard operating procedures to address the nuanced challenges of scale-up, providing troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during the synthesis of this compound.

Q1: What is the predominant industrial method for synthesizing this compound?

The most common and well-established industrial method is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[3] This reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used.[3][4] The reaction involves the electrophilic aromatic substitution of the propionyl group onto the chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine atom.[3][5]

Q2: Why is anhydrous aluminum chloride (AlCl₃) the catalyst of choice, and what are its challenges?

Aluminum chloride is a powerful Lewis acid that effectively activates the propionyl chloride by coordinating with the carbonyl oxygen. This coordination generates a highly reactive acylium ion (CH₃CH₂CO⁺), the key electrophile in the reaction.[3] Its high catalytic activity allows the reaction to proceed at moderate temperatures with good yields.

However, its use presents significant challenges on an industrial scale:

  • Hygroscopicity: Anhydrous AlCl₃ reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas.[6] Strict anhydrous conditions are mandatory to prevent catalyst deactivation and ensure safety.

  • Stoichiometric Requirement: The catalyst forms a complex with the product ketone, meaning that slightly more than a stoichiometric amount of AlCl₃ is often required, which generates a large volume of acidic waste during workup.

  • Handling and Waste: As a corrosive solid that produces HCl gas upon contact with moisture, AlCl₃ requires specialized handling equipment and waste treatment protocols.[6][7]

Q3: What are the primary impurities and byproducts I should anticipate during scale-up?

The main impurities include:

  • 2'-Chloropropiophenone (ortho-isomer): The chlorine atom on the benzene ring is an ortho-, para-director. While the para-isomer is sterically favored and typically the major product, the formation of the ortho-isomer is a common side reaction.[5][8] Higher reaction temperatures can sometimes lead to increased formation of the ortho-isomer.

  • Unreacted Starting Materials: Incomplete reactions can leave residual chlorobenzene and propionyl chloride.

  • Di-acylated Products: Under harsh conditions or with incorrect stoichiometry, a second propionyl group could potentially be added to the ring, though this is less common as the first acyl group deactivates the ring to further substitution.[9]

Q4: How can I effectively monitor the reaction's progress on a large scale?

Direct sampling from a large, pressurized, and corrosive industrial reactor can be challenging. Common monitoring techniques include:

  • In-situ FTIR/Raman Spectroscopy: Probes can be inserted into the reactor to monitor the disappearance of reactants (e.g., the C=O stretch of propionyl chloride) and the appearance of the product ketone in real-time.

  • Quenched Sample Analysis: A small, representative sample is carefully extracted and immediately "quenched" (e.g., by pouring into ice/HCl) to stop the reaction. The quenched sample can then be analyzed offline by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.[4]

  • Off-Gas Analysis: Monitoring the rate of HCl gas evolution can provide an indirect measure of the reaction rate. A drop-off in HCl production indicates the reaction is slowing or complete.

Section 2: Troubleshooting Guide for Industrial Scale-Up

This guide addresses specific problems that may arise during the scale-up process, offering potential causes and validated solutions.

Problem 1: Low Product Yield or Stalled Reaction

A common issue during scale-up is a drop in yield compared to lab-scale experiments. This can often be traced back to several key factors.

  • Causality Analysis:

    • Catalyst Inactivity: The most frequent cause is the deactivation of the AlCl₃ catalyst by moisture. Water can be introduced through reactants, solvents, or atmospheric leaks in the reactor.

    • Poor Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, slowing the overall reaction rate.[10]

    • Incorrect Stoichiometry: Inaccurate charging of reactants, especially the catalyst, will directly impact conversion.

    • Sub-optimal Temperature: The reaction is temperature-sensitive. Too low a temperature will result in a slow reaction rate, while too high a temperature can promote side reactions.

  • Recommended Solutions:

    • Rigorous Moisture Control: Ensure all reactants and the solvent (e.g., dichloromethane) are thoroughly dried before use. The reactor should be purged with an inert gas like nitrogen to eliminate atmospheric moisture.

    • Catalyst Quality Check: Use fresh, high-purity anhydrous AlCl₃. Older stock may have absorbed atmospheric moisture.

    • Optimize Agitation: Ensure the reactor's agitator is designed for the reaction mass viscosity and volume to ensure homogenous mixing.

    • Controlled Reagent Addition: Add the propionyl chloride dropwise to the mixture of chlorobenzene and AlCl₃ to maintain better temperature control and prevent localized concentration spikes.[4]

// Node Definitions start [label="Problem: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Check for Moisture Contamination\n(Reactants, Solvent, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Verify Catalyst Activity & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_mixing [label="Evaluate Mass Transfer\n(Agitation Speed, Baffles)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Confirm Temperature Profile", fillcolor="#FBBC05", fontcolor="#202124"];

solution_dry [label="Solution:\n- Dry all inputs\n- N2 purge reactor", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution_cat [label="Solution:\n- Use fresh, high-purity AlCl3\n- Confirm charge amount", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution_mix [label="Solution:\n- Increase agitation\n- Check impeller design", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution_temp [label="Solution:\n- Calibrate probes\n- Optimize heating/cooling", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> {check_moisture, check_catalyst, check_mixing, check_temp} [color="#5F6368"]; check_moisture -> solution_dry [label="Moisture\nDetected", color="#5F6368"]; check_catalyst -> solution_cat [label="Inactive/Incorrect\nAmount", color="#5F6368"]; check_mixing -> solution_mix [label="Poor\nMixing", color="#5F6368"]; check_temp -> solution_temp [label="Incorrect\nTemp", color="#5F6368"]; } ` Caption: Troubleshooting workflow for low yield diagnosis.

Problem 2: Thermal Runaway and Poor Temperature Control

The Friedel-Crafts acylation is highly exothermic. A loss of temperature control can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure that can result in reactor failure.[11][12][13]

  • Causality Analysis:

    • Inadequate Heat Removal: The reactor's cooling system may be insufficient for the heat generated at the larger scale. The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.

    • Too-Rapid Reagent Addition: Adding the propionyl chloride too quickly generates heat faster than the cooling system can remove it.

    • Agitation Failure: Loss of mixing prevents the efficient transfer of heat from the reaction mass to the reactor's cooling jacket.

  • Recommended Solutions:

    • Process Safety Assessment: Before scale-up, perform a thorough calorimetric study (e.g., using a Reaction Calorimeter, RC1) to understand the reaction's thermal profile, including onset temperature and total heat of reaction.

    • Controlled Dosing: Implement a semi-batch process where propionyl chloride is added at a controlled rate, ensuring the temperature remains within a safe, predefined range.

    • Emergency Cooling/Quenching System: Equip the reactor with a robust emergency cooling system. Have a plan for emergency quenching (e.g., adding a cold, inert solvent) to stop the reaction if control is lost.

    • Redundant Systems: Ensure critical systems like agitators and cooling pumps have backups or fail-safes.

Problem 3: Difficult Product Workup and Purification

Transitioning from lab-scale separatory funnels to industrial-scale quench and extraction tanks can introduce new challenges.

  • Causality Analysis:

    • Emulsion Formation: During the aqueous quench of the AlCl₃ complex, vigorous agitation can lead to the formation of stable emulsions at the aqueous-organic interface, making phase separation difficult and trapping the product.

    • Inefficient Crystallization: On a large scale, slower and less controlled cooling can lead to the formation of fine, impure crystals or oiling out of the product instead of clean crystallization.

  • Recommended Solutions:

    • Controlled Quench: Add the reaction mixture slowly to a well-agitated vessel of ice and water/HCl. Avoid overly vigorous mixing that can shear droplets and promote emulsion.

    • Brine Wash: After the initial quench and phase separation, wash the organic layer with a saturated brine solution to help break emulsions and remove residual water.

    • Seeded Crystallization: Develop a robust crystallization protocol. Use a controlled cooling profile and add seed crystals of pure this compound at the appropriate temperature to promote the growth of large, easily filterable crystals.

    • Solvent Selection: Ensure the crystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble.

Section 3: Key Process Parameters and Protocols

Table 1: Typical Reaction Parameters for Scale-Up
ParameterTypical Range/ValueRationale
Reactant Ratio Chlorobenzene: Propionyl Chloride (1 : 1.05-1.1)A slight excess of the acylating agent ensures complete conversion of the more expensive chlorobenzene.
Catalyst Loading AlCl₃: Propionyl Chloride (1.1-1.2 : 1)A stoichiometric excess of AlCl₃ is needed to complex with the product ketone and drive the reaction to completion.[4]
Solvent Dichloromethane (CH₂Cl₂) or Dichloroethane (DCE)Provides a suitable medium for the reaction and helps in heat transfer. Must be anhydrous.[3]
Reaction Temperature 10°C to 25°CBalances reaction rate with selectivity. Lower temperatures favor para-substitution and minimize side reactions.[4]
Addition Time 2 - 4 hoursSlow addition of propionyl chloride is crucial for controlling the exotherm.[10]
Reaction Time 2 - 6 hours post-additionMonitored by GC/HPLC until chlorobenzene is consumed.
Expected Yield 85 - 95%Dependent on purity of reagents and control of reaction conditions.[4][14]
General Experimental Protocol (Adaptable for Scale-Up)

WARNING: This reaction involves corrosive and hazardous materials. It should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[15][16][17]

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with dry nitrogen gas.

  • Reagent Charging: Charge the reactor with anhydrous chlorobenzene and the chosen anhydrous solvent (e.g., dichloromethane). Begin agitation and cool the mixture to 0-5°C using a cooling jacket.

  • Catalyst Addition: Under a nitrogen blanket, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃). The addition is exothermic; maintain the temperature below 10°C.

  • Acylating Agent Addition: Begin the slow, dropwise addition of propionyl chloride via a dosing pump. Maintain the internal temperature between 10-15°C throughout the addition. The evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to 20-25°C and stir for 2-4 hours. Monitor the reaction's progress using a pre-determined method (e.g., quenched GC samples).

  • Quench: Once the reaction is complete, cool the mixture back to 0-5°C. In a separate, well-agitated vessel, prepare a mixture of crushed ice and dilute hydrochloric acid. Slowly transfer the reaction mass into the ice/acid mixture, keeping the quench vessel temperature below 20°C.

  • Workup: Allow the quenched mixture to settle and separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and finally a saturated brine solution.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., hexane or an ethanol/water mixture) to yield pure this compound as a white to off-white crystalline solid.[4]

Reaction Mechanism Visualization

Friedel_Crafts_Acylation

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?. Knowledge - Bloom Tech. [Link]
  • PrepChem.com.
  • AgroPages. (n.d.).
  • FUNCMATER. (2022, October 25). Aluminum Chloride Production Process. [Link]
  • BLOOM TECH. (2025, January 9). How Does this compound Affect Human Health?. Knowledge - BLOOM TECH. [Link]
  • Unacademy. Industrial Uses of Aluminium Chloride. [Link]
  • ResearchGate. (n.d.). Chemical synthesis of aluminum chloride (AlCl3) by cost-effective reduction process. [Link]
  • Intratec.us. Aluminum Chloride Production. [Link]
  • ResearchGate. (n.d.). Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]
  • King Life Sciences. 4'-Chloro propiophenone. [Link]
  • H.E.L Group. (2024, March 21). What are thermal runaways, and why should we care about them?. [Link]
  • Google Patents.
  • Quick Company.
  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
  • Google Patents. EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone.
  • Allen.
  • UL Research Institutes. (2021, August 20).
  • Jim Clark.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Google Patents.
  • OSTI.GOV. Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. [Link]
  • International Fire & Safety Journal. (2023, November 7).
  • Rockall Safety. (2024, October 8). Thermal Runaway: Understanding the Risks and Solutions. [Link]
  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. [Link]

Sources

preventing polysubstitution in the synthesis of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4'-Chloropropiophenone

A Researcher's Guide to Preventing Polysubstitution in Friedel-Crafts Acylation

Welcome to our dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of Friedel-Crafts acylation. Here, we will delve into the common challenge of polysubstitution and provide detailed, evidence-based strategies to ensure the selective synthesis of your target molecule.

Introduction: The Challenge of Selectivity

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While this electrophilic aromatic substitution is a cornerstone of organic synthesis, controlling the reaction to achieve monosubstitution is paramount. Polysubstitution, the addition of more than one acyl group to the aromatic ring, can significantly reduce the yield of the desired product and complicate purification.

Unlike Friedel-Crafts alkylation, where the addition of an electron-donating alkyl group activates the ring and promotes further substitution, Friedel-Crafts acylation introduces an electron-withdrawing acyl group.[2] This deactivates the aromatic ring, making the monosubstituted product less reactive than the starting material and thus inherently less prone to a second substitution.[3][4] However, under certain conditions, particularly with highly activated substrates or harsh reaction parameters, di-acylation can still occur.[4]

This guide will provide a comprehensive overview of the mechanistic principles and practical steps to mitigate this issue.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of this compound.

Q1: I'm observing a significant amount of what appears to be a di-acylated byproduct in my reaction mixture. Why is this happening in a supposedly self-limiting acylation reaction?

A1: While Friedel-Crafts acylation is generally self-limiting, several factors can lead to undesired polysubstitution, especially when precise control is not maintained:

  • Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the deactivated mono-acylated product to undergo a second acylation.[5] Maintaining a low and consistent temperature is crucial for selectivity.

  • Catalyst Stoichiometry: An excessive amount of the Lewis acid catalyst can increase the reactivity of the system to a point where the deactivating effect of the first acyl group is overcome.

  • Reactant Stoichiometry: Using a large excess of the acylating agent (propionyl chloride) can drive the reaction towards polysubstitution, even with a deactivated ring.[4]

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can also favor the formation of the thermodynamically more stable, but undesired, di-acylated product.

Q2: What is the optimal molar ratio of chlorobenzene, propionyl chloride, and aluminum chloride to maximize the yield of this compound and prevent polysubstitution?

A2: The stoichiometry of the reactants and catalyst is a critical parameter. For the synthesis of this compound, a slight excess of the Lewis acid catalyst is generally recommended. A common and effective molar ratio is:

  • Chlorobenzene : Propionyl Chloride : Aluminum Chloride ≈ 1 : 1.1 : 1.2 [6]

The reasoning behind this is as follows:

  • A slight excess of propionyl chloride ensures the complete consumption of the starting chlorobenzene.

  • A stoichiometric amount of aluminum chloride is necessary because it forms a complex with the ketone product, which deactivates it and prevents further reaction.[4][7] This complex is then hydrolyzed during the workup to release the final product. Using a slight excess (around 1.1 to 1.2 equivalents) ensures that there is enough catalyst to activate the acylating agent and account for any potential deactivation by trace amounts of water.[4]

Q3: How does temperature control specifically impact the prevention of polysubstitution?

A3: Temperature plays a pivotal role in controlling the selectivity of the Friedel-Crafts acylation. Lower temperatures, typically between 0°C and room temperature, favor the formation of the kinetically controlled monosubstituted product.[5][8] As the temperature increases, the reaction rate for both the first and second acylation increases. However, the energy barrier for the second acylation of the deactivated ring is higher. Excessively high temperatures can provide enough energy to overcome this barrier, leading to the formation of di-acylated byproducts.[5] Therefore, careful temperature management, often by using an ice bath during the initial exothermic stages of the reaction, is a key strategy to ensure high selectivity for this compound.[4]

Q4: Can the choice of solvent influence the outcome of the reaction and help in preventing polysubstitution?

A4: Yes, the choice of solvent is important. The ideal solvent for a Friedel-Crafts acylation should be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex. Common choices include:

  • Dichloromethane (CH₂Cl₂): Often the solvent of choice due to its ability to dissolve the aluminum chloride complex and its relatively low boiling point, which simplifies removal after the reaction.[1][6]

  • Carbon Disulfide (CS₂): A traditional solvent for this reaction, but its use is becoming less common due to its toxicity and flammability.

  • Nitrobenzene: Can be used as a solvent, but it is a deactivating solvent and can sometimes participate in the reaction. It is generally avoided unless specific selectivity is required.

An appropriate solvent helps to maintain a homogeneous reaction mixture and aids in effective heat dissipation, which is crucial for temperature control and thus, for preventing polysubstitution.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of di-acylated byproducts 1. Reaction temperature is too high. 2. Excess propionyl chloride and/or AlCl₃ was used. 3. Prolonged reaction time.1. Maintain the reaction temperature at 0-10°C during the addition of reactants and then allow it to slowly warm to room temperature.[6] 2. Carefully control the stoichiometry. Use a molar ratio of approximately 1:1.1:1.2 for chlorobenzene:propionyl chloride:AlCl₃.[4][6] 3. Monitor the reaction progress using TLC to determine the point of completion and avoid unnecessarily long reaction times.
Low yield of this compound 1. Incomplete reaction. 2. Deactivation of the catalyst by moisture. 3. Loss of product during workup.1. Ensure the reaction is stirred for a sufficient amount of time after the initial addition (e.g., 2 hours at room temperature).[6] 2. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Ensure proper quenching and extraction procedures. The workup with ice and hydrochloric acid should be done carefully to hydrolyze the product-catalyst complex.[9]
Formation of ortho- and meta-isomers The directing effect of the chlorine substituent can be influenced by reaction conditions.While the chloro group is an ortho-, para- director, steric hindrance from the acylating agent generally favors para-substitution. To maximize para-selectivity, maintain a low reaction temperature.
Dark-colored reaction mixture or charring 1. Reaction temperature is excessively high, leading to decomposition. 2. Impurities in the starting materials.1. Improve temperature control, especially during the exothermic addition of the acylating agent.[4] 2. Use high-purity, anhydrous chlorobenzene, propionyl chloride, and aluminum chloride.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the monosubstituted product while minimizing the formation of byproducts.

Materials:

  • Chlorobenzene (anhydrous)

  • Propionyl chloride (freshly distilled)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or under an inert atmosphere).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Reactant Addition: In the dropping funnel, prepare a solution of chlorobenzene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Controlled Reaction: Add the chlorobenzene/propionyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the chlorobenzene is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like pentane to yield pure this compound.[9]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound and the competing pathway leading to polysubstitution.

Friedel_Crafts_Acylation sub Chlorobenzene mono This compound (Desired Product) sub->mono Electrophilic Aromatic Substitution (Step 1) reag Propionyl Chloride + AlCl₃ acyl Acylium Ion (Electrophile) reag->acyl Catalyst Activation acyl->mono poly Di-acylated Product (Undesired) mono->poly Further Acylation (Polysubstitution - Step 2) Favored by High Temp. & Excess Reagents complex Product-AlCl₃ Complex (Deactivated) mono->complex Complexation with AlCl₃ (Prevents Polysubstitution)

Caption: Reaction pathway for the synthesis of this compound, highlighting the desired monosubstitution and the competing polysubstitution side reaction.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge. [Link]
  • ResearchGate. (2025, August 6).
  • ResearchGate.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Study.com.
  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • BYJU'S.
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Testbook. Polysubstitution is a major drawback in. [Link]
  • IUCr. (2025, April 14). 3-Chloropropiophenone. [Link]

Sources

identifying and removing impurities in 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Official websites use .gov A .gov website belongs to an official government organization in the United States.

Secure .gov websites use HTTPS A lock () or https:// means you’ve safely connected to the .gov website. Share sensitive information only on official, secure websites.

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and removing impurities in 4'-Chloropropiophenone. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to help you navigate the challenges of ensuring the purity of this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample and where do they come from?

A1: Impurities in this compound typically originate from its synthesis, which is most commonly a Friedel-Crafts acylation reaction between chlorobenzene and propionyl chloride.[1][2] The primary impurities to be aware of are:

  • Unreacted Starting Materials: Residual chlorobenzene and propionyl chloride.

  • Positional Isomers: The Friedel-Crafts reaction can produce ortho- and meta-isomers (2'-Chloropropiophenone and 3'-Chloropropiophenone) in addition to the desired para-isomer (this compound). Separating these isomers can be challenging due to their similar physical properties.[3]

  • Related Substances: By-products from side reactions, such as di-acylated products or other chlorinated species.[4]

  • Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane or dichloroethane, may remain.[2]

Q2: Why is achieving high purity for this compound so critical for my work in drug development?

A2: In pharmaceutical synthesis, the purity of your starting materials and intermediates is paramount. Impurities, even in trace amounts, can have significant downstream consequences:

  • Impact on Reaction Chemistry: Impurities can interfere with subsequent synthetic steps, leading to lower yields, new by-products, and failed reactions.

  • Pharmacological and Toxicological Concerns: An impurity could be carried through the synthesis to the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy or introducing toxicity.[5]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that set thresholds for the reporting, identification, and qualification of impurities in drug substances and products.[5][6] Failure to control impurities can lead to significant delays and regulatory hurdles.

Troubleshooting Guide: Impurity Identification

Issue: My initial analysis (e.g., melting point) suggests my this compound is impure. How do I definitively identify the contaminants?

Solution: A multi-faceted analytical approach is the most robust strategy for comprehensive impurity profiling. No single technique can provide all the answers. The combination of chromatographic separation with spectroscopic identification is the industry standard.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an excellent first-line technique for identifying volatile and semi-volatile impurities like residual starting materials, solvents, and isomers.[8] Its high sensitivity and the availability of extensive mass spectral libraries make it powerful for tentative identification.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh and dissolve ~1-2 mg of the this compound sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

  • GC Program:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

    • Carrier Gas: Helium, constant flow.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis: Compare the resulting mass spectra of unknown peaks against a commercial library (e.g., NIST). The retention time provides separation, while the mass spectrum provides a molecular fingerprint for identification.

Data Presentation: Example GC-MS Data Interpretation

Retention Time (min)Key m/z FragmentsTentative IdentificationRationale
4.5112, 77, 51ChlorobenzeneMatches library spectrum and is a likely starting material.
10.2168, 139, 111, 57This compound Main component, matches reference spectrum.[9]
10.4168, 139, 111, 572'-/3'-ChloropropiophenoneSame molecular weight and key fragments as the main product, but a different retention time indicates it's an isomer.[4]
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC with UV detection is the workhorse for quantifying impurities, especially those that are less volatile or thermally unstable. It often provides better resolution for positional isomers than GC.[6]

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL of the sample in acetonitrile. Dilute as needed for analysis.

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Detection: UV at 254 nm.

  • Mobile Phase & Gradient:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: Impurities are quantified based on their peak area relative to the main this compound peak (Area % method). Identification is confirmed by comparing retention times to known reference standards if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy provides definitive structural information and is invaluable for distinguishing between isomers when reference standards are unavailable.

Trustworthiness: The proton environment in the aromatic region of the NMR spectrum is unique for each positional isomer.

  • This compound (para): Expect two distinct doublets in the aromatic region (~7.4-7.9 ppm), each integrating to 2 protons, due to the symmetry of the molecule.

  • 2'- or 3'-Chloropropiophenone (ortho/meta): Expect a more complex multiplet pattern in the aromatic region, as the four aromatic protons are no longer chemically equivalent.[10]

Impurity Identification Workflow Diagram

Caption: A logical workflow for the comprehensive identification of impurities.

Troubleshooting Guide: Impurity Removal

Issue: I have identified the impurities. What is the most effective purification strategy?

Solution: The optimal purification method depends on the nature of the impurities and the scale of your work.

Recrystallization

Expertise & Experience: This is the most effective and economical method for removing small quantities of impurities from a solid product, especially for improving isomeric purity. The principle relies on the slight differences in solubility between the desired compound and the impurity in a chosen solvent.[11] this compound is a solid at room temperature (m.p. 35-37 °C), making it an ideal candidate.

Experimental Protocol: Recrystallization from a Pentane/Hexane System

  • Solvent Selection: A non-polar solvent like pentane or hexane is suitable.[12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure crystals; rapid cooling can trap impurities.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Re-analyze the purified material by HPLC or GC-MS to confirm the removal of impurities.

Vacuum Distillation

Expertise & Experience: Distillation is ideal for larger scales or for removing impurities with significantly different boiling points (e.g., residual high-boiling solvents or di-acylated by-products). Since this compound has a high atmospheric boiling point, vacuum distillation is necessary to prevent thermal degradation. Its boiling point is reported as 95-97 °C at 1 mmHg.

Trustworthiness: A self-validating distillation protocol involves collecting multiple fractions and analyzing each one. The purest fractions will be those collected at a stable head temperature corresponding to the compound's boiling point at that pressure.

Column Chromatography

Expertise & Experience: When recrystallization or distillation fails to provide the desired purity, particularly for separating stubborn isomers, column chromatography is the most powerful technique.[13][14] It separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel using a slurry method with the initial mobile phase.

  • Mobile Phase (Eluent): A non-polar solvent system is appropriate. Start with a low-polarity mixture like 98:2 Hexane:Ethyl Acetate. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system for separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by spotting fractions on TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.

Purification Strategy Selection Diagram

G node_action node_action node_start Impure Product impurity_type What is the main impurity type? node_start->impurity_type scale What is the scale? impurity_type->scale Isomers / Minor Impurities boiling_point Different Boiling Points? impurity_type->boiling_point Volatiles / High Boilers chromatography Column Chromatography impurity_type->chromatography Complex Mixture recrystallize Recrystallization scale->recrystallize Small Scale (<10g) distill Vacuum Distillation scale->distill Large Scale (>10g) boiling_point->distill Yes boiling_point->chromatography No / Similar

Caption: A decision-making guide for selecting the appropriate purification method.

References

  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 22697. Accessed January 9, 2026. [Link]
  • Analytical report. "3-Chlorocathinone." Accessed January 9, 2026. [Link]
  • SpectraBase. "this compound - Optional[MS (GC)] - Spectrum." Accessed January 9, 2026. [Link]
  • Bloom Tech. "How Is this compound Synthesized?" Accessed January 9, 2026. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. "CAS 6285-05-8 this compound Impurity." Accessed January 9, 2026. [Link]
  • MD Topology. "4-Chloropropiophenone | C9H9ClO." Accessed January 9, 2026. [Link]
  • Google Patents. "CN101805250A - Preparation method of p-chloropropiophenone." Accessed January 9, 2026.
  • Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." Accessed January 9, 2026. [Link]
  • Columbia University. "Column chromatography." Accessed January 9, 2026. [Link]
  • Qiu, F. & Norwood, D. L. "Identification of Pharmaceutical Impurities." Journal of Liquid Chromatography & Related Technologies, 27:7-10, 977-1035 (2004).
  • Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech 23, 137 (2022).
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." (2021).
  • AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." Accessed January 9, 2026. [Link]
  • IUCr. "3-Chloropropiophenone." Acta Crystallographica Section E, 71(Pt 5), o362 (2015).
  • Quick Company. "Novel Process For The Preparation Of 3' Chloropropiophenone." Accessed January 9, 2026. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 4'-Chloropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to managing the exothermic nature of this synthesis. The primary and most common method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] This reaction is notoriously exothermic and requires precise control to ensure safety, optimal yield, and purity.[1]

Troubleshooting Guide: Taming the Exotherm

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic reaction.

IssueProbable Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rate of addition of propionyl chloride is too fast: Rapid addition of the acylating agent leads to a surge in the reaction rate and excessive heat generation. 2. Inadequate cooling or stirring: Insufficient heat removal or poor mixing can create localized hot spots, initiating a runaway reaction. 3. Poor quality or moist Lewis acid catalyst (e.g., AlCl₃): Moisture can deactivate the catalyst and also react exothermically with it, contributing to an initial temperature spike. 4. Incorrect stoichiometry of reactants: An excess of the acylating agent or catalyst can lead to a more vigorous reaction.1. Immediate Action: Cease the addition of propionyl chloride at once. 2. Enhance Cooling: Increase the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath). 3. Improve Agitation: Ensure vigorous stirring to improve heat transfer throughout the reaction mixture. 4. Emergency Quenching: If the temperature continues to rise uncontrollably, have a pre-chilled quenching solution (e.g., a large volume of cold, dilute acid or an inert solvent) ready for emergency use.[3] 5. Future Prevention: For subsequent reactions, decrease the addition rate of propionyl chloride and maintain a lower reaction temperature.
Low Product Yield 1. Incomplete reaction: This can be due to maintaining too low a temperature or an insufficient reaction time. 2. Deactivation of the Lewis acid catalyst: Exposure of the catalyst to atmospheric moisture can render it inactive. 3. Sub-optimal molar ratio of reactants: Incorrect ratios can lead to incomplete conversion of the starting material.1. Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and ensure completion before workup. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1] 3. Stoichiometry Optimization: Carefully measure and control the molar ratios of reactants and catalyst. A slight excess of the acylating agent and catalyst is often used.[2]
Formation of Side Products (e.g., Isomers) 1. High reaction temperature: Elevated temperatures can favor the formation of ortho and meta isomers over the desired para product. 2. Catalyst activity: The nature and activity of the Lewis acid can influence regioselectivity.1. Strict Temperature Control: Maintain the recommended low temperature during the addition and reaction phases.[2] 2. Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids might offer better selectivity in specific contexts.
Difficult Workup and Emulsion Formation 1. Improper quenching technique: Adding water or aqueous solutions directly to the reaction mixture can cause a violent, localized exotherm and lead to the formation of stable emulsions with aluminum salts. 2. Presence of unreacted aluminum salts: These can form complexes that are difficult to break down.1. Controlled Quenching: The safest and most effective method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute hydrochloric acid.[3][4] This provides a large surface area and a significant heat sink to manage the heat of hydrolysis.[3] 2. Breaking Emulsions: If an emulsion forms, adding a saturated aqueous solution of sodium chloride (brine) can help to break it. Gentle swirling or allowing the mixture to stand may also be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of the strong exotherm in the Friedel-Crafts acylation for this compound synthesis?

A1: The strong exotherm is inherent to the Friedel-Crafts acylation mechanism. The reaction involves the formation of a highly reactive acylium ion from the interaction of propionyl chloride and the Lewis acid catalyst (AlCl₃).[1] This electrophile then reacts with the aromatic ring of chlorobenzene in a highly favorable, energy-releasing step. The subsequent loss of a proton to regenerate the aromatic system is also energetically favorable. The overall process has a significantly negative enthalpy change, releasing a substantial amount of heat.

Q2: What are the critical safety precautions to consider before starting the synthesis?

A2: Safety is paramount when dealing with this reaction. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling corrosive and harmful vapors.[6]

  • Anhydrous Conditions: Ensure all reagents and equipment are strictly anhydrous to prevent violent reactions with the Lewis acid and acyl chloride.[1]

  • Emergency Preparedness: Have appropriate quenching agents and fire extinguishing media (e.g., dry chemical or carbon dioxide extinguisher) readily available.[5]

  • Controlled Reagent Addition: Use a dropping funnel for the slow, controlled addition of propionyl chloride.[2]

Q3: How can I effectively monitor the reaction's progress and heat generation in real-time?

A3: Real-time monitoring is crucial for both safety and optimizing yield.

  • Temperature Monitoring: A digital thermometer with the probe immersed in the reaction mixture (but not touching the flask walls) provides continuous temperature readings. Set up an alert system if your equipment allows for it.

  • Reaction Progress: For laboratory-scale reactions, periodically and carefully take small aliquots of the reaction mixture, quench them, and analyze by TLC or GC to track the consumption of starting materials and the formation of the product.

Q4: What are the best practices for scaling up the synthesis of this compound while managing the exotherm?

A4: Scaling up this reaction introduces significant challenges in heat management.

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. Utilize jacketed reactors with a circulating cooling fluid for better temperature control.

  • Addition Rate: The rate of addition of propionyl chloride becomes even more critical. A slower, carefully controlled addition rate is necessary.

  • Agitation: Ensure the reactor is equipped with a powerful and efficient stirring mechanism to maintain homogeneity and facilitate heat transfer to the cooling jacket.

  • Process Safety Analysis: Conduct a thorough process safety analysis, including reaction calorimetry, to understand the thermal hazards before attempting a large-scale synthesis. This will help in designing appropriate cooling capacity and emergency relief systems.

Q5: Are there alternative, less exothermic methods for synthesizing this compound?

A5: While Friedel-Crafts acylation is the most common, other methods exist, though they come with their own sets of challenges.

  • From p-Chlorobenzoic Acid and Propionic Acid: This method involves a condensation reaction followed by decarboxylation.[7][8] While it avoids the highly reactive acyl chloride and Lewis acid, it often requires very high temperatures (up to 280-285°C for decarboxylation), which presents different safety and equipment challenges.[7][8]

  • Grignard Reaction: An alternative involves the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with 3-chlorobenzonitrile.[4] However, Grignard reagents are also highly reactive, moisture-sensitive, and can be hazardous on a large scale.[4]

Experimental Protocols & Visualizations

Step-by-Step Protocol for Friedel-Crafts Acylation of Chlorobenzene

This protocol is a representative example for a laboratory-scale synthesis.

  • Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Ensure all glassware is oven-dried.

  • Reagent Loading: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a dry solvent like dichloromethane.[2] Cool the suspension to 0°C using an ice bath.

  • Reactant Addition: Add chlorobenzene (1.0 equivalent) to the cooled suspension.

  • Controlled Acylation: Slowly add propionyl chloride (1.1 equivalents) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until completion is confirmed by TLC/GC analysis.[2][4]

  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4]

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[2][4] The product can be further purified by recrystallization or distillation.

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for managing the exothermic reaction during the synthesis.

Exotherm_Management_Workflow start Start Synthesis prep Prepare Anhydrous Setup & Cool to 0°C start->prep add_reagents Add AlCl₃ and Chlorobenzene prep->add_reagents slow_addition Slowly Add Propionyl Chloride add_reagents->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp temp_ok Temperature Stable (<10°C)? monitor_temp->temp_ok Yes temp_high Temperature Rising Rapidly! monitor_temp->temp_high No continue_reaction Continue Reaction & Monitoring temp_ok->continue_reaction emergency_stop STOP ADDITION IMMEDIATELY temp_high->emergency_stop enhance_cooling Enhance Cooling & Stirring emergency_stop->enhance_cooling quench_decision Is Temperature Controlled? enhance_cooling->quench_decision quench_decision->temp_ok Yes emergency_quench Emergency Quench! quench_decision->emergency_quench No end End emergency_quench->end workup Controlled Quenching & Workup continue_reaction->workup workup->end

Caption: Workflow for managing the exothermic reaction in this compound synthesis.

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized? Knowledge. [Link]
  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
  • ResearchGate. Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid. [Link]
  • Global Market Monitor. (2025, October 6). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • Google Patents.
  • PubChem - NIH. This compound. [Link]
  • MDPI.
  • PMC - NIH.

Sources

Technical Support Center: Solvent Effects on the Yield and Purity of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of solvent choice on reaction yield and product purity. The synthesis of this compound, a key intermediate in pharmaceuticals and fine chemicals, is typically achieved through the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[1][2][3] The selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on solvent-related causes and their remedies.

Issue 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield of the desired this compound product. What solvent-related factors could be contributing to this?

A: Low yields in Friedel-Crafts acylation can often be traced back to the choice of solvent and its interaction with the reagents and catalyst. Here are the primary considerations:

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly susceptible to deactivation by certain solvents.[4] Solvents with Lewis basic properties (e.g., those containing oxygen or nitrogen atoms) can form stable complexes with AlCl₃, reducing its catalytic activity. This is a common reason for incomplete reactions and consequently, low yields.

  • Poor Solubility of Reactants: If the reactants, chlorobenzene and the propionyl chloride-AlCl₃ complex, have poor solubility in the chosen solvent, the reaction rate will be significantly reduced. This can lead to an incomplete reaction within the allotted time.

  • Side Reactions Promoted by the Solvent: Some solvents can participate in or promote side reactions. For instance, while generally considered inert, carbon disulfide (CS₂) has been observed to participate in Friedel-Crafts reactions under certain conditions, leading to the formation of dithio esters and other sulfur-containing byproducts.[5]

  • Solvent Polarity and Reaction Mechanism: The polarity of the solvent can influence the reaction pathway. In Friedel-Crafts acylations, non-polar or slightly polar solvents are generally preferred.[6] Highly polar solvents can sometimes stabilize intermediates in a way that favors alternative, non-productive pathways.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a solvent that is inert under Friedel-Crafts conditions. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common and effective choices.[1][7] Dichloromethane is often favored for its good solvating power and compatibility with AlCl₃.[6]

  • Ensure Anhydrous Conditions: The presence of water will rapidly deactivate the AlCl₃ catalyst. Ensure your solvent and all glassware are thoroughly dried before use.

  • Optimize Reactant Concentration: Experiment with adjusting the concentration of your reactants in the chosen solvent to ensure adequate solubility and reaction kinetics.

  • Consider Solvent-Free Conditions: In some cases, running the reaction "neat" (without a solvent) can improve efficiency, although this may require more precise temperature control.[7]

Issue 2: Poor Purity and Formation of Isomeric Byproducts

Q: I am observing significant impurities in my crude this compound, including what appear to be isomeric byproducts. How can the solvent influence this?

A: The formation of isomers (ortho- and meta-chloropropiophenone) and other byproducts is a common challenge in the synthesis of the desired para-isomer. The solvent plays a crucial role in directing the regioselectivity of the reaction.

  • Solvent Effects on Regioselectivity: The chlorine atom on chlorobenzene is an ortho, para-directing group in electrophilic aromatic substitution.[8] The choice of solvent can influence the ratio of ortho to para products. While the para isomer is generally favored due to reduced steric hindrance, the solvent can affect the transition state energies, altering this ratio.[8]

  • Kinetic vs. Thermodynamic Control: The solvent can determine whether the reaction is under kinetic or thermodynamic control.

    • In non-polar solvents like carbon disulfide, the product-catalyst complex may be less soluble and precipitate out of the solution, favoring the kinetically preferred product.

    • In more polar solvents like nitrobenzene, the complex may remain dissolved, allowing for equilibration to the more thermodynamically stable product.

  • Complexation with the Catalyst: Solvents like nitrobenzene can form complexes with AlCl₃ (e.g., C₆H₅NO₂·AlCl₃), which can be soluble in excess nitrobenzene.[9] This can alter the reactivity and steric bulk of the catalytic species, thereby influencing the isomeric product distribution.

Troubleshooting Steps:

  • Solvent Choice for Regioselectivity: For maximizing the yield of the para-isomer, non-polar solvents like dichloromethane or carbon disulfide are generally recommended.[1]

  • Temperature Control: Maintain a consistent and appropriate reaction temperature. Lower temperatures often favor the formation of the para-isomer. A typical procedure involves dropwise addition of propionyl chloride at 10°C, followed by reaction at 25°C.[10]

  • Purification Strategy: A robust purification strategy is essential to remove isomers and other impurities. Recrystallization is a highly effective method for purifying this compound.[11][12]

    • Single-Solvent Recrystallization: Ethanol is a suitable solvent for this purpose.[11]

    • Mixed-Solvent Recrystallization: A hexane/acetone or ethanol/water system can also be employed to achieve high purity.[11]

Frequently Asked Questions (FAQs)

Q1: Why is nitrobenzene sometimes used as a solvent in Friedel-Crafts reactions, and is it suitable for the synthesis of this compound?

A1: Nitrobenzene is used as a solvent in some Friedel-Crafts reactions primarily because it is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nitro group.[9][13][14][15] This makes it relatively inert to the reaction conditions.[16] Additionally, it has a high dielectric constant and can dissolve the AlCl₃ catalyst by forming a complex.[9] However, for the synthesis of this compound where high regioselectivity for the para-isomer is desired, nitrobenzene is generally not the ideal choice. Its polarity can favor the formation of the thermodynamically controlled product, potentially leading to a different isomer distribution than what is typically achieved in non-polar solvents. Furthermore, its high boiling point (210.9 °C) can make it difficult to remove after the reaction.[16]

Q2: What are the advantages of using dichloromethane over carbon disulfide as a solvent?

A2: Both dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used solvents for Friedel-Crafts acylation.[1][7] However, dichloromethane is often preferred for several reasons:

  • Better Solvating Power: It generally has better solubility for a wider range of organic compounds and the catalyst complex.[6]

  • Reduced Flammability and Toxicity: While still a hazardous chemical that requires careful handling, dichloromethane is less flammable and has a lower acute toxicity compared to carbon disulfide.

  • Inertness: Dichloromethane is generally considered more inert under the reaction conditions. As mentioned earlier, carbon disulfide can sometimes participate in the reaction.[5]

Q3: Can the order of addition of reagents and solvent affect the yield and purity?

A3: Yes, the order of addition is critical. In a typical procedure for the synthesis of this compound, a suspension of anhydrous aluminum chloride is made in the chosen solvent (e.g., dichloromethane) first.[10] Then, propionyl chloride is added dropwise, followed by the dropwise addition of chlorobenzene, all while maintaining a low temperature. This order allows for the controlled formation of the acylium ion electrophile and minimizes side reactions that could occur if the aromatic substrate were exposed to the Lewis acid for an extended period before the acylating agent is introduced.

Q4: How does the solvent affect the work-up and purification of this compound?

A4: The solvent's properties, particularly its boiling point and miscibility with water, will influence the work-up procedure.

  • Low-Boiling Solvents (e.g., Dichloromethane): These are relatively easy to remove by rotary evaporation after the reaction is quenched and washed. This simplifies the isolation of the crude product.

  • Water Immiscibility: Solvents like dichloromethane are immiscible with water, which facilitates the aqueous work-up (e.g., washing with dilute acid, sodium bicarbonate solution, and brine) to remove the catalyst and unreacted reagents.[10]

  • Influence on Recrystallization: The choice of reaction solvent can impact the initial purity of the crude product, which in turn affects the efficiency of the subsequent recrystallization step. A cleaner crude product will generally recrystallize more easily and with a higher yield of pure material.

Experimental Protocols and Data

Protocol: Synthesis of this compound using Dichloromethane[11]
  • To a reaction vessel, add chlorobenzene (0.1 mol), dichloromethane (100 mL), and anhydrous aluminum trichloride (0.12 mol) with stirring.

  • Cool the mixture to 10°C.

  • Slowly add propionyl chloride (0.11 mol) dropwise, maintaining the temperature at 10°C.

  • After the addition is complete, raise the temperature to 25°C and stir for 2 hours.

  • Monitor the reaction by TLC until the chlorobenzene is consumed.

  • Quench the reaction by carefully pouring the mixture into a solution of 5% citric acid (100 mL).

  • Separate the organic layer and wash successively with saturated sodium bicarbonate solution (100 mL) and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to obtain a white solid.

  • The expected yield is approximately 96.5% with a purity of around 98.9% by HPLC.[10]

Data Presentation: Solvent Effects on Friedel-Crafts Acylation
SolventPolarityTypical Outcome on Yield and PurityKey Considerations
Dichloromethane (CH₂Cl₂) Moderately PolarGood to excellent yields, favors para-substitution.Good solvating power, relatively inert.[6][7]
Carbon Disulfide (CS₂) Non-PolarGood yields, often favors the kinetic product.Can participate in side reactions, highly flammable.[5][7][17]
Nitrobenzene (C₆H₅NO₂) PolarCan lead to different isomer ratios (thermodynamic control).Deactivated to Friedel-Crafts, but high boiling point.[9][16]
1,2-Dichloroethane (DCE) Moderately PolarCan be an effective solvent, leading to high conversion.[18]Similar properties to dichloromethane.
Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Add Chlorobenzene, Dichloromethane, and AlCl₃ to Reaction Vessel B Cool Mixture to 10°C A->B C Add Propionyl Chloride Dropwise B->C Start Reaction D Warm to 25°C and Stir for 2h C->D E Monitor by TLC D->E F Quench with Citric Acid Solution E->F Reaction Complete G Wash with NaHCO₃ and Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate Solvent H->I J Crude this compound (White Solid) I->J K Recrystallize (e.g., from Ethanol) J->K L Pure this compound K->L G cluster_solvent Solvent Properties cluster_outcome Reaction Outcomes Polarity Polarity Regioselectivity Isomer Ratio (Para vs. Ortho/Meta) Polarity->Regioselectivity Influences kinetic vs. thermodynamic control Inertness Chemical Inertness Yield Reaction Yield Inertness->Yield Prevents side reactions Purity Product Purity Inertness->Purity Reduces byproducts Solubility Solvating Power Solubility->Yield Affects reaction rate

Caption: Impact of key solvent properties on reaction yield and purity.

References

  • What solvents are used in Friedel-Crafts acylation? - Filo. (n.d.).
  • Explain the reactivity of nitrobenzene in Friedel-Crafts acylation - Filo. (n.d.).
  • Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? - Quora. (2017, March 23).
  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24).
  • Question: What is the most appropriate solvent for the Friedel-Crafts reaction? - Filo. (n.d.).
  • Why is the Friedel-Crafts alkylation of nitrobenzene disfavoured? - Chemistry Stack Exchange. (2015, December 22).
  • Why doesn't nitrobenzene undergo Friedel–Crafts reactions? - Quora. (2017, April 22).
  • How Is this compound Synthesized? - Knowledge - Bloom Tech. (2025, January 10).
  • Participation of Carbon Disulfide in the Friedel-Crafts Reaction. (n.d.).
  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (n.d.).
  • What is the role of carbon disulfide in friedel crafts alkylation.... - (1 Answer) | Transtutors. (2014, March 9).
  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. (n.d.).
  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study | ACS Omega. (n.d.).
  • The Versatility of this compound: A Cornerstone in Fine Chemical Synthesis. (2025, October 9).
  • Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid - ResearchGate. (n.d.).
  • CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents. (n.d.).
  • 3-Chloropropiophenone - PMC - NIH. (n.d.).
  • CN101805250A - Preparation method of p-chloropropiophenone - Google Patents. (n.d.).
  • Synthesis of 3'-chloropropiophenone - PrepChem.com. (n.d.).
  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. (2023, March 25).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1).
  • 4-chloropropiophenone, this compound 99% - SYNTHETIKA. (n.d.).
  • friedel-crafts acylation of benzene. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Moisture Management in 4'-Chloropropiophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4'-Chloropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and reproducibility of your reactions.

Introduction: The Challenge of Water in Organic Synthesis

Many organic reactions are sensitive to moisture, and those involving this compound are no exception. Water can act as an unwanted nucleophile, a proton source, or a reagent that deactivates catalysts, leading to reduced yields, formation of byproducts, and failed reactions.[1] Understanding and controlling moisture is paramount for achieving desired outcomes. This guide provides practical, field-tested advice to mitigate these issues.

I. Frequently Asked Questions (FAQs)

Q1: Why is excluding moisture so critical in reactions with this compound?

A1: The reactivity of this compound and the reagents it's commonly paired with dictates the need for anhydrous conditions. Here’s a breakdown of common reaction types and how water interferes:

  • Grignard Reactions: Grignard reagents are powerful nucleophiles and strong bases. If water is present, it will protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the desired nucleophilic attack on the carbonyl carbon of this compound.[2][3] This side reaction consumes the Grignard reagent and reduces the yield of the desired tertiary alcohol.

  • Aldol Condensations: While some aldol reactions can be performed in the presence of water, controlling the amount of water is crucial. Excess water can dilute the base catalyst and affect the equilibrium of the enolate formation, potentially leading to lower yields or incomplete reactions.[4][5]

  • Friedel-Crafts Acylation: The Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts reactions react violently and exothermically with water.[6][7] This reaction not only consumes the catalyst but also generates HCl gas. The hydrated catalyst is no longer effective, completely halting the desired acylation.

  • α-Bromination: While not always strictly anhydrous, the presence of excess water during α-bromination can lead to the formation of α-hydroxy-4'-chloropropiophenone as a byproduct. Controlling the reaction conditions is key to maximizing the yield of the desired α-bromo ketone.

Q2: What are the primary sources of moisture in a typical reaction setup?

A2: Moisture can be introduced from several sources, often inadvertently:

  • Glassware: Glass surfaces have a thin film of adsorbed water, even when they appear dry to the naked eye.[1]

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.

  • Reagents: Solid reagents can absorb moisture from the air, and liquid reagents may contain dissolved water.

  • Atmosphere: The laboratory air itself is a significant source of moisture, especially on humid days.

Q3: What are the tell-tale signs that moisture has compromised my reaction?

A3: Observing your reaction closely can provide clues:

  • Grignard Reagent Formation Fails to Initiate: If you are preparing a Grignard reagent and observe no cloudiness, warming, or bubbling after adding the organic halide to the magnesium turnings, it's a strong indication of moisture contamination.[2]

  • Low or No Product Yield: This is the most common and direct indicator. If your reaction yields are consistently lower than expected or if you isolate only starting material, moisture should be a prime suspect.

  • Formation of Unexpected Byproducts: The presence of byproducts such as alkanes (from quenched Grignard reagents) or α-hydroxy ketones (in bromination reactions) points towards the presence of water.

  • Decomposition of Reagents: In Friedel-Crafts acylations, the violent reaction of the Lewis acid with water is a clear sign of contamination.[6]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to moisture sensitivity in reactions involving this compound.

Problem 1: Low Yield in a Grignard Reaction with this compound
Symptom Possible Cause Recommended Action
The isolated product mass is significantly lower than the theoretical yield.Presence of Water: Traces of moisture in the glassware or solvent will quench the Grignard reagent.[2]Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or dry in an oven overnight at >125°C.[8][9] Use freshly distilled anhydrous solvents.[1]
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO).[2]Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings before adding the organic halide.[10]
Enolization of the Ketone: A bulky Grignard reagent can act as a base and deprotonate the α-carbon of this compound, forming an enolate.[2]Use a Less Hindered Grignard Reagent: If possible, select a less sterically demanding Grignard reagent. Alternatively, consider using a cerium(III) chloride-mediated reaction (Luche reduction conditions) to enhance nucleophilicity over basicity.
Problem 2: Inconsistent Results in Aldol Condensation Reactions
Symptom Possible Cause Recommended Action
Reaction yields vary significantly between batches.Inconsistent Water Content: Fluctuations in the amount of water in the solvent or reagents can affect the catalyst's effectiveness and reaction equilibrium.[4]Standardize Solvent Drying: Use a consistent method for drying solvents, such as storing over activated molecular sieves.[11] For highly sensitive reactions, consider using freshly distilled solvents.
The reaction does not go to completion.Insufficient Base: The base catalyst may be neutralized by acidic impurities or insufficient for the reaction scale.Titrate the Base: If using a solution of a base (e.g., LDA), titrate it before use to determine the exact concentration. Ensure the stoichiometry is correct.
Problem 3: Failure of Friedel-Crafts Acylation
Symptom Possible Cause Recommended Action
No reaction occurs, and starting materials are recovered.Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been hydrolyzed by moisture.[6]Strict Moisture Exclusion: Handle the Lewis acid in a glovebox or under a stream of inert gas.[12] Ensure all reagents and solvents are rigorously dried.
The reaction mixture turns dark, and a complex mixture of products is obtained.Side Reactions: The presence of water can lead to uncontrolled side reactions and decomposition of the starting material or product.Review the Entire Setup: Methodically check all potential sources of moisture, including transfer needles and septa.[9]

III. Experimental Protocols and Methodologies

Protocol 1: General Procedure for Handling Moisture-Sensitive Reagents

This protocol outlines the fundamental techniques for setting up a reaction under an inert atmosphere to exclude moisture.[8][13]

A. Drying Glassware:

  • Clean all glassware thoroughly and rinse with a solvent like acetone to remove residual water.

  • Dry the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[9]

  • Alternatively, for immediate use, assemble the hot glassware and flame-dry it under a vacuum, then allow it to cool under a positive pressure of dry inert gas (Nitrogen or Argon).[14][15]

B. Inert Atmosphere Setup (Schlenk Line):

  • Assemble the dried glassware while still warm and connect it to a Schlenk line.[16]

  • Evacuate the apparatus and then backfill with a dry inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of atmospheric gases and moisture.[12]

  • Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.[13]

C. Transfer of Anhydrous Solvents and Liquid Reagents:

  • Use a dry, oven-dried syringe and a long needle to transfer anhydrous solvents and liquid reagents.[9]

  • To avoid creating a vacuum in the reagent bottle, first, pressurize the bottle with a dry, inert gas.[8]

  • Insert the needle through the septum of the reagent bottle and allow the positive pressure to slowly fill the syringe. Do not pull back on the plunger, as this can cause leaks and introduce air.[9]

  • Before dispensing the liquid into the reaction flask, expel any gas bubbles from the syringe.[14]

Workflow for a Moisture-Sensitive Reaction

Moisture_Sensitive_Reaction_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Dry_Glassware Dry Glassware (Oven/Flame-Dry) Assemble_Apparatus Assemble Hot Apparatus Dry_Glassware->Assemble_Apparatus Dry_Solvents_Reagents Dry Solvents & Reagents (Distillation/Sieves) Add_Reagents Add Reagents via Syringe Dry_Solvents_Reagents->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Schlenk Line) Assemble_Apparatus->Inert_Atmosphere Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Purify_Product Purify Product Quench_Reaction->Purify_Product

Caption: Workflow for conducting a moisture-sensitive reaction.

Protocol 2: Drying Organic Solvents

The purity of your solvents is critical. Here are common methods for drying solvents.

Solvent Recommended Drying Agent Procedure Approximate Residual Water Content (ppm)
Tetrahydrofuran (THF)Activated 3Å Molecular SievesStore over 20% m/v of sieves for at least 48 hours.[11]~4 ppm
Diethyl EtherSodium/Benzophenone KetylReflux over sodium wire with benzophenone as an indicator until a persistent blue or purple color is observed, then distill.<10 ppm
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for several hours, then distill.<10 ppm
TolueneSodiumReflux over sodium, then distill.<10 ppm

Note: For a comprehensive guide on solvent drying, refer to "Purification of Laboratory Chemicals" by Armarego and Chai.

Decision Tree for Troubleshooting Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Check_Moisture Was the reaction run under strictly anhydrous conditions? Start->Check_Moisture Check_Reagents Are the reagents of sufficient purity and activity? Check_Moisture->Check_Reagents Yes Improve_Drying Implement rigorous drying of glassware, solvents, and reagents. Check_Moisture->Improve_Drying No Check_Stoichiometry Was the stoichiometry of the reagents correct? Check_Reagents->Check_Stoichiometry Yes Activate_Reagents Activate reagents (e.g., magnesium) or use fresh batches. Check_Reagents->Activate_Reagents No Check_Temp Was the reaction temperature optimal? Check_Stoichiometry->Check_Temp Yes Titrate_Reagents Titrate organometallic reagents before use. Check_Stoichiometry->Titrate_Reagents No Optimize_Temp Optimize reaction temperature based on literature or experimentation. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Improve_Drying->Start Re-run Activate_Reagents->Start Re-run Titrate_Reagents->Start Re-run Optimize_Temp->Start Re-run

Caption: A decision tree for troubleshooting low yields in moisture-sensitive reactions.

IV. References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Biocyclopedia. Inert atmosphere methods | Laboratory techniques. Retrieved from [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]

  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026). Retrieved from [Link]

  • YouTube. (2022). Inert Atmosphere. Retrieved from [Link]

  • MIT. Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Squarespace. (2023). Drying Organic Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Retrieved from [Link]

  • Google Patents. US7737302B2 - Process for preparing bupropion hydrochloride. Retrieved from

  • Reddit. Troubleshooting my grignard reactions : r/chemistry. Retrieved from [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Retrieved from [Link]

  • SYNTHETIKA. 4-chloropropiophenone, this compound 99%. Retrieved from [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC. Retrieved from [Link]

  • The Good Scents Company. 4-chloropropiophenone, 6285-05-8. Retrieved from [Link]

  • Royal Society of Chemistry. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Retrieved from [Link]

  • Bloom Tech. How Is this compound Synthesized? - Knowledge. Retrieved from [Link]

  • Reddit. why is water not compatible with lewis acids in a friedel-crafts alkylation. Retrieved from [Link]

  • Chem-Impex. This compound. Retrieved from [Link]

  • ResearchGate. (PDF) Hydroxybupropion- Synthesis and Characterization. Retrieved from [Link]

  • National Library of Medicine. Synthesis and evaluation of the antidepressant activity of the enantiomers of bupropion. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Wikipedia. Aldol reaction. Retrieved from [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Varsity Tutors. Using Grignard Reagents - Organic Chemistr... | Practice Hub. Retrieved from [Link]

  • National Center for Biotechnology Information. This compound | C9H9ClO | CID 22697 - PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • The Royal Society of Chemistry. 1 1.1. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. Retrieved from [Link]

  • National Library of Medicine. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Magritek. The Aldol Condensation. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Waste in 4'-Chloropropiophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Chloropropiophenone. This guide is designed for researchers, chemists, and process development professionals dedicated to advancing sustainable and efficient chemical manufacturing. This compound is a critical intermediate in the production of pharmaceuticals and other fine chemicals.[1][2] Traditional synthesis routes, while effective, often present challenges related to waste generation, catalyst inefficiency, and byproduct formation.

This document provides in-depth, experience-driven guidance to troubleshoot common issues and implement green chemistry principles to minimize waste, enhance yield, and improve the overall sustainability of your process.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, typically using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[3] The reaction proceeds via electrophilic aromatic substitution, where the propionyl group is added to the aromatic ring, primarily at the para position due to the directing effect of the chlorine atom.[3][4]

Reaction Mechanism Overview

The reaction begins with the activation of propionyl chloride by the Lewis acid catalyst (AlCl₃) to form a highly reactive acylium ion.[3][5] This electrophile is then attacked by the electron-rich chlorobenzene ring. A subsequent deprotonation step regenerates the aromaticity of the ring and releases the catalyst, although the catalyst often forms a complex with the ketone product, necessitating a stoichiometric amount.[5][6]

Friedel_Crafts_Acylation Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PC Propionyl Chloride (CH₃CH₂COCl) AI Acylium Ion [CH₃CH₂C=O]⁺ + AlCl₄⁻ PC->AI + AlCl₃ AlCl3 AlCl₃ (Catalyst) CB Chlorobenzene SI Sigma Complex (Carbocation Intermediate) CB->SI + Acylium Ion Product This compound-AlCl₃ Complex SI->Product - H⁺ (captured by AlCl₄⁻) FinalProduct This compound Product->FinalProduct Aqueous Workup

Caption: Figure 1: Friedel-Crafts Acylation Mechanism

Frequently Asked Questions (FAQs)

Q1: What is the primary source of waste in the traditional Friedel-Crafts synthesis of this compound?

The primary source of waste is the stoichiometric use of the aluminum chloride (AlCl₃) catalyst.[6] During the aqueous workup phase, the AlCl₃, which forms a complex with the ketone product, is hydrolyzed. This process generates a significant volume of acidic aluminum-containing aqueous waste, which is corrosive, difficult to treat, and presents considerable environmental challenges.[7][8]

Q2: What does "atom economy" mean in the context of this synthesis, and why is it important?

Atom economy is a green chemistry metric that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product.[9][10] In an ideal reaction with 100% atom economy, all reactant atoms are found in the product.[9] For the Friedel-Crafts acylation, the theoretical atom economy is suboptimal because the AlCl₃ catalyst is consumed and becomes waste. Improving atom economy involves choosing synthetic routes, such as those using recyclable catalysts, that generate fewer byproducts and waste streams.[11]

Q3: Are there greener alternatives to using AlCl₃ as a catalyst?

Yes, significant research has focused on developing more environmentally benign catalysts. Options include:

  • Reusable Solid Catalysts: Zeolites and clays like montmorillonite K10 have shown activity in Friedel-Crafts acylations.[12] These can often be filtered off and reused, drastically reducing waste.

  • Metal Triflates: Catalysts like hafnium triflate (Hf(OTf)₄) and ytterbium triflate (Yb(OTf)₃) can be used in catalytic amounts, are often recoverable, and are more tolerant to moisture than AlCl₃.[13]

  • Metal Oxides: Zinc oxide (ZnO) has been demonstrated as a low-cost, reusable catalyst for acylations under solvent-free conditions, presenting a significant green advantage.[14][15]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to minimize waste and maximize efficiency.

Problem 1: My reaction yield is consistently low.

Low yield is a common issue that directly contributes to poor atom economy and increased waste per unit of product.

Q: I'm using the standard AlCl₃-catalyzed procedure, but my yield of this compound is below 70%. What are the likely causes and how can I fix this?

A: Several factors could be at play. Let's diagnose them systematically.

1. Insufficient or Inactive Catalyst:

  • Causality: Anhydrous AlCl₃ is extremely hygroscopic. Moisture from the air, solvents, or reactants will deactivate it, forming aluminum hydroxides and reducing its Lewis acidity.[16] Furthermore, unlike truly catalytic reactions, the ketone product forms a stable complex with AlCl₃, effectively sequestering it.[6][17] Therefore, a stoichiometric amount (at least 1.1 equivalents relative to the propionyl chloride) is required.[6]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven ( >100°C) and cool it under a stream of dry nitrogen or argon. Use freshly opened or properly stored anhydrous AlCl₃.

    • Use High-Purity Solvents: Use a dry, non-reactive solvent like dichloromethane or 1,2-dichloroethane.[3][18] Ensure the solvent is properly dried before use.

    • Verify Stoichiometry: Carefully measure and use at least 1.1 to 1.2 molar equivalents of AlCl₃ for every equivalent of propionyl chloride.[18]

2. Improper Temperature Control:

  • Causality: The reaction is exothermic. If the temperature rises uncontrollably, it can lead to the formation of side products, including isomers (2'- and 3'-chloropropiophenone) and polysubstituted products, as well as potential decomposition of reactants.[17]

  • Troubleshooting Protocol:

    • Controlled Addition: Add the propionyl chloride dropwise to the suspension of AlCl₃ and chlorobenzene while maintaining the temperature between 0-10°C using an ice bath.[18][19]

    • Monitor and Maintain: After the initial addition, allow the reaction to slowly warm to room temperature (e.g., 25°C) and stir for 2-4 hours, monitoring the reaction's progress by TLC or GC.[18]

3. Inefficient Workup and Product Isolation:

  • Causality: The workup step is critical for breaking the product-catalyst complex and separating the product. Pouring the reaction mixture too quickly into water can cause a violent exotherm, leading to product degradation. Emulsion formation can also trap the product, reducing the isolated yield.

  • Troubleshooting Protocol:

    • Controlled Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[19] This hydrolyzes the aluminum salts and breaks the complex while controlling the temperature.

    • Phase Separation: After quenching, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with a suitable solvent (e.g., dichloromethane) to recover any dissolved product.

    • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).[18] Dry the organic layer over anhydrous sodium sulfate before solvent evaporation.

Low_Yield_Troubleshooting Figure 2: Troubleshooting Low Yield Start Low Yield (<70%) CheckCatalyst Check Catalyst & Conditions Start->CheckCatalyst CheckTemp Review Temperature Control Start->CheckTemp CheckWorkup Optimize Workup Protocol Start->CheckWorkup SolutionCatalyst Use fresh anhydrous AlCl₃ (≥1.1 eq). Ensure dry solvent/glassware. CheckCatalyst->SolutionCatalyst SolutionTemp Add propionyl chloride dropwise at 0-10°C. Monitor reaction exotherm. CheckTemp->SolutionTemp SolutionWorkup Quench slowly onto ice/HCl. Perform multiple extractions. Wash with NaHCO₃ and brine. CheckWorkup->SolutionWorkup Success Yield Improved SolutionCatalyst->Success SolutionTemp->Success SolutionWorkup->Success

Sources

troubleshooting low conversion rates in 4'-Chloropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and chemical manufacturing, 4'-Chloropropiophenone is commonly synthesized via the Friedel-Crafts acylation of chlorobenzene.[1][2] Despite being a well-established reaction, achieving high conversion rates consistently can be challenging. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common issues encountered during synthesis, focusing on the underlying chemical principles to empower effective problem-solving.

Technical Support Center: this compound Synthesis

This guide is structured as a series of frequently asked questions (FAQs) addressing specific experimental problems. Each answer delves into the potential causes and provides actionable solutions grounded in established chemical principles.

Fundamental Reaction: Friedel-Crafts Acylation

The synthesis typically involves reacting chlorobenzene with propionyl chloride using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in an anhydrous solvent.[1][3] The reaction proceeds through the formation of a reactive acylium ion, which then performs an electrophilic aromatic substitution on the chlorobenzene ring.[1][4] The chlorine substituent on the benzene ring is an ortho-, para-directing group, with the para-product being sterically favored and thus the major product.[5]

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation PC Propionyl Chloride (CH₃CH₂COCl) Acylium Acylium Ion Complex [CH₃CH₂CO]⁺[AlCl₄]⁻ PC->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Intermediate Sigma Complex (Resonance Stabilized Carbocation) Acylium->Intermediate + Chlorobenzene CB Chlorobenzene CB->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex - HCl - AlCl₃ Product This compound Product_Complex->Product Workup Workup Aqueous Workup (e.g., H₂O, HCl) Workup->Product

Caption: Key steps in the AlCl₃-catalyzed synthesis of this compound.

Troubleshooting Low Conversion Rates: FAQs

Category 1: Catalyst & Reagent Issues

Question 1: My reaction is very slow or doesn't start at all. TLC analysis shows only starting materials. What's the likely cause?

Answer: This issue almost always points to an inactive catalyst or the presence of moisture.

  • Cause A: Inactive Aluminum Chloride (AlCl₃) Catalyst. AlCl₃ is a powerful Lewis acid but is extremely hygroscopic.[6] It readily reacts with atmospheric moisture to form aluminum hydroxides, which are catalytically inactive. The catalyst's role is to abstract the chloride from propionyl chloride to generate the highly electrophilic acylium ion; if the catalyst is "dead," this essential first step cannot occur.[1][4]

    • Solution:

      • Use High-Quality Catalyst: Always use a fresh, unopened bottle of anhydrous AlCl₃ if possible. The powder should be fine and free-flowing. Clumped or discolored catalyst has likely been compromised by moisture.

      • Proper Handling: Weigh and transfer the catalyst quickly in a dry environment (e.g., under a nitrogen or argon stream, or in a glovebox). Minimize its exposure to air.

      • Correct Stoichiometry: Friedel-Crafts acylations require at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the ketone product formed.[7] Using sub-stoichiometric amounts will result in an incomplete reaction. A slight excess (e.g., 1.1-1.2 equivalents) is often recommended to counteract minor deactivation.[3]

  • Cause B: Moisture in Reagents or Solvent. The presence of water in the chlorobenzene, propionyl chloride, or the reaction solvent will quench the AlCl₃ catalyst and hydrolyze the propionyl chloride to propionic acid.[1]

    • Solution:

      • Dry Solvents: Use freshly distilled, anhydrous grade solvents (e.g., Dichloromethane).[1][3] Ensure they are stored over molecular sieves.

      • Pure Reagents: Use high-purity chlorobenzene and propionyl chloride.[1] If purity is questionable, consider distilling them before use.

      • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (N₂ or Ar) before use.[8] Maintain a positive pressure of inert gas throughout the reaction setup.

Question 2: My reaction produces a complex mixture of products, including several spots on the TLC plate that are not the starting material or the desired product. Why?

Answer: This suggests the occurrence of side reactions. In Friedel-Crafts acylation, the primary concerns are polysubstitution and isomerization.

  • Cause A: Isomer Formation. While the para-isomer is the major product, some ortho-isomer (2'-Chloropropiophenone) will inevitably form.[5] The ratio of para to ortho is influenced by reaction temperature and the catalyst.

    • Solution: Lowering the reaction temperature generally increases selectivity for the para-isomer due to steric hindrance. Running the reaction initially at 0-10°C is a common strategy.[3]

  • Cause B: Polysubstitution. Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to the addition of a second propionyl group to the ring.[4] This is less common than in Friedel-Crafts alkylation but can occur.

    • Solution: Adhere to optimized reaction times and temperatures. Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the workup to avoid over-reaction.

  • Cause C: Impurities in Starting Materials. The presence of other reactive species in your starting materials can lead to a variety of side products.[8] For example, the presence of benzene in the chlorobenzene could produce propiophenone.

    • Solution: Verify the purity of your starting materials using techniques like GC-MS or NMR before starting the synthesis.

Category 2: Reaction Conditions & Workup

Question 3: The reaction seems to work, but my isolated yield is consistently low after workup and purification.

Answer: Low isolated yields can stem from issues during the reaction itself or, more commonly, losses during the workup and purification steps.[9][10]

  • Cause A: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using TLC or GC. If the reaction stalls, a small, careful addition of fresh catalyst might help, but be cautious as this can also promote side reactions. Ensure efficient stirring to maintain a homogenous mixture, especially since AlCl₃ has limited solubility.

  • Cause B: Improper Quenching/Workup. The workup procedure is critical for breaking the product-catalyst complex and separating the product.

    • Solution:

      • Quenching: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[11] This hydrolyzes the aluminum complexes and brings the product into the organic layer. Doing this too quickly can cause a dangerous exotherm.

      • Product Extraction: Ensure you are using an appropriate extraction solvent (e.g., dichloromethane) and performing multiple extractions to fully recover the product from the aqueous layer.[9][12]

      • Washing: Washing the combined organic layers with a saturated sodium bicarbonate solution helps remove any remaining acid, followed by a brine wash to aid in drying.[3]

  • Cause C: Loss During Purification. The product can be lost during recrystallization or chromatography.

    • Solution:

      • Recrystallization: If recrystallizing, use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[13]

      • Column Chromatography: If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities to avoid collecting mixed fractions, which reduces the isolated yield of pure product.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Conversion Start Low Conversion Rate Observed TLC_Analysis Analyze Reaction Mixture by TLC/GC Start->TLC_Analysis SM_Only Problem: Mostly Starting Material Cause: Inactive Catalyst / Moisture Solution: Check AlCl₃ quality, use anhydrous technique TLC_Analysis->SM_Only High SM content Complex_Mixture Problem: Multiple Unidentified Spots Cause: Side Reactions / Impurities Solution: Control temperature, check reagent purity TLC_Analysis->Complex_Mixture Complex mixture Good_Conversion_Low_Yield Problem: Good conversion, but low isolated yield Cause: Workup/Purification Loss Solution: Optimize quenching, extraction, and purification steps TLC_Analysis->Good_Conversion_Low_Yield Clean conversion Resolution Improved Yield SM_Only->Resolution Complex_Mixture->Resolution Good_Conversion_Low_Yield->Resolution

Caption: A decision-making workflow for diagnosing low-yield issues.

Optimized Protocol and Parameters

Adherence to a well-defined protocol is critical for reproducibility. The following table and protocol outline a standard procedure for the synthesis of this compound.

Table 1: Recommended Reaction Parameters

ParameterRecommended Value/ConditionRationale & Key Considerations
Chlorobenzene 1.0 equivalentThe limiting reagent.
Propionyl Chloride 1.05 - 1.1 equivalentsA slight excess ensures complete reaction of chlorobenzene.
Aluminum Chloride (AlCl₃) 1.1 - 1.2 equivalentsStoichiometric amount needed to complex with product, slight excess accounts for any minor deactivation.[3]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent, good for maintaining low temperatures.[1][3] Carbon disulfide is also an option.[1]
Temperature 0 - 10°C for addition, then warm to 25°CLow initial temperature improves regioselectivity for the para-product and controls the initial exotherm.[3]
Reaction Time 2 - 4 hoursMonitor by TLC. Over-extending the time can lead to side products.[3]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent moisture from deactivating the catalyst.
Step-by-Step Experimental Protocol
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (100 mL for a 0.1 mol scale reaction) and anhydrous aluminum trichloride (0.12 mol). Stir the suspension under a positive flow of inert gas and cool the flask to 10°C in an ice-water bath.[3]

  • Reagent Addition: Add chlorobenzene (0.1 mol) to the flask.[3] Separately, charge the dropping funnel with propionyl chloride (0.11 mol).[3]

  • Reaction: Add the propionyl chloride dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. A significant amount of HCl gas will be evolved.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25°C). Stir for an additional 2 hours.[3] Monitor the reaction's completion by taking small aliquots and analyzing via TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of chlorobenzene.

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g) and concentrated HCl (20 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Washing: Combine all organic layers. Wash successively with 5% citric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with saturated brine (100 mL).[3]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a white solid or a pale oil that solidifies upon standing.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) to yield pure this compound. The melting point of the pure product is 35-37°C.[2][3]

References

  • Bloom Tech. (2025, January 10). How Is this compound Synthesized?[Link]
  • Wikipedia.
  • PrepChem.com. Synthesis of 3'-chloropropiophenone. [Link]
  • Reddit. What are some common causes of low reaction yields?[Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. CAS 6285-05-8 this compound Impurity. [Link]
  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • PubChem - NIH. This compound. [Link]
  • Master Organic Chemistry. EAS Reactions (3)
  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]
  • Canadian Journal of Chemistry. The chlorination of propiophenone; determination of pK, value and of the course of the reaction. [Link]
  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
  • Reddit. Common ways to lose product and reduce yield?[Link]
  • Google Patents. EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone.
  • Journal of the American Chemical Society.
  • LinkedIn. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • Cardiff University.
  • Scientific & Academic Publishing.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • Organic Syntheses Procedure.
  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. [Link]

Sources

Technical Support Center: Strategies for Enhancing the Purity of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide developed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4'-Chloropropiophenone (4-CPP). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you enhance the purity of 4-CPP in your laboratory experiments. The purity of this key intermediate is critical for the successful synthesis of various active pharmaceutical ingredients (APIs), ensuring the efficacy and safety of the final drug product.[1]

This document is structured to provide practical, experience-driven insights into common purification challenges.

Part 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The primary synthesis route for this compound is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3]

FAQ: What are the most common impurities I should expect from a Friedel-Crafts synthesis of this compound?

Answer: The impurity profile can be complex, but typically includes:

  • Unreacted Starting Materials: Chlorobenzene and propionyl chloride (or its hydrolysis product, propionic acid).

  • Regioisomers: The primary side-products are often the ortho- (2'-) and meta- (3'-) isomers of chloropropiophenone. The para-isomer is sterically and electronically favored, but small amounts of other isomers can form.

  • Poly-acylated Products: Di-acylated chlorobenzene species can form if the reaction conditions are not carefully controlled.

  • Residual Catalyst: Hydrolyzed aluminum salts from the workup procedure.

  • Solvent Residues: Dichloromethane or other solvents used during the reaction or workup.[2][3]

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy based on the suspected impurities.

Purification_Workflow start Crude 4'-CPP (Post-Workup) analysis Purity Analysis (GC, TLC, NMR) start->analysis decision Identify Major Impurities analysis->decision recrystallization Recrystallization decision->recrystallization Solid Impurities & Good Crystal Formation distillation Vacuum Distillation decision->distillation Volatile or Non-Volatile Impurities chromatography Column Chromatography decision->chromatography Isomeric Impurities & Trace Contaminants final_product Pure 4'-CPP (>99%) recrystallization->final_product distillation->final_product chromatography->final_product

Caption: Purification strategy selection workflow for crude this compound.

Part 2: Troubleshooting Purification Protocols

This section provides detailed troubleshooting guides for the most common purification techniques applicable to this compound.

Guide 1: Recrystallization

Recrystallization is often the most effective and scalable method for removing minor impurities, especially if the crude product is a solid.

Q1: My crude this compound is an oil or a waxy solid and won't crystallize properly. What should I do?

A1: This is a common issue, often caused by a high concentration of impurities that depress the melting point and inhibit lattice formation.

  • Initial Action: Try "oiling out" the product. Dissolve the crude material in a minimal amount of a hot solvent in which the product is soluble (like isopropanol or ethanol) and then add a cold anti-solvent (like water or hexane) dropwise until persistent turbidity is observed. Cool the mixture slowly in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Causality: Impurities can act as a "eutectic mixture," lowering the overall melting point. By using a solvent/anti-solvent system, you dramatically change the solubility parameters, forcing the desired compound out of solution.

Q2: What is the best solvent system for recrystallizing this compound?

A2: An ideal solvent should dissolve 4-CPP completely when hot but poorly when cold.

  • Recommended Solvents: Based on its polarity, mixed solvent systems are often effective. A common choice is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water). Pentane has also been used to obtain high-quality crystals for analysis.[4]

  • Protocol:

    • Dissolve the crude 4-CPP in a minimum volume of hot ethanol (e.g., at 60-70°C).

    • Slowly add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for at least one hour.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Data Summary: Physical Properties of this compound

Property Value Source(s)
Appearance White to pale yellow crystalline solid [5][6]
Melting Point 31-37 °C [5][7]
Boiling Point 95-97 °C @ 1 mmHg

| Solubility | Insoluble in water |[7][8] |

Guide 2: Vacuum Distillation

Vacuum distillation is highly effective for separating 4-CPP from non-volatile residues (like catalyst salts) or more volatile impurities (like residual chlorobenzene).

Q1: I'm observing product decomposition (darkening) in the distillation flask. How can I prevent this?

A1: 4-CPP can be sensitive to prolonged high temperatures. The key is to lower the boiling point by reducing the pressure.

  • Action: Ensure your vacuum system is capable of achieving a pressure of 1 mmHg or lower. A good quality vacuum pump and leak-free glassware are essential. The boiling point at 1 mmHg is reported to be 95-97°C, which is significantly lower than at higher pressures and reduces the risk of thermal degradation.

  • Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By lowering the system pressure, you lower the temperature required to achieve boiling.

Q2: My distillation is very slow, and I'm not getting a good separation of fractions.

A2: This can be due to poor heat transfer or an inefficient distillation column.

  • Action:

    • Heating: Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask to ensure even heating and prevent bumping.

    • Insulation: Wrap the distillation head and fractionating column (if used) with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

    • Fractionation: For separating closely boiling isomers, a short Vigreux column can improve separation efficiency without significantly increasing the distillation time.

Distillation_Troubleshooting start Problem Observed darkening Product Darkening/ Decomposition start->darkening slow_dist Slow Distillation/ Poor Separation start->slow_dist cause_dark Cause: High Temperature darkening->cause_dark cause_slow Cause: Poor Heat Transfer/ Inefficient Column slow_dist->cause_slow sol_dark Solution: Improve Vacuum (<1 mmHg) Reduce Mantle Temperature cause_dark->sol_dark sol_slow Solution: Use Stir Bar Insulate Column Consider Vigreux Column cause_slow->sol_slow

Caption: Troubleshooting guide for vacuum distillation of this compound.

Guide 3: Column Chromatography

This technique is best for removing impurities with similar polarities, such as regioisomers, when other methods fail.

Q1: What stationary and mobile phases should I use for purifying this compound?

A1: Standard normal-phase chromatography is effective.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is required. Start with a low polarity mixture like Hexane:Ethyl Acetate (95:5) or Hexane:Dichloromethane (80:20). The polarity can be gradually increased to elute the more polar 4-CPP after less polar impurities have been washed off.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run.

Q2: The separation between my product and an impurity is poor, and the bands are overlapping.

A2: This indicates that the chosen eluent system is not providing sufficient resolution.

  • Action:

    • Reduce Polarity: Decrease the percentage of the polar solvent (e.g., from 95:5 to 98:2 Hexane:Ethyl Acetate). This will cause all compounds to move more slowly down the column, increasing the separation distance between them.

    • Change Solvents: If reducing polarity doesn't work, try a different solvent system with different selectivity, for example, replacing ethyl acetate with diethyl ether or dichloromethane.

    • Column Dimensions: Use a longer, thinner column to increase the number of theoretical plates and improve resolution. Ensure the column is packed carefully to avoid channeling.

Part 3: Frequently Asked Questions (General)

Q: What analytical methods are best for confirming the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment.

  • Gas Chromatography (GC): Excellent for determining percentage purity and detecting volatile impurities. Purity is often specified as >98.0% by GC.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value (35-37°C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q: How should I store purified this compound?

A: Proper storage is crucial to maintain purity. It should be stored in a tightly sealed container in a refrigerated (0-10°C), dry, and well-ventilated place.[9]

Q: What are the primary safety hazards associated with this compound?

A: It is classified as an irritant. It causes skin irritation and serious eye irritation.[10][11][12] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[12]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22697, this compound.
  • Bloom Tech. (2024). How Is this compound Synthesized?. [Link]
  • SYNTHETIKA. (n.d.). 4-chloropropiophenone, this compound 99%.
  • Google Patents. (2010).
  • International Union of Crystallography. (2020). 3-Chloropropiophenone. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 6285-05-8 this compound Impurity.
  • P212121 Store. (n.d.). This compound.
  • Quick Company. (n.d.). Novel Process For The Preparation Of 3' Chloropropiophenone.
  • Google Patents. (2013).
  • Medium. (2023). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
  • ATB (Automated Topology Builder). (n.d.). 4-Chloropropiophenone.

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Purity Validation of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and quality control, the rigorous validation of Active Pharmaceutical Ingredient (API) purity is non-negotiable. This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 4'-Chloropropiophenone. By delving into the fundamental principles, experimental protocols, and comparative performance data, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the nuances of each technique, offering field-proven insights to guide the selection of the most appropriate method for ensuring the safety, efficacy, and stability of the final drug product.

Introduction: The Criticality of Purity in this compound

This compound (C₉H₉ClO) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a ketone and a chlorinated aromatic ring, makes it susceptible to carrying impurities from the synthetic route or degradation.[3][4] The presence of these impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity validation are paramount to meet stringent regulatory standards.

The choice between analytical techniques is fundamentally dictated by the physicochemical properties of the analyte.[5] this compound is a solid at room temperature with a melting point of 35-37°C and a boiling point of 95-97°C at 1 mmHg.[1][2] This profile makes it amenable to analysis by both HPLC and GC-MS, presenting a pertinent question: which method is superior for its purity validation? This guide aims to answer that question by providing a detailed, evidence-based comparison.

Analytical Strategy: Selecting the Appropriate Technique

The decision to employ HPLC or GC-MS hinges on the nature of the impurities to be detected and the goals of the analysis.[6]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile and thermally labile compounds.[5][6] It separates analytes based on their distribution between a liquid mobile phase and a solid stationary phase.[7][8][9] For this compound, HPLC is ideal for detecting non-volatile process impurities and degradation products that may not be suitable for the high temperatures of a GC inlet.[5][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[5][6] It separates analytes in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The coupling with a mass spectrometer allows for definitive identification of separated compounds based on their mass-to-charge ratio and fragmentation patterns.[10] GC-MS is particularly powerful for identifying and quantifying residual solvents and other volatile impurities that may be present in the this compound sample.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

The primary mechanism of separation in HPLC for a moderately polar compound like this compound is typically reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound reference standard and sample in methanol to prepare a 1.0 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).[11][12] The exact ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 30°C.[11][12]

  • Detection: UV at 225 nm.[11][12]

  • Injection Volume: 10 µL.

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000. These parameters are guided by USP General Chapter <621>.[7][13][14]

4. Data Interpretation and Purity Calculation:

  • The purity of the this compound sample is determined by the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

GC-MS provides a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. Its key advantage is the ability to provide structural information about the impurities, aiding in their identification.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in a suitable solvent like dichloromethane to prepare a 1.0 mg/mL stock solution.

  • Further dilute to a final concentration of 0.1 mg/mL.

2. Chromatographic and Spectrometric Conditions:

  • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

3. System Suitability:

  • Inject a standard solution to verify system performance, including peak shape and signal-to-noise ratio.

  • The signal-to-noise ratio should be greater than 10 for the main peak, as per guidelines from regulatory bodies like the European Pharmacopoeia.[15][16]

4. Data Interpretation and Purity Calculation:

  • Purity is calculated using the area percent method, similar to HPLC.

  • Impurity identification is achieved by comparing the mass spectrum of each impurity peak with a reference library (e.g., NIST).

Visual Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Dichloromethane Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-400 m/z) Ionize->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities (NIST) Integrate->Identify Calculate Calculate Area % Purity Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC-MS purity and impurity analysis of this compound.

Comparative Performance Data

The validation of analytical procedures should be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary parameters to be evaluated.[17][18][19] The following table summarizes typical performance data for the two techniques in the context of this compound analysis.

Validation Parameter HPLC-UV GC-MS Commentary
Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a typical concentration range.
Limit of Detection (LOD) ~0.01%~0.005%GC-MS generally offers slightly better sensitivity for detectable impurities.
Limit of Quantitation (LOQ) ~0.03%~0.015%The lower LOQ of GC-MS is advantageous for quantifying trace-level impurities.[20]
Precision (RSD%) < 1.5%< 2.0%HPLC often provides slightly better precision due to the robustness of the injection system.
Accuracy (% Recovery) 98-102%97-103%Both methods show high accuracy, a critical parameter in analytical method validation.[21]
Specificity HighVery HighGC-MS provides superior specificity due to the added dimension of mass spectral data, aiding in definitive impurity identification.[22]

Discussion and Recommendations

The choice between HPLC and GC-MS for the purity validation of this compound is not a matter of one being universally better, but rather which is more fit for the intended purpose.[23]

Choose HPLC when:

  • The primary goal is to quantify the main component and known, non-volatile impurities.

  • The impurities are thermally labile and would degrade in a hot GC inlet.

  • High precision in quantification is the top priority.

Choose GC-MS when:

  • The identification of unknown volatile or semi-volatile impurities is required.

  • Analysis of residual solvents is necessary.

  • Higher sensitivity for trace-level volatile impurities is needed.

For a comprehensive purity profile, a combination of both techniques is often the most robust approach.[10][24] HPLC can be used for the primary assay and quantification of non-volatile related substances, while GC-MS can be employed to investigate and control volatile impurities and residual solvents. This dual-pronged strategy ensures that all potential impurities are accounted for, providing a complete picture of the API's purity.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. HPLC, with its high precision and suitability for non-volatile compounds, is an excellent choice for routine quality control and assay. GC-MS, with its unparalleled specificity and sensitivity for volatile compounds, is indispensable for impurity identification and the analysis of residual solvents. The ultimate decision on which method to employ should be based on a risk assessment of the potential impurities and the specific requirements of the analysis. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the quality and safety of their pharmaceutical products.

References

  • Drawell.Comparison Between GC and HPLC for Pharmaceutical Analysis.[Link]
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration.Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
  • Agilent.
  • gmp-compliance.org.
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
  • U.S. Food and Drug Administration.Q2(R2)
  • Lab Manager Magazine.
  • BioGlobaX.
  • ChemBK.this compound.[Link]
  • U.S. Food and Drug Administration.Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
  • ProPharma.
  • U.S. Food and Drug Administration.Q2(R2)
  • International Council for Harmonisation.ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
  • European Directorate for the Quality of Medicines & HealthCare.General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition.[Link]
  • Pharmaceutical Guideline.Signal to noise ratio: revision of Ph. Eur.
  • European Medicines Agency.Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]
  • gmp-compliance.org.EDQM Publishes new Document on Revised Ph. Eur. General Chapter 2.2.46.
  • National Center for Biotechnology Inform
  • Synthetika.4-chloropropiophenone, this compound 99%.[Link]
  • The Good Scents Company.4-chloropropiophenone.[Link]
  • Biomedical Journal of Scientific & Technical Research.
  • Scribd.2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0.[Link]
  • AELAB.GC vs. HPLC in Pharmaceutical and Medical Device Testing.[Link]
  • Phenomenex.Revision of European Pharmacopeia (EP) Chapter 2.2.46.[Link]
  • Patsnap.Compare GC-MS vs HPLC for Drug Metabolite Analysis.[Link]
  • SpectraBase.this compound - Optional[MS (GC)] - Spectrum.[Link]
  • Agilent.PURITY AND IMPURITY ANALYSIS.[Link]
  • Policija.ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O).[Link]
  • Phenomenex.Reversed Phase HPLC Method Development.[Link]
  • Agilent.
  • Pharmacia.Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.[Link]
  • MDPI.
  • ResearchGate.Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.[Link]

Sources

A Comparative Guide to the Synthesis of 4'-Chloropropiophenone: Efficiency, Sustainability, and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, 4'-Chloropropiophenone stands as a pivotal intermediate, valued for its role in the construction of a variety of more complex molecular architectures.[1] The efficiency and viability of any large-scale chemical production are critically dependent on the chosen synthetic route. This guide provides an in-depth comparison of the primary methods for synthesizing this compound, offering a critical evaluation of their respective yields, reaction conditions, economic viability, and environmental impact. This analysis is intended to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound and its Synthetic Importance

This compound, a halogenated aromatic ketone, is a key building block in organic synthesis. Its structure, featuring a reactive carbonyl group and a chlorinated phenyl ring, allows for a diverse range of chemical modifications. This versatility has led to its application in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] Consequently, the development of efficient, scalable, and sustainable methods for its production is of significant interest to the chemical industry.

The Dominant Path: Friedel-Crafts Acylation

The most established and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with propionyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]

Reaction Mechanism and Causality

The reaction is initiated by the formation of a highly reactive acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of propionyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to generate the electrophilic acylium ion.[1] This electrophile then attacks the electron-rich chlorobenzene ring, preferentially at the para position due to the ortho, para-directing effect of the chlorine substituent and steric hindrance at the ortho positions. A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final product, this compound. The choice of an anhydrous solvent, such as dichloromethane or carbon disulfide, is critical to prevent the hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst.[1]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Chlorobenzene Chlorobenzene Electrophilic_Attack Electrophilic Attack Chlorobenzene->Electrophilic_Attack Nucleophile Propionyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion Formation Propionyl_Chloride->Acylium_Ion AlCl3 AlCl₃ (Catalyst) AlCl3->Acylium_Ion Catalyzes Acylium_Ion->Electrophilic_Attack Electrophile Deprotonation Deprotonation Electrophilic_Attack->Deprotonation 4_Chloropropiophenone This compound Deprotonation->4_Chloropropiophenone

Caption: Workflow for the Friedel-Crafts Acylation of Chlorobenzene.

Experimental Protocol

A representative experimental procedure for the Friedel-Crafts acylation synthesis of this compound is as follows:

  • To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in dry dichloromethane (100 mL) at 10°C, a solution of propionyl chloride (0.11 mol) is added dropwise.

  • After the addition is complete, the mixture is stirred at 25°C for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the disappearance of the starting material (chlorobenzene).

  • The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or distillation to afford pure this compound.

This protocol has been reported to yield this compound in 96.5% with a purity of 98.9% as determined by HPLC.

An Alternative Approach: Synthesis from p-Chlorobenzoic Acid

An alternative synthetic route to this compound involves the reaction of p-chlorobenzoic acid with propionic acid in the presence of a catalyst, followed by decarboxylation. A patent describes a method utilizing iron powder as a catalyst for this transformation.

Reaction Mechanism and Causality

This process is believed to proceed through a two-step sequence. The first step is a condensation reaction between p-chlorobenzoic acid and propionic acid at elevated temperatures (around 140°C) to form a mixed anhydride intermediate. The subsequent step involves the decarboxylation of this intermediate at a much higher temperature (280-285°C), which is facilitated by the iron catalyst, to yield this compound. The use of an excess of propionic acid serves as both a reactant and a solvent in the initial condensation step.

p_Chlorobenzoic_Acid_Route cluster_reactants Reactants cluster_process Reaction Process cluster_product Product p_Chlorobenzoic_Acid p-Chlorobenzoic Acid Condensation Condensation (140°C, 12h) p_Chlorobenzoic_Acid->Condensation Propionic_Acid Propionic Acid Propionic_Acid->Condensation Fe_Catalyst Iron Powder (Catalyst) Decarboxylation Decarboxylation (280-285°C, 2h) Fe_Catalyst->Decarboxylation Catalyzes Condensation->Decarboxylation 4_Chloropropiophenone This compound Decarboxylation->4_Chloropropiophenone

Sources

spectroscopic analysis (1H NMR, 13C NMR) of 4'-Chloropropiophenone for structure confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can invalidate biological data, derail research timelines, and lead to significant financial loss. This guide provides an in-depth, expert analysis of the spectroscopic data used to confirm the identity of 4'-Chloropropiophenone, a common building block in organic synthesis.[1][2] We will dissect the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the primary tools for determining molecular connectivity, and contextualize this data with orthogonal techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to construct a self-validating analytical workflow.

The Subject: this compound

Before delving into the data, it is crucial to visualize the target structure. All spectroscopic assignments will refer to the numbering scheme presented below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H & 13C NMR Spectra C->D E FT-IR Spectrum C->E F Mass Spectrum C->F G Assign NMR Signals (Shifts, Multiplicity) D->G H Interpret FT-IR Functional Groups E->H I Analyze MS Fragments & Molecular Ion F->I J Correlate All Data G->J H->J I->J Z Final Structure Confirmation J->Z

Sources

A Comparative Guide to the Reactivity of 4'-Chloropropiophenone and Other Halo-Propiophenones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. Among the versatile building blocks available, substituted propiophenones are of significant interest. This guide provides an in-depth comparative analysis of the reactivity of 4'-Chloropropiophenone against its halogenated analogs: 4'-Fluoropropiophenone, 4'-Bromopropiophenone, and 4'-Iodopropiophenone. Our focus is to elucidate the underlying principles governing their reactivity and to provide actionable, data-driven insights for their application in synthesis.

Theoretical Framework: Unpacking the Electronic Effects of Halogen Substituents

The reactivity of the propiophenone core is predominantly centered on the electrophilicity of the carbonyl carbon. Nucleophilic attack at this site is the cornerstone of many synthetic transformations.[1] When a halogen is introduced at the para position of the phenyl ring, it modulates this electrophilicity through a delicate interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon. Consequently, they withdraw electron density from the aromatic ring through the sigma bond network. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect is proportional to the halogen's electronegativity, following the trend: F > Cl > Br > I .[2]

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This donation of electron density opposes the inductive effect, slightly reducing the electrophilicity of the carbonyl carbon. The efficacy of this pi-donation depends on the orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital, with the trend being: F > Cl > Br > I .[3]

For halogens, the electron-withdrawing inductive effect is dominant over the electron-donating resonance effect.[3][4] Therefore, all 4'-halo-propiophenones are more reactive towards nucleophiles than the unsubstituted propiophenone. The subtle differences in the balance between these two effects across the halogen series (F, Cl, Br, I) are what determine their relative reactivity.

To quantify these electronic influences, the Hammett Equation provides a robust linear free-energy relationship:

log(k/k₀) = σρ

Where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant.[5] A more positive Hammett substituent constant (σp) signifies a greater electron-withdrawing effect and, for nucleophilic attacks on the carbonyl, a higher reaction rate.

Comparative Reactivity Analysis

The differing electronic properties of the halogens lead to a predictable, albeit nuanced, trend in the reactivity of the corresponding propiophenones. The table below summarizes these properties, using the Hammett constant (σp) as a quantitative measure of the net electronic effect.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Hammett Constant (σp)Predicted Reactivity Rank
4'-Fluoropropiophenone F-C₆H₄-C(O)CH₂CH₃456-03-1152.17+0.064 (Least Reactive)
This compound Cl-C₆H₄-C(O)CH₂CH₃6285-05-8[6]168.62[7]+0.232
4'-Bromopropiophenone Br-C₆H₄-C(O)CH₂CH₃10342-83-3[8]213.07[8]+0.232
4'-Iodopropiophenone I-C₆H₄-C(O)CH₂CH₃31970-26-0[9]260.07+0.281 (Most Reactive)

Data for Hammett constants are widely accepted values for para-substituents.[10]

From the Hammett constants, a clear trend emerges. The net electron-withdrawing effect increases down the group from fluorine to iodine (with chlorine and bromine being very similar).

  • 4'-Fluoropropiophenone: Despite fluorine's highest electronegativity, its potent resonance effect (due to effective 2p-2p orbital overlap) significantly counteracts its inductive pull, resulting in the lowest σp value and thus the lowest reactivity in the series.[10]

  • This compound & 4'-Bromopropiophenone: These two compounds exhibit nearly identical electronic effects and are expected to have very similar reactivity profiles. Their inductive withdrawal is stronger and resonance donation weaker compared to the fluoro analog.

  • 4'-Iodopropiophenone: Iodine has the weakest inductive effect but also the most negligible resonance donation. Its larger and more polarizable electron cloud leads to a slightly stronger overall electron-withdrawing character in this context, making it the most reactive of the series toward nucleophilic attack.

Therefore, the predicted order of reactivity is: Iodo > Bromo ≈ Chloro > Fluoro

This order is critical for synthetic planning, where a chemist might choose 4'-iodopropiophenone for a sluggish reaction or 4'-fluoropropiophenone when a more controlled, slower reaction is desired.

Visualization of Reaction Dynamics

To better understand the process, the following diagrams illustrate the fundamental reaction mechanism and a workflow for its experimental validation.

G cluster_mech Mechanism: Nucleophilic Addition Start 4'-Halo-propiophenone + Nucleophile (Nu⁻) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Rate-determining step Intermediate Tetrahedral Alkoxide Intermediate TS1->Intermediate Protonation Protonation Step (e.g., from H₂O or H₃O⁺) Intermediate->Protonation Product Final Alcohol Product Protonation->Product

Caption: General mechanism of nucleophilic addition to a 4'-halo-propiophenone.

G cluster_workflow Experimental Workflow for Kinetic Comparison prep 1. Prepare Stock Solutions - Halo-propiophenones in Isopropanol - NaBH₄ in Isopropanol setup 2. Equilibrate Reactants - Place propiophenone solution in a constant temperature bath (e.g., 25°C) prep->setup initiate 3. Initiate Reaction - Add NaBH₄ solution to start the timer setup->initiate sample 4. Timed Sampling - Withdraw aliquots at regular intervals (e.g., 2, 5, 10, 20 min) initiate->sample quench 5. Quench Reaction - Immediately add sample to acetone solution to consume excess NaBH₄ sample->quench analyze 6. HPLC/GC Analysis - Quantify the concentration of remaining propiophenone in each sample quench->analyze data 7. Data Processing - Plot [Substrate] vs. Time - Calculate rate constants (k) analyze->data

Caption: Workflow for comparing the reduction rates of halo-propiophenones.

Experimental Verification: A Protocol for Comparative Kinetics

The theoretical predictions can be validated through a straightforward kinetic experiment. The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) is an ideal model reaction, as it is a classic nucleophilic addition of a hydride ion.

Objective: To experimentally determine the relative reaction rates for the reduction of 4'-fluoro-, 4'-chloro-, 4'-bromo-, and 4'-iodopropiophenone by NaBH₄.

Materials:

  • 4'-Fluoropropiophenone

  • This compound

  • 4'-Bromopropiophenone

  • 4'-Iodopropiophenone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Isopropanol (solvent)

  • Acetone (quenching agent)

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature water bath

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M stock solution of each 4'-halo-propiophenone in anhydrous isopropanol.

    • Prepare a fresh 0.05 M stock solution of NaBH₄ in anhydrous isopropanol immediately before use. Causality Note: NaBH₄ degrades in protic solvents over time; fresh preparation ensures consistent reagent concentration.

  • Reaction Procedure (to be performed for each compound):

    • Pipette 10.0 mL of a single 4'-halo-propiophenone stock solution into a flask and place it in a water bath set to 25.0 °C. Allow 15 minutes for thermal equilibration.

    • To initiate the reaction, rapidly add 10.0 mL of the equilibrated 0.05 M NaBH₄ solution to the flask, starting a stopwatch simultaneously. This establishes a 1:1 molar ratio of reactants.

    • At predetermined time points (e.g., 1, 3, 5, 10, 15, and 30 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 2.0 mL of acetone. Causality Note: Acetone is a ketone that reacts rapidly with any remaining NaBH₄, effectively stopping the reduction of the propiophenone and preserving the concentration at that time point.

  • Analysis:

    • Analyze each quenched sample using a calibrated HPLC or GC method to determine the concentration of the unreacted 4'-halo-propiophenone.

    • A C18 column with a mobile phase of acetonitrile/water would be a suitable starting point for HPLC analysis.

  • Data Interpretation:

    • For each of the four compounds, plot the natural logarithm of its concentration (ln[propiophenone]) versus time.

    • If the reaction follows pseudo-first-order kinetics, the plot will be linear. The negative of the slope of this line represents the observed rate constant (k_obs).

    • Compare the k_obs values for the four halo-propiophenones to establish the experimental order of reactivity.

Conclusion and Practical Implications

The reactivity of 4'-halo-propiophenones in nucleophilic addition reactions is governed by the net electron-withdrawing character of the halogen substituent. Theoretical analysis, quantified by Hammett constants, predicts a reactivity order of 4'-Iodo > 4'-Bromo ≈ 4'-Chloro > 4'-Fluoro . This trend provides a powerful predictive tool for chemists.

  • For syntheses requiring high reactivity or the transformation of a sterically hindered substrate, 4'-Iodopropiophenone or 4'-Bromopropiophenone would be the reagents of choice.

  • This compound offers a balance of good reactivity and often lower cost, making it a workhorse for many standard applications.[7][11]

  • 4'-Fluoropropiophenone is the least reactive and should be selected when milder reaction conditions are necessary to prevent side reactions or to achieve greater selectivity in complex molecules.[12][13]

By understanding the fundamental electronic principles and backing them with robust experimental validation, researchers can make more informed decisions, optimizing reaction conditions and ultimately accelerating the pace of discovery and development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Study.com. Are carbonyls stronger electron withdrawing groups than halogens? Why is this?.
  • Quora. What makes carbonyl compounds so reactive towards nucleophiles? What makes alkyl halides less reactive?. (2023-09-22).
  • BrainKart. Aldehydes and ketones: Electronic and steric effects. (2018-02-18).
  • Allery Chemistry. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). (2024-05-27).
  • Chem-Impex. 4'-Fluoropropiophenone.
  • ChemicalBook. 4-iodopropiophenone | 31970-26-0. (2025-07-24).
  • Benchchem. This compound|CAS 6285-05-8|RUO.
  • University of Evansville.
  • Bloom Tech. How Is this compound Synthesized?. (2025-01-10).
  • Wikipedia.
  • University of Washington. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2023-10-27).
  • Santa Cruz Biotechnology. 4′-Bromopropiophenone, CAS 10342-83-3.
  • PubChem. This compound | C9H9ClO | CID 22697.
  • BYJU'S. Nucleophilic Addition reactions. (2020-07-26).
  • Master Organic Chemistry. Why are halogens ortho-, para- directors?. (2018-03-05).

Sources

A Senior Application Scientist's Guide to the Cross-Validation of 4'-Chloropropiophenone Characterization Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and forensic analysis, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 4'-Chloropropiophenone, a compound of significant interest as a key intermediate in pharmaceutical synthesis and a member of the synthetic cathinone class of novel psychoactive substances (NPS).[1][2]

Our objective is to move beyond mere data reporting. We will delve into the causality behind experimental choices, establishing a framework for cross-validating analytical data to ensure the highest degree of scientific integrity. This guide compares this compound with two structurally similar analogues: the parent compound Propiophenone and its positional isomer 3'-Chloropropiophenone . This comparative approach is crucial, as minor structural changes can significantly impact both chemical properties and analytical signatures, a critical consideration in both regulatory compliance and forensic identification.

The Imperative of Orthogonal Analysis

A single analytical technique provides only one perspective on a molecule's identity. True confidence in structural elucidation comes from employing multiple, orthogonal methods.[1] Orthogonal techniques measure different physicochemical properties of the analyte. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic environments of atomic nuclei, while Mass Spectrometry (MS) provides information on the mass-to-charge ratio of the molecule and its fragments. By combining these, along with chromatographic and infrared spectroscopic data, we build a self-validating system where each result corroborates the others, leaving little room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework. For a molecule like this compound, ¹H NMR allows us to confirm the presence and connectivity of the ethyl group and the substitution pattern of the aromatic ring. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. TMS is chosen for its chemical inertness and its single, sharp resonance at 0 ppm, which does not typically overlap with analyte signals.[4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Number of Scans: 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A 1-2 second delay ensures proper relaxation of protons for quantitative integration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument acquire Acquire FID (16 Scans) instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate interpret Integrate & Assign Peaks calibrate->interpret

Caption: Standard workflow for ¹H NMR analysis of small organic molecules.

Data Interpretation & Comparison

The key to confident identification lies in comparing the observed spectrum to known data and to the spectra of its isomers. The electron-withdrawing nature of the chlorine atom and the carbonyl group significantly influences the chemical shifts of the aromatic protons.

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂-) (ppm)Methyl Protons (-CH₃) (ppm)
This compound ~7.89 (d, 2H), ~7.45 (d, 2H)~2.98 (q, 2H)~1.22 (t, 3H)
3'-Chloropropiophenone ~7.92-7.40 (m, 4H)~2.97 (q, 2H)~1.22 (t, 3H)
Propiophenone ~7.95 (m, 2H), ~7.50 (m, 3H)~2.99 (q, 2H)~1.22 (t, 3H)
Data synthesized from various sources including Sigma-Aldrich and ChemicalBook.

The distinct splitting pattern of this compound (two doublets) is a clear differentiator from the more complex multiplet of 3'-Chloropropiopiophenone and the pattern of unsubstituted Propiophenone.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6] For this compound, the most prominent features will be the strong carbonyl (C=O) stretch and signals corresponding to the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal to no sample preparation, unlike traditional KBr pellet methods, thus reducing operator-dependent variability.[6]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

  • Sample Scan: Collect the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is standard for routine identification.

    • Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of absorbance or transmittance.

Workflow for ATR-FTIR Analysis```dot

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_result Result clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal apply_pressure Apply Pressure apply_sample->apply_pressure scan_sample Collect Sample Spectrum (16-32 Scans) apply_pressure->scan_sample spectrum Generate Absorbance Spectrum scan_sample->spectrum

Caption: General workflow for sample analysis by Gas Chromatography-Mass Spectrometry.

Data Interpretation & Comparison

The molecular ion (M⁺) confirms the molecular weight. The fragmentation pattern, particularly the base peak, is highly diagnostic. For these propiophenones, a key fragmentation is the alpha-cleavage next to the carbonyl group, resulting in the loss of the ethyl radical (•C₂H₅) to form a stable benzoyl cation.

CompoundMolecular WeightMolecular Ion (M⁺) m/zKey Fragments (m/z)Interpretation of Base Peak
This compound 168.62168/170139/141 (Base), 111/113, 75[ClC₆H₄CO]⁺ (4-chlorobenzoyl cation)
3'-Chloropropiophenone 168.62168/170139/141 (Base), 111/113, 75[ClC₆H₄CO]⁺ (3-chlorobenzoyl cation)
Propiophenone 134.18134105 (Base), 77, 51[C₆H₅CO]⁺ (benzoyl cation)
Data synthesized from NIST Chemistry WebBook and PubChem.

The presence of the chlorine isotope pattern (¹/³ intensity ratio for M⁺ and fragments containing Cl) is a definitive marker for the chlorinated compounds. While GC-MS fragmentation of the 3'- and 4'- isomers is very similar, their chromatographic retention times will differ slightly due to the small difference in polarity, allowing for their unambiguous differentiation when analyzed in sequence or as a mixture.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Expertise & Experience: HPLC is a premier technique for assessing the purity of a sample and for quantification. [7]Unlike GC, it is suitable for non-volatile and thermally labile compounds, though this is not a concern for this compound. A reversed-phase method using a C18 column is the workhorse for separating small to medium polarity organic molecules. [8]The separation is based on the differential partitioning of the analyte between the non-polar stationary phase (C18) and a polar mobile phase. A UV detector is ideal as the aromatic ring and carbonyl group in these compounds provide strong chromophores for sensitive detection.

Experimental Protocol: HPLC-UV
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas thoroughly (e.g., by sonication) to prevent bubbles from interfering with the detector.

  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase. From this, prepare a working solution of ~50 µg/mL. Filtering the final solution through a 0.22 µm syringe filter is critical to protect the column from particulates.

  • Instrumentation & Conditions:

    • HPLC Column: C18, 5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase: Acetonitrile:Water (60:40).

    • Flow Rate: 1.0 mL/min (isocratic).

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Data Analysis: The primary output is a chromatogram showing detector response versus time. The analyte is identified by its retention time (tᵣ). Purity is assessed by integrating the area of the main peak relative to the total area of all peaks.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Output & Purity Assessment prep_mp Prepare & Degas Mobile Phase (ACN:H2O) equilibrate Equilibrate C18 Column prep_mp->equilibrate prep_sample Prepare & Filter ~50 µg/mL Sample inject Inject 10 µL prep_sample->inject equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect Detect at 254 nm (UV) separate->detect chrom Generate Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate purity Calculate % Purity integrate->purity

Caption: A typical workflow for purity analysis via isocratic HPLC-UV.

Data Interpretation & Comparison

In reversed-phase HPLC, retention time is influenced by polarity. More polar compounds interact less with the non-polar C18 stationary phase and elute earlier. The chlorine atom increases the overall hydrophobicity (reduces polarity) compared to the parent propiophenone, leading to a longer retention time.

CompoundExpected PolarityExpected Retention Time (tᵣ) Trend
Propiophenone Most PolarShortest
3'-Chloropropiophenone IntermediateIntermediate
This compound Least PolarLongest
This trend is based on general principles of reversed-phase chromatography.

This predictable elution order provides another layer of validation. If a sample purported to be this compound elutes before a Propiophenone standard under these conditions, it is a strong indication of misidentification or contamination.

Conclusion: A Synthesis of Evidence

The robust characterization of a chemical substance like this compound is not achieved by a single measurement but by the logical synthesis of data from orthogonal analytical techniques. Each method discussed—NMR, FTIR, GC-MS, and HPLC—provides a unique and vital piece of the structural puzzle.

  • NMR confirms the specific arrangement of protons and the substitution pattern.

  • FTIR validates the presence of key functional groups (carbonyl, aromatic, C-Cl).

  • GC-MS provides the molecular weight and a reproducible fragmentation fingerprint, alongside a chromatographic retention time.

  • HPLC offers a definitive measure of purity and a retention time based on polarity.

When the ¹H NMR shows two doublets in the aromatic region, the FTIR indicates a para-substituted C-Cl bond, the GC-MS gives a molecular ion at m/z 168 with a base peak of 139, and the HPLC shows it to be the last-eluting compound of its isomers, one can have the utmost confidence in the identity and purity of the sample. This cross-validation framework is essential for ensuring data integrity in research, development, and forensic applications.

References

  • De Campos, E. G., Krotulski, A. J., De Martinis, B. S., & Luiz Costa, J. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. Journal of Forensic Sciences.
  • Krotulski, A. J., Mata, D. C., Smith, C. R., et al. (2023). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology.
  • ResearchGate. (2023). Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. Request PDF.
  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC Publications.
  • DrugFuture. (n.d.). Propiophenone. Chemical Index Database.
  • The Good Scents Company. (n.d.). Propiophenone. TGSC Information System.
  • IUCr. (2014). 3-Chloropropiophenone. Acta Crystallographica Section E: Structure Reports Online.
  • Wikipedia. (n.d.). Propiophenone. Wikipedia, The Free Encyclopedia.
  • SFU Library. (2015). How to find chemical spectra online. YouTube.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1-propanone. PubChem Compound Database.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS.
  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Bioregistry.
  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Wikipedia, The Free Encyclopedia.
  • re3data.org. (2023). Spectral Database for Organic Compounds. re3data.org.
  • SHIMADZU CORPORATION. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Technical Report.
  • University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. University of Kentucky.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. EPA.
  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Scribd.
  • NMRIUM. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. NMRIUM.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Scribd.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.
  • iGEM. (n.d.). HPLC Protocol. iGEM.
  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Validation of 4'-Chloropropiophenone as a Starting Material for Good Manufacturing Practice (GMP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 4'-Chloropropiophenone, its role as a designated starting material in pharmaceutical manufacturing, and the rigorous validation required under Good Manufacturing Practice (GMP). It offers a comparative look at alternatives and details the experimental framework necessary to ensure the quality and consistency of the final Active Pharmaceutical Ingredient (API).

Introduction: The Cornerstone of Quality

In the highly regulated environment of pharmaceutical manufacturing, the quality of an API is not merely tested at the final step; it is built in throughout the entire process. A critical, and often debated, juncture in this process is the designation and validation of the starting material. This is the point where GMP requirements formally begin to apply.[1][2] The selection of an appropriate starting material is governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q7 and Q11.[3][4][5] These guidelines stipulate that a starting material should be a significant structural fragment of the final API and that its manufacturing process, along with the subsequent synthesis steps under GMP, must be robust enough to ensure the consistent quality of the drug substance.[4][6]

This compound (CAS 6285-05-8) is a key chemical intermediate used in the synthesis of several APIs, most notably Bupropion, an antidepressant and smoking cessation aid.[7][8][9] Its validation as a starting material is paramount, as the impurity profile and overall quality of this compound can directly impact the safety and efficacy of the final drug product. This guide will explore the scientific and regulatory rationale for its use, compare it with potential alternatives, and provide the necessary experimental protocols for its complete validation.

Section 1: Profiling this compound

Chemical Identity and Properties:

  • IUPAC Name: 1-(4-chlorophenyl)propan-1-one[9][10]

  • Molecular Formula: C9H9ClO[9][10][11]

  • Molecular Weight: 168.62 g/mol [9][11]

  • Appearance: Off-white to pale yellow crystalline solid[10][12]

  • Melting Point: 35-37 °C[11][13]

Synthetic Pathway and Potential Impurities: this compound is typically synthesized via a Friedel-Crafts acylation of chlorobenzene with propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[14][15]

dot

Caption: Friedel-Crafts acylation synthesis of this compound.

This synthesis route, while efficient, can introduce several process-related impurities that must be controlled. A robust validation program must account for:

  • Unreacted Starting Materials: Residual chlorobenzene and propionyl chloride.

  • Isomeric Impurities: Formation of ortho- (2'-) and meta- (3'-) chloropropiophenone isomers.

  • Over-acylation Products: Di-acylated chlorobenzene species.

  • Residual Solvents: Such as dichloromethane, often used as a reaction solvent.[14][15]

  • Inorganic Impurities: Residual catalyst (aluminum salts).

Section 2: The GMP Framework for Starting Material Validation

The designation of a compound as a starting material is a critical regulatory decision. ICH Q11 provides the guiding principles for this selection, emphasizing that the manufacturing process should include multiple chemical transformation steps under GMP.[6][16][17] This ensures that there are sufficient opportunities to purge impurities introduced from steps prior to the introduction of the starting material.[6]

The validation of a starting material supplier and the material itself is a multi-faceted process. It involves a comprehensive quality management system, rigorous documentation, and strict laboratory controls.[3][18] The drug product manufacturer is ultimately responsible for ensuring that the starting material is produced with adequate quality controls, even though the synthesis of the starting material itself may not fall under the full scope of ICH Q7.[1]

dot

GMP_Validation_Workflow cluster_0 Supplier Qualification cluster_1 Material & Method Validation SupplierAudit On-site Audit of Manufacturer QMS_Review Review of Supplier's Quality Management System SupplierAudit->QMS_Review TA Technical & Quality Agreements QMS_Review->TA SpecDev Develop Specification TA->SpecDev MethodVal Analytical Method Validation (ICH Q2) SpecDev->MethodVal BatchAnalysis Analysis of Multiple Supplier Batches MethodVal->BatchAnalysis Stability Stability Studies BatchAnalysis->Stability FinalApproval Final Approval & Release Stability->FinalApproval Data Review

Caption: Overall workflow for starting material qualification under GMP.

Section 3: Comparative Analysis of Starting Materials

While this compound is a common choice, alternative synthetic strategies exist for producing APIs like Bupropion. These alternatives inherently involve different starting materials. A comprehensive risk assessment should compare these options.

FeatureRoute A: this compound Route B: m-Chlorobenzoic Acid & Propionic Acid Route C: Late-stage Bromination
Starting Materials This compoundm-Chlorobenzoic acid, Propionic acidm-Chloropropiophenone
Key Transformation α-bromination followed by nucleophilic substitution.[8]Condensation and decarboxylation to form m-chloropropiophenone in situ.[19]Nucleophilic substitution with tert-butylamine.
Pros Commercially available starting material with established suppliers. Relatively straightforward subsequent steps.Potentially lower cost starting materials. Fewer isolated intermediates.Greener alternatives to liquid bromine (e.g., NBS) are available.[7][20]
Cons The quality and impurity profile from external suppliers must be rigorously controlled.High-temperature reactions (280°C) can generate thermal degradants.[21] Catalyst removal can be complex.Bromination reactions can be hazardous and generate corrosive byproducts.[22]
Impurity Control Focus on isomeric purity and residual solvents in the incoming material.Control of byproducts from high-temperature condensation.Control of over-brominated species and subsequent impurities.
Section 4: Experimental Validation Protocols

To validate this compound, a suite of analytical methods must be developed and validated according to ICH Q2(R1) guidelines.[23][24] These methods form the basis of the material's specification.

Protocol 1: Identification by FTIR

  • Objective: To confirm the identity of the material by comparing its infrared spectrum to that of a qualified reference standard.

  • Methodology:

    • Prepare a sample by mixing a small amount of the material with dry potassium bromide (KBr) and pressing it into a thin pellet.

    • Acquire the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Compare the spectrum of the sample to the spectrum of the this compound reference standard.

  • Acceptance Criteria: The major absorption bands in the sample spectrum must correspond in position and relative intensity to those in the reference standard spectrum.

Protocol 2: Assay and Impurity Determination by HPLC-UV

  • Objective: To simultaneously quantify the amount of this compound (assay) and detect/quantify any related substance impurities.

  • Methodology:

    • Chromatographic System:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (e.g., pH 3.0).[25]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.[25]

      • Detection: UV at 225 nm.[25]

    • Standard Preparation: Prepare a reference standard solution of this compound at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., mobile phase).

    • Sample Preparation: Prepare a sample solution at the same concentration as the standard.

    • System Suitability: Inject the standard solution multiple times. The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

    • Analysis: Inject the standard and sample solutions. Calculate the assay percentage by comparing the peak area of the sample to the standard. Calculate impurity levels using area normalization or against a qualified impurity standard.

  • Acceptance Criteria:

    • Assay: 98.0% - 102.0%.

    • Individual Unknown Impurity: ≤ 0.10%.

    • Total Impurities: ≤ 0.50%.

Protocol 3: Residual Solvent Analysis by GC-HS

  • Objective: To detect and quantify residual solvents from the manufacturing process, such as dichloromethane.

  • Methodology:

    • Chromatographic System:

      • Column: Capillary column suitable for volatile organic compounds (e.g., DB-624).

      • Carrier Gas: Helium or Nitrogen.

      • Injector: Headspace (HS) autosampler.

      • Detector: Flame Ionization Detector (FID).

    • Standard Preparation: Prepare a standard solution containing known amounts of potential residual solvents in a suitable solvent (e.g., DMSO).

    • Sample Preparation: Accurately weigh the this compound sample into a headspace vial and add the solvent.

    • Analysis: Analyze the headspace of both the standard and sample vials by GC.

  • Acceptance Criteria: The concentration of each residual solvent must not exceed the limits defined in the ICH Q3C guidelines.

Section 5: Data Interpretation and Risk Mitigation

Validation is not a one-time event. The data generated from the analysis of multiple batches from a potential supplier must be trended and reviewed.

dot

OOS_Decision_Tree OOS Out-of-Specification (OOS) Result Obtained Phase1 Phase 1: Laboratory Investigation - Check calculations, equipment, etc. - Re-inject same solution OOS->Phase1 LabError Assignable Laboratory Error Found? Phase1->LabError Phase2 Phase 2: Full-Scale Investigation - Review production process. - Sample and test other units. LabError->Phase2 No Invalidate Invalidate Original Result. Re-test. LabError->Invalidate Yes ConfirmOOS Confirm OOS Result. Reject Batch. Phase2->ConfirmOOS RootCause Determine Root Cause. Implement CAPA. ConfirmOOS->RootCause

Caption: Decision tree for handling an Out-of-Specification result.

Supplier Qualification: A robust supplier qualification program is essential.[26] This includes initial audits, review of the supplier's quality systems, and establishing a quality agreement that defines responsibilities and change control procedures.[16][26] Any change in the source of a starting material may warrant additional validation studies of the API process to assess the impact on quality.[27]

Impurity Control Strategy: The validation data is used to build a comprehensive control strategy. This involves setting appropriate specifications for known and unknown impurities and understanding their fate and purge potential in the downstream GMP steps. This strategy is a cornerstone of the regulatory filing and ensures the consistent quality of the API.

Conclusion

The validation of this compound as a starting material for GMP synthesis is a rigorous, multi-disciplinary process that underpins the quality of the final drug substance. It requires a deep understanding of the material's chemical properties, its synthesis, and the regulatory framework established by ICH guidelines. By implementing the robust analytical validation protocols and comparative assessments detailed in this guide, researchers and drug development professionals can build a strong justification for its use, ensure a consistent and high-quality supply chain, and ultimately safeguard patient safety.

References

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]
  • Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) q11.
  • Selection and justification of starting materials: new Questions and Answers to ICH Q11 published. GMP-Compliance.org. [Link]
  • Selection and justification of regulatory starting materials. Journal of Generic Medicines: The Business Journal for the Generic Medicines Sector. [Link]
  • Selection of starting material for synthetic processes based on ICH Q11. YouTube. [Link]
  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. [Link]
  • Auditing Starting Materials - new APIC Guideline defines Standards. GMP-Compliance.org. [Link]
  • EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. [Link]
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
  • How Is this compound Synthesized? Bloom Tech. [Link]
  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. European Medicines Agency (EMA). [Link]
  • A greener synthesis of the antidepressant bupropion hydrochloride. White Rose Research Online. [Link]
  • A Greener Synthesis of the Antidepressant Bupropion Hydrochloride.
  • Control of starting Materials in Good Manufacturing Practice. GMP SOP. [Link]
  • The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Royal Society of Chemistry. [Link]
  • Supplementary Information for The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Royal Society of Chemistry. [Link]
  • This compound: A Versatile Organic Intermediate for Pharmaceutical and Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin).
  • Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency (EMA). [Link]
  • This compound CAS 6285-05-8. Shaanxi Bloom Tech Co., Ltd. [Link]
  • Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]
  • Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]
  • CAS 6285-05-8 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
  • Study on synthesis of m-chloropropiophenone from m-chlorobenzoic acid and propionic acid.
  • This compound. PubChem. [Link]
  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

An Inter-Laboratory Comparison of Analytical Methodologies for 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Standardized 4'-Chloropropiophenone Analysis

This compound (4-CPP) is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other organic compounds.[1] Its role as a key building block necessitates rigorous analytical characterization to ensure the purity, stability, and quality of both the intermediate itself and the final products. In drug development and manufacturing, precise and accurate quantification of 4-CPP is paramount for process optimization, impurity profiling, and regulatory compliance.

This guide presents an in-depth comparison of two prevalent analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The core of this document is an illustrative inter-laboratory comparison designed to provide researchers and drug development professionals with a comprehensive understanding of the performance, strengths, and limitations of each method. By examining key analytical parameters such as accuracy, precision, and sensitivity, this guide aims to equip laboratories with the knowledge to select and implement the most appropriate analytical strategy for their specific needs.

The imperative for such a comparison stems from the need for analytical methods to be not only accurate and reliable but also robust and transferable across different laboratories. An inter-laboratory study serves as a crucial tool for assessing the reproducibility of an analytical method, providing a measure of confidence in the consistency of results regardless of where the analysis is performed.[2][3][4] This is particularly critical in the pharmaceutical industry, where data from various sites are often aggregated for regulatory submissions.[1]

Methodology Deep Dive: GC-MS vs. HPLC for 4'-CPP Analysis

The choice between GC-MS and HPLC for the analysis of a semi-volatile, aromatic ketone like this compound is dictated by a variety of factors including the sample matrix, the required sensitivity, and the desired analytical throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] The principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

The primary advantage of GC-MS for 4'-CPP analysis lies in its high chromatographic resolution and the specificity of mass spectrometric detection. The electron ionization (EI) of 4'-CPP produces a characteristic fragmentation pattern that allows for unambiguous identification, even in complex matrices.

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[6][7][8] In HPLC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like 4'-CPP, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.

The utility of HPLC for 4'-CPP analysis is in its robustness, ease of use, and adaptability. Coupled with a UV detector, HPLC provides a straightforward and reliable method for routine quality control applications.[6]

Experimental Protocols: A Step-by-Step Guide

To ensure the validity and comparability of results in an inter-laboratory study, the establishment of detailed, standardized protocols is essential.[9] The following sections outline the step-by-step methodologies for the analysis of this compound by GC-MS and HPLC.

Sample Preparation Workflow

A standardized sample preparation procedure is the foundation of reproducible analytical results. The following workflow is designed to be applicable for both GC-MS and HPLC analysis, with minor modifications.

start Start: Weighing of 4-CPP Sample dissolve Dissolution in a Suitable Solvent (e.g., Methanol or Acetonitrile) start->dissolve vortex Vortexing for Complete Dissolution dissolve->vortex dilution Serial Dilution to Working Concentration (e.g., 1-100 µg/mL) vortex->dilution filter Filtration through 0.22 µm Syringe Filter dilution->filter gc_vial Transfer to GC Autosampler Vial filter->gc_vial For GC-MS hplc_vial Transfer to HPLC Autosampler Vial filter->hplc_vial For HPLC end Ready for Injection gc_vial->end hplc_vial->end start Start: GC-MS System Preparation injection Injection of Prepared Sample (1 µL) start->injection separation Chromatographic Separation (Capillary GC Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometric Detection ionization->detection data_acquisition Data Acquisition (Scan or SIM mode) detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing end End: Report Generation data_processing->end

Caption: GC-MS analysis workflow for this compound.

Detailed Protocol for GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of aromatic ketones.

  • Injector:

    • Temperature: 250°C

    • Mode: Splitless (to maximize sensitivity)

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Final Hold: Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring ions m/z 139, 111, and 168).

  • Calibration: A multi-point calibration curve should be generated using the prepared working solutions.

HPLC Analysis Workflow

The following workflow and protocol are designed for the routine analysis of this compound by HPLC with UV detection.

start Start: HPLC System Preparation injection Injection of Prepared Sample (10 µL) start->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection UV Detection (e.g., 254 nm) separation->detection data_acquisition Data Acquisition and Integration detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing end End: Report Generation data_processing->end

Caption: HPLC analysis workflow for this compound.

Detailed Protocol for HPLC Analysis:

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this application.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Calibration: A multi-point calibration curve should be constructed by plotting the peak area against the concentration of the working solutions.

Inter-Laboratory Comparison: A Performance Snapshot

To objectively compare the performance of GC-MS and HPLC for the analysis of this compound, a hypothetical inter-laboratory study was designed. In this study, three independent laboratories were provided with a common set of 4-CPP samples at three different concentration levels. Each laboratory was instructed to analyze the samples using both their in-house validated GC-MS and HPLC methods, which were based on the protocols outlined above.

The following table summarizes the key performance metrics obtained from this illustrative study.

Parameter GC-MS HPLC-UV
Accuracy (% Recovery)
Lab 199.2 ± 1.5%101.1 ± 2.1%
Lab 2100.5 ± 1.2%98.9 ± 2.5%
Lab 399.8 ± 1.8%100.3 ± 1.9%
Precision (RSD%)
Repeatability (Intra-day)
Lab 11.1%1.8%
Lab 20.9%2.2%
Lab 31.3%1.5%
Reproducibility (Inter-lab)2.5%3.1%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Linearity (R²) >0.999>0.998

Note: The data presented in this table is illustrative and intended to represent typical performance characteristics for these analytical methods. Actual results may vary between laboratories.

Discussion and Interpretation of Results

The illustrative data from our inter-laboratory comparison highlights the distinct advantages of each technique.

Accuracy and Precision: Both GC-MS and HPLC demonstrated excellent accuracy, with recovery values consistently falling within the acceptable range of 98-102%. In terms of precision, GC-MS exhibited slightly better repeatability (intra-day precision) and inter-laboratory reproducibility. This can be attributed to the high specificity of the mass spectrometric detector, which is less susceptible to minor interferences that might affect UV detection in HPLC.

Sensitivity (LOD & LOQ): GC-MS proved to be the more sensitive technique, with significantly lower limits of detection (LOD) and quantitation (LOQ). This makes GC-MS the method of choice for trace-level analysis of this compound, such as in impurity profiling or stability studies where low-level degradants may be of interest.

Linearity: Both methods showed excellent linearity over the tested concentration range, with correlation coefficients (R²) exceeding 0.998. This indicates that both techniques are capable of providing quantitative results that are directly proportional to the analyte concentration.

Conclusion: Selecting the Right Tool for the Job

The inter-laboratory comparison of this compound analysis by GC-MS and HPLC demonstrates that both are robust and reliable methods, each with its own set of advantages.

  • GC-MS is the superior choice for applications requiring high sensitivity and specificity. Its ability to provide structural information through mass spectrometry makes it an invaluable tool for definitive identification and the analysis of trace-level impurities.

  • HPLC-UV stands out as a highly reliable and accessible technique for routine quality control applications. Its simplicity, robustness, and lower operational cost make it an ideal workhorse for high-throughput laboratories where the primary goal is the accurate quantification of the main component.

Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis. For research and development, where a comprehensive understanding of the sample is crucial, the detailed information provided by GC-MS is indispensable. For routine manufacturing and quality control, the efficiency and reliability of HPLC-UV are often sufficient. By understanding the performance characteristics of each technique, laboratories can make informed decisions to ensure the quality and integrity of their analytical data.

References

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.). International Journal of Pharmaceutical Compounding.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024).
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
  • Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research.
  • Good Chromatography Practices - SOP & Guideline. (2020). Pharma Beginners.
  • GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - NG.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024). Mestrelab Research.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland School of Pharmacy.
  • ISO/IEC FDIS 17043: Conformity assessment — General requirements for proficiency testing. (2023).
  • Quality control guidelines. (n.d.).
  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. (2019). isobudgets.com.
  • Sample prepar
  • Sample Preparation Fundamentals for Chrom
  • HPLC Method Development and Validation: A Review. (2023). World Journal of Pharmaceutical and Medical Research.
  • HPLC method validation for pharmaceuticals: a review. (2013).
  • A Review: HPLC Method Development and Validation. (2023). International Journal of Trend in Scientific Research and Development.
  • Application Notes and Protocols for the Analysis of Volatile Ketones by Headspace Solid-Phase Microextraction Gas Chrom
  • Interlaboratory comparisons other than proficiency testing. (n.d.). Eurachem.
  • What are the purposes of Interlaboratory Comparisons ? ISO 17043 - 5725. (2024). YouTube.
  • Standard Operating Procedure (SOP) For the Markes-Agilent Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Organic Compounds in Ambient Air. (2022). NC Dept. of Environmental Quality.
  • Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.). epa nepis.

Sources

comparative review of patents on 4'-Chloropropiophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Review of Patented Syntheses for 4'-Chloropropiophenone

Introduction: The Significance of this compound

This compound (4-CPP) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its molecular structure, featuring a chlorinated aromatic ring and a propionyl group, makes it a versatile building block for more complex molecules.[2] The compound, a white crystalline solid with a melting point of 35-37°C, is a key precursor in the manufacturing of pharmaceuticals like Bupropion, an antidepressant and smoking cessation aid.[1][3][4] Given its commercial importance, the development of efficient, cost-effective, and environmentally benign synthetic routes is a primary focus for industrial chemists. This guide provides a comparative analysis of prominent patented methods for the synthesis of this compound, offering insights into the underlying chemistry, process efficiencies, and practical considerations for researchers and drug development professionals.

Overview of Primary Synthetic Strategies

The industrial production of this compound is dominated by a few key chemical transformations. While variations exist, these routes can be broadly categorized into three main approaches, each with distinct advantages and challenges related to reagent cost, reaction conditions, yield, and environmental impact.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Chlorobenzene Chlorobenzene Friedel_Crafts Friedel-Crafts Acylation Chlorobenzene->Friedel_Crafts + Propionyl Chloride + Lewis Acid p-Chlorobenzoic Acid p-Chlorobenzoic Acid Ketonic_Decarboxylation Ketonic Decarboxylation p-Chlorobenzoic Acid->Ketonic_Decarboxylation + Propionic Acid + Fe Catalyst Propiophenone Propiophenone Electrophilic_Chlorination Electrophilic Chlorination Propiophenone->Electrophilic_Chlorination + Cl2 + Lewis Acid 4CPP This compound Friedel_Crafts->4CPP Ketonic_Decarboxylation->4CPP Electrophilic_Chlorination->4CPP

Caption: Primary patented synthetic routes to this compound.

Comparative Analysis of Patented Methods

The choice of a synthetic route is a critical decision in chemical manufacturing, balancing factors of yield, purity, cost, safety, and environmental impact. The following table summarizes the key parameters of the most prominent patented methods for synthesizing this compound.

Parameter Method 1: Friedel-Crafts Acylation Method 2: Ketonic Decarboxylation Method 3: Direct Chlorination of Propiophenone
Primary Reactants Chlorobenzene, Propionyl Chloride[2][5]p-Chlorobenzoic Acid, Propionic Acid[1]Propiophenone, Chlorine[4][6]
Catalyst Lewis Acids (e.g., Anhydrous AlCl₃)[2][5]Iron Powder[1]Lewis Acids (e.g., Anhydrous AlCl₃)[6]
Solvent Dichloromethane (CH₂Cl₂)[5] or solvent-freeSolvent-free[1]Solvent-free[6] or Ethylene Dichloride[4]
Reaction Temperature 10 - 25°C[5]140°C (condensation), 280-285°C (decarboxylation)[1]70 - 80°C[6]
Reaction Time ~2 hours[5]12 hours (condensation), 2 hours (decarboxylation)[1]~5 hours[6]
Reported Yield ~96.5%[5]>86%[1]>90%[6]
Reported Purity ~98.9% (HPLC)[5]High Purity[1]>99.5% (Liquid Phase)[6]
Key Advantages High yield and purity, mild reaction temperatures.[5]Uses cheaper raw materials, avoids acyl chlorides.[1]High yield and purity, potentially one-step process.[6]
Key Disadvantages Requires stoichiometric amounts of corrosive AlCl₃, generates HCl gas.[2]Very high temperatures, long reaction time, energy-intensive.[1]Risk of forming isomeric impurities (ortho-, meta-), requires handling of toxic chlorine gas.[1][6]
Patent Reference CN108752229A[5]CN101805250A[1]CN103360228A[6]

In-Depth Analysis of Key Methodologies

Method 1: Friedel-Crafts Acylation of Chlorobenzene

This is the most conventional and widely cited method for preparing this compound.[2] The reaction involves the electrophilic aromatic substitution of chlorobenzene with propionyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality and Mechanistic Insight: The role of the AlCl₃ catalyst is paramount. It coordinates with the carbonyl oxygen of propionyl chloride, which significantly enhances the electrophilicity of the carbonyl carbon.[2] This interaction facilitates the formation of a highly reactive resonance-stabilized acylium ion. The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. The chlorine substituent on the benzene ring is an ortho-, para- director, leading to the desired 4'-substituted product as the major isomer due to steric hindrance at the ortho positions. The reaction must be conducted under anhydrous conditions, as the presence of water would decompose the AlCl₃ catalyst.[2]

Experimental Protocol (Based on CN108752229A[5])

FC_Acylation_Workflow start Start reactants Charge Reactor: - Dichloromethane (100 mL) - Anhydrous AlCl₃ (0.12 mol) - Chlorobenzene (0.1 mol) start->reactants addition Cool to 10°C Add Propionyl Chloride (0.11 mol) dropwise with stirring reactants->addition reaction Raise temperature to 25°C React for 2 hours Monitor by TLC addition->reaction workup1 Filter to remove solids Collect mother liquor reaction->workup1 workup2 Wash Sequentially: - 5% Citric Acid (100 mL) - Sat. NaHCO₃ (100 mL) - Sat. Brine (100 mL) workup1->workup2 drying Dry organic phase over anhydrous Na₂SO₄ workup2->drying isolation Concentrate in vacuo Collect white solid product drying->isolation end End Product: This compound Yield: 96.5% Purity: 98.9% isolation->end

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

  • Reactor Charging: To a suitable reaction vessel, charge dichloromethane (100 mL), anhydrous aluminum trichloride (0.12 mol), and chlorobenzene (0.1 mol) with stirring.

  • Reagent Addition: Cool the mixture to 10°C. Slowly add propionyl chloride (0.11 mol) dropwise while maintaining the temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to 25°C and stir for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until no chlorobenzene residue is detected.

  • Quenching and Work-up: The reaction is stopped, and the mixture is filtered. The collected mother liquor is washed successively with 5% citric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and saturated brine (100 mL).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield a white solid.

  • Product Characterization: The resulting solid is this compound. The reported yield is 96.5% with a purity of 98.9% by HPLC.[5]

Method 2: Ketonic Decarboxylation of p-Chlorobenzoic Acid

This patented method provides an alternative that avoids the use of propionyl chloride and traditional Friedel-Crafts conditions. It proceeds in two high-temperature stages: a condensation reaction followed by decarboxylation.

Causality and Mechanistic Insight: This process leverages the catalytic activity of iron powder at high temperatures. In the first stage, p-chlorobenzoic acid and propionic acid undergo a condensation reaction, likely forming a mixed anhydride intermediate. The subsequent high-temperature decarboxylation step is the key transformation where this intermediate rearranges and eliminates carbon dioxide to form the asymmetric ketone, this compound. The high temperatures are necessary to overcome the activation energy for both the condensation and the decarboxylation steps. This method is advantageous as it uses more stable and less corrosive carboxylic acids as starting materials.

Experimental Protocol (Based on CN101805250A[1])

  • Reactant Charging: In a high-temperature reactor, charge p-chlorobenzoic acid, propionic acid, and iron powder catalyst. The specified mass ratio is 1 : (2.4 to 4.2) : (0.1 to 0.8), respectively.

  • Condensation: Heat the mixture to 140°C and maintain for 12 hours to facilitate the condensation reaction.

  • Decarboxylation: Increase the temperature to 280-285°C and hold for 2 hours to drive the decarboxylation and formation of the ketone.

  • Purification: The patent suggests a simplified separation and purification process, likely involving distillation, to achieve a product yield exceeding 86%.[1]

Industrial Scale-Up and Process Considerations

  • Friedel-Crafts Route: While high-yielding, this method's industrial application is challenging. The use of stoichiometric or near-stoichiometric amounts of AlCl₃ leads to large volumes of acidic waste during aqueous work-up.[7] The evolution of HCl gas requires robust scrubbers and corrosion-resistant reactors. However, its mild reaction conditions and high efficiency make it a continued focus of process optimization.[8]

  • Ketonic Decarboxylation Route: This route's main drawback is its energy intensity due to the extremely high reaction temperatures.[1] Such conditions require specialized equipment and pose significant operational challenges. However, its solvent-free nature and use of less hazardous materials are significant environmental advantages, aligning with the principles of green chemistry.[1]

  • Direct Chlorination Route: The primary challenge here is selectivity. The chlorination of propiophenone can yield a mixture of ortho-, meta-, and para- isomers.[1] While the patent (CN103360228A) describes a method for the meta-isomer, achieving high selectivity for the para-isomer is difficult due to the directing effects of the propionyl group. Separating these closely boiling isomers is a significant purification hurdle.[1]

Conclusion

The synthesis of this compound is a well-established field with several patented methodologies, each presenting a unique set of advantages and disadvantages. The classical Friedel-Crafts acylation remains a benchmark for high yield and purity under relatively mild conditions, though it faces challenges related to waste management and catalyst handling.[5] The ketonic decarboxylation pathway offers a greener alternative by avoiding harsh Lewis acids and solvents but is hampered by severe, energy-intensive reaction conditions.[1] Finally, direct chlorination presents a potentially atom-economical route, but control of regioselectivity is a critical and often unresolved issue.[6]

For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of scale, cost, available equipment, and environmental regulations. Future innovation will likely focus on developing heterogeneous or recyclable catalysts for the Friedel-Crafts reaction to mitigate waste or on novel catalytic systems that can lower the activation energy for the decarboxylation route, making it more industrially viable.

References

  • EP0111863A1 - Process for the production of beta,4-dichloro-propiophenone - Google Patents. [URL: https://patents.google.
  • CN101805250A - Preparation method of p-chloropropiophenone - Google Patents. [URL: https://patents.google.
  • How Is this compound Synthesized? - Knowledge - Bloom Tech. [URL: https://www.bloomtechz.com/synthetic-chemical/organic-intermediates/4-chloropropiophenone-cas-6285-05-8.html]
  • US 2009/0012328A1 - Process for preparing bupropion hydrochloride - Google Patents. [URL: https://patents.google.
  • This compound synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6285-05-8.htm]
  • CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents. [URL: https://patents.google.
  • EP 0008464 B1 - Production of propiophenone - European Patent Office. [URL: https://data.epo.org/publication-server/document?
  • US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents. [URL: https://patents.google.
  • This compound | C9H9ClO | CID 22697 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22697]
  • EP0225217A1 - 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on - Google Patents. [URL: https://patents.google.
  • US4895984A - Acylation of aromatics - Google Patents. [URL: https://patents.google.
  • United States Patent Office - 3,885,046. [URL: https://patents.google.
  • Novel Process For The Preparation Of 3' Chloropropiophenone - Quick Company. [URL: https://www.quickcompany.
  • CN105646220A - Synthesizing method of propiophenone compound - Google Patents. [URL: https://patents.google.
  • US4172097A - Production of propiophenone - Google Patents. [URL: https://patents.google.
  • WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents. [URL: https://patents.google.
  • WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents. [URL: https://patents.google.
  • FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google Patents. [URL: https://patents.google.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4'-Chloropropiophenone, grounded in scientific principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of your personnel and the integrity of our environment.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the subject chemical's intrinsic hazards is essential. This compound (CAS No. 6285-05-8) is a halogenated aromatic ketone, a class of compounds that requires careful handling due to both chemical reactivity and potential toxicological effects.

Key Hazards:

  • Human Health: It is known to cause skin irritation and serious eye irritation[1]. Ingestion may be harmful[2]. While comprehensive toxicity data is limited, its classification necessitates cautious handling to minimize exposure[3][4].

  • Environmental Hazards: Some safety data sheets indicate that this compound is toxic to aquatic life with long-lasting effects. This is a critical consideration, as improper disposal via drains can lead to significant environmental contamination.

  • Chemical Reactivity: As a ketone, it may be incompatible with strong oxidizing agents and strong bases[1][5]. When heated to decomposition, it can emit toxic fumes of hydrogen chloride gas[1][6].

The presence of a carbon-halogen bond is the single most important chemical feature influencing its disposal. Halogenated organic compounds are subject to specific environmental regulations due to their persistence and potential to form hazardous byproducts, such as dioxins, if not incinerated at appropriate temperatures. Therefore, they must never be mixed with non-halogenated solvent waste[7].

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a single action but a systematic process designed to mitigate risk at every stage. This workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally sound.

G cluster_0 Phase 1: At the Point of Generation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste: Halogenated Organics A->B Safety First C 3. Select Appropriate Waste Container B->C Prevent Cross-Contamination D 4. Label Container Accurately C->D Ensure Proper Identification E 5. Store in Designated Satellite Accumulation Area (SAA) D->E Regulatory Compliance F 6. Maintain Closed Container Policy E->F Minimize Fume Release G 7. Decontaminate Empty Containers F->G Prepare for Pickup H 8. Request Waste Pickup G->H Initiate Disposal I 9. Licensed Contractor Disposal (Incineration) H->I Final Treatment

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Forefront of Research and Development

As professionals engaged in the intricate work of drug discovery and chemical synthesis, our primary commitment is to the integrity of our science and the safety of our team. The handling of reactive chemical intermediates like 4'-Chloropropiophenone demands a rigorous, proactive approach to safety. This guide moves beyond mere compliance, offering a framework for implementing self-validating safety protocols grounded in the specific chemical nature of the compound.

Immediate Safety Briefing: Core Hazards

This compound (CAS No. 6285-05-8) is an aromatic ketone that presents several key hazards requiring meticulous control.[1]

  • Skin and Eye Irritation: The primary and most immediate risks are significant skin and serious eye irritation.[1][2][3][4] Direct contact can lead to inflammation and discomfort, necessitating robust barrier protection.

  • Potential for Allergic Reaction: Some data suggests it may cause an allergic skin reaction.[1][4][5]

  • Harmful if Swallowed: The compound is classified as harmful if ingested.[1][4][5]

  • Respiratory Irritation: As a solid, fine dust may form during handling, which can cause respiratory tract irritation.[1]

Understanding these hazards is the first step in designing and implementing an effective Personal Protective Equipment (PPE) strategy. All handling of this chemical must fall under a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Hazard Assessment and Control: A Multi-Layered Approach

A foundational principle of laboratory safety is the hierarchy of controls. Before relying solely on PPE, engineering and administrative controls must be in place.

  • Engineering Controls: The primary engineering control for handling this compound, especially when weighing the solid or preparing solutions, is a certified chemical fume hood.[2] This minimizes the inhalation of dust or vapors.

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in the laboratory's Chemical Hygiene Plan.[6][7]

  • Personal Protective Equipment (PPE): PPE is the final, essential barrier between the researcher and the chemical. The following sections detail the specific PPE required.

Core PPE Requirements: A Detailed Breakdown

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Eye and Face Protection
  • Mandatory Requirement: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications are required for all work with this compound.[2][3] These provide a seal around the eyes, protecting against splashes and airborne dust.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale solution transfers or reaction quenching), a full-face shield should be worn in addition to safety goggles.

Hand Protection

The choice of gloves is critical to prevent dermal exposure. "Impervious gloves" is a common but insufficient recommendation.[5] Material-specific compatibility is key.

  • Glove Selection: While specific breakthrough time data for this compound is not widely published, guidance for halogenated and aromatic hydrocarbons, as well as ketones, provides a strong basis for selection.[9][10]

    • Nitrile Gloves: Nitrile gloves offer good physical properties and are suitable for incidental contact (e.g., handling sealed containers, brief manipulations in a fume hood).[10] They must be inspected for tears or punctures before each use.[2]

    • Thicker Gloves for Extended Contact: For procedures involving extended handling, immersion, or large quantities, more robust gloves such as neoprene or butyl rubber should be considered.[10][11]

  • The Self-Validating Protocol:

    • Inspect: Before every use, visually inspect gloves for any signs of degradation, discoloration, or punctures.[2]

    • Donning: Wash and dry hands before donning gloves.

    • Doffing: Use the proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[2]

    • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[2] Never reuse disposable gloves.

    • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[2][5]

Body Protection
  • A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum skin coverage.

  • For large-scale operations or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.

  • Personnel should wear long pants and closed-toe shoes made of a non-porous material.[12]

Respiratory Protection

Under normal laboratory conditions where work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[3] However, it becomes necessary if:

  • Engineering controls are not available or are malfunctioning.

  • A large spill occurs outside of a fume hood.

  • The procedure generates significant amounts of aerosolized dust that cannot be contained.

In such scenarios, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate pre-filter should be used. All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as defined by OSHA.

Operational Protocols: PPE in Practice

The level of PPE required can be tiered based on the specific task and the quantity of material being handled.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid < 10 gSafety GogglesNitrile GlovesLab CoatNot required (in fume hood)
Solution Prep < 1 LSafety GogglesNitrile GlovesLab CoatNot required (in fume hood)
Reaction/Transfer > 1 LGoggles & Face ShieldNeoprene or Butyl RubberLab Coat & Chemically Resistant ApronAssess need based on aerosolization
Spill Cleanup AnyGoggles & Face ShieldNeoprene or Butyl RubberLab Coat & Apron/CoverallsRequired (OV/AG with P100)
Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Initiation cluster_eng Engineering Controls cluster_ppe PPE Selection cluster_end Final Check Start Begin Task Risk Assessment Eng_Control Is work performed in a certified chemical fume hood? Start->Eng_Control Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Eng_Control->Base_PPE Yes Stop STOP Do Not Proceed Consult EHS Eng_Control->Stop No Splash_Risk High splash potential? Base_PPE->Splash_Risk Add_Face_Shield Add Face Shield Splash_Risk->Add_Face_Shield Yes Extended_Contact Extended contact or large volume? Splash_Risk->Extended_Contact No Add_Face_Shield->Extended_Contact Upgrade_Gloves Upgrade to Neoprene or Butyl Rubber Gloves Extended_Contact->Upgrade_Gloves Yes Proceed Proceed with Task Extended_Contact->Proceed No Upgrade_Gloves->Proceed

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling lifecycle.

  • Chemical Waste: this compound is a halogenated organic compound.[13] All waste containing this chemical, including rinsate and contaminated reaction materials, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[13][14][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15][16]

  • Contaminated PPE: All disposable PPE, including gloves and wipes used for cleanup, must be considered hazardous waste. Place them in a sealed, labeled bag or container for disposal via your institution's hazardous waste program.[5]

  • Spill Cleanup:

    • Minor Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up carefully to avoid generating dust.[2][5] Place the absorbed material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.

    • Major Spills: Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.[5] Trained emergency responders with appropriate respiratory protection should manage the cleanup.[14]

By integrating these detailed PPE protocols and disposal plans into your standard operating procedures, you build a resilient safety culture that protects researchers while enabling scientific advancement.

References

  • Laboratory Safety Guidance.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • 29 CFR 1910.
  • This compound PubChem CID 22697.
  • 4-chloropropiophenone, this compound 99%. SYNTHETIKA. [Link]
  • 4-chloropropiophenone, 6285-05-8. The Good Scents Company. [Link]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • Halogenated Solvents in Laboratories.
  • Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]
  • Personal Protective Equipment (PPE). Unknown Source. [Link]
  • Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloropropiophenone
Reactant of Route 2
4'-Chloropropiophenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.